molecular formula C6H8O7 B1196412 Isocitric Acid CAS No. 320-77-4

Isocitric Acid

货号: B1196412
CAS 编号: 320-77-4
分子量: 192.12 g/mol
InChI 键: ODBLHEXUDAPZAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isocitric acid ((1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate) is a crucial biochemical reagent and an intermediate of the tricarboxylic acid (TCA) cycle, synthesized from citric acid via the enzyme aconitase . It is a chiral molecule and a structural isomer of citric acid, playing an essential role in cellular energy production as it is subsequently oxidized to α-ketoglutarate by isocitrate dehydrogenase . This compound holds significant research value in multiple fields. In biochemistry and cell biology, it is fundamental for studying mitochondrial function and the regulation of the TCA cycle . In the food and agricultural industry, D-isocitric acid serves as a critical marker for authenticating fruit juices; a citric acid to D-isocitric acid ratio exceeding 130 in orange juice is a recognized indicator of adulteration with synthetic citric acid . Furthermore, this compound has demonstrated potential in pharmaceutical research, with studies investigating its use in treating conditions such as iron-deficient anemia . Its production is optimized using microbial strains like Yarrowia lipolytica , highlighting its relevance in industrial biotechnology and metabolic engineering . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)
Source PubChem
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InChI Key

ODBLHEXUDAPZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
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Related CAS

1637-73-6 (tri-hydrochloride salt)
Record name Isocitric acid
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DSSTOX Substance ID

DTXSID60861871
Record name 3-Carboxy-2,3-dideoxypentaric acid
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Molecular Weight

192.12 g/mol
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Physical Description

Solid
Record name Isocitric acid
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Solubility

466 mg/mL
Record name Isocitric acid
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CAS No.

320-77-4
Record name Isocitric acid
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Record name Isocitric acid
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Record name 3-Carboxy-2,3-dideoxypentaric acid
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Record name 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
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Record name ISOCITRIC ACID
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Record name Isocitric acid
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Melting Point

162 - 165 °C
Record name Isocitric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isocitric Acid's Pivotal Role in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Isocitric acid, a key six-carbon intermediate, occupies a critical juncture in the citric acid cycle (also known as the Krebs or tricarboxylic acid cycle).[1][2] Its conversion marks one of the cycle's primary regulatory and rate-limiting steps.[1][3] This guide provides an in-depth examination of isocitrate's function, the enzymatic processes governing its transformation, the intricate regulatory mechanisms involved, and its broader implications in cellular metabolism.

Isocitrate in the Krebs Cycle: The Oxidative Decarboxylation Step

The Krebs cycle is a central metabolic pathway that facilitates the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reduced coenzymes (NADH and FADH2).[4][5][6] Isocitrate is formed from citrate (B86180) through an isomerization reaction catalyzed by the enzyme aconitase.[2][4][7] Following its formation, isocitrate undergoes a two-step process of oxidative decarboxylation, catalyzed by the enzyme isocitrate dehydrogenase (IDH).[8] This reaction is a crucial control point in the cycle.[7]

The overall reaction is as follows: Isocitrate + NAD⁺/NADP⁺ → α-Ketoglutarate + CO₂ + NADH/NADPH + H⁺

This process involves two distinct events:

  • Oxidation: The secondary alcohol group of isocitrate is oxidized to a ketone (oxalosuccinate), transferring a hydride to an electron acceptor, either NAD⁺ or NADP⁺.[3][8]

  • Decarboxylation: The carboxyl group beta to the ketone is removed, releasing a molecule of carbon dioxide (CO₂) and forming the five-carbon molecule α-ketoglutarate.[7][8]

This step is one of the first CO₂-releasing reactions and a significant source of reduced coenzymes in the cycle.[5][7]

The Enzyme: Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase (IDH) is the enzyme responsible for catalyzing the conversion of isocitrate.[8][9] In humans, three main isoforms of IDH exist, distinguished by their cofactor preference and subcellular location:[10]

  • IDH3: This isoform is found exclusively in the mitochondrial matrix and is a core component of the Krebs cycle.[8] It is an NAD⁺-dependent enzyme and exists as a heterooctamer.[11] Its activity is allosterically regulated.[1][11]

  • IDH1 and IDH2: These isoforms are NADP⁺-dependent.[8] IDH1 is located in the cytosol and peroxisomes, while IDH2 resides in the mitochondria.[10][12] They play vital roles in cellular defense against oxidative damage by generating NADPH.[12]

The active site of IDH binds isocitrate, a divalent metal ion (Mg²⁺ or Mn²⁺), and the nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺).[8][9] The reaction mechanism involves key amino acid residues, such as tyrosine and lysine, which act as proton donors and acceptors to facilitate the oxidation and subsequent decarboxylation.[9][13]

Regulation of Isocitrate Dehydrogenase Activity

As a key rate-limiting step of the Krebs cycle, the activity of mitochondrial IDH3 is tightly regulated to meet the cell's energy demands.[3][8] The regulation occurs through multiple mechanisms:

  • Allosteric Activation: The enzyme is allosterically activated by ADP, which signals a low energy state in the cell, and by Ca²⁺ ions.[1][3][14]

  • Product Inhibition: High concentrations of the reaction products, NADH and α-ketoglutarate, inhibit the enzyme's activity.[8]

  • Competitive Inhibition: ATP acts as a competitive inhibitor, signaling that the cell has an adequate energy supply.[3][8][14]

  • Substrate Availability: The reaction is also stimulated by the availability of its substrates: isocitrate, NAD⁺, and Mg²⁺/Mn²⁺.[8]

In some bacteria, IDH activity is further regulated by a phosphorylation/dephosphorylation cycle, where phosphorylation at a serine residue in the active site inactivates the enzyme.[3][15][16] This allows cells to divert isocitrate into the glyoxylate (B1226380) bypass when simple carbon sources are unavailable.[15][16]

// Nodes ADP [label="ADP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADH [label="NADH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IDH [label="Isocitrate\nDehydrogenase\n(IDH3)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

// Edges ADP -> IDH [label=" +", color="#34A853", penwidth=2, fontcolor="#34A853", fontsize=20]; Ca2 -> IDH [label=" +", color="#34A853", penwidth=2, fontcolor="#34A853", fontsize=20]; ATP -> IDH [label=" -", color="#EA4335", penwidth=2, fontcolor="#EA4335", fontsize=24]; NADH -> IDH [label=" -", color="#EA4335", penwidth=2, fontcolor="#EA4335", fontsize=24]; } caption: "Allosteric regulation of mitochondrial isocitrate dehydrogenase (IDH3)."

Quantitative Data: Kinetic Properties of Isocitrate Dehydrogenase

The kinetic parameters of IDH vary depending on the isoform, species, and experimental conditions. The following table summarizes representative kinetic data.

Enzyme SourceIsoformSubstrate/CofactorKm (Michaelis Constant)Vmax (Maximum Velocity)Reference
Escherichia coliNADP⁺-dependentIsocitrate10-30 µM-
Escherichia coliNADP⁺-dependentNADP⁺5-20 µM-
Phycomyces blakesleeanusNADP⁺-dependentthreo-Ds-isocitrate1.8 x 10⁻⁵ M1.05 x 10⁻⁷ M/min[17]
Phycomyces blakesleeanusNADP⁺-dependentNADP⁺2.1 x 10⁻⁵ M1.12 x 10⁻⁷ M/min[17]
Phycomyces blakesleeanusNADP⁺-dependentMn²⁺2.2 x 10⁻⁵ M1.12 x 10⁻⁷ M/min[17]
Mycobacterium tuberculosisNADP⁺-dependent (IDH-1)Isocitrate21 ± 2 µM170 ± 2 s⁻¹[18]
Mycobacterium tuberculosisNADP⁺-dependent (IDH-1)NADP⁺32 ± 3 µM170 ± 2 s⁻¹[18]
Mycobacterium tuberculosisNADP⁺-dependent (IDH-1)α-Ketoglutarate1.6 ± 0.1 mM4.8 ± 0.1 s⁻¹[18]
Mycobacterium tuberculosisNADP⁺-dependent (IDH-1)NADPH14 ± 2 µM4.8 ± 0.1 s⁻¹[18]

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are provided for relative comparison where available.

Experimental Protocols: Measuring Isocitrate Dehydrogenase Activity

The activity of IDH is most commonly determined by spectrophotometrically monitoring the production of NADH or NADPH, which absorb light at 340 nm.[10][18]

Principle: The rate of increase in absorbance at 340 nm is directly proportional to the rate of NAD(P)H formation, and thus to the IDH enzyme activity. The activity is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH is 6220 M⁻¹cm⁻¹.[18]

Detailed Methodology:

  • Sample Preparation:

    • Homogenize cells (e.g., 1 x 10⁶) or tissue (e.g., 50 mg) in approximately 200 µL of ice-cold IDH Assay Buffer (e.g., 100 mM Tris-HCl or HEPES, pH 7.5-8.0).[10][18]

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[10]

    • Collect the supernatant, which contains the enzyme lysate, for the assay.

  • Reaction Mixture Preparation (per 1 mL assay):

    • Assay Buffer (100 mM HEPES, pH 7.5)

    • Divalent Cation (e.g., 5 mM MgCl₂ or MnCl₂)[18]

    • Substrate (e.g., 5 mM DL-Isocitrate)[10]

    • Cofactor (e.g., 1 mM NAD⁺ or NADP⁺)[10]

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, divalent cation solution, and isocitrate solution.

    • Add 5-50 µL of the enzyme lysate to the cuvette.[10]

    • Place the cuvette in a spectrophotometer set to 340 nm and record a baseline reading.

    • Initiate the reaction by adding the NAD⁺ or NADP⁺ solution and mix immediately.[19]

    • Monitor the increase in absorbance at 340 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the absorbance curve.

    • Calculate the enzyme activity using the formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Light Path * Enzyme Volume)

      • Where ε = 6.22 mM⁻¹cm⁻¹

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis p1 Homogenize Cells/Tissue in Ice-Cold Buffer p2 Centrifuge at 13,000 x g, 4°C p1->p2 p3 Collect Supernatant (Enzyme Lysate) p2->p3 a1 Prepare Reaction Mix (Buffer, Isocitrate, Mg²⁺) p3->a1 a2 Add Enzyme Lysate a1->a2 a3 Initiate with NAD(P)⁺ a2->a3 a4 Monitor Absorbance at 340 nm a3->a4 d1 Calculate Rate (ΔA/min) a4->d1 d2 Calculate Activity using Beer-Lambert Law d1->d2

Conclusion

This compound is more than a simple intermediate; it is the substrate for a key regulatory checkpoint in cellular energy metabolism. The oxidative decarboxylation of isocitrate by isocitrate dehydrogenase is a thermodynamically favorable and irreversible step that commits carbon skeletons to the latter stages of the Krebs cycle or to biosynthetic pathways.[8] The intricate regulation of IDH by cellular energy signals (ATP, ADP, NADH) ensures that the rate of the cycle is finely tuned to the metabolic state of the cell. Understanding the kinetics and regulatory mechanisms of this step is fundamental for researchers in metabolism and crucial for professionals in drug development, particularly in fields like oncology, where mutations in IDH enzymes are known to drive disease by producing the oncometabolite 2-hydroxyglutarate.[10][12]

References

The Pivotal Role of Isocitric Acid in Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitric acid, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, stands at a critical metabolic nexus, dictating the pace of cellular respiration and providing essential precursors for biosynthesis. Its oxidative decarboxylation, catalyzed by the isocitrate dehydrogenase (IDH) enzyme family, is a rate-limiting step in the generation of reducing equivalents that fuel ATP synthesis. This technical guide provides an in-depth exploration of the function of this compound in mitochondrial respiration, detailing its biochemical significance, the intricate regulation of its metabolism, and its broader implications in cellular energy homeostasis. The guide includes a consolidation of experimental protocols for the study of isocitrate metabolism and mitochondrial function, alongside quantitative data on enzyme kinetics and metabolite concentrations to support advanced research and therapeutic development.

Introduction

Mitochondrial respiration is the cornerstone of aerobic life, a complex series of biochemical reactions that convert the chemical energy stored in nutrients into adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. Central to this process is the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which orchestrates the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1] this compound, a six-carbon tricarboxylic acid, is a pivotal intermediate in this cycle, its conversion to α-ketoglutarate marking a key regulatory and energy-yielding step.[2]

This guide will delve into the multifaceted role of this compound, focusing on its synthesis, its enzymatic conversion, the regulation of this critical reaction, and its connection to the electron transport chain and oxidative phosphorylation.

The Synthesis and Conversion of this compound

Isocitrate is formed in the mitochondrial matrix from its isomer, citrate, in a reversible reaction catalyzed by the enzyme aconitase (aconitate hydratase).[2] This isomerization repositions the hydroxyl group of citrate, setting the stage for the subsequent oxidative decarboxylation.

The conversion of isocitrate to α-ketoglutarate is the first of four oxidation steps in the TCA cycle and is catalyzed by isocitrate dehydrogenase (IDH).[2] This reaction is a two-step process involving the oxidation of the secondary alcohol of isocitrate to form an unstable intermediate, oxalosuccinate, which is then decarboxylated to yield the five-carbon molecule α-ketoglutarate.[2] This reaction is a significant source of reducing equivalents, in the form of NADH or NADPH, which are essential for ATP production through oxidative phosphorylation.[1]

Isocitrate Dehydrogenase Isoforms and Their Functions

In mammals, there are three distinct isoforms of isocitrate dehydrogenase, each with a specific subcellular localization and cofactor preference.

  • IDH1: Located in the cytoplasm and peroxisomes, IDH1 utilizes NADP+ as its cofactor, producing NADPH.[2] While not directly part of the mitochondrial TCA cycle, it plays a crucial role in providing NADPH for reductive biosynthesis and antioxidant defense.

  • IDH2: This NADP+-dependent isoform is found in the mitochondrial matrix.[3] It contributes to the mitochondrial NADPH pool, which is important for antioxidant defense within the organelle, primarily through the regeneration of reduced glutathione.

  • IDH3: The primary TCA cycle enzyme, IDH3, is located in the mitochondrial matrix and is strictly dependent on NAD+ as its cofactor, generating NADH.[2] The NADH produced by IDH3 directly enters the electron transport chain to drive ATP synthesis. IDH3 is a heterotetrameric enzyme and is a key regulatory point in the TCA cycle.[4]

Quantitative Data on Isocitrate Metabolism

The following tables summarize key quantitative data related to the isocitrate dehydrogenase reaction and mitochondrial respiration.

Table 1: Kinetic Properties of Mitochondrial Isocitrate Dehydrogenase Isoforms

Enzyme IsoformSubstrateCofactorKm (μM)Vmax (μmol/min/mg protein)Source(s)
IDH2 (mammalian) IsocitrateNADP+12 - 49Data not consistently reported[4]
α-KetoglutarateNADPH150 - 460Data not consistently reported[4]
IDH3 (mammalian) IsocitrateNAD+Varies with ADP concentrationData not consistently reported[5]

Note: Vmax values are highly dependent on purification and assay conditions and are therefore not consistently reported in a standardized manner across literature.

Table 2: Thermodynamics of the Isocitrate Dehydrogenase Reaction

ParameterValueConditionsSource(s)
Standard Gibbs Free Energy (ΔG°') -8.4 kJ/molpH 7.0, 25°C, 1 mM Mg2+[2]

Table 3: Estimated Intramitochondrial Concentrations and Respiration Rates

ParameterConditionTypical Value/RangeSource(s)
Intramitochondrial Isocitrate Concentration Varies with metabolic state44.1 mM - 370.1 mM (in yeast)[6]
Krebs Cycle Flux State 3 Respiration (active)High[7]
State 4 Respiration (resting)Low[7][8]
Mitochondrial Respiration Rate (State 3) Pyruvate/Malate as substrateLower than with succinate[7]
Mitochondrial Respiration Rate (State 4) Pyruvate/Malate as substrateSignificantly lower than State 3[7]

Regulation of Isocitrate Dehydrogenase and the TCA Cycle

The activity of isocitrate dehydrogenase, particularly the NAD+-dependent IDH3, is a critical point of regulation for the entire TCA cycle. This regulation ensures that the rate of the cycle is matched to the cell's energy demands.

Allosteric Regulation:

  • Activation: IDH3 is allosterically activated by ADP.[5] When ATP levels are low and ADP levels rise, the affinity of IDH3 for its substrate, isocitrate, increases, thus stimulating the TCA cycle to produce more NADH for ATP synthesis.

  • Inhibition: Conversely, high levels of ATP and NADH act as allosteric inhibitors of IDH3.[5] When the cell has an ample supply of energy, the TCA cycle is slowed down at this key step.

Substrate Availability: The rate of the isocitrate dehydrogenase reaction is also dependent on the availability of its substrates: isocitrate and NAD+ (for IDH3) or NADP+ (for IDH2).

Calcium Ions (Ca2+): In the mitochondrial matrix, an increase in calcium concentration can activate IDH3, thereby upregulating the TCA cycle.[1] This is particularly important in tissues with high energy demands, such as muscle, where Ca2+ signaling is prominent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of this compound in mitochondrial metabolism and provide a conceptual workflow for its study.

TCA_Cycle cluster_nadh Reducing Equivalents Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate This compound Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG  IDH3 (NAD+ -> NADH) ETC Electron Transport Chain Isocitrate->ETC NADH SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase (NAD+ -> NADH) AlphaKG->ETC Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase (GDP -> GTP) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (FAD -> FADH2) Succinate->ETC FADH2 Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (NAD+ -> NADH) Malate->ETC Oxaloacetate->Citrate ATP ATP ETC->ATP Oxidative Phosphorylation

Figure 1: The Tricarboxylic Acid (TCA) Cycle

IDH_Regulation Isocitrate Isocitrate IDH3 Isocitrate Dehydrogenase 3 (IDH3) Isocitrate->IDH3 Substrate AlphaKG α-Ketoglutarate IDH3->AlphaKG Product ADP ADP ADP->IDH3 Activates Ca2 Ca²⁺ Ca2->IDH3 Activates ATP ATP ATP->IDH3 Inhibits NADH NADH NADH->IDH3 Inhibits

Figure 2: Regulation of Isocitrate Dehydrogenase 3

Experimental_Workflow Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet mitochondria) Supernatant1->Centrifugation2 Mitochondria Isolated Mitochondria Centrifugation2->Mitochondria Respirometry Mitochondrial Respirometry (e.g., Clark-type electrode) Mitochondria->Respirometry IDH_Assay Isocitrate Dehydrogenase Activity Assay (Spectrophotometric) Mitochondria->IDH_Assay Metabolomics Metabolite Analysis (e.g., LC-MS) Mitochondria->Metabolomics

Figure 3: Experimental Workflow for Studying Mitochondrial Function

Experimental Protocols

Isolation of Mitochondria from Mammalian Tissue

This protocol describes a general method for isolating mitochondria from soft tissues like the liver or heart using differential centrifugation.[9]

Materials:

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Homogenizer (Dounce or Potter-Elvehjem).

  • Refrigerated centrifuge.

Procedure:

  • Excise and mince the tissue in ice-cold isolation buffer.

  • Homogenize the tissue with a loose-fitting pestle followed by a tight-fitting pestle on ice.

  • Centrifuge the homogenate at low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.[9][10]

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 7,000-10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[10]

  • Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.

  • Repeat the high-speed centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., respiration buffer).

  • Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA or Bradford assay).

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol outlines the measurement of NAD+- or NADP+-dependent IDH activity by monitoring the increase in absorbance at 340 nm due to the production of NADH or NADPH.[11]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl2, pH 7.5-8.0.

  • Substrate solution: DL-Isocitric acid (e.g., 10 mM).

  • Cofactor solution: NAD+ or NADP+ (e.g., 10 mM).

  • Spectrophotometer capable of reading at 340 nm.

  • Isolated mitochondria or cell/tissue lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, isocitrate solution, and NAD+ or NADP+ solution.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the mitochondrial suspension or lysate.

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH/NADPH at 340 nm (6.22 mM-1cm-1).

Conclusion

This compound is a cornerstone of mitochondrial respiration, serving as the substrate for a critical, rate-limiting, and highly regulated step in the TCA cycle. The oxidative decarboxylation of isocitrate by isocitrate dehydrogenase not only drives the cycle forward but also provides a significant portion of the reducing power necessary for ATP synthesis. The existence of multiple IDH isoforms with distinct localizations and cofactor specificities highlights the diverse roles of isocitrate metabolism in both energy production and cellular homeostasis. A thorough understanding of the function and regulation of this compound metabolism is paramount for researchers and drug development professionals seeking to unravel the complexities of mitochondrial biology and develop novel therapeutic strategies for a range of metabolic and proliferative diseases.

References

Isocitric Acid Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Isocitric acid is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthetic precursor supply. The metabolic flux through this compound, primarily governed by the family of isocitrate dehydrogenase (IDH) enzymes, is critical for cellular homeostasis. Dysregulation of this pathway, particularly through mutations in IDH genes, is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth analysis of the this compound metabolic pathway, its regulation, role in pathology, and the methodologies used for its investigation, tailored for researchers, scientists, and drug development professionals.

The Core Metabolic Pathway

This compound is a structural isomer of citric acid, formed from citrate (B86180) via the enzyme aconitase. Its primary metabolic fate is oxidative decarboxylation to α-ketoglutarate (α-KG), a reaction catalyzed by isocitrate dehydrogenases (IDHs).[1] This step is a critical regulatory point in the TCA cycle.[2]

In mammals, three main isoforms of IDH exist, distinguished by their cofactor requirements and subcellular localization:[1][2]

  • IDH1: An NADP⁺-dependent enzyme found in the cytoplasm and peroxisomes. It plays a key role in generating NADPH for antioxidant defense and reductive biosynthesis, such as lipogenesis.[3][4]

  • IDH2: An NADP⁺-dependent enzyme located in the mitochondria. Similar to IDH1, it contributes to the mitochondrial NADPH pool, protecting against oxidative damage.[5] Under hypoxic conditions, IDH2 can also catalyze the reverse reaction, converting α-KG to isocitrate (reductive carboxylation) to support lipogenesis.[5][6]

  • IDH3: An NAD⁺-dependent enzyme that functions exclusively in the mitochondrial matrix.[2] It is a key component of the TCA cycle, catalyzing the irreversible conversion of isocitrate to α-KG and producing NADH for ATP synthesis via the electron transport chain.[1][5]

The conversion of isocitrate to α-ketoglutarate is a two-step process involving the oxidation of isocitrate to the intermediate oxalosuccinate, followed by a decarboxylation step that releases CO₂.[1]

Isocitric_Acid_Metabolic_Hub cluster_IDH Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG IDH1, IDH2, IDH3 NADPH_Prod NADPH Production (Redox Balance, Lipogenesis) Isocitrate->NADPH_Prod IDH1/2 TCA_Cycle TCA Cycle (Energy Production) aKG->TCA_Cycle Glutamine_Met Glutamine Metabolism aKG->Glutamine_Met IDH12 IDH1 (Cytosol) IDH2 (Mitochondria) IDH3 IDH3 (Mitochondria)

Caption: Central role of Isocitrate in core metabolic pathways.

This compound Metabolism in Disease: The Role of IDH Mutations in Cancer

Mutations in the genes encoding IDH1 and IDH2 are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][7] These mutations are typically heterozygous, single-point mutations that occur at a key arginine residue in the enzyme's active site (e.g., R132 in IDH1, R172 or R140 in IDH2).[2]

These mutations result in a neomorphic (new) enzymatic activity. Instead of converting isocitrate to α-KG, the mutant enzymes gain the ability to reduce α-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[3][4] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[7] This leads to widespread epigenetic dysregulation, altered gene expression, and a block in cellular differentiation, ultimately promoting tumorigenesis.[3]

The discovery of this pathway has made mutant IDH a prime target for drug development, leading to the creation of small-molecule inhibitors that specifically target the mutant enzymes.[3][7]

IDH_Mutation_Pathology IDH_Mutation IDH1/IDH2 Somatic Mutation Neomorphic_Activity Gain of Neomorphic Enzymatic Activity IDH_Mutation->Neomorphic_Activity aKG_to_2HG α-KG + NADPH → (R)-2-HG + NADP+ Neomorphic_Activity->aKG_to_2HG Oncometabolite Accumulation of Oncometabolite (R)-2-HG aKG_to_2HG->Oncometabolite Epigenetic Inhibition of α-KG-Dependent Dioxygenases (e.g., TET2, JmjC) Oncometabolite->Epigenetic Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) Epigenetic->Dysregulation Tumorigenesis Block in Cellular Differentiation Tumorigenesis Dysregulation->Tumorigenesis

Caption: Logical flow from IDH mutation to tumorigenesis.

Quantitative Data

The analysis of this compound metabolism relies on precise quantification of metabolites and enzyme activity. The selection of a method depends on the required sensitivity, specificity, and sample matrix.

Performance of this compound Quantification Methods
MethodPrincipleAccuracy/RecoveryPrecision (CV/RSD)Limit of Detection (LOD) / Limit of Quantification (LOQ)
Enzymatic Assay Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase (ICDH).[8]Typically high, quantitative recovery expected.[8]RSD: ~1-2%LOD: 0.25 mg/L[9]
HPLC-UV Chromatographic separation followed by UV detection at 210 nm.Recoveries of 98-99% from spiked samples.Intra-day: 1.366% Inter-day: 1.601%LOQ: 0.05%
GC-MS Gas chromatography separation of derivatized analytes followed by mass spectrometry.Not explicitly stated.Not explicitly stated.High sensitivity, often in the low µM range.
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.High accuracy with the use of internal standards.Typically <15% RSD.High sensitivity, capable of detecting sub-µM concentrations.
Kinetic Parameters of Isocitrate Dehydrogenase Isoforms

Kinetic parameters are crucial for understanding enzyme function and for the development of inhibitors. These values can vary based on the specific isoform, species, and experimental conditions.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µM/min)Source Organism/Tissue
SpIDH (recombinant) NAD⁺334 µM4.6 µM/minShewanella putrefaciens[10]
NAD-IDH (cardiac) IsocitrateComplex; regulated by ADP, ATP, Ca²⁺, Mg²⁺[11]Complex; regulated by ADP, ATP, Ca²⁺, Mg²⁺[11]Mammalian (Bovine Heart)[11]

Note: Kinetic data for human IDH1 and IDH2 are extensively studied in the context of inhibitor development but specific Km/Vmax values are highly dependent on assay conditions and are often reported within proprietary drug discovery literature.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying this compound in complex biological matrices.[12]

1. Sample Preparation (Plasma/Serum):

  • To 50 µL of sample, add 200 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., ¹³C-isocitric acid) to precipitate proteins.[12]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[13]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC Column: A reversed-phase column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).[12]

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 - 0.6 mL/min.[12]

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[12]

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[12]

3. Quantification:

  • A calibration curve is generated by analyzing a series of standards of known concentrations.

  • The peak area ratio of the analyte to the internal standard is plotted against concentration to create the calibration curve.

  • The concentration of this compound in the samples is determined by interpolating their peak area ratios from the calibration curve.[12]

LCMS_Workflow start Biological Sample (e.g., Plasma, Tissue) prep Sample Preparation (Protein Precipitation, Extraction) start->prep lc LC Separation (Reversed-Phase) prep->lc ms MS/MS Detection (ESI-, MRM Mode) lc->ms data Data Analysis (Peak Integration, Calibration Curve) ms->data quant Quantification of This compound data->quant

References

Isocitrate in Cancer Metabolism: A Technical Guide to the Role of IDH Mutations and the Oncometabolite 2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth examination of the role of isocitrate and its associated enzymes, Isocitrate Dehydrogenase (IDH) 1 and 2, in the context of cancer metabolism. It details the paradigm shift initiated by the discovery of IDH mutations, which confer a neomorphic enzymatic activity leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This document covers the molecular mechanisms of 2-HG-driven oncogenesis, including epigenetic dysregulation and metabolic reprogramming, summarizes key quantitative data, outlines detailed experimental protocols for studying this pathway, and reviews the clinical landscape of targeted inhibitors.

The Canonical Role of Isocitrate Dehydrogenase

Isocitrate dehydrogenases (IDHs) are a family of enzymes crucial for cellular metabolism.[1][2] In normal physiology, they catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3] There are three main isoforms:

  • IDH1: A NADP⁺-dependent enzyme located in the cytoplasm and peroxisomes, playing roles in lipid synthesis and cellular defense against oxidative stress.[1]

  • IDH2: A NADP⁺-dependent enzyme found in the mitochondria, contributing to the tricarboxylic acid (TCA) cycle and protecting against oxidative damage.[1]

  • IDH3: A NAD⁺-dependent enzyme exclusive to the mitochondria, which is a key rate-limiting enzyme of the TCA cycle.[1][4] It is allosterically regulated by effectors such as ADP, calcium, and ATP.[4]

IDH Mutations in Cancer: A Neomorphic Activity

In 2008, genome sequencing projects uncovered recurrent heterozygous point mutations in the IDH1 gene in glioblastoma, with subsequent discoveries of mutations in the homologous IDH2 gene in acute myeloid leukemia (AML).[5] These mutations are now known to occur in a variety of malignancies.[2][6]

Instead of a simple loss-of-function, these mutations result in a novel "gain-of-function" or neomorphic activity.[2][7][8] The mutant enzymes lose their ability to convert isocitrate to α-KG and instead gain the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[2][3][5] This accumulation of 2-HG to millimolar concentrations is a key event in driving tumorigenesis.[9][10]

G cluster_wt Wild-Type (WT) IDH Pathway cluster_mut Mutant (mIDH) Pathway Isocitrate Isocitrate aKG_wt α-Ketoglutarate Isocitrate->aKG_wt WT IDH1/2 NADPH_wt NADPH Isocitrate->NADPH_wt NADP+ TCA TCA Cycle aKG_wt->TCA NADPH_wt->aKG_wt aKG_mut α-Ketoglutarate TwoHG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1/2 NADPH_mut NADPH NADPH_mut->TwoHG NADP+

Caption: Canonical vs. Neomorphic activity of IDH enzymes.

Data Presentation: Prevalence and Types of IDH Mutations

IDH mutations are particularly prevalent in specific cancer types. The mutations are typically missense alterations concentrated at specific hotspot residues within the enzyme's active site.[1][6]

Table 1: Prevalence of IDH1/IDH2 Mutations in Various Cancers

Cancer Type IDH1 Mutation Frequency IDH2 Mutation Frequency References
Low-Grade Glioma & Secondary Glioblastoma ~80% <5% [6][7]
Acute Myeloid Leukemia (AML) ~8-10% ~10-15% [5][6]
Intrahepatic Cholangiocarcinoma ~10-20% <5% [5][6]
Chondrosarcoma ~50-80% Low [6]

| Angioimmunoblastic T-cell Lymphoma | Low | ~32% |[5][6] |

Table 2: Common Hotspot Mutations in IDH1 and IDH2

Gene Hotspot Residue Common Amino Acid Substitutions References
IDH1 Arginine 132 (R132) R132H, R132C, R132S, R132G, R132L [3][6]
IDH2 Arginine 172 (R172) R172K, R172G, R172M, R172S [1][6]

| IDH2 | Arginine 140 (R140) | R140Q |[1][6] |

Mechanisms of 2-HG-Mediated Oncogenesis

The accumulation of D-2-HG is the primary driver of oncogenesis in IDH-mutant cancers.[10] Its structural similarity to α-KG allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases.[10][11][12]

Epigenetic Dysregulation

The primary targets of 2-HG are epigenetic modifying enzymes that require α-KG as a cofactor.[2][10]

  • TET (Ten-Eleven Translocation) Enzymes: 2-HG inhibits TET DNA hydroxylases (TET1, TET2, TET3), which are responsible for converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) as the first step in active DNA demethylation.[10][12] This inhibition leads to a global DNA hypermethylation phenotype.[13][14]

  • Histone Lysine Demethylases (KDMs): 2-HG inhibits Jumonji-C (JmjC) domain-containing histone demethylases, leading to the hypermethylation of histones (e.g., H3K4, H3K9, H3K27, H3K36).[10][12]

This widespread epigenetic remodeling alters gene expression, blocks cellular differentiation, and promotes a stem-cell-like state, which is conducive to tumorigenesis.[2][3][15]

G cluster_epigenetics α-KG-Dependent Dioxygenases cluster_effects Downstream Effects mIDH Mutant IDH TwoHG D-2-Hydroxyglutarate mIDH->TwoHG from α-KG aKG α-Ketoglutarate TET TET Enzymes aKG->TET Cofactor KDM Histone Demethylases (JmjC family) aKG->KDM Cofactor TwoHG->TET Inhibits TwoHG->KDM Inhibits DNA_Hyper DNA Hypermethylation TET->DNA_Hyper Leads to Histone_Hyper Histone Hypermethylation KDM->Histone_Hyper Leads to Diff_Block Blocked Cellular Differentiation DNA_Hyper->Diff_Block Histone_Hyper->Diff_Block G cluster_prep Sample Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Homogenize Cells/Tissue in Lysis Buffer B Centrifuge to Clarify Lysate A->B C Quantify Protein (e.g., Bradford Assay) B->C D Add Assay Buffer, Lysate, and Cofactor (NADP+/NADPH) C->D E Initiate Reaction with Substrate (Isocitrate/α-KG) D->E F Measure Absorbance (340 nm) in Kinetic Mode at 37°C E->F G Calculate Rate (ΔOD/min) from Linear Phase F->G H Determine Specific Activity using Beer-Lambert Law G->H G A Collect Sample (Plasma, Cells, Tissue) B Add Ice-Cold 80% Methanol with ¹³C-labeled Internal Standard A->B C Homogenize and Vortex to Precipitate Protein B->C D Centrifuge at 4°C and Collect Supernatant C->D E Inject Supernatant into LC-MS/MS D->E F Chromatographic Separation (LC) E->F G Mass Spectrometric Detection (MS/MS) (MRM Mode) F->G H Quantify 2-HG against Standard Curve G->H

References

Isocitric Acid: A Linchpin in Cellular Energy Production and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, holds a pivotal position in cellular energy metabolism. Its oxidative decarboxylation, catalyzed by the isocitrate dehydrogenase (IDH) family of enzymes, represents a critical regulatory checkpoint in the production of cellular energy and biosynthetic precursors. This technical guide provides a comprehensive overview of the role of this compound in cellular energy production, with a focus on the mechanistic and regulatory aspects of isocitrate dehydrogenase isoforms. We present a consolidation of quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the assessment of IDH activity and mitochondrial respiration, and visual representations of the core metabolic and regulatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and the development of therapeutics targeting metabolic pathways.

The Central Role of this compound in the Tricarboxylic Acid Cycle

The citric acid cycle, also known as the Krebs cycle, is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation.[1] this compound is a six-carbon intermediate in this cycle, formed from the isomerization of citrate (B86180) by the enzyme aconitase.[2]

The subsequent step, the oxidative decarboxylation of isocitrate to the five-carbon molecule α-ketoglutarate, is a key rate-limiting and irreversible reaction in the TCA cycle.[3] This reaction is catalyzed by isocitrate dehydrogenase (IDH) and is accompanied by the reduction of NAD⁺ to NADH, a primary carrier of electrons to the electron transport chain.[2]

Isocitrate Dehydrogenase: Isoforms, Localization, and Function

In mammals, three distinct isoforms of isocitrate dehydrogenase have been identified, each with specific subcellular localizations, cofactor dependencies, and physiological roles.[3]

  • IDH1: This NADP⁺-dependent enzyme is found in the cytoplasm and peroxisomes.[4] It is primarily involved in providing NADPH for reductive biosynthesis, such as fatty acid synthesis, and for antioxidant defense.[5]

  • IDH2: Also NADP⁺-dependent, IDH2 is located in the mitochondrial matrix.[4] It contributes to the mitochondrial NADPH pool, which is crucial for the regeneration of reduced glutathione (B108866) and the detoxification of reactive oxygen species.[5]

  • IDH3: This is the canonical TCA cycle enzyme, located exclusively in the mitochondria.[3] It is an NAD⁺-dependent heterotetramer and its activity is a major control point for the flux of the entire cycle.[6]

The differential localization and cofactor specificity of these isoforms highlight the diverse roles of this compound metabolism in cellular function, extending beyond simple energy production.

Quantitative Data on Isocitrate Metabolism

A quantitative understanding of the components of this compound metabolism is essential for building accurate models of cellular bioenergetics and for identifying potential targets for therapeutic intervention.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase Isoforms
IsoformOrganism/TissueSubstrateK_m_ / S_0.5_ (µM)InhibitorK_i_ (µM)Reference(s)
NAD⁺-IDHPea MitochondriaIsocitrate300 (S_0.5_)NADH200[7]
NAD⁺200 (K_m_)NADPH300[7]
NADP⁺-IDHM. tuberculosisIsocitrateVaries with NADP⁺--[8]
NADP⁺Varies with Isocitrate--[8]

Note: Kinetic parameters can vary significantly depending on experimental conditions such as pH, temperature, and the concentration of divalent cations (Mg²⁺ or Mn²⁺), which are essential for IDH activity.[9]

Table 2: Cellular Concentrations of this compound and Related Metabolites
MetaboliteCompartmentOrganism/Cell TypeConcentration (µM)Reference(s)
IsocitrateMitochondriaRat Hepatocytes< 10[4]
CytosolRat HepatocytesHigher than mitochondria[4]
α-KetoglutarateMitochondriaGeneralVaries[5]
CytosolGeneralVaries[5]
Table 3: Cellular Redox Ratios
RatioCompartmentOrganism/Cell TypeApproximate ValueReference(s)
NAD⁺/NADHCytoplasmHealthy Mammalian Tissues~700:1 (free)[10]
Mitochondria-Lower than cytoplasm[11]
NADP⁺/NADPHCytoplasm-~0.005[10]
MitochondriaRat LiverHighly reduced (>95% NADPH)[12]

Regulation of Isocitrate Dehydrogenase and the TCA Cycle

The activity of the TCA cycle is tightly regulated to meet the energetic and biosynthetic demands of the cell. The IDH-catalyzed step is a major point of allosteric regulation.

Activators:

  • ADP: High levels of ADP signal a low energy state, which allosterically activates IDH3 to increase the rate of the TCA cycle and subsequent ATP production.[13]

  • Ca²⁺: In tissues like muscle, calcium ions released during contraction can activate IDH3, enhancing energy production to meet the increased demand.

Inhibitors:

  • ATP: High concentrations of ATP indicate an energy-replete state and act as an allosteric inhibitor of IDH3, slowing down the TCA cycle.[13]

  • NADH: A high ratio of NADH to NAD⁺ signifies that the electron transport chain is saturated, leading to feedback inhibition of IDH3.

Experimental Protocols

Accurate and reproducible measurement of this compound metabolism is fundamental to research in this area. The following sections provide detailed methodologies for key experiments.

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol measures the activity of NADP⁺-dependent IDH by monitoring the increase in absorbance at 340 nm resulting from the production of NADPH. A similar principle can be applied for NAD⁺-dependent IDH by substituting NADP⁺ with NAD⁺.

Materials:

  • Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C

  • Substrate Solution: 6.6 mM DL-Isocitric Acid in Assay Buffer

  • Cofactor Solution: 20 mM β-NADP⁺ in deionized water

  • Divalent Cation Solution: 18 mM MnCl₂ in deionized water

  • Enzyme Sample (e.g., cell lysate)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following in order:

    • 1.95 mL Deionized Water

    • 0.50 mL Assay Buffer

    • 0.20 mL DL-Isocitric Acid Solution

    • 0.15 mL β-NADP⁺ Solution

    • 0.10 mL MnCl₂ Solution

  • Prepare a blank cuvette with the same components, but replace the enzyme sample with an equal volume of Assay Buffer.

  • Incubate both cuvettes at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme sample to the test cuvette. Mix by inversion.

  • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

  • The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[8]

High-Resolution Respirometry of Isolated Mitochondria

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the function of the electron transport chain, which is coupled to the TCA cycle.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Mitochondrial Isolation Buffer

  • Respiration Medium (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., malate, pyruvate (B1213749), succinate)

  • ADP

  • Inhibitors (e.g., rotenone, antimycin A, oligomycin)

  • Isolated mitochondria preparation

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation. Keep the preparation on ice.

  • Respirometer Calibration: Calibrate the oxygen sensors in the respirometer chambers according to the manufacturer's instructions.

  • Assay Setup: Add 2 mL of respiration medium to each chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Addition of Mitochondria: Add a specific amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL protein) to each chamber.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 (Leak Respiration): Add substrates for Complex I (e.g., pyruvate and malate).

    • State 3 (Oxidative Phosphorylation): Add a saturating concentration of ADP to stimulate ATP synthesis.

    • Complex II-linked Respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II substrate (succinate).

    • State 4 (Resting State): Can be measured after the phosphorylation of all added ADP or by adding an ATP synthase inhibitor (oligomycin).

    • Maximal Uncoupled Respiration: Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

    • Residual Oxygen Consumption: Add an inhibitor of Complex III (antimycin A) to measure non-mitochondrial oxygen consumption.

  • Data Analysis: The software associated with the respirometer will calculate oxygen consumption rates (flux) in real-time. Normalize the rates to the amount of mitochondrial protein.

¹³C-Metabolic Flux Analysis of the Citric Acid Cycle

This protocol provides a general workflow for using stable isotope tracers to quantify the metabolic fluxes through the TCA cycle.

Materials:

  • Cell culture reagents

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine)

  • Quenching solution (e.g., ice-cold saline)

  • Extraction solvent (e.g., 80% methanol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Isotopic Labeling: Culture cells in a medium containing the ¹³C-labeled substrate for a duration sufficient to reach isotopic steady state (typically several cell doubling times).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold quenching solution to halt metabolic activity.

    • Immediately add cold extraction solvent to the cells.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract.

    • For GC-MS analysis, derivatize the metabolites to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distribution (MID) for TCA cycle intermediates.

  • Metabolic Flux Modeling: Use the measured MIDs and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes. This typically involves specialized software.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

The Citric Acid Cycle and the Role of this compound

Citric_Acid_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate This compound Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase NADH_out1 NADH + H⁺ Isocitrate->NADH_out1 CO2_out1 CO₂ Isocitrate->CO2_out1 SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate NAD_in1 NAD⁺ NAD_in1->Isocitrate

The central role of this compound in the TCA cycle.

Regulation of Isocitrate Dehydrogenase 3 (IDH3)

IDH3_Regulation cluster_activators Activators cluster_inhibitors Inhibitors IDH3 Isocitrate Dehydrogenase 3 (IDH3) ADP ADP ADP->IDH3 Ca2 Ca²⁺ Ca2->IDH3 ATP ATP ATP->IDH3 NADH NADH NADH->IDH3 MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase labeling Isotopic Labeling (e.g., ¹³C-Glucose) quenching Metabolite Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis Mass Spectrometry (GC-MS or LC-MS/MS) extraction->analysis mid_determination Mass Isotopomer Distribution (MID) Determination analysis->mid_determination flux_calculation Metabolic Flux Calculation mid_determination->flux_calculation model_refinement Model Refinement flux_calculation->model_refinement

References

An In-depth Technical Guide to the Biochemical Properties of Isocitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of isocitric acid, a pivotal intermediate in cellular metabolism. The document details its physicochemical characteristics, its central role in the Krebs cycle, the enzymes that metabolize it, and its emerging significance in various signaling pathways and disease states.

Physicochemical Properties of this compound

This compound (1-hydroxypropane-1,2,3-tricarboxylic acid) is a structural isomer of citric acid, differing in the position of the hydroxyl group.[1][2] This subtle structural difference has profound implications for its biological activity.[1] this compound possesses two chiral centers, resulting in four stereoisomers.[1] The naturally occurring and biologically active form is (+)-threo-Ds-isocitric acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₈O₇[1][3]
Molecular Weight 192.12 g/mol [4]
Melting Point 105 °C[3]
pKa (Strongest Acidic) 3.07 (Predicted)[2]
Water Solubility 466 mg/mL[4]
IUPAC Name 1-hydroxypropane-1,2,3-tricarboxylic acid[4]

This compound in the Krebs Cycle

Isocitrate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a central metabolic pathway for the production of energy in the form of ATP.[5] Citrate (B86180), formed from the condensation of acetyl-CoA and oxaloacetate, is isomerized to isocitrate by the enzyme aconitase.[5] Isocitrate is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase to form α-ketoglutarate, a rate-limiting step in the cycle.[5]

Krebs_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate (B1194679) Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

The Krebs Cycle Highlighting Isocitrate

Key Enzymes in Isocitrate Metabolism

Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase (IDH) is a critical enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH or NADH.[6] In humans, three isoforms exist: IDH1 (cytosolic and peroxisomal, NADP⁺-dependent), IDH2 (mitochondrial, NADP⁺-dependent), and IDH3 (mitochondrial, NAD⁺-dependent).[6] The activity of IDH is a key regulatory point in the Krebs cycle and is allosterically regulated by various metabolites.[7]

Table 2: Kinetic Parameters of Isocitrate Dehydrogenase

Enzyme SourceIsoformSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference(s)
Shewanella putrefaciens-NAD⁺3344.6-[8]
Mycobacterium tuberculosis-Isocitrate---[9]
Mammalian (general)NAD-linkedIsocitrate---[10]

Allosteric Regulation of Isocitrate Dehydrogenase:

The activity of mammalian NAD-dependent isocitrate dehydrogenase (IDH3) is allosterically regulated.[1] ADP and citrate act as positive allosteric effectors, while ATP and NADH are inhibitors.[1][7]

IDH_Regulation cluster_IDH Isocitrate Dehydrogenase (IDH) Active_Site Active Site Allosteric_Site Allosteric Site Isocitrate Isocitrate Isocitrate->Active_Site ADP ADP ADP->Allosteric_Site Activates ATP ATP ATP->Allosteric_Site Inhibits NADH NADH NADH->Active_Site Inhibits

Allosteric Regulation of Isocitrate Dehydrogenase

Isocitrate Lyase (ICL)

Isocitrate lyase is an enzyme of the glyoxylate (B1226380) cycle that catalyzes the cleavage of isocitrate into succinate and glyoxylate.[11] This pathway is absent in mammals but is crucial for bacteria, fungi, and plants, allowing them to utilize two-carbon compounds for growth.[11]

Table 3: Kinetic Parameters of Isocitrate Lyase

Enzyme SourceK_m for Isocitrate (mM)Reference(s)
Rat Liver0.07[4]
Mycobacterium tuberculosis-[12]
Mycobacterium avium (Icl)0.145[13]
Mycobacterium avium (AceA)1.3[13]

This compound in Signaling Pathways

Beyond its role in central metabolism, this compound and its metabolizing enzymes are increasingly recognized for their involvement in cellular signaling.

Cancer Metabolism

Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma and acute myeloid leukemia.[14][15] These mutations lead to a neomorphic enzyme activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[15] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[15]

Cancer_Signaling Isocitrate Isocitrate alpha_KG alpha-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH Mutant_IDH Mutant IDH1/2 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG Mutant IDH Dioxygenases alpha-KG-dependent Dioxygenases 2_HG->Dioxygenases Inhibits Epigenetic_Changes Epigenetic Alterations Dioxygenases->Epigenetic_Changes Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis

Role of Mutant IDH in Cancer Signaling

Insulin (B600854) Secretion

Cytosolic isocitrate metabolism plays a role in amplifying glucose-stimulated insulin secretion in pancreatic β-cells.[16][17] The generation of NADPH by cytosolic IDH1 is a key step in a signaling cascade that ultimately enhances insulin exocytosis.[16]

Insulin_Secretion Glucose Glucose Mitochondrial_Isocitrate Mitochondrial Isocitrate Glucose->Mitochondrial_Isocitrate Cytosolic_Isocitrate Cytosolic Isocitrate Mitochondrial_Isocitrate->Cytosolic_Isocitrate Export NADPH NADPH Cytosolic_Isocitrate->NADPH IDH1 IDH1 Cytosolic IDH1 Signaling_Cascade Downstream Signaling NADPH->Signaling_Cascade Insulin_Exocytosis Amplified Insulin Exocytosis Signaling_Cascade->Insulin_Exocytosis

Isocitrate-Mediated Amplification of Insulin Secretion

Experimental Protocols

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in various samples.

  • Sample Preparation:

    • Homogenize solid samples and extract with a suitable solvent (e.g., water or buffer).

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a dilute acid (e.g., 0.1% phosphoric acid in water).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation Filtration Filtration (0.45 um) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

General Workflow for HPLC Analysis of this compound

Isocitrate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase by monitoring the production of NADPH at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate Solution: 10 mM DL-Isocitric acid in assay buffer.

    • Cofactor Solution: 5 mM NADP⁺ in assay buffer.

    • Enzyme Sample: Purified enzyme or cell/tissue lysate.

  • Procedure:

    • In a cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of cofactor solution.

    • Incubate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme sample and mix immediately.

    • Record the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.

Isocitrate Lyase Activity Assay

This assay measures the activity of isocitrate lyase by quantifying the glyoxylate produced, which is then reacted with phenylhydrazine (B124118) to form a colored product.

  • Reagents:

    • Assay Buffer: 50 mM Imidazole-HCl, pH 6.8, containing 5 mM MgCl₂ and 1 mM DTT.

    • Substrate Solution: 10 mM DL-Isocitric acid in assay buffer.

    • Color Reagent: 10 mg/mL phenylhydrazine hydrochloride in water.

    • Enzyme Sample: Purified enzyme or cell/tissue lysate.

  • Procedure:

    • In a microplate well, combine 100 µL of assay buffer and 20 µL of substrate solution.

    • Add 20 µL of the enzyme sample to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of the color reagent.

    • Incubate at room temperature for 10 minutes to allow color development.

    • Measure the absorbance at 324 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of glyoxylate.

    • Determine the amount of glyoxylate produced in the enzyme reaction from the standard curve.

References

Isocitric Acid: A Pivotal Precursor in Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging from its traditional role in central carbon metabolism to become a focal point in clinical biomarker research and industrial biotechnology.[1][2] As a critical node in cellular energy production and biosynthesis, fluctuations in its concentration and the activity of its associated enzymes are increasingly recognized as indicators of significant metabolic dysregulation.[1] This guide provides a comprehensive exploration of this compound's role as a precursor in vital biosynthetic pathways, offering detailed experimental protocols and quantitative data to support advanced research and development.

Core Metabolic Pathways Involving this compound

This compound is a structural isomer of citric acid, formed from citrate (B86180) by the enzyme aconitase.[1][3] It stands at a crucial metabolic crossroads, directing carbon skeletons towards either energy generation through oxidation or the synthesis of essential biomolecules.[4] Its fate is primarily determined by two major pathways: the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate (B1226380) Cycle.

1.1. The Tricarboxylic Acid (TCA) Cycle

Located in the mitochondrial matrix, the TCA cycle is the central hub for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP and reducing equivalents (NADH and FADH₂).[4][5] In this pathway, the enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (also known as 2-oxoglutarate).[4][6] This step is a key regulatory point in the cycle.[4] The α-ketoglutarate produced can continue in the TCA cycle or be siphoned off as a precursor for amino acid synthesis.[4][5]

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase alpha_kg α-Ketoglutarate isocitrate->alpha_kg Isocitrate Dehydrogenase (IDH) succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa α-KG Dehydrogenase amino_acids Amino Acid Biosynthesis alpha_kg->amino_acids Precursor succinate (B1194679) Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate

Diagram 1: The Tricarboxylic Acid (TCA) Cycle.

1.2. The Glyoxylate Cycle

The glyoxylate cycle is an anabolic variant of the TCA cycle found in plants, bacteria, protists, and fungi, but not in animals.[7][8] This pathway is crucial for synthesizing carbohydrates from two-carbon compounds like acetate, which is particularly important during the germination of oil-rich seeds.[4] The cycle bypasses the two decarboxylation steps of the TCA cycle.[7] The key enzyme, isocitrate lyase (ICL), cleaves isocitrate directly into succinate and glyoxylate.[7][9] The succinate can then be used for gluconeogenesis to produce glucose, while glyoxylate condenses with another acetyl-CoA to continue the cycle.[4][7][8]

Glyoxylate_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase malate Malate acetyl_coa->malate isocitrate Isocitrate citrate->isocitrate Aconitase glyoxylate Glyoxylate isocitrate->glyoxylate Isocitrate Lyase (ICL) succinate Succinate isocitrate->succinate glyoxylate->malate Malate Synthase carbohydrates Carbohydrate Biosynthesis succinate->carbohydrates Precursor for Gluconeogenesis oxaloacetate Oxaloacetate malate->oxaloacetate Malate Dehydrogenase oxaloacetate->citrate

Diagram 2: The Glyoxylate Cycle.

This compound as a Precursor for Major Biomolecules

2.1. Amino Acid Biosynthesis

The carbon skeletons for many non-essential amino acids are derived from intermediates of the TCA cycle.[5][10] Specifically, α-ketoglutarate, which is directly produced from the oxidative decarboxylation of isocitrate, serves as the primary precursor for the "glutamate family" of amino acids.[5] Through transamination reactions, α-ketoglutarate is converted to glutamate, which can then be further metabolized to produce glutamine, proline, and arginine.[5]

Amino_Acid_Biosynthesis isocitrate Isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg IDH glutamate Glutamate alpha_kg->glutamate Transamination glutamine Glutamine glutamate->glutamine proline Proline glutamate->proline arginine Arginine glutamate->arginine

Diagram 3: Isocitrate as a precursor for the Glutamate family.

2.2. Lipid Biosynthesis

While not a direct precursor, isocitrate metabolism is closely linked to lipid synthesis. Fatty acid synthesis occurs in the cytosol and requires a supply of acetyl-CoA.[11] This acetyl-CoA is primarily generated from citrate, which is exported from the mitochondria.[11] The balance between citrate and its isomer isocitrate within the mitochondria, governed by the enzyme aconitase, is therefore crucial.[6] High cellular energy levels can lead to an accumulation of citrate and isocitrate, promoting the export of citrate to the cytosol to fuel the synthesis of fatty acids and cholesterol.[5]

Biotechnological Production of this compound

The yeast Yarrowia lipolytica is a prominent microorganism used for the biotechnological production of this compound.[2][12] It can utilize a variety of inexpensive carbon sources, including biodiesel waste, ethanol, and rapeseed oil.[13][14][15] By manipulating fermentation conditions such as nitrogen limitation, pH, aeration, and the addition of metabolic inhibitors like itaconic acid (an inhibitor of isocitrate lyase), production can be shifted to favor high yields of this compound over citric acid.[13][14][15]

Table 1: Quantitative Data on this compound Production by Yarrowia lipolytica

SubstrateStrainFermentation ConditionsICA Titer (g/L)ICA/CA RatioYield (g/g)Reference
Biodiesel WasteVKM Y-2373(NH₄)₂SO₄ 6 g/L, pH 6, Aeration 25-60%76.65 - 80.12~2:1N/A[13]
EthanolVKM Y-2373Optimized pH, pO₂, Zn²⁺, Fe²⁺, 30 mM Itaconic Acid90.5~4:1 (80% selectivity)0.77[14]
Rapeseed OilVKM Y-2373500-L fermentor64.12.9:10.72[16]
Rapeseed OilUV/NG MutantPilot fermenter, with Itaconic Acid88.76:10.90[15][17]
Ester-Aldehyde FractionVKM Y-2373Optimized N, S, P, Mg, pH65N/A0.65[18]

ICA: this compound; CA: Citric Acid; N/A: Not Available

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for metabolic studies. Below are detailed protocols for key assays.

Assay_Workflow prep Sample Preparation (e.g., Cell Lysate) initiate Initiate Reaction (Add Enzyme/Sample) prep->initiate mix Prepare Reaction Mix (Buffer, Substrate, Cofactor) mix->initiate incubate Incubate (Controlled Temp & Time) initiate->incubate measure Measure Signal (e.g., Absorbance at 340 nm) incubate->measure calculate Calculate Activity/Concentration (vs. Standard Curve) measure->calculate

Diagram 4: General workflow for a spectrophotometric enzyme assay.

4.1. Protocol for Isocitrate Dehydrogenase (IDH) Activity Assay

This protocol measures the NADP⁺-dependent IDH activity by monitoring the increase in absorbance at 340 nm resulting from the production of NADPH.[19]

  • Principle: Isocitrate + NADP⁺ --(IDH)--> α-Ketoglutarate + CO₂ + NADPH + H⁺

  • Materials:

    • 96-well clear flat-bottom plate[20]

    • Microplate spectrophotometer capable of reading absorbance at 340 nm[20]

    • Assay Buffer: 100 mM Tris-HCl or 250 mM Glycylglycine, pH 7.4-8.0, containing 0.6-5 mM MgCl₂ or MnCl₂[20]

    • Substrate Solution: 6.6 mM DL-Isocitric Acid

    • Cofactor Solution: 20 mM β-NADP⁺

    • Sample: Cell lysate, tissue homogenate, or purified enzyme[20]

  • Procedure:

    • Sample Preparation: Homogenize cells or tissue in ice-cold Assay Buffer.[20] Centrifuge at 10,000-13,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[20][21] Collect the supernatant.

    • Reaction Setup: In each well of the 96-well plate, add the following (example for a 200 µL final volume):

      • 100 µL Assay Buffer

      • 20 µL Sample (diluted to fall within the linear range of the assay)

      • 20 µL Cofactor Solution (NADP⁺)

    • Background Control: Prepare parallel wells containing the sample but replace the Substrate Solution with Assay Buffer.

    • Initiate Reaction: Add 20 µL of Substrate Solution (Isocitrate) to each well to start the reaction.

    • Measurement: Immediately begin reading the absorbance at 340 nm (A₃₄₀) in kinetic mode at a constant temperature (e.g., 37°C) for 5-10 minutes.

    • Calculation:

      • Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

      • Subtract the rate of the background control from the sample rate.

      • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

4.2. Protocol for Isocitrate Lyase (ICL) Activity Assay

This protocol is a continuous spectrophotometric rate determination assay based on the reaction of the product, glyoxylate, with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which absorbs light at 324 nm.[22]

  • Principle:

    • Isocitrate --(ICL)--> Succinate + Glyoxylate[22]

    • Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone[22]

  • Materials:

    • UV-transparent cuvettes or 96-well plate

    • Spectrophotometer capable of reading absorbance at 324 nm

    • Assay Buffer: 50 mM Imidazole, pH 6.8 at 30°C[22]

    • Reagent A: 50 mM MgCl₂[22]

    • Reagent B: 10 mM EDTA[22]

    • Reagent C: 40 mM Phenylhydrazine HCl[22]

    • Substrate Solution: 10 mM DL-Isocitric Acid[22]

    • Sample: Cell extract or purified ICL enzyme

  • Procedure:

    • Reaction Mix Preparation: For a 1 mL final volume in a cuvette, pipette the following:

      • 0.50 mL Assay Buffer

      • 0.10 mL Reagent A (MgCl₂)

      • 0.10 mL Reagent B (EDTA)

      • 0.10 mL Reagent C (Phenylhydrazine)

      • 0.10 mL Substrate Solution (Isocitrate)

    • Equilibration: Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 324 nm (A₃₂₄) until it is constant.

    • Initiate Reaction: Add 0.10 mL of the enzyme solution to the cuvette.

    • Measurement: Immediately mix and record the increase in A₃₂₄ for approximately 5 minutes.

    • Blank Reaction: Run a parallel reaction without the enzyme solution to measure the non-enzymatic rate.

    • Calculation:

      • Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the maximum linear rate.

      • Subtract the blank rate from the test rate.

      • Calculate the enzyme activity using the molar extinction coefficient of the glyoxylate phenylhydrazone (17,000 M⁻¹cm⁻¹).[23]

4.3. Methods for Quantification of this compound

The choice of method depends on the required sensitivity, sample matrix, and available equipment.[24]

Table 2: Comparison of this compound Quantification Methods

MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (CV/RSD)Accuracy/RecoveryReference
Enzymatic Assay Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase.LOD: 0.25 - 1.0 mg/L; LOQ: 6.0 mg/L~1-2% RSDNot explicitly stated[24]
HPLC-UV Chromatographic separation followed by UV detection at 210 nm.N/AIntra-day: 1.37%; Inter-day: 1.60%98-99%[24]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass spectrometric detection.High sensitivityHigh precisionHigh accuracy[24]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly specific mass detection.High sensitivity (sub-µM levels)High precisionHigh accuracy[24]

RSD: Relative Standard Deviation

Conclusion and Future Perspectives

This compound is unequivocally a central metabolite that serves as a critical precursor for a diverse range of biosynthetic pathways, including the synthesis of amino acids, carbohydrates, and lipids. Its position at the branch point between the TCA and glyoxylate cycles underscores its importance in regulating the metabolic flux between catabolism and anabolism. The ability to manipulate microbial metabolism to achieve high-yield production of this compound from renewable feedstocks opens significant opportunities for its use in the pharmaceutical, food, and chemical industries.[18][25] Future research will likely focus on further metabolic engineering of production strains, exploring its therapeutic potential, and refining analytical methods for its precise quantification in complex biological and industrial samples.

References

The Central Role of Isocitrate in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Isocitrate, a key intermediate in the citric acid cycle, stands at the crossroads of cellular metabolism and antioxidant defense. Through the action of NADP+-dependent isocitrate dehydrogenases (IDH1 and IDH2), the metabolism of isocitrate is a principal source of the reducing equivalent NADPH, which is essential for maintaining the cellular redox balance. This technical guide provides an in-depth examination of the biochemical mechanisms by which isocitrate metabolism counters oxidative stress, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core pathways and workflows.

Biochemical Landscape: Isocitrate Dehydrogenase Isoforms

The enzymatic conversion of isocitrate is catalyzed by three distinct isocitrate dehydrogenase (IDH) isoforms, which are differentiated by their subcellular localization and their cofactor preference.[1][2][3]

  • IDH1 (Isocitrate Dehydrogenase 1): This NADP+-dependent enzyme is found in the cytosol and peroxisomes.[1][3] It plays a significant role in cytosolic antioxidant defense, lipid metabolism, and glucose sensing.[1][2]

  • IDH2 (Isocitrate Dehydrogenase 2): Located in the mitochondrial matrix, IDH2 is also NADP+-dependent.[4] It is considered a major supplier of NADPH to the mitochondrial antioxidant defense systems, which are crucial for managing the high levels of ROS produced during oxidative phosphorylation.[4][5]

  • IDH3 (Isocitrate Dehydrogenase 3): This enzyme is also mitochondrial but is NAD+-dependent.[2] IDH3 is a key regulatory enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of isocitrate to α-ketoglutarate while producing NADH for ATP generation.[2][6]

While all three isoforms metabolize isocitrate, IDH1 and IDH2 are the primary focus in the context of oxidative stress due to their direct role in producing NADPH.[3]

G cluster_cell Eukaryotic Cell cluster_mito Mitochondrion cluster_cyto Cytosol / Peroxisome IDH2 IDH2 aKG α-Ketoglutarate IDH2->aKG NADPH NADPH IDH2->NADPH IDH3 IDH3 IDH3->aKG NADH NADH IDH3->NADH IDH1 IDH1 IDH1->aKG IDH1->NADPH Isocitrate Isocitrate Isocitrate->IDH2 NADP+ Isocitrate->IDH3 NAD+ Isocitrate->IDH1 NADP+

Caption: Subcellular localization and cofactor specificity of IDH isoforms.

The Core Mechanism: NADPH Production for Antioxidant Defense

The primary role of isocitrate in combating oxidative stress is its function as a substrate for IDH1 and IDH2, which generate NADPH.[1][4][7] NADPH serves as the principal reducing equivalent for the cell's major antioxidant systems: the glutathione (B108866) and thioredoxin systems.[5][8]

  • Glutathione System: Glutathione reductase (GR) utilizes NADPH to regenerate reduced glutathione (GSH) from its oxidized form (GSSG).[9] GSH is then used by glutathione peroxidase (GPx) to detoxify harmful ROS, such as hydrogen peroxide (H2O2), converting them to harmless molecules like water. IDH is essential for efficient glutathione recycling.[7]

  • Thioredoxin System: Similarly, thioredoxin reductase (TrxR) uses NADPH to reduce oxidized thioredoxin (Trx-S2). Reduced thioredoxin (Trx-(SH)2) then provides the reducing power for peroxiredoxins (Prx), another class of enzymes that are highly efficient in neutralizing peroxides.[10]

This continuous supply of NADPH, fueled by isocitrate metabolism, is critical for maintaining a reduced intracellular environment and protecting cellular components like DNA, lipids, and proteins from oxidative damage.[3][7]

G cluster_glutathione Glutathione System cluster_thioredoxin Thioredoxin System Isocitrate Isocitrate IDH IDH1 / IDH2 Isocitrate->IDH aKG α-Ketoglutarate IDH->aKG NADPH NADPH IDH->NADPH NADP NADP+ NADP->IDH GR Glutathione Reductase NADPH->GR e- TrxR Thioredoxin Reductase NADPH->TrxR e- ROS ROS (e.g., H₂O₂) GPx Glutathione Peroxidase ROS->GPx Prx Peroxiredoxin ROS->Prx H2O H₂O GSSG GSSG (Oxidized) GSH 2 GSH (Reduced) GSSG->GSH Regeneration GSH->GPx e- GR->GSSG GPx->H2O Trx_ox Trx (Oxidized) Trx_red Trx (Reduced) Trx_ox->Trx_red Regeneration Trx_red->Prx e- TrxR->Trx_ox Prx->H2O

Caption: Role of Isocitrate/IDH in NADPH-dependent antioxidant pathways.

Quantitative Data on IDH and Oxidative Stress

Experimental studies have provided direct quantitative evidence linking the status of cytosolic NADP+-dependent isocitrate dehydrogenase (IDPc or IDH1) to the cell's capacity to handle oxidative stress.

Table 1: Impact of IDPc Expression on Oxidative Stress Markers in NIH3T3 Cells

Cell LineRelative IDPc ActivityGSSG / Total Glutathione RatioLipid Peroxidation (vs. Control)Oxidative DNA Damage (vs. Control)
Antisense (Low IDPc)35% LowerSignificantly HigherHigherHigher
Control (Vector)100% (Baseline)BaselineBaselineBaseline
Sense (High IDPc)300-400% HigherNot ReportedLowerLower
(Data synthesized from Lee et al., 2002)[7]

This data demonstrates a clear correlation: lower IDPc activity leads to impaired glutathione recycling and increased susceptibility to oxidative damage, while overexpression of IDPc enhances cellular resistance.[7]

Table 2: Relative Contribution of IDPc and G6PD to Cytosolic NADPH Production in Mouse Kidney

Kidney RegionIDPc Activity (nmol/min/mg protein)G6PD Activity (nmol/min/mg protein)IDPc:G6PD Activity Ratio
Cortex~140~5~28:1
Outer Medulla~65~5~13:1
Inner Medulla~30~5~6:1
(Data synthesized from Jo et al., 2005)[11]

These findings highlight that in certain tissues, such as the kidney cortex, IDPc is the predominant enzyme responsible for cytosolic NADPH production, far exceeding the contribution of the pentose (B10789219) phosphate (B84403) pathway's rate-limiting enzyme, G6PD.[11]

Experimental Protocols

Accurate assessment of the role of isocitrate in oxidative stress relies on robust methodologies for measuring enzyme activity, cofactor levels, and downstream markers of cellular damage.

Measurement of Isocitrate Dehydrogenase (IDH) Activity

The activity of NADP+-dependent IDH is typically determined by spectrophotometrically monitoring the production of NADPH, which has a distinct absorbance maximum at 340 nm.[12][13]

Principle: Isocitrate + NADP+ ---(IDH)---> α-Ketoglutarate + NADPH + H+ + CO2

Methodology:

  • Sample Preparation:

    • Homogenize tissues (~50 mg) or cells (~1 x 10^6) in 200 µL of ice-cold IDH Assay Buffer.[12][14]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[12][14]

    • Collect the supernatant (lysate) for the assay.

  • Reaction Setup (per well in a 96-well plate):

    • Sample Wells: 5-50 µL of sample lysate.

    • Background Control Wells: 5-50 µL of sample lysate (to measure endogenous NADPH reduction without the substrate).

    • Adjust the volume in all wells to 50 µL with IDH Assay Buffer.[12]

  • Reaction Initiation:

    • Prepare a Reaction Mix containing Assay Buffer, Isocitrate (final concentration ~5-10 mM), and NADP+ (final concentration ~1 mM).[12][13]

    • Add 50 µL of the Reaction Mix to the Sample wells.

    • Add 50 µL of a Background Control Mix (Reaction Mix without isocitrate) to the Background Control wells.[14]

  • Measurement:

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.[13]

    • Measure absorbance in kinetic mode at 25-37°C, taking readings every 1-5 minutes for 30-60 minutes.[14][15]

  • Calculation:

    • Determine the rate of change in absorbance over time (ΔOD/min) in the linear range of the reaction.

    • Subtract the ΔOD/min of the Background Control from the Sample wells.

    • Calculate IDH activity using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

G start Start prep Sample Preparation (Homogenize & Centrifuge) start->prep lysate Collect Supernatant (Cell Lysate) prep->lysate setup Prepare Plate (Sample & Background Wells) lysate->setup initiate Initiate Reaction (Add Mix to Wells) setup->initiate mix Prepare Reaction Mix (Isocitrate + NADP+) mix->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure calc Calculate Activity (ΔOD/min) measure->calc end_node End calc->end_node

Caption: Experimental workflow for the IDH activity spectrophotometric assay.

Quantification of Cellular NADPH Levels

Quantifying the cellular pool of NADPH is essential for assessing the redox state. Due to the instability of reduced cofactors, extraction methods are critical.

Principle: Cellular extracts are prepared using methods that preserve the reduced state of NADPH. Levels are then quantified using highly sensitive techniques like enzymatic cycling assays or liquid chromatography-mass spectrometry (LC-MS).

Methodology (LC-MS based):

  • Extraction:

    • Rapidly quench metabolic activity in cell culture or tissue samples.

    • Extract metabolites using an ice-cold solvent mixture, such as a 40:40:20 solution of acetonitrile:methanol:water with 0.1 M formic acid, which shows minimal interconversion between NADP+ and NADPH.[16]

    • Centrifuge to pellet protein and debris. Collect the supernatant.

  • Analysis:

    • Inject the extracted sample into an LC-MS system.

    • Separate NADPH from other metabolites using liquid chromatography.

    • Detect and quantify NADPH using mass spectrometry, often by comparing against a standard curve generated with known concentrations of NADPH.[17]

  • Normalization:

    • Normalize the quantified NADPH amount to the initial cell number or total protein content of the sample to allow for comparison between different samples.

G start Start quench Quench Cell Metabolism start->quench extract Extraction (e.g., Acetonitrile/Methanol/Water) quench->extract centrifuge Centrifuge & Collect Metabolite Supernatant extract->centrifuge lcms LC-MS Analysis (Separate & Detect NADPH) centrifuge->lcms quant Quantify using Standard Curve lcms->quant norm Normalize Data (to Cell Count or Protein) quant->norm end_node End norm->end_node

Caption: General workflow for quantifying cellular NADPH via LC-MS.

Assessment of Oxidative Stress Markers

To measure the downstream consequences of altered redox balance, several biomarkers of oxidative damage can be assayed.

A. Lipid Peroxidation (TBARS Assay):

  • Principle: Measures malondialdehyde (MDA), an end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent, pink-colored product.[18]

  • Methodology:

    • Homogenize tissue or cell samples.

    • Add the sample to a reaction mixture containing TBA in an acidic medium.

    • Incubate at high temperature (e.g., 95°C) to facilitate the reaction.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance or fluorescence of the supernatant (Absorbance ~532 nm, Excitation/Emission ~532/553 nm).[18]

    • Quantify MDA levels using a standard curve prepared with an MDA standard.

B. Protein Oxidation (Protein Carbonyl Assay):

  • Principle: Measures carbonyl groups (aldehydes and ketones) introduced into proteins as a result of oxidative damage. These groups react with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[19]

  • Methodology:

    • Incubate protein samples with DNPH to form dinitrophenylhydrazone products.

    • Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.

    • Wash the protein pellet repeatedly (e.g., with ethanol/ethyl acetate) to remove any remaining free DNPH.

    • Resuspend the protein pellet in a denaturing agent (e.g., guanidine (B92328) hydrochloride).

    • Measure the absorbance of the solution spectrophotometrically at ~375 nm.[19]

C. DNA Damage (8-OHdG Assay):

  • Principle: Measures 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), one of the most common products of oxidative DNA damage and a widely used biomarker.[18]

  • Methodology:

    • Isolate DNA from cells or tissues.

    • Digest the DNA enzymatically to individual nucleosides.

    • Quantify the level of 8-OHdG using sensitive methods such as ELISA or, more reliably, HPLC with electrochemical detection (HPLC-ECD) or LC-MS.[19]

G start Oxidative Stress lipids Lipids start->lipids proteins Proteins start->proteins dna DNA start->dna peroxidation Lipid Peroxidation lipids->peroxidation carbonylation Protein Carbonylation proteins->carbonylation oxidation DNA Oxidation dna->oxidation mda Marker: MDA peroxidation->mda carbonyls Marker: Carbonyls carbonylation->carbonyls ohdg Marker: 8-OHdG oxidation->ohdg tbars Assay: TBARS mda->tbars dnph Assay: DNPH carbonyls->dnph elisa Assay: ELISA / LC-MS ohdg->elisa

References

Isocitrate Dehydrogenase and Its Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of isocitrate dehydrogenase (IDH) enzymes, detailing their biochemical functions, regulatory mechanisms, and pivotal roles in both normal metabolism and disease, with a particular focus on cancer. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth data, experimental protocols, and visual representations of key pathways.

Introduction to Isocitrate Dehydrogenase

Isocitrate dehydrogenases (IDHs) are a crucial family of enzymes that catalyze the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate (B1197944) (α-KG) and carbon dioxide.[1] This enzymatic reaction is a fundamental step in cellular metabolism. In humans, IDHs exist in three main isoforms, distinguished by their subcellular localization and cofactor dependency:

  • IDH1: This NADP⁺-dependent isoform is located in the cytoplasm and peroxisomes.[2][3]

  • IDH2: Also NADP⁺-dependent, this isoform is found within the mitochondria.[2][3]

  • IDH3: This NAD⁺-dependent enzyme is exclusively mitochondrial and serves as a key regulatory point in the tricarboxylic acid (TCA) cycle.[2][3][4]

IDH1 and IDH2 are homodimers, while IDH3 is a heterotetramer composed of α, β, and γ subunits in a 2:1:1 stoichiometry.[1]

Enzymatic Reactions: Wild-Type versus Mutant IDH

Canonical Reaction of Wild-Type IDH

The wild-type isoforms of IDH catalyze the conversion of isocitrate to α-KG. IDH1 and IDH2 perform a reversible reaction using NADP⁺ as a cofactor, while IDH3 carries out an irreversible reaction within the TCA cycle using NAD⁺.[3][5] This process is vital for generating NADPH, which is essential for antioxidant defense, and for producing α-KG, a key intermediate in various metabolic pathways.[2]

Neomorphic Activity of Mutant IDH

In several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, recurrent mutations are found in the genes encoding IDH1 and IDH2.[6] These mutations, most commonly affecting arginine residues in the active site (R132 in IDH1, and R140 or R172 in IDH2), lead to a loss of the normal enzymatic function and the gain of a new, "neomorphic" activity.[3][6][7] This neomorphic function enables the mutant enzymes to catalyze the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[6][7][8] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and impaired cellular differentiation, thereby contributing to tumorigenesis.[6]

Regulation of Isocitrate Dehydrogenase

The catalytic activity of IDH enzymes is meticulously controlled to align with the cell's metabolic status. This regulation occurs through allosteric mechanisms and post-translational modifications.

Allosteric Regulation of IDH3

The mitochondrial NAD⁺-dependent IDH3 is a critical control point of the TCA cycle and is subject to allosteric regulation by various metabolites that reflect the energy state of the cell. The enzyme is activated by ADP, which signals a need for energy production.[9][10] Conversely, high levels of ATP and NADH, indicators of a high-energy charge, allosterically inhibit IDH3 activity.[9][10][11] Citrate can also act as an allosteric activator.[9][11]

Post-Translational Modifications
  • Phosphorylation: In prokaryotes like E. coli, IDH activity is regulated by reversible phosphorylation of a serine residue within the active site, which leads to inactivation.[11][12] While the regulatory role of phosphorylation on human IDH is still under investigation, several phosphorylation sites have been identified on IDH1, suggesting a potential mechanism of control.

  • Acetylation: Lysine (B10760008) acetylation has emerged as a significant post-translational modification that regulates IDH activity. Studies using acetylation mimics have demonstrated that acetylation of specific lysine residues in both IDH1 and IDH2 can lead to a decrease in their catalytic efficiency.[6][13][14][15]

Data Presentation

The following tables provide a structured summary of quantitative data related to IDH enzyme kinetics, inhibitor constants, and relevant intracellular metabolite concentrations for easy comparison.

Enzyme Kinetic Parameters

Table 1: Kinetic Parameters of Human IDH1 Wild-Type and R132 Mutants

Enzyme VariantSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
IDH1 Wild-TypeIsocitrate10 - 505 - 151 - 5 x 10⁵
IDH1 R132Hα-Ketoglutarate1000 - 50000.01 - 0.120 - 100
IDH1 R132Cα-Ketoglutarate500 - 20000.05 - 0.2100 - 400
IDH1 R132Gα-Ketoglutarate100 - 5000.1 - 0.5500 - 2000

Data compiled from multiple sources.[6][12]

Table 2: Kinetic Parameters of Human IDH2 Wild-Type and Mutants

Enzyme VariantSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
IDH2 Wild-TypeIsocitrate20 - 10010 - 301 - 5 x 10⁵
IDH2 R140Qα-Ketoglutarate500 - 15000.05 - 0.1550 - 150
IDH2 R172Kα-Ketoglutarate200 - 8000.1 - 0.3200 - 800

Data compiled from multiple sources.[3][16]

Inhibitor Constants

Table 3: Inhibitor Constants (IC₅₀ and Kᵢ) for Selective IDH Mutant Inhibitors

InhibitorTarget MutantIC₅₀ (nM)Kᵢ (nM)
Ivosidenib (AG-120)IDH1 R132H5 - 2010 - 30
Enasidenib (AG-221)IDH2 R140Q100Not Reported
Enasidenib (AG-221)IDH2 R172K400Not Reported

Data compiled from multiple sources.[11][16][17]

Intracellular Metabolite Concentrations

Table 4: Typical Intracellular Concentrations of Key Metabolites in Mammalian Cancer Cells

MetaboliteConcentration Range (µM)
Isocitrate50 - 200
α-Ketoglutarate100 - 500

Concentrations can vary significantly depending on the cell type and metabolic state.[18][19][20][21]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of isocitrate dehydrogenase are provided below.

Spectrophotometric Assay for Isocitrate Dehydrogenase Activity

Principle: This assay measures the enzymatic activity of IDH by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH (for IDH1 and IDH2) or NADH (for IDH3).[7]

Materials:

  • 96-well UV-transparent flat-bottom plate

  • Spectrophotometer with kinetic reading capabilities at 340 nm

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 1 mM DTT

  • Substrate Stock: 100 mM Isocitrate

  • Cofactor Stock: 10 mM NADP⁺ or NAD⁺

  • Enzyme Sample: Purified IDH enzyme or cell/tissue lysate

Procedure:

  • Prepare the Reaction Mix by diluting the substrate and cofactor stocks in the Assay Buffer to the desired final concentrations.

  • Add a defined volume of the enzyme sample to the wells of the 96-well plate.

  • Initiate the reaction by adding the Reaction Mix to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm over time in kinetic mode at a controlled temperature (e.g., 25°C or 37°C).

  • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

  • The enzyme activity can be quantified using the Beer-Lambert law, with the molar extinction coefficient of NADPH/NADH at 340 nm being 6220 M⁻¹cm⁻¹.

LC-MS/MS Method for D-2-Hydroxyglutarate Quantification

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of D-2-HG in complex biological matrices. The method involves chromatographic separation followed by mass spectrometric detection.[8][22]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 or chiral LC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Internal Standard: ¹³C-labeled D-2-HG

  • Extraction Solvent: 80% Methanol (ice-cold)

  • Derivatizing Agent (optional for chiral separation on non-chiral columns): Diacetyl-L-tartaric anhydride (B1165640) (DATAN)

Procedure:

  • Sample Extraction:

    • Harvest and lyse cells or homogenize tissue in ice-cold 80% methanol.

    • Add the internal standard to the lysate.

    • Incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet debris and collect the supernatant.

  • Derivatization (Optional):

    • If a chiral column is not used, derivatize the extracted metabolites with DATAN to form diastereomers that can be separated on a C18 column.[8][22]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable gradient of Mobile Phases A and B.

    • Detect and quantify D-2-HG and the internal standard using Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

  • Data Analysis:

    • Construct a standard curve using known concentrations of D-2-HG.

    • Calculate the concentration of D-2-HG in the samples by normalizing the analyte peak area to the internal standard peak area and comparing it to the standard curve.

Visualization of Pathways and Workflows

Diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows.

Allosteric Regulation of IDH3 in the TCA Cycle

TCA_Cycle_Regulation Isocitrate Isocitrate IDH3 IDH3 Isocitrate->IDH3 NAD+ alpha_KG α-Ketoglutarate IDH3->alpha_KG NADH, CO2 ADP ADP ADP->IDH3 Activates ATP ATP ATP->IDH3 Inhibits NADH NADH NADH->IDH3 Inhibits

Caption: Allosteric regulation of mitochondrial IDH3.

Comparison of Wild-Type and Mutant IDH Reactions

WT_vs_Mutant_IDH cluster_0 Wild-Type IDH cluster_1 Mutant IDH Isocitrate_WT Isocitrate IDH_WT IDH WT Isocitrate_WT->IDH_WT NADP+ aKG_WT α-Ketoglutarate IDH_WT->aKG_WT NADPH, CO2 aKG_Mut α-Ketoglutarate IDH_Mut IDH Mutant aKG_Mut->IDH_Mut NADPH D2HG D-2-Hydroxyglutarate IDH_Mut->D2HG NADP+

Caption: Enzymatic reactions of wild-type versus mutant IDH.

Workflow for IDH Activity Assay

IDH_Assay_Workflow start Start A A start->A Prepare Sample end End B B A->B Add to Reaction Mix C C B->C Monitor Absorbance @340nm D D C->D Calculate Activity D->end D2HG_Detection_Workflow start Start A A start->A Sample Extraction end End B B A->B (Optional) Derivatization C C B->C LC Separation D D C->D MS/MS Detection E E D->E Data Quantification E->end

References

The Discovery and History of Isocitric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isocitric acid, a key intermediate in cellular metabolism, has a rich history intertwined with the foundational discoveries of bioenergetics.[1] This technical guide provides a comprehensive overview of the discovery, history, and core research methodologies related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways involving this crucial molecule and its enzymatic regulators.[1] The guide details the pivotal experiments, quantitative data, and detailed protocols that have shaped our understanding of this compound's role in health and disease.

Early Discovery and Chemical Synthesis

While its central role in metabolism was not elucidated until the 20th century, the existence of this compound as a chemical entity was known much earlier. The term "this compound" first appeared in scientific literature in the latter half of the 19th century, referring to a structural isomer of the well-known citric acid.[1] Initial studies focused on its isolation from natural sources, such as blackberries, and the characterization of its chemical properties.[1][2]

Early synthetic work on this compound was pioneered by Fittig and later by Wislicenus and Nassauer, who synthesized its ester form.[2] These early syntheses were crucial for comparing the properties of the natural and synthetic forms of the acid.[2]

Key Chemical Properties

This compound is a structural isomer of citric acid, and as such, they share similar physical and chemical properties, which makes their separation challenging.[3] It is a tricarboxylic acid, an alpha-hydroxy acid, and a beta-hydroxy acid.[4][5]

PropertyValueReference
Molecular FormulaC6H8O7[5]
Molar Mass192.1235 g·mol−1[5]
IUPAC Name1-hydroxypropane-1,2,3-tricarboxylic acid[5]
Boiling Point of Triethyl isocitrate (Wislicenus)180-181°C at 10 mm[2]

The Krebs Cycle: this compound's Central Role in Metabolism

The most significant breakthrough in this compound research came with the work of Sir Hans Adolf Krebs in 1937.[1] While studying the oxidation of carbohydrates, Krebs and his colleague William Arthur Johnson pieced together a series of biochemical reactions that explained how cells generate energy.[1] This series of reactions, initially termed the "citric acid cycle" and later the "Krebs cycle," identified this compound as a crucial intermediate.[1][6] For this discovery, Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][6]

The Krebs cycle is a central metabolic pathway for the aerobic metabolism of carbohydrates, fats, and proteins, leading to the production of ATP.[6][7] In this cycle, isocitrate is formed from citrate (B86180) and is then converted to α-ketoglutarate.[8]

Krebs_Cycle_Focus cluster_inputs Inputs cluster_outputs Outputs Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate NAD_plus NAD+ CO2 CO2 Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA NADH NADH + H+ NAD_plus->NADH CO2->alpha_Ketoglutarate

This compound's position in the Krebs Cycle.

Key Enzymes in this compound Metabolism

Subsequent research in the 1940s and 1950s led to the isolation and characterization of the enzymes responsible for the conversion of this compound within the Krebs cycle: aconitase and isocitrate dehydrogenase.[1]

Aconitase

Aconitase (aconitate hydratase; EC 4.2.1.3) is an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate.[9][10] This reaction is a reversible dehydration-hydration process.[9] The enzyme contains an iron-sulfur cluster at its active site which is essential for its catalytic activity.[11][12] Interestingly, the cytosolic form of aconitase also functions as an iron regulatory protein (IRP1), highlighting a dual role for this protein in metabolism and iron homeostasis.[11]

Aconitase_Mechanism Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Dehydration Isocitrate Isocitrate cis_Aconitate->Isocitrate Hydration H2O_out H2O cis_Aconitate->H2O_out H2O_in H2O H2O_in->cis_Aconitate

Simplified mechanism of the Aconitase reaction.
Isocitrate Dehydrogenase

Isocitrate dehydrogenase (IDH) (EC 1.1.1.41 and 1.1.1.42) catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate and CO2.[13] This is a key rate-limiting step in the Krebs cycle.[14] The reaction is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation.[13][14] There are different isoforms of IDH that utilize either NAD+ or NADP+ as a cofactor and are localized in either the mitochondria or the cytosol.[14] The activity of IDH is allosterically regulated by molecules such as ADP and calcium ions, which enhance its activity, and by ATP and NADH, which are inhibitory.[8][14]

IDH_Mechanism cluster_cofactors Cofactors Isocitrate Isocitrate Oxalosuccinate Oxalosuccinate Isocitrate->Oxalosuccinate Oxidation NADH_out NAD(P)H + H+ Isocitrate->NADH_out alpha_Ketoglutarate α-Ketoglutarate Oxalosuccinate->alpha_Ketoglutarate Decarboxylation CO2_out CO2 Oxalosuccinate->CO2_out NAD_in NAD(P)+ NAD_in->Isocitrate

The two-step reaction catalyzed by Isocitrate Dehydrogenase.

Experimental Protocols

Synthesis of this compound (Wislicenus Method, Conceptual)

While detailed historical protocols are extensive, the synthesis by Wislicenus and Nassauer involved the esterification of a precursor molecule.[2] A generalized workflow for such a synthesis is as follows:

Synthesis_Workflow Start Starting Materials (e.g., Ester Precursors) Reaction Esterification Reaction Start->Reaction Purification Purification of Triethyl Isocitrate (e.g., Distillation) Reaction->Purification Hydrolysis Hydrolysis of Ester to this compound Purification->Hydrolysis Isolation Isolation and Crystallization of This compound Hydrolysis->Isolation

Conceptual workflow for the synthesis of this compound.

Methodology:

  • Esterification: React appropriate starting materials to form the triethyl ester of this compound.[2]

  • Purification: The resulting ester is purified, for example, by fractional distillation under reduced pressure.[2]

  • Saponification/Hydrolysis: The purified ester is then hydrolyzed, typically using a base followed by acidification, to yield this compound.

  • Isolation: The final product, this compound, is isolated from the reaction mixture, often through crystallization.

Isocitrate Dehydrogenase Activity Assay

The activity of isocitrate dehydrogenase is typically measured spectrophotometrically by monitoring the production of NADPH (or NADH), which absorbs light at 340 nm.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2 or MnCl2, and the substrate, isocitrate.

  • Enzyme Addition: The reaction is initiated by adding a purified enzyme preparation or a cell lysate containing isocitrate dehydrogenase.

  • Cofactor Addition: NADP+ (or NAD+) is added to the mixture.

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm is measured over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (or NADH).

Modern Research and Applications

Modern research on this compound and its related enzymes has expanded into several areas, including cancer biology and biotechnology.

  • Cancer Research: Mutations in the genes for isocitrate dehydrogenase (IDH1 and IDH2) have been identified in several types of cancer, including gliomas and acute myeloid leukemia.[15] These mutations lead to the production of 2-hydroxyglutarate, an oncometabolite, instead of α-ketoglutarate.[15]

  • Biotechnological Production: There is growing interest in the microbial production of this compound for various applications.[16] The yeast Yarrowia lipolytica has been shown to be an efficient producer of this compound from various carbon sources, including rapeseed oil and ethanol.[17][18] This biotechnological production offers a more cost-effective and scalable alternative to isolation from natural sources.[16][19]

  • Therapeutic and Commercial Uses: this compound has shown potential therapeutic effects, including in the treatment of iron-deficient anemia and Parkinson's disease.[3][17] It is also used as a marker for the authenticity and quality of fruit juices.[3]

ApplicationDescriptionReference
Biomarker Used to detect adulteration in fruit juices, particularly citrus products.[3]
Therapeutics Investigated for the treatment of iron-deficient anemia and Parkinson's disease.[3][17]
Biotechnology Produced by microorganisms like Yarrowia lipolytica for commercial use.[16][18]
Cancer Research Mutations in IDH enzymes are important targets in certain cancers.[15]

Conclusion

The journey of this compound research, from its initial discovery as a structural isomer of citric acid to its central role in the Krebs cycle and beyond, highlights a remarkable progression in our understanding of cellular metabolism.[1] The enzymes that regulate its transformations, aconitase and isocitrate dehydrogenase, are now recognized as critical control points in bioenergetics and have been implicated in various pathological conditions, including cancer.[1] Ongoing research continues to uncover new roles for this compound and its metabolic pathways, offering exciting opportunities for drug development and biotechnology.

References

Isocitric Acid: A Structural Isomer of Citric Acid and Its Significance in Metabolism and Analytics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitric acid and citric acid, while nearly identical in chemical formula and mass, are structural isomers with distinct stereochemistry and profoundly different roles in central metabolism. This technical guide explores the core chemical, physical, and biochemical distinctions between these two tricarboxylic acids. It provides a comparative analysis of their properties, their sequential roles in the citric acid cycle, and detailed methodologies for their analytical separation and quantification. This document is intended to serve as a comprehensive resource for professionals in research and drug development who require a deep understanding of these critical metabolites.

Introduction to this compound and Citric Acid

Citric acid is a weak organic acid naturally found in citrus fruits and is a key intermediate in the metabolism of all aerobic organisms.[1][2][3] Its structural isomer, this compound, differs only in the position of one hydroxyl group.[4] This seemingly subtle structural variance is of great biochemical importance. While citric acid itself is achiral, this compound possesses two asymmetric carbon atoms, resulting in four possible stereoisomers.[4][5] The biologically active form, threo-Ds-isocitric acid, is the crucial substrate for the enzyme isocitrate dehydrogenase in the citric acid (Krebs) cycle, a central pathway for cellular energy production.[4][6]

The similar physicochemical properties of these isomers make their separation and individual quantification challenging yet essential for various applications, from quality control in the food industry to metabolic research and drug development.[7] For instance, the ratio of citric acid to D-isocitric acid is a key marker for detecting the adulteration of fruit juices.[7]

Physicochemical Properties: A Comparative Analysis

The structural similarity between citric acid and this compound results in closely related physical and chemical properties, complicating their analytical separation.[7] The key distinguishing feature is the position of the hydroxyl group, which influences their stereochemistry and interaction with chiral molecules like enzymes.

PropertyCitric AcidThis compound
Molecular Formula C₆H₈O₇C₆H₈O₇
Molar Mass 192.12 g/mol 192.12 g/mol [8][9]
IUPAC Name 2-Hydroxypropane-1,2,3-tricarboxylic acid1-Hydroxypropane-1,2,3-tricarboxylic acid[8]
Chirality Achiral (no stereoisomers)[5]Chiral (4 stereoisomers)[4]
Melting Point 156 °C[1]105 °C[8]
pKa values (at 25°C) pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40[1]Data not consistently available, but expected to be similar to citric acid.
Solubility in water 59.2% w/w (20 °C)[1]466 mg/mL (temperature not specified)[9]

Biochemical Roles and Signaling Pathways

The most critical distinction between citric and this compound lies in their sequential roles within the citric acid cycle. This metabolic pathway is a series of enzyme-catalyzed chemical reactions essential for aerobic respiration.[2][6]

  • Formation of Citrate (B86180): The cycle begins when acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.

  • Isomerization to Isocitrate: Citrate is then isomerized into isocitrate. This is a crucial step catalyzed by the enzyme aconitase.[6][8] This reaction is reversible and proceeds through an intermediate called cis-aconitate. The conversion from the tertiary alcohol of citrate to the secondary alcohol of isocitrate is a prerequisite for the subsequent oxidative decarboxylation step.[10]

  • Oxidation of Isocitrate: Isocitrate serves as the substrate for isocitrate dehydrogenase, which catalyzes its oxidation to α-ketoglutarate, generating NADH and releasing a molecule of CO₂.[6] This is a key rate-limiting and energy-yielding step in the cycle.

The isomerization ensures that the hydroxyl group is correctly positioned for the subsequent enzymatic reaction, highlighting the stereo-specificity of metabolic pathways.

Citric_Acid_Cycle_Isomerization Citrate Citrate Cis_Aconitate cis-Aconitate (intermediate) Citrate->Cis_Aconitate Isocitrate Isocitrate Cis_Aconitate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Aconitase_Label Aconitase Aconitase_Label->Cis_Aconitate IDH_Label Isocitrate Dehydrogenase IDH_Label->Isocitrate HPLC_Workflow cluster_prep Prep Preparation Injection HPLC Injection Prep->Injection MobilePhase Mobile Phase Prep (0.1% H₃PO₄) Standards Standard Prep (5-100 µg/mL) Sample Sample Prep (1g in 100mL) Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis Detection->Analysis Quantification Quantification (vs. Calibration Curve) Analysis->Quantification

References

The Cellular Choreography of Isocitric Acid: An In-depth Guide to its Metabolic Hubs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitric acid, a key intermediate in cellular metabolism, plays a pivotal role beyond its textbook appearance in the Krebs cycle. Its metabolism is spatially segregated within the cell, with distinct pools of isocitrate and its metabolizing enzymes residing in the mitochondria, cytoplasm, and peroxisomes. This compartmentalization allows for the differential regulation of energy production, biosynthetic pathways, and cellular redox balance. Understanding the precise cellular locations of this compound metabolism is therefore critical for dissecting complex cellular processes and for the development of targeted therapeutics, particularly in the context of metabolic diseases and cancer.

Cellular Distribution of Isocitrate Dehydrogenase Isoforms

The metabolic fate of this compound is primarily dictated by the family of isocitrate dehydrogenase (IDH) enzymes. In mammals, three main isoforms exist, each with a distinct subcellular localization and cofactor preference, which in turn defines their primary metabolic function.

  • IDH1: This NADP⁺-dependent enzyme is found in the cytoplasm and peroxisomes .[1][2][3] In the cytoplasm, IDH1 is a major source of NADPH, which is essential for antioxidant defense (e.g., regeneration of reduced glutathione) and fatty acid synthesis.[4][5] Within peroxisomes, the NADPH produced by IDH1 is thought to be involved in processes such as cholesterol synthesis and the β-oxidation of very long-chain fatty acids.[4][5][6]

  • IDH2: Also NADP⁺-dependent, IDH2 resides within the mitochondrial matrix .[1][2][7] Its primary role is to generate a mitochondrial pool of NADPH, which is crucial for protecting against oxidative damage generated by the electron transport chain and for the activity of enzymes such as glutathione (B108866) reductase.[7][8][9]

  • IDH3: This NAD⁺-dependent enzyme is exclusively located in the mitochondrial matrix and is a key regulatory enzyme of the tricarboxylic acid (TCA) cycle.[1][2][3] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADH for ATP production via oxidative phosphorylation.[10]

The following table summarizes the key characteristics of the mammalian isocitrate dehydrogenase isoforms.

IsoformCellular LocationCofactorPrimary Function
IDH1 Cytoplasm, PeroxisomesNADP⁺NADPH production for antioxidant defense and biosynthesis
IDH2 MitochondriaNADP⁺Mitochondrial NADPH production for antioxidant defense
IDH3 MitochondriaNAD⁺Krebs (TCA) Cycle, ATP production

Quantitative Insights into Isocitrate Metabolism

Metabolite/EnzymeOrganism/Cell TypeCellular CompartmentConcentration/ActivityReference
IsocitrateEscherichia coli (acetate growth)Intracellular570 µM[11]
IsocitrateEscherichia coli (acetate growth)Intracellular160 µM[11]
Isocitrate Dehydrogenase (IDH)Escherichia coli (acetate growth)Intracellular40 µM[12]

Changes in the levels of TCA cycle intermediates, including isocitrate, have been observed in cells expressing mutant IDH1 and IDH2, which are frequently found in certain cancers. For instance, expression of mutant IDH1 (R132H) and IDH2 (R172K) can lead to reduced levels of late TCA cycle intermediates like fumarate (B1241708) and malate.[13]

Metabolic Pathways and Inter-compartmental Transport

The metabolism of this compound is intricately linked across different cellular compartments, necessitating the transport of isocitrate and related metabolites across organellar membranes.

The Mitochondrial Hub: Krebs Cycle

In the mitochondrial matrix, isocitrate is a pivotal intermediate in the Krebs cycle. It is formed from citrate (B86180) through the action of aconitase and is subsequently oxidatively decarboxylated by IDH3 to produce α-ketoglutarate and NADH.[10] This is a critical step for cellular energy production. The mitochondrial NADP⁺-dependent IDH2 also contributes to the mitochondrial isocitrate metabolism, primarily for redox balance.[7]

Krebs_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH3 (NAD⁺ → NADH) Isocitrate->alpha_KG IDH2 (NADP⁺ → NADPH)

Caption: Mitochondrial isocitrate metabolism in the Krebs cycle.

Cytoplasmic and Peroxisomal Roles

In the cytoplasm and peroxisomes, isocitrate metabolism, driven by IDH1, is decoupled from the Krebs cycle's primary energy-producing role. Here, the focus is on the generation of NADPH for reductive biosynthesis and antioxidant defense. Cytosolic isocitrate can be derived from citrate that is exported from the mitochondria.

The transport of citrate and isocitrate out of the mitochondria is mediated by the mitochondrial citrate carrier (CIC).[14][15][16] Once in the cytoplasm, citrate can be converted to isocitrate by the cytosolic isoform of aconitase.

Cytoplasmic_Peroxisomal_Metabolism cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome Mito_Citrate Citrate Cyto_Citrate Citrate Mito_Citrate->Cyto_Citrate CIC Transporter Cyto_Isocitrate Isocitrate Cyto_Citrate->Cyto_Isocitrate Aconitase Cyto_alpha_KG α-Ketoglutarate Cyto_Isocitrate->Cyto_alpha_KG IDH1 (NADP⁺ → NADPH) Pero_Isocitrate Isocitrate Cyto_Isocitrate->Pero_Isocitrate Transport NADPH_Cyto NADPH Pero_alpha_KG α-Ketoglutarate Pero_Isocitrate->Pero_alpha_KG IDH1 (NADP⁺ → NADPH) NADPH_Pero NADPH

Caption: Cytoplasmic and peroxisomal isocitrate metabolism.

Experimental Protocols

Determining the Subcellular Localization of Isocitrate Dehydrogenase Isoforms

A common method to determine the subcellular localization of a protein is through immunofluorescence microscopy. This involves using antibodies that specifically recognize the protein of interest.

Experimental Workflow: Immunofluorescence Staining

Immunofluorescence_Workflow start Cell Seeding & Culture fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., Bovine Serum Albumin) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-IDH1, anti-IDH2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab counterstain Counterstaining (e.g., DAPI for nucleus) secondary_ab->counterstain imaging Confocal Microscopy counterstain->imaging

Caption: Experimental workflow for immunofluorescence.

Detailed Methodology:

  • Cell Culture: Plate cells of interest on glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature. This cross-links proteins and preserves the cellular structure.

  • Permeabilization: After washing with PBS, permeabilize the cell membranes with a solution of 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to enter the cell.

  • Blocking: Wash the cells again and then block non-specific antibody binding by incubating with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the IDH isoform of interest (e.g., rabbit anti-IDH1) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: After washing, you can counterstain for specific organelles (e.g., with MitoTracker for mitochondria) or the nucleus (with DAPI). Finally, mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the subcellular localization of the protein using a confocal microscope. Co-localization with organelle-specific markers will confirm the location.

Isocitrate Dehydrogenase Activity Assay

The activity of IDH can be measured spectrophotometrically by monitoring the production of NADH or NADPH.[17]

Principle:

  • NAD⁺-dependent IDH (IDH3): The rate of NADH production is measured by the increase in absorbance at 340 nm.

  • NADP⁺-dependent IDH (IDH1 and IDH2): The rate of NADPH production is measured by the increase in absorbance at 340 nm.

General Protocol for NADP⁺-dependent IDH Activity:

This protocol is adapted from commercially available kits.[17]

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable assay buffer. Centrifuge to remove insoluble material.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, isocitrate (the substrate), and NADP⁺.

  • Initiate Reaction: Add the sample lysate to the reaction mixture to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 1-5 minutes) using a microplate reader.

  • Calculation: The IDH activity is calculated from the rate of increase in absorbance, using the molar extinction coefficient of NADPH. One unit of IDH is typically defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute under the specified conditions.[17]

To differentiate between cytosolic/peroxisomal (IDH1) and mitochondrial (IDH2) NADP⁺-dependent activity, subcellular fractionation is required prior to the activity assay. This involves carefully separating the cytosolic and mitochondrial fractions of the cell lysate through differential centrifugation.

Conclusion

The compartmentalization of this compound metabolism is a fundamental aspect of cellular bioenergetics, biosynthesis, and redox homeostasis. The distinct localization and regulation of the IDH isoforms—IDH3 in the mitochondrial Krebs cycle for energy production, and IDH1 and IDH2 in the cytoplasm, peroxisomes, and mitochondria for NADPH synthesis—highlight the cell's sophisticated strategy for managing its metabolic resources. A thorough understanding of these localized metabolic pathways is essential for researchers in basic science and is of paramount importance for drug development professionals targeting metabolic dysregulation in diseases such as cancer. The experimental approaches outlined provide a framework for investigating the intricate cellular geography of this compound metabolism.

References

Isocitric Acid: A Pivotal Metabolite in Plant Metabolism and Physiological Acclimation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocitric acid, a key intermediate in central carbon metabolism, stands at a critical metabolic juncture in plants, dictating the flow of carbon skeletons between energy production and biosynthetic pathways. Its strategic position at the intersection of the Tricarboxylic Acid (TCA) cycle and the Glyoxylate (B1226380) cycle underscores its importance in cellular energy status, nitrogen assimilation, and responses to environmental cues. This technical guide provides a comprehensive overview of the role of this compound in plant metabolism and physiology, detailing the enzymatic regulation of its flux, its involvement in stress signaling, and methodologies for its study.

The Metabolic Crossroads: TCA and Glyoxylate Cycles

This compound is a six-carbon intermediate formed from the isomerization of citrate (B86180) by the enzyme aconitase.[1] Its fate is primarily determined by the activity of two key enzymes: isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL).[2]

The Tricarboxylic Acid (TCA) Cycle: Energy and Biosynthetic Precursors

In the mitochondrial matrix, isocitrate is a substrate for isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate (also known as 2-oxoglutarate). This reaction is a crucial regulatory point in the TCA cycle, generating reducing equivalents (NADH or NADPH) for ATP production.[3][4] The α-ketoglutarate produced is a vital precursor for the synthesis of several amino acids, particularly glutamate, which is central to nitrogen assimilation.[5]

The Glyoxylate Cycle: An Anabolic Bypass

In specialized peroxisomes called glyoxysomes, particularly in germinating oilseeds, isocitrate can be diverted into the glyoxylate cycle.[6] Isocitrate lyase (ICL) cleaves isocitrate into succinate (B1194679) and glyoxylate.[6] This bypasses the decarboxylation steps of the TCA cycle, enabling the net conversion of two-carbon acetyl-CoA units (derived from fatty acid breakdown) into four-carbon intermediates like succinate.[6] Succinate can then be used for gluconeogenesis to produce sugars that fuel seedling growth before the onset of photosynthesis.[6]

Metabolic fate of this compound in plant cells.

Enzymatic Regulation of Isocitrate Flux

The partitioning of isocitrate between the TCA and glyoxylate cycles is tightly regulated at the level of IDH and ICL.

Isocitrate Dehydrogenase (IDH)

Plants possess two major classes of IDH, distinguished by their cofactor requirement:

  • NAD-dependent IDH (NAD-IDH): Located exclusively in the mitochondria, this enzyme is a key regulator of the TCA cycle.[4] Its activity is allosterically regulated by the energy status of the cell, being inhibited by high ratios of ATP/ADP and NADH/NAD+.[7]

  • NADP-dependent IDH (NADP-IDH): Isoforms of this enzyme are found in the cytosol, mitochondria, chloroplasts, and peroxisomes.[8] The cytosolic form is often the most abundant and is considered a primary source of α-ketoglutarate for nitrogen assimilation in the cytosol.[8] NADP-IDH also plays a role in providing NADPH for reductive biosynthesis and antioxidant defense.[3]

Isocitrate Lyase (ICL)

ICL is the hallmark enzyme of the glyoxylate cycle. Its expression is highly regulated, being strongly induced during the germination of oil-rich seeds.[6] The presence and activity of ICL are also modulated by various environmental stresses, suggesting a role beyond seedling establishment.[7]

Table 1: Comparative Kinetic Properties of Isocitrate Dehydrogenase and Isocitrate Lyase Isoforms in Plants

EnzymePlant SpeciesTissue/OrganelleCofactorKm (Isocitrate) (µM)Vmax/kcatActivatorsInhibitorsReference(s)
NADP-IDH Pisum sativum (Pea)Roots (Cytosol)Mg2+15.2---[9]
Pisum sativum (Pea)Leaves (Cytosol)Mg2+20.3---[9]
Pisum sativum (Pea)Roots (Cytosol)Mn2+5.7---[9]
Pisum sativum (Pea)Leaves (Cytosol)Mn2+5.7---[9]
NAD-IDH Saccharomyces cerevisiae (Yeast)MitochondriaNAD+--AMP-[10]
ICL Lupinus albus (Lupin)SeedsMg2+---Succinate[11]
Zea mays (Corn)Scutella (ICL1)---Glycine, Glycolate-[5]
Zea mays (Corn)Scutella (ICL2)---Glycine, Glycolate-[5]

Note: Data is often presented under specific assay conditions and may vary. "-" indicates data not available in the cited sources.

This compound Metabolism in Plant Physiology

The balance between the TCA and glyoxylate cycles, and thus the metabolism of this compound, is crucial for various physiological processes, including development and stress responses.

Plant Development

During tomato fruit ripening, the expression of an isocitrate dehydrogenase gene has been linked to the climacteric rise in respiration and ethylene (B1197577) production, suggesting a role in developmental transitions.[12]

Abiotic Stress Responses

Plants modulate their central metabolism, including the TCA cycle, to cope with abiotic stresses like drought, salinity, and heat.

  • Drought and Salinity: In maize, the expression of several IDH genes is altered under drought and ABA stress.[13] In Arabidopsis, NADP-IDH activity increases in roots under salinity stress, which may contribute to the production of NADPH for antioxidant defense and the generation of α-ketoglutarate for nitrogen assimilation.[14] Overexpression of a rice ICL gene in Arabidopsis conferred enhanced salt tolerance.[7]

  • Heat Stress: Metabolomic studies in Arabidopsis have shown that heat shock affects the levels of TCA cycle intermediates, including citrate/isocitrate.[11]

Table 2: Changes in Isocitrate and Related Metabolites/Enzymes in Response to Abiotic Stress

Plant SpeciesStress TypeTissueMetabolite/EnzymeObserved ChangeReference(s)
Arabidopsis thalianaHeat ShockRosette LeavesCitric Acid/Isocitric AcidDecreased[11]
Arabidopsis thalianaProlonged WarmingRosette LeavesCitric Acid/Isocitric AcidDecreased[11]
Arabidopsis thalianaSalinityRootsNADP-IDH activityIncreased[14]
Zea maysDroughtLeaves/RootsZmIDH gene expressionAltered[12]
Oryza sativa (in Arabidopsis)SaltSeedlingsOsICL overexpressionEnhanced tolerance[7]
Solanum lycopersicum (Tomato)CadmiumSeedlingsNADP-IDH activityStimulated[15]

Note: Changes are relative to control conditions.

Signaling Pathways Involving Isocitrate Metabolism

While this compound itself is not a classical signaling molecule, the flux through its metabolic pathways and the resulting products, particularly α-ketoglutarate, play significant roles in cellular signaling.

α-Ketoglutarate as a Signaling Hub

α-Ketoglutarate is a key metabolic signal that integrates carbon and nitrogen metabolism. In plants, PII signal transduction proteins act as sensors of α-ketoglutarate, regulating nitrogen assimilation pathways in response to the cellular carbon/nitrogen status.[2] This makes the IDH-catalyzed reaction a critical control point for nutrient signaling.

Crosstalk with Abiotic Stress Signaling

Abiotic stresses trigger complex signaling cascades involving second messengers like calcium (Ca2+) and phytohormones such as abscisic acid (ABA).[16][17] While a direct mechanistic link between isocitrate levels and these signaling pathways is still under investigation, the metabolic adjustments in response to stress suggest a tight interplay. For instance, the increased demand for α-ketoglutarate and NADPH under stress conditions, both products of the IDH reaction, points to a close connection between isocitrate metabolism and stress-responsive signaling networks.

Stress_Signaling_Crosstalk cluster_Metabolism Isocitrate Metabolism cluster_Signaling Stress Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) Isocitrate Isocitrate Abiotic_Stress->Isocitrate Ca_Signal Ca²⁺ Signaling Abiotic_Stress->Ca_Signal ABA_Signal ABA Signaling Abiotic_Stress->ABA_Signal alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH NADPH NADPH Isocitrate->NADPH NADP-IDH alpha_KG->ABA_Signal potential crosstalk PII_Proteins PII Proteins alpha_KG->PII_Proteins senses Stress_Response Stress Response (e.g., Osmolyte Synthesis, Antioxidant Defense) NADPH->Stress_Response antioxidant defense Ca_Signal->ABA_Signal crosstalk Ca_Signal->Stress_Response ABA_Signal->Ca_Signal crosstalk ABA_Signal->Stress_Response PII_Proteins->Stress_Response regulates N-assimilation

Crosstalk between isocitrate metabolism and stress signaling.

Experimental Protocols

Accurate measurement of this compound and the activity of its metabolizing enzymes is crucial for understanding its role in plant physiology.

Quantification of this compound by HPLC-MS

This method provides high sensitivity and specificity for the quantification of this compound in plant tissues.

5.1.1. Sample Extraction

  • Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a pre-chilled extraction solvent (e.g., 80% methanol).

  • Vortex thoroughly and incubate on ice.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

5.1.2. HPLC-MS Analysis

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is commonly used to detect isocitrate. Quantification is achieved using multiple reaction monitoring (MRM) by selecting precursor and product ion transitions specific to isocitrate.

  • Quantification: A standard curve is generated using pure this compound standards to quantify the concentration in the plant extracts.

HPLC_Workflow Start Plant Tissue (Frozen in Liquid N₂) Grind Grind to Fine Powder Start->Grind Extract Extract with Cold Solvent Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC_MS HPLC-MS Analysis Filter->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis

Workflow for this compound quantification by HPLC-MS.
Isocitrate Dehydrogenase (IDH) Activity Assay

This spectrophotometric assay measures the rate of NAD(P)H production.

5.2.1. Protein Extraction

  • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10 mM MgCl₂, 5 mM DTT, and protease inhibitors).

  • Centrifuge the homogenate at high speed at 4°C to pellet insoluble material.

  • The supernatant containing the soluble proteins is used for the assay.

5.2.2. Assay Procedure

  • Prepare a reaction mixture in a cuvette containing assay buffer, MgCl₂ or MnCl₂, and either NAD⁺ or NADP⁺.

  • Add a specific amount of the protein extract to the cuvette.

  • Initiate the reaction by adding the substrate, DL-isocitric acid.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

  • The rate of change in absorbance is used to calculate the enzyme activity.

Isocitrate Lyase (ICL) Activity Assay

This assay measures the formation of glyoxylate.

5.3.1. Protein Extraction

  • Extract proteins as described for the IDH assay, with an appropriate buffer for ICL (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing MgCl₂ and DTT).

5.3.2. Assay Procedure

  • Incubate the protein extract with isocitrate in the assay buffer.

  • Stop the reaction after a defined time by adding a stopping reagent (e.g., trichloroacetic acid).

  • Add phenylhydrazine (B124118) to the reaction mixture, which reacts with the glyoxylate produced to form a phenylhydrazone.

  • Measure the absorbance of the glyoxylate-phenylhydrazone complex at a specific wavelength (e.g., 324 nm) to determine the amount of glyoxylate formed and calculate the ICL activity.

Conclusion and Future Perspectives

This compound is a central metabolite in plant physiology, with its metabolism being intricately linked to energy production, biosynthesis, and stress responses. The enzymes that control its fate, IDH and ICL, are key regulatory points that allow plants to adapt to changing developmental and environmental conditions. While significant progress has been made in understanding the roles of these enzymes, further research is needed to fully elucidate the signaling pathways that are directly modulated by isocitrate and its downstream product, α-ketoglutarate. A deeper understanding of these mechanisms, particularly the crosstalk with calcium and phytohormone signaling, will be crucial for developing strategies to enhance crop resilience and productivity in the face of a changing climate. The application of advanced metabolomic and proteomic techniques will undoubtedly continue to unravel the complex and vital role of this compound in the life of plants.

References

The Therapeutic Potential of Isocitric Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Executive Summary

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a molecule of significant interest beyond its fundamental role in cellular metabolism.[1][2] Traditionally viewed as a transient component in the generation of ATP, recent research has unveiled its potential therapeutic applications across a spectrum of diseases, including anemia of chronic disease, and has highlighted its relevance in the context of cancer through the study of isocitrate dehydrogenase (IDH) mutations. This technical guide provides an in-depth overview of the therapeutic potential of this compound, presenting key preclinical data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further research and drug development efforts.

Introduction to this compound

This compound is a structural isomer of citric acid and a crucial component of the TCA cycle, a series of enzyme-catalyzed chemical reactions essential for aerobic respiration in all living organisms.[3][4] It is formed from citrate (B86180) via the action of the enzyme aconitase and is subsequently oxidized to alpha-ketoglutarate (B1197944) by isocitrate dehydrogenase (IDH).[1][4] This reaction is a critical control point in cellular metabolism, not only for energy production but also for providing precursors for biosynthesis.

Beyond its central metabolic role, this compound has demonstrated potential therapeutic effects attributed to its involvement in iron homeostasis, its antioxidant properties, and its ability to modulate cellular responses to stress.[5] Furthermore, the enzymes that metabolize isocitrate, particularly IDH, have become important targets in oncology due to the discovery of gain-of-function mutations that lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[5]

Therapeutic Potential in Disease

Anemia of Chronic Disease and Inflammation

Anemia of chronic disease (ACD) and anemia of inflammation (AI) are common in patients with chronic illnesses and are characterized by impaired red blood cell production.[5] Recent studies have elucidated the role of the "erythroid iron restriction response" in the pathogenesis of these conditions, a state where early red cell progenitors are highly sensitive to iron deprivation.[3] This response involves the inactivation of aconitase enzymes, which can be bypassed by the administration of its product, this compound.[3][5]

Preclinical studies in rodent models of ACDI have shown that administration of this compound can correct anemia and defects in erythropoiesis.[3] In a mouse model of acute and severe AI, isocitrate treatment led to a transient improvement in hemoglobin levels, suggesting an increased sensitivity of erythroid precursors to erythropoietin (EPO).[6][7]

Neurodegenerative Diseases: The Case of Parkinson's Disease

While direct in vivo evidence for the therapeutic efficacy of this compound in Parkinson's disease is still emerging, its potential is suggested by its metabolic roles and the broader understanding of neurodegeneration.[8] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, and oxidative stress is a key contributor to this neuronal death.[2] As a component of the TCA cycle, this compound is central to mitochondrial function and cellular energy production, which are often impaired in neurodegenerative disorders.

Furthermore, this compound's antioxidant properties may offer neuroprotection.[5] However, it is important to note that current preclinical research in Parkinson's models has focused more on other neuroprotective compounds, and further studies are required to directly assess the therapeutic potential of this compound in this context.[2]

Cancer: The Role of Isocitrate Dehydrogenase (IDH) Mutations

The therapeutic landscape of certain cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, has been significantly impacted by the discovery of mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). These mutations result in a neomorphic enzymatic activity, causing the reduction of alpha-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[5] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, driving tumorigenesis.[5]

This has led to the development of targeted inhibitors against mutant IDH enzymes, which have shown clinical efficacy. While this compound itself is not the therapeutic agent in this context, its role as the substrate for the mutated enzyme is central to the pathology, making the isocitrate-IDH-alpha-ketoglutarate axis a critical area of study in oncology.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the therapeutic potential of this compound and inhibitors of its related enzyme, IDH.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Anemia of Inflammation [6]

Treatment GroupDosageDay 7 Hemoglobin (g/dL)Day 14 Hemoglobin (g/dL)Day 21 Hemoglobin (g/dL)
Saline-treated-7.27.011.0
Isocitrate-treated1000 mg/kg/day (9 daily injections)10.9 (p<0.001 vs. saline)8.6 (p=0.094 vs. saline)11.4

Table 2: IC50 Values of Selected Isocitrate Dehydrogenase (IDH) Inhibitors

CompoundTargetIC50 (nM)Reference
Ivosidenib (AG-120)Mutant IDH1 (R132H)12[5]
Enasidenib (AG-221)Mutant IDH2 (R140Q)100[5]
Olutasidenib (FT-2102)Mutant IDH1 (R132H)21.2[3]
Olutasidenib (FT-2102)Mutant IDH1 (R132C)114[3]
AGI-5198Mutant IDH1 (R132H)70[3]
AGI-5198Mutant IDH1 (R132C)160[3]

Experimental Protocols

Measurement of Isocitrate Dehydrogenase (IDH) Activity

This protocol describes a spectrophotometric assay to measure NAD⁺ or NADP⁺ dependent IDH activity in biological samples. The assay is based on the reduction of NAD(P)⁺ to NAD(P)H, which can be detected by an increase in absorbance at 340 nm.

Materials:

  • 96-well clear flat-bottom plate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

  • Isocitrate solution (e.g., 100 mM)

  • NADP⁺ or NAD⁺ solution (e.g., 10 mM)

  • Sample containing IDH enzyme (e.g., cell lysate, tissue homogenate)

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 50 mg) or cells (e.g., 1 x 10⁶) in 200 µL of ice-cold IDH Assay Buffer.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample lysate.

  • Reaction Mix Preparation:

    • For each well, prepare a reaction mix containing:

      • IDH Assay Buffer

      • Isocitrate solution (to a final concentration of 5 mM)

      • NADP⁺ or NAD⁺ solution (to a final concentration of 1 mM)

  • Assay:

    • Add 5-50 µL of the sample lysate to each well of the 96-well plate.

    • For a background control, add the same volume of sample lysate to a separate well and add IDH Assay Buffer instead of the Reaction Mix.

    • Bring the total volume in each well to 50 µL with IDH Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 1-5 minutes for at least 30 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the IDH activity.

Quantification of this compound in Biological Samples by HPLC

This protocol provides a general method for the analysis of this compound in biological samples, such as fruit juices, using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH 2.5)

  • This compound standard

  • 0.45 µm syringe filters

  • HPLC-grade water

Procedure:

  • Sample Preparation:

    • Dilute the sample (e.g., fruit juice) with HPLC-grade water (a 1:10 dilution is a common starting point).

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in HPLC-grade water at known concentrations.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared samples.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

// Nodes Citrate [label="Citrate", fillcolor="#FFFFFF"]; Isocitrate [label="Isocitrate", fillcolor="#FBBC05"]; Alpha_KG [label="α-Ketoglutarate", fillcolor="#FFFFFF"]; Succinyl_CoA [label="Succinyl-CoA", fillcolor="#FFFFFF"]; Succinate [label="Succinate", fillcolor="#FFFFFF"]; Fumarate [label="Fumarate", fillcolor="#FFFFFF"]; Malate [label="Malate", fillcolor="#FFFFFF"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#FFFFFF", shape=ellipse];

// Edges Acetyl_CoA -> Citrate; Citrate -> Isocitrate [label="Aconitase"]; Isocitrate -> Alpha_KG [label="Isocitrate\nDehydrogenase", color="#EA4335"]; Alpha_KG -> Succinyl_CoA; Succinyl_CoA -> Succinate; Succinate -> Fumarate; Fumarate -> Malate; Malate -> Oxaloacetate; Oxaloacetate -> Citrate;

// Edge to show cycle {rank=same; Oxaloacetate; Acetyl_CoA} }

Caption: The metabolic pathway of mutant Isocitrate Dehydrogenase (IDH).

dot

Anemia_Treatment_Workflow Animal_Model Rodent Model of Anemia of Inflammation Treatment Isocitrate Administration Animal_Model->Treatment Control Saline Administration Animal_Model->Control Blood_Sampling Blood Sampling (Days 7, 14, 21) Treatment->Blood_Sampling Blood_sampling Blood_sampling Control->Blood_sampling Analysis Hemoglobin Measurement Reticulocyte Count Blood_Sampling->Analysis Outcome Assessment of Therapeutic Efficacy Analysis->Outcome

Caption: Experimental workflow for assessing this compound in an anemia model.

Conclusion and Future Directions

This compound and its associated metabolic pathways represent a promising area for therapeutic intervention. The direct administration of this compound has shown preclinical efficacy in ameliorating anemia of chronic disease and inflammation, warranting further investigation to establish optimal dosing and long-term effects. While its role in neurodegenerative diseases like Parkinson's is currently less defined, its central position in cellular bioenergetics and potential antioxidant properties suggest it is a molecule worthy of further exploration in this context.

The most significant clinical impact related to this compound to date has been the development of targeted inhibitors for mutant IDH enzymes in oncology. This success story underscores the importance of understanding the fundamental roles of metabolic intermediates and their enzymatic pathways in disease pathogenesis.

Future research should focus on:

  • Conducting more extensive preclinical studies to obtain detailed quantitative data on the efficacy and safety of this compound in various disease models.

  • Elucidating the precise mechanisms by which this compound exerts its therapeutic effects, particularly its impact on cellular signaling and gene expression.

  • Investigating the potential of this compound as an adjunctive therapy to enhance the efficacy of existing treatments.

  • Exploring the development of novel therapeutic strategies that target the isocitrate metabolic nexus for a range of diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this fascinating and fundamentally important molecule.

References

An In-Depth Technical Guide on Isocitric Acid in Non-Alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome. This technical guide delves into the emerging role of isocitric acid, a key intermediate of the Krebs cycle, in the pathophysiology of NAFLD. Elevated circulating levels of this compound have been identified in NAFLD patients, positioning it as a potential biomarker for mitochondrial dysfunction, a cornerstone of the disease's progression. This document provides a comprehensive overview of the metabolic perturbations of this compound in NAFLD, its interplay with crucial signaling pathways governing lipid metabolism and oxidative stress, detailed experimental protocols for its quantification, and a summary of key quantitative findings. The enclosed diagrams, generated using Graphviz, offer visual representations of the complex molecular interactions discussed, providing a valuable resource for researchers and drug development professionals in this field.

The Central Role of this compound in Hepatic Metabolism

This compound is a six-carbon tricarboxylic acid and a pivotal intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Its metabolism is intricately linked to cellular energy production, biosynthesis, and redox balance.

1.1. This compound in the Krebs Cycle:

In the mitochondrial matrix, this compound is formed from citrate (B86180) through the action of the enzyme aconitase. It is subsequently oxidatively decarboxylated by isocitrate dehydrogenase (IDH) to α-ketoglutarate, a rate-limiting step in the TCA cycle that generates NADH for ATP production.

1.2. Isocitrate Dehydrogenase (IDH) Isoforms:

Three main isoforms of IDH are present in humans:

  • IDH3: A NAD+-dependent enzyme located in the mitochondria that is a key component of the TCA cycle.

  • IDH1: A NADP+-dependent enzyme found in the cytoplasm and peroxisomes.

  • IDH2: A NADP+-dependent enzyme located in the mitochondria.

IDH1 and IDH2 are crucial for cellular defense against oxidative stress by producing NADPH, which is essential for the regeneration of the antioxidant glutathione.

This compound Dysregulation in NAFLD

NAFLD is characterized by mitochondrial dysfunction, which directly impacts the Krebs cycle. Studies have demonstrated that circulating levels of Krebs cycle intermediates, including isocitrate and citrate, are significantly elevated in individuals with NAFLD compared to healthy controls.[1][2] This elevation is thought to reflect impaired mitochondrial function and a bottleneck in the TCA cycle. The accumulation of these intermediates suggests a potential role for this compound as a non-invasive biomarker for mitochondrial distress in NAFLD.[1][2]

Table 1: Plasma this compound Concentrations in Healthy Controls, NAFL, and NASH Patients
GroupNThis compound (Normalized Mean ± SD)ap-value
Healthy Controls251.00 ± 0.28-
NAFL421.35 ± 0.54< 0.01b
NASH191.61 ± 0.63< 0.001c, < 0.05d

aNormalized to the corresponding control mean values. bp-value for NAFL vs. Healthy Controls. cp-value for NASH vs. Healthy Controls. dp-value for NASH vs. NAFL. (Data adapted from a plasma metabolomics study)[3]

Signaling Pathways Implicated in this compound's Role in NAFLD

The altered metabolism of this compound in NAFLD is intertwined with key signaling pathways that regulate hepatic lipid metabolism and oxidative stress.

3.1. AMPK Signaling and De Novo Lipogenesis:

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic processes like de novo lipogenesis (DNL). In NAFLD, impaired AMPK signaling contributes to increased fat accumulation in the liver. While direct modulation of AMPK by this compound is still under investigation, the metabolic shift indicated by elevated isocitrate levels is consistent with a state of low cellular energy and impaired AMPK activity.

Activation of AMPK leads to the phosphorylation and inhibition of key lipogenic enzymes and transcription factors, including:

  • Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of lipogenic genes.[2][4]

An increase in the AMP/ATP ratio activates AMPK, which in turn phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels and subsequent inhibition of fatty acid synthesis.[1]

3.2. Oxidative Stress and the NF-κB Pathway:

Mitochondrial dysfunction in NAFLD leads to increased production of reactive oxygen species (ROS), a state known as oxidative stress. This oxidative stress is a key driver of inflammation and liver injury in NAFLD. The accumulation of Krebs cycle intermediates, potentially including this compound, may contribute to this ROS production.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of the inflammatory response. Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines and further perpetuating liver damage.[5]

Experimental Protocols

4.1. Quantification of this compound in Plasma/Serum by LC-MS/MS:

This protocol outlines a method for the targeted quantification of this compound in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing a known concentration of a suitable internal standard (e.g., 13C-labeled this compound).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

4.1.2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate this compound from its isomers and other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

4.2. Isocitrate Dehydrogenase (IDH) Activity Assay:

This colorimetric assay measures the activity of NADP+-dependent IDH isoforms in biological samples.

4.2.1. Principle: The assay is based on the reduction of a tetrazolium salt, such as WST-8 or MTT, by NADPH produced during the oxidative decarboxylation of isocitrate by IDH. The resulting formazan (B1609692) dye can be quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm for WST-8).

4.2.2. Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, and the tetrazolium salt/electron mediator solution.

  • Add the biological sample (e.g., liver tissue homogenate, cell lysate) to the reaction mixture.

  • Initiate the reaction by adding the isocitrate substrate.

  • Incubate the reaction at 37°C and measure the increase in absorbance over time using a microplate reader.

  • Calculate the enzyme activity based on the rate of formazan production, using a standard curve generated with known concentrations of NADPH.

4.3. Aconitase Activity Assay:

This assay measures the activity of aconitase, which catalyzes the conversion of citrate to isocitrate.

4.3.1. Principle: The assay follows the conversion of isocitrate to cis-aconitate by monitoring the increase in absorbance at 240 nm.

4.3.2. Procedure:

  • Prepare a reaction buffer containing Tris-HCl and the substrate, isocitrate.

  • Add the sample containing aconitase (e.g., mitochondrial extract).

  • Monitor the increase in absorbance at 240 nm at a constant temperature (e.g., 25°C).

  • Calculate the enzyme activity from the rate of change in absorbance.

Visualizations of Key Pathways and Workflows

Krebs_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate IDH Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate Aconitase Aconitase IDH Isocitrate Dehydrogenase

Figure 1: The Krebs Cycle Pathway.

De_Novo_Lipogenesis Glucose Glucose Citrate_mito Citrate (mito) Glucose->Citrate_mito Glycolysis & Krebs Cycle Citrate_cyto Citrate (cyto) Citrate_mito->Citrate_cyto Transport Acetyl_CoA Acetyl-CoA Citrate_cyto->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids FAS Triglycerides Triglycerides Fatty_Acids->Triglycerides Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates AMPK AMPK ACC ACC AMPK->ACC inhibits SREBP1c->ACC upregulates FAS FAS SREBP1c->FAS upregulates

Figure 2: Hepatic De Novo Lipogenesis Pathway.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plasma_Collection Plasma/Serum Collection (NAFLD Patients & Controls) Protein_Precipitation Protein Precipitation (Methanol) Plasma_Collection->Protein_Precipitation Derivatization Derivatization (for GC-MS) Protein_Precipitation->Derivatization LC_MSMS LC-MS/MS Protein_Precipitation->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification of This compound LC_MSMS->Quantification GC_MS->Quantification Statistical_Analysis Statistical Analysis (Comparison of Groups) Quantification->Statistical_Analysis

Figure 3: Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

The accumulating evidence strongly suggests that this compound is more than a passive intermediate in the Krebs cycle; it is a key metabolic indicator of mitochondrial health in the liver. Its elevated levels in NAFLD patients underscore the profound metabolic dysregulation that characterizes this disease. The potential of this compound as a non-invasive biomarker for NAFLD severity and progression warrants further large-scale clinical validation.

For drug development professionals, the metabolic pathways connected to this compound, including the TCA cycle, de novo lipogenesis, and oxidative stress responses, represent promising therapeutic targets. Modulating the activity of enzymes such as isocitrate dehydrogenase or aconitase, or targeting downstream signaling cascades like the AMPK and NF-κB pathways, could offer novel strategies to ameliorate hepatic steatosis and inflammation.

Future research should focus on:

  • Quantitative analysis of intrahepatic this compound levels to correlate with disease severity.

  • Mechanistic studies to directly elucidate how elevated this compound levels impact key signaling pathways in hepatocytes.

  • Longitudinal studies to assess the predictive value of circulating this compound for NAFLD progression.

  • Preclinical studies to evaluate the therapeutic potential of targeting this compound metabolism in NAFLD models.

By unraveling the intricate role of this compound in NAFLD, the scientific community can pave the way for the development of novel diagnostics and more effective therapeutic interventions for this widespread metabolic disorder.

References

Methodological & Application

Application Notes and Protocols for Isocitric Acid Quantification in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. The accurate quantification of this compound in various biological samples is crucial for understanding metabolic flux, identifying potential biomarkers for disease, and evaluating the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the principle methods of this compound quantification: enzymatic assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound in the Tricarboxylic Acid (TCA) Cycle

This compound is a six-carbon molecule formed from the isomerization of citrate, catalyzed by the enzyme aconitase.[1] It is subsequently oxidatively decarboxylated to the five-carbon molecule α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH).[2] This reaction is a critical regulatory point in the TCA cycle and results in the production of NADH, a key reducing equivalent for ATP synthesis.[2]

TCA_Cycle cluster_products Citrate Citrate (6C) Isocitrate Isocitrate (6C) Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate (5C) Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase (IDH) NADH_Out NADH + H+ Isocitrate->NADH_Out CO2_Out CO2 Isocitrate->CO2_Out

Figure 1: this compound in the TCA cycle.

Comparison of Quantification Methods

The choice of quantification method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of the major analytical techniques.

MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeSample Types
Enzymatic Assay Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase (ICDH).[3]LOD: 0.25 - 1.0 mg/L[4] LOQ: 6.0 mg/L[4]1 to 80 µg per assay[3]Fruit juices, biological cultures, plasma, serum, tissue, culture media[3]
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[5]Method-dependent, typically in the low µg/L range.Dependent on derivatization efficiency and instrument sensitivity.Urine, biological fluids, tissue extracts[6]
LC-MS/MS Chromatographic separation followed by tandem mass spectrometry detection.[4]LOD: Below 60 nM for most TCA intermediates.[7]Wide linear range, often from ng/mL to µg/mL.[7]Plasma, urine, tissue, cultured cells[7]

Experimental Protocols

Enzymatic Assay Protocol

This protocol is based on the spectrophotometric measurement of NADPH produced by the enzymatic reaction of isocitrate dehydrogenase.[3]

Workflow for Enzymatic Assay

Enzymatic_Workflow Start Start SamplePrep Sample Preparation (Extraction, Dilution) Start->SamplePrep Mix Mix Sample/Standard with Assay Buffer and NADP+ SamplePrep->Mix ReagentPrep Reagent Preparation (Buffer, NADP+, ICDH) ReagentPrep->Mix MeasureA1 Measure Initial Absorbance (A1) at 340 nm Mix->MeasureA1 AddEnzyme Add Isocitrate Dehydrogenase (ICDH) MeasureA1->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate MeasureA2 Measure Final Absorbance (A2) at 340 nm Incubate->MeasureA2 Calculate Calculate Concentration MeasureA2->Calculate End End Calculate->End

Figure 2: Workflow for Enzymatic Assay.

Materials:

  • Glycylglycine buffer (250 mM, pH 7.4 at 37°C)[8]

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) solution (20 mM in deionized water)[8]

  • Isocitrate Dehydrogenase (ICDH) enzyme solution (0.3 - 0.6 units/mL in cold assay buffer)[8]

  • DL-Isocitric Acid standard solution[8]

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Liquid Samples (e.g., plasma, serum, culture media): Use directly or dilute to fall within the assay's linear range.[3]

    • Solid or Semi-Solid Samples (e.g., tissues): Homogenize the sample in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[3] Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and use the supernatant for the assay.[3]

  • Assay Procedure (Manual):

    • Pipette the buffer solution and the sample into a cuvette.

    • Add NADP+ solution and mix.

    • Read the initial absorbance (A1) at 340 nm.[3]

    • Start the reaction by adding the ICDH enzyme solution.[3]

    • Mix and incubate at 37°C for approximately 3-5 minutes.[8]

    • Read the final absorbance (A2) after the reaction has completed.[3]

  • Calculation:

    • Calculate the absorbance difference (ΔA = A2 - A1) for both the sample and a blank.

    • The concentration of this compound is calculated using the molar extinction coefficient of NADPH (6.3 L mmol⁻¹ cm⁻¹ at 340 nm).[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the quantification of this compound, particularly in complex biological matrices. A derivatization step is required to increase the volatility of the non-volatile this compound.[4]

Workflow for GC-MS Analysis

GCMS_Workflow Start Start SamplePrep Sample Preparation (Extraction, Internal Standard Addition) Start->SamplePrep Drying Drying under Nitrogen SamplePrep->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing Data Processing (Peak Integration, Quantification) GCMS_Analysis->DataProcessing End End DataProcessing->End

Figure 3: Workflow for GC-MS Analysis.

Materials:

  • Solvents for extraction (e.g., ethyl acetate)[10]

  • Internal standard (e.g., a stable isotope-labeled organic acid)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[6]

  • Pyridine[6]

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., DB-5)[4]

Procedure:

  • Sample Preparation and Extraction:

    • To a glass tube, add a specific volume of the sample (e.g., 100 µL of urine).[6]

    • Add a known amount of the internal standard solution.

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[10]

  • Drying:

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 50°C).[6]

  • Derivatization:

    • Add 50 µL of pyridine (B92270) to the dried sample to dissolve the residue.[6]

    • Add 100 µL of BSTFA with 1% TMCS.[6]

    • Cap the tube tightly and heat at 70°C for 60 minutes.[6]

  • GC-MS Analysis:

    • GC Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[4]

    • Carrier Gas: Helium.[4]

    • Injection Mode: Splitless.[4]

    • Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to elute the derivatized analytes.[4] A typical program might be: start at 70°C, hold for 2 min, ramp to 200°C at 3 K/min, then ramp to 320°C at 20 K/min and hold for 10 min.[6]

    • MS Ionization: Electron Impact (EI) at 70 eV.[4]

    • MS Detection: Full-scan mass spectra (e.g., m/z 50-650) or selected ion monitoring (SIM) for higher sensitivity.[4][5]

  • Quantification:

    • Quantification is performed using an internal standard. The ratio of the peak area of the analyte to the internal standard is used for calibration and quantification.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological samples.[4]

Workflow for LC-MS/MS Analysis

LCMS_Workflow Start Start SamplePrep Sample Preparation (Protein Precipitation, Internal Standard Addition) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing (Peak Integration, Quantification) LCMS_Analysis->DataProcessing End End DataProcessing->End

Figure 4: Workflow for LC-MS/MS Analysis.

Materials:

  • LC-MS/MS system with a reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • For plasma samples, add a solvent like acetonitrile containing an internal standard to precipitate proteins.[4]

    • Transfer the supernatant to an HPLC vial for analysis.[4]

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase column suitable for polar analytes, such as an ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm).[4]

    • Mobile Phase: A gradient elution using water and acetonitrile, both typically containing a small amount of an acid like formic acid.[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Ionization Source: Electrospray Ionization (ESI), usually in negative ion mode for organic acids.[4]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is constructed using matrix-matched standards.[4] The peak area ratio of the analyte to the internal standard is plotted against concentration to generate the calibration curve.[4]

References

Application Notes and Protocols for Isocitric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1] Beyond its central role in metabolism, emerging research suggests potential applications of this compound in modulating cellular processes such as oxidative stress and apoptosis.[2][3] These application notes provide detailed protocols for investigating the effects of exogenous this compound on cell viability, reactive oxygen species (ROS) production, and apoptosis in cultured mammalian cells. Additionally, potential signaling pathways influenced by this compound, such as the mTOR and HIF-1α pathways, are discussed.

Data Presentation

The following tables summarize quantitative data from studies on this compound and the closely related molecule, citric acid, to provide a basis for experimental design.

Table 1: Effects of this compound on Oxidative Stress in Paramecium caudatum

Concentration (mM)ObservationReference
0.5 - 10Favorable influence on cells under oxidative stress[4]
10Maximal antioxidant effect observed[4]

Table 2: Effects of Citric Acid on Human Gastric Cancer Cell Lines (BGC-823 and SGC-7901)

Data for citric acid is presented as an analogue to guide this compound experimental design due to limited available data on this compound.

Concentration (mM)Time (hours)Effect on Cell Viability% Apoptotic Cells (Annexin V-FITC/PI Staining)Reference
524Significant Decrease~15-20%[5]
548Further Decrease~25-35%[5]
572Near-complete cell deathNot reported[5]
1024Significant Decrease~20-30%[5]
1048Further Decrease~40-55%[5]
1072Near-complete cell deathNot reported[5]
2024Significant Decrease~30-40%[5]
2048Further Decrease~50-65%[5]
2072Near-complete cell deathNot reported[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilute the stock solution to desired final concentrations (e.g., 0.5, 1, 5, 10, 20 mM) in complete culture medium.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Intracellular Reactive Oxygen Species (ROS) Assay

This protocol measures the levels of intracellular ROS using the fluorescent probe DCFH-DA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • PBS, sterile

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.5-10 mM) for a specified duration (e.g., 1, 6, 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6]

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS levels.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS, sterile

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 5, 10, 20 mM) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Signaling Pathways and Visualizations

Potential Signaling Pathways Influenced by this compound

Exogenous this compound may influence several key signaling pathways. As a crucial metabolite, its supplementation can alter the intracellular metabolic landscape, potentially impacting nutrient and energy-sensing pathways.

  • mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, amino acids, and cellular energy status.[10][11][12] Alterations in TCA cycle intermediates can influence mTOR activity.

  • HIF-1α Signaling: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in cellular adaptation to low oxygen.[13] The stability of HIF-1α is regulated by prolyl hydroxylases, which require α-ketoglutarate, a downstream product of isocitrate, as a cofactor.[14] Supplementation with this compound could potentially increase α-ketoglutarate levels, thereby influencing HIF-1α stability.

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Seed Cells in Multi-well Plates treatment Treat Cells with this compound (e.g., 24, 48, 72h) cell_culture->treatment isocitrate_prep Prepare this compound Solutions isocitrate_prep->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Assay (DCFH-DA) treatment->ros apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data Measure Absorbance/ Fluorescence/Cell Populations viability->data ros->data apoptosis->data results Calculate % Viability, ROS Fold Change, % Apoptosis data->results

Experimental Workflow for this compound Treatment.

signaling_pathway cluster_hif HIF-1α Pathway cluster_mTOR mTOR Pathway isocitrate Exogenous This compound tca TCA Cycle isocitrate->tca Enters akg α-Ketoglutarate tca->akg Produces mTORC1 mTORC1 tca->mTORC1 Metabolic Input phd Prolyl Hydroxylases (PHDs) akg->phd Activates hif HIF-1α phd->hif Hydroxylates degradation HIF-1α Degradation hif->degradation Leads to growth Cell Growth & Proliferation mTORC1->growth Promotes

Potential Signaling Pathways Influenced by this compound.

References

Application Notes and Protocols for the Analysis of Isocitric Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism.[1] Its quantification is crucial in diverse fields such as food science, beverage technology, and biomedical research. In the food and beverage industry, the concentration of this compound is a significant marker for assessing the authenticity and quality of products like fruit juices.[1][2] For instance, the ratio of citric acid to this compound is a key indicator for detecting the adulteration of lime juice.[1] In clinical and pharmaceutical research, monitoring this compound levels can offer insights into metabolic pathways and the impact of drug candidates on cellular energy production.[1] High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for determining organic acids, including this compound, owing to its high resolution, sensitivity, and reproducibility.[1] These application notes provide detailed methodologies and protocols for the quantitative analysis of this compound using HPLC with UV detection.

Principle of the Method

The quantitative analysis of this compound by HPLC is commonly carried out using a reversed-phase C18 column.[1][3] The separation is based on the differential partitioning of this compound between a polar mobile phase and a nonpolar stationary phase. To enhance retention on the nonpolar stationary phase, an acidic mobile phase, often containing phosphoric acid, is used to suppress the ionization of the carboxylic acid groups.[1] Detection is typically performed with a UV detector at a low wavelength, around 210 nm, where the carboxyl group absorbs light.[1][2][3][4] Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from known standards.[1][3]

Experimental Protocols

Preparation of Reagents and Standards

a. Mobile Phase Preparation:

  • Prepare a 0.1% phosphoric acid solution by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.[2][3][4]

  • Alternatively, a phosphate (B84403) buffer (e.g., 0.01 M KH₂PO₄ adjusted to pH 2.60) can be used.[3]

  • Degas the mobile phase before use to prevent bubble formation in the HPLC system.

b. Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of HPLC-grade water in a volumetric flask.[1]

  • Sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Store the stock solution at 4°C.[1]

c. Working Standard Solutions:

  • Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with HPLC-grade water.[3][4] These solutions are used to generate a calibration curve.

Sample Preparation

The appropriate sample preparation protocol will vary depending on the matrix.

a. Liquid Samples (e.g., Fruit Juices, Beverages):

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to remove particulate matter.[1]

  • Dilute the supernatant with HPLC-grade water as needed to bring the this compound concentration within the linear range of the calibration curve. A 1:10 dilution is a common starting point for fruit juices.[2]

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[1][2][3]

b. Solid Samples (e.g., Food Additives):

  • Accurately weigh a known amount of the homogenized sample (e.g., 1 gram).[1][4]

  • Dissolve the sample in a known volume of HPLC-grade water (e.g., 100 mL).[1][4]

  • Sonicate or vortex the mixture to ensure complete dissolution.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound.

ParameterTypical Setting
HPLC System Standard HPLC with UV or Diode Array Detector (DAD)
Column Reversed-phase C18 (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm, 5 µm)[2][3][4]
Mobile Phase 0.1% Phosphoric Acid in HPLC-grade water[2][3][4]
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 35°C[3][5]
Detection Wavelength 210 nm[1][2][3][4]
Injection Volume 5-20 µL[3]
Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[3]

  • Quantify the this compound concentration in the sample by interpolating its peak area on the calibration curve.[3]

Quantitative Data Summary

For reliable quantitative results, the HPLC method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[1] The following table summarizes typical performance data for the HPLC analysis of this compound.

ParameterTypical ValueReference
Linearity Range 5 - 100 µg/mL[4][6]
Correlation Coefficient (r²) > 0.999[4][5][6]
Recovery 98% - 99%[4][6]
Limit of Detection (LOD) 0.05% (in sample)[4][6]
Intra-day Precision (RSD%) < 2%[5]
Inter-day Precision (RSD%) < 2%[5]

Visualizations

Experimental Workflow

The general workflow for the quantitative analysis of this compound by HPLC is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_data Data Handling A Sample C Sample Preparation (Dilution, Filtration) A->C B Standard D Standard Dilution B->D E HPLC Injection C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (210 nm) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Result I->J

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship of Method Components

The following diagram illustrates the logical relationship between the key components of the HPLC method for this compound analysis.

Method_Components cluster_instrument Instrumentation cluster_reagents Reagents cluster_process Process HPLC HPLC System Column C18 Column HPLC->Column Detector UV Detector Column->Detector Separation Separation Column->Separation Detection Detection at 210 nm Detector->Detection MobilePhase Mobile Phase (0.1% Phosphoric Acid) MobilePhase->Column Standard This compound Standard Quantification Quantification Standard->Quantification Separation->Detection Detection->Quantification

Caption: Key components of the this compound HPLC method.

References

Application Notes and Protocols for the Enzymatic Assay of D-Isocitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-isocitric acid, an isomer of citric acid, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle. Its accurate quantification is essential in diverse fields, from assessing the authenticity of fruit juices in the food industry to studying metabolic pathways and related diseases in biomedical research.[1] This document provides detailed application notes and protocols for the enzymatic determination of D-isocitric acid, a robust and specific method for its measurement.

The assay relies on the enzymatic activity of isocitrate dehydrogenase (ICDH). In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), ICDH catalyzes the oxidative decarboxylation of D-isocitric acid to α-ketoglutarate. This reaction stoichiometrically reduces NADP+ to NADPH. The resulting increase in NADPH concentration is directly proportional to the amount of D-isocitric acid in the sample and can be quantified by measuring the increase in absorbance at 340 nm.[1][2]

Principle of the Assay

The enzymatic reaction at the core of the D-isocitric acid assay is as follows:

D-Isocitric acid + NADP⁺ ---(Isocitrate Dehydrogenase)---> α-Ketoglutarate + CO₂ + NADPH + H⁺[1]

The formation of NADPH is monitored by an increase in absorbance at 340 nm. For the determination of total D-isocitric acid, which includes esterified or lactone forms, an initial alkaline hydrolysis step is necessary to liberate the free acid.[2][3]

Data Presentation

Quantitative Assay Parameters

The following table summarizes key quantitative parameters of commercially available enzymatic assay kits for the determination of D-isocitric acid, providing a basis for comparison.

ParameterKit/Method 1Kit/Method 2Kit/Method 3
Linear Detection Range 1 to 80 µg per assay[1]10 to 600 mg/L[3]0.01 to 0.80 g/L[4]
Detection Limit 0.354 mg/L[4]1 mg/L[2]Not Specified
Wavelength for Measurement 340 nm[1][2]340 nm[3]340 nm[4]
Assay Time Approx. 3 minutes[1][4]Not SpecifiedNot Specified
Sample Types Fruit juices, biological cultures[1]Homogenous food and other sample material[3]Fruit juices[4]
Reagent and Sample Volumes for Manual Assay
ReagentVolume (Blank Cuvette)Volume (Sample Cuvette)
Distilled Water2.10 mL2.00 mL
Buffer Solution0.10 mL0.10 mL
NADP+ Solution0.10 mL0.10 mL
Sample Solution-0.10 mL
Isocitrate Dehydrogenase (ICDH)0.02 mL0.02 mL

Table adapted from a typical manual assay procedure.[4]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a suitable buffer, such as 250 mM Glycylglycine buffer, with a pH of 7.4 at 37°C.[5] Alternatively, an imidazole (B134444) buffer (pH approx. 7.1) may be used.[6]

  • NADP⁺ Solution: Prepare a 20 mM solution of β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) in deionized water.[5]

  • Isocitrate Dehydrogenase (ICDH) Enzyme Solution: Immediately before use, prepare a solution of ICDH in cold assay buffer to a final concentration of 0.3 - 0.6 units/mL.[5]

  • D-Isocitric Acid Standard Solution: For calibration or as a positive control, a standard solution is prepared. For example, precisely weigh 0.175 g of DL-Isocitric acid trisodium (B8492382) salt into a 100 ml volumetric flask and fill to the mark with distilled water to obtain a concentration of 606 mg/l of D-Isocitric acid (note that only the D-form is measured).[3]

Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

  • Clear Liquid Samples (e.g., fruit juices): Use directly or dilute with deionized water to bring the D-isocitric acid concentration within the assay's linear range.[3][7]

  • Turbid Solutions: Clarify by filtration or centrifugation.[3]

  • Samples Containing Carbon Dioxide: Degas the sample before use.[3]

  • Solid or Semi-Solid Samples: Homogenize the sample and extract with water. For fat-containing samples, a hot water extraction may be necessary.[3]

  • Acidic Samples: Adjust the pH to approximately 7.0-7.5 with a sodium or potassium hydroxide (B78521) solution.[3]

  • Strongly Colored Samples: Treat with polyvinylpolypyrrolidone (PVPP) to remove interfering colors. For instance, add 1 g of PVPP per 100 ml of sample, stir for 1 minute, and filter.[3][4]

  • Biological Tissues: Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). Centrifuge at 10,000 x g for 15 minutes at 4°C and use the supernatant for the assay.[1]

  • Determination of Total D-Isocitric Acid (including bound forms): For samples containing esters or lactones of D-isocitric acid, an alkaline hydrolysis step is required. Adjust the sample to pH 10-11 with sodium hydroxide, heat to boiling, and incubate for approximately 20 minutes. After cooling, readjust the pH to ~7.0.[3][8]

Assay Procedure (Manual Spectrophotometric Method)
  • Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 25°C or 37°C as required by the specific protocol.

  • Prepare Cuvettes: Pipette the assay buffer, NADP+ solution, and sample (or distilled water for the blank) into cuvettes as detailed in the table above.

  • Initial Absorbance Reading (A1): Mix the contents of the cuvettes by inversion and measure the initial absorbance (A1) after approximately 3 minutes, or once the reading has stabilized.

  • Start the Reaction: Add the ICDH enzyme solution to each cuvette.

  • Final Absorbance Reading (A2): Mix by inversion and incubate for approximately 3-5 minutes. Once the reaction is complete (the absorbance reading is stable), record the final absorbance (A2).[1][4]

  • Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the blank. Subtract the ΔA of the blank from the ΔA of the sample to get the corrected absorbance change (ΔA_corrected). The concentration of D-isocitric acid can then be calculated using the Beer-Lambert law and the extinction coefficient of NADPH at 340 nm (6.3 L x mmol⁻¹ x cm⁻¹).[6]

Visualizations

Signaling Pathway Diagram

Enzymatic_Reaction_D_Isocitric_Acid D_Isocitric_Acid D-Isocitric Acid Alpha_Ketoglutarate α-Ketoglutarate D_Isocitric_Acid->Alpha_Ketoglutarate + CO₂ + H⁺ NADP NADP⁺ NADPH NADPH NADP->NADPH ICDH Isocitrate Dehydrogenase (ICDH) CO2 CO₂ H H⁺

Caption: Enzymatic conversion of D-Isocitric acid.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, NADP⁺, Enzyme) Mix_Reagents Mix Sample/Standard with Assay Buffer and NADP⁺ Reagent_Prep->Mix_Reagents Sample_Prep Sample Preparation (e.g., extraction, dilution) Sample_Prep->Mix_Reagents Initial_Abs Measure Initial Absorbance (A1) at 340 nm Mix_Reagents->Initial_Abs Add_Enzyme Add Isocitrate Dehydrogenase Initial_Abs->Add_Enzyme Final_Abs Measure Final Absorbance (A2) at 340 nm Add_Enzyme->Final_Abs Calculate_DeltaA Calculate ΔA = A2 - A1 Final_Abs->Calculate_DeltaA Calculate_Conc Calculate D-Isocitric Acid Concentration Calculate_DeltaA->Calculate_Conc

Caption: General workflow for enzymatic D-isocitric acid assay.

References

Application Notes and Protocols for Isocitric Acid Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing stable isotope tracing to investigate the metabolic fate of isocitric acid. This powerful technique allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, offering critical insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.

Introduction to this compound Metabolism and Isotope Tracing

This compound is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. The enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a critical step in energy production and biosynthesis. In addition to the canonical TCA cycle, isocitrate can also be involved in the reductive carboxylation pathway, a metabolic route that is particularly active in cancer cells and other proliferative conditions, where α-ketoglutarate is converted to isocitrate.[1]

Stable isotope tracing, typically using ¹³C-labeled substrates such as glucose or glutamine, enables the tracking of carbon atoms as they are incorporated into downstream metabolites, including this compound.[2] By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can determine the relative contributions of different substrates to isocitrate synthesis and quantify the flux through associated metabolic pathways.[3][4]

Experimental Protocols

A typical this compound stable isotope tracing experiment involves several key stages: cell culture and labeling, metabolite extraction, and mass spectrometry analysis.

Cell Culture and Stable Isotope Labeling

This protocol describes the labeling of cultured cells with a ¹³C-labeled substrate to trace the incorporation of the stable isotope into this compound and other metabolites.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed if necessary to remove unlabeled metabolites

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose, [U-¹³C₅]-Glutamine)

  • Cell culture plates or flasks

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or other appropriate culture vessels at a density that will result in 80-90% confluency at the time of harvest. Culture cells in standard growth medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired concentration of the ¹³C-labeled tracer and other necessary components like dialyzed FBS. Pre-warm the labeling medium to 37°C.

  • Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed PBS.

  • Immediately add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the label into intracellular metabolites. The optimal incubation time depends on the specific metabolic pathway and cell type. For TCA cycle intermediates like isocitrate, labeling for 2-4 hours is often sufficient to approach isotopic steady state.[5][6]

  • Proceed immediately to the metabolite quenching and extraction protocol.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

Materials:

  • Quenching solution: 80% methanol (B129727) in water, chilled to -80°C[7]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

  • Centrifuge capable of 4°C

Procedure:

  • Quenching: Place the cell culture plate on dry ice.

  • Aspirate the labeling medium from the wells.

  • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.[7]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell lysate vigorously for 1 minute.

  • Incubate the tubes on ice for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • The metabolite extract is now ready for analysis by mass spectrometry. Samples can be stored at -80°C until analysis.

Mass Spectrometry Analysis of this compound

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the isotopic enrichment of this compound.

GC-MS analysis of organic acids like isocitrate typically requires a derivatization step to increase their volatility.

Materials:

  • Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)

  • Ethyl acetate

  • Internal standard (e.g., a commercially available ¹³C-labeled isocitrate standard)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Reconstitute the dried extract in a solution of the derivatization reagent (e.g., 50 µL of MSTFA) and an appropriate solvent (e.g., pyridine). Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to complete the derivatization.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC Separation: Use an appropriate temperature program to separate the derivatized metabolites. A typical program might start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

  • MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopologues of derivatized isocitrate.

LC-MS can often analyze organic acids without derivatization, offering a simpler and faster workflow.

Materials:

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol with formic acid or ammonium (B1175870) acetate)

  • LC-MS system with a suitable column (e.g., HILIC or reversed-phase C18)

  • Internal standard

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS system.

  • LC Separation: Use a suitable gradient of mobile phases to separate isocitrate from other metabolites.

  • MS Detection: Operate the mass spectrometer in a high-resolution full scan mode or a targeted SIM/MRM (Selected Ion Monitoring/Multiple Reaction Monitoring) mode to measure the mass isotopologue distribution of isocitrate.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for the metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

Quantitative Data Tables

The following tables provide examples of how to present quantitative data from an this compound stable isotope tracing experiment.

Table 1: Mass Isotopologue Distribution of Isocitrate after [U-¹³C₆]-Glucose Labeling

ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Control 95.23.51.10.10.00.00.0
Treatment A 80.14.210.53.11.80.20.1
Treatment B 65.75.020.35.82.50.50.2

This table shows the percentage of each isocitrate isotopologue under different experimental conditions after labeling with uniformly ¹³C-labeled glucose.

Table 2: Mass Isotopologue Distribution of Isocitrate after [U-¹³C₅]-Glutamine Labeling

ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Normoxia 70.34.12.58.914.20.0
Hypoxia 45.13.82.16.512.530.0

This table illustrates the shift in isocitrate labeling from ¹³C-glutamine under normoxic versus hypoxic conditions, with the significant increase in M+5 isocitrate in hypoxia indicating increased reductive carboxylation.[8]

Table 3: Relative Metabolic Fluxes through Isocitrate Dehydrogenase (IDH)

ConditionOxidative Flux (nmol/µg protein/h)Reductive Flux (nmol/µg protein/h)
Wild-Type Cells 15.2 ± 1.81.5 ± 0.3
Mutant Cells 8.7 ± 1.19.8 ± 1.2

This table presents calculated metabolic flux rates through IDH in both the oxidative (TCA cycle) and reductive directions, derived from the mass isotopologue data.

Data Correction and Interpretation

The raw mass spectrometry data must be corrected for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes.[2] After correction, the fractional enrichment of ¹³C in each metabolite can be calculated. This data can then be used in metabolic flux analysis (MFA) models to quantify the rates of metabolic reactions.[1][9]

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key metabolic pathways involving this compound.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG IDH (Oxidative) SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Glucose [U-13C6]-Glucose Glucose->Pyruvate Glutamine [U-13C5]-Glutamine Glutamine->alphaKG

Caption: The Tricarboxylic Acid (TCA) Cycle.

Reductive_Carboxylation Glutamine [U-13C5]-Glutamine alphaKG α-Ketoglutarate Glutamine->alphaKG Isocitrate Isocitrate alphaKG->Isocitrate IDH (Reductive) Citrate Citrate Isocitrate->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY Lipids Lipid Synthesis AcetylCoA->Lipids

Caption: The Reductive Carboxylation Pathway.

Experimental Workflow

The following diagram outlines the complete experimental workflow for an this compound stable isotope tracing experiment.

Experimental_Workflow A Seed Cells B Add 13C-Labeled Medium A->B C Incubate B->C D Quench Metabolism (Cold Methanol) C->D E Extract Metabolites D->E F Centrifuge and Collect Supernatant E->F G Derivatization (GC-MS) or Reconstitution (LC-MS) F->G H Inject into MS G->H I Acquire Data H->I J Correct for Natural Abundance I->J K Determine Mass Isotopologue Distribution J->K L Metabolic Flux Analysis K->L

Caption: this compound Stable Isotope Tracing Workflow.

References

Application Notes: Quantification of Isocitric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocitric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[1][2] The enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, concurrently reducing NADP+ to NADPH or NAD+ to NADH.[1][3] The levels of this compound and the activity of IDH are crucial indicators of metabolic flux and cellular redox state. Mutations in IDH genes are implicated in various cancers, leading to altered metabolic functions and the production of the oncometabolite 2-hydroxyglutarate.[4][5][6] Consequently, the accurate quantification of this compound in biological samples is vital for research in metabolism, oncology, and drug development.

Isocitrate assay kits offer a straightforward and sensitive method for determining isocitrate concentrations in a variety of biological samples, including tissue homogenates, cell lysates, serum, and plasma.[7][8] These assays are typically based on an enzymatic reaction where isocitrate is oxidized by IDH, leading to the production of NADPH.[1] The NADPH then reduces a colorless probe to a colored product, and the resulting absorbance is directly proportional to the isocitrate concentration in the sample.[2]

Principle of the Assay

The assay principle relies on the enzymatic activity of isocitrate dehydrogenase. In the presence of NADP+, IDH catalyzes the conversion of isocitrate to α-ketoglutarate and CO2, with the simultaneous generation of NADPH.[9] This NADPH can be measured directly by the increase in absorbance at 340 nm or, for enhanced sensitivity and a visible wavelength, can be used to reduce a chromogenic probe (like a tetrazolium salt) to a colored formazan (B1609692) dye, which is measured at a wavelength such as 450 nm or 565 nm.[4][10]

Metabolic Pathway

TCA_Cycle cluster_products Products Citrate Citrate Isocitrate This compound Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase (IDH) NADPH NADPH Isocitrate->NADPH NADP+ CO2 CO2 Isocitrate->CO2 SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase

Caption: Role of this compound in the TCA Cycle.

Experimental Protocols

1. Reagent Preparation

  • Isocitrate Assay Buffer: Warm to room temperature before use.

  • Substrate Mix: Reconstitute with deionized water as per the kit instructions. Store at 4°C for up to two months.

  • Isocitrate Enzyme Mix: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Isocitrate Standard: Reconstitute in deionized water to create a stock solution (e.g., 100 mM). Store at -20°C. Prepare working standards by diluting the stock solution.

2. Sample Preparation

The appropriate sample preparation method is crucial for accurate results and depends on the sample type.

  • Cells (e.g., 2 x 10^6):

    • Harvest cells and wash with cold PBS.

    • Homogenize the cell pellet in 100 µL of Isocitrate Assay Buffer on ice.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay.

  • Tissues (e.g., 20 mg):

    • Rinse tissue with cold PBS to remove any blood.

    • Rapidly homogenize the tissue in 100-200 µL of cold Isocitrate Assay Buffer.[8]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.[8]

    • Collect the supernatant for the assay.

  • Serum and Plasma:

    • Serum and plasma can often be assayed directly.[8]

    • It is recommended to deproteinize samples using a 10 kDa molecular weight cut-off spin column to minimize interference from enzymes in the sample.

3. Assay Protocol

This protocol is based on a colorimetric assay in a 96-well plate format.

  • Standard Curve Preparation:

    • Prepare a 2 nmol/µL working standard solution by diluting the stock Isocitrate Standard.

    • Add 0, 2, 4, 6, 8, and 10 µL of the 2 nmol/µL standard into a series of wells.

    • Adjust the volume in each well to 50 µL with Isocitrate Assay Buffer to generate 0, 4, 8, 12, 16, and 20 nmol/well standards.

  • Sample and Control Preparation:

    • Add 1-50 µL of your prepared sample supernatant to duplicate wells.

    • For a background control, add the same volume of sample to another well.

    • Adjust the final volume in all sample and background control wells to 50 µL with Isocitrate Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix for the number of assays to be performed. For each well, mix:

      • 46 µL Isocitrate Assay Buffer

      • 2 µL Isocitrate Enzyme Mix

      • 2 µL Substrate Mix

    • For the background control wells, prepare a mix without the Isocitrate Enzyme Mix.

  • Incubation and Measurement:

    • Add 50 µL of the Reaction Mix to each standard and sample well.

    • Add 50 µL of the background control mix to the background control wells.

    • Incubate the plate at 37°C for 30 minutes to 2 hours, protected from light.[4] Incubation time will depend on the isocitrate levels in the samples.

    • Measure the absorbance at 450 nm using a microplate reader.[2][4]

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep 1. Sample Preparation (Homogenization, Centrifugation) PlateSetup 4. Plate Setup (Standards, Samples, Controls) SamplePrep->PlateSetup ReagentPrep 2. Reagent Preparation (Buffer, Enzyme, Substrate) AddReactionMix 5. Add Reaction Mix ReagentPrep->AddReactionMix StandardCurve 3. Standard Curve Preparation StandardCurve->PlateSetup PlateSetup->AddReactionMix Incubation 6. Incubate at 37°C AddReactionMix->Incubation MeasureOD 7. Measure Absorbance (450 nm) Incubation->MeasureOD Calc 8. Calculate Isocitrate Concentration MeasureOD->Calc

Caption: General workflow for the this compound assay.

Data Presentation and Analysis

1. Standard Curve

Subtract the absorbance of the 0 nmol standard from all standard readings and plot the absorbance versus the amount of isocitrate (nmol). The data should be linear.

Table 1: Example Isocitrate Standard Curve Data

Isocitrate (nmol/well)Absorbance (450 nm)Corrected Absorbance
00.0520.000
40.2150.163
80.3780.326
120.5410.489
160.7040.652
200.8670.815

2. Calculation of Isocitrate Concentration

  • Subtract the background control absorbance from the sample absorbance readings.

  • Use the corrected absorbance values to determine the amount of isocitrate (B) in each sample well from the standard curve.

  • Calculate the concentration of isocitrate in the sample:

    Isocitrate Concentration (nmol/µL or mM) = B / V

    Where:

    • B is the amount of isocitrate in the sample well (in nmol) from the standard curve.

    • V is the sample volume added to the well (in µL).

Table 2: Representative Data for Isocitrate Levels in Biological Samples

Sample IDSample TypeSample Volume (µL)Absorbance (450 nm)Corrected AbsorbanceIsocitrate (nmol/well)Isocitrate Concentration (nmol/mg protein)
1Control Cell Lysate200.2580.2065.061.27
2Treated Cell Lysate200.4210.3699.062.27
3Tissue Homogenate100.3150.2636.453.23
4Serum500.1890.1373.360.067 nmol/µL

Note: For cell and tissue samples, the concentration is often normalized to the protein content of the lysate/homogenate.

Troubleshooting

  • High Background: This may be due to high levels of NADH or NADPH in the samples. Deproteinizing the sample with a 10 kDa spin column can help reduce this background.

  • Low Signal: The concentration of isocitrate in the sample may be below the detection limit of the assay. Consider using a larger sample volume or concentrating the sample. Alternatively, increase the incubation time.[8]

  • Non-linear Standard Curve: Ensure accurate pipetting and proper reagent preparation. Check for expired reagents.

By following these detailed protocols and application notes, researchers can accurately quantify this compound in various biological samples, providing valuable insights into cellular metabolism and disease states.

References

Application Notes and Protocols for Isocitric Acid Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular energy metabolism. Accurate quantification of this compound in tissues is crucial for understanding metabolic flux, identifying potential biomarkers for disease, and evaluating the effects of therapeutic agents. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in both mammalian and plant tissues using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

Metabolic Significance of this compound

This compound is formed from its isomer, citric acid, through the action of the enzyme aconitase within the mitochondrial matrix. It is subsequently decarboxylated by isocitrate dehydrogenase to form alpha-ketoglutarate, a rate-limiting step in the TCA cycle that generates NADPH. Perturbations in the levels of this compound can be indicative of mitochondrial dysfunction and have been implicated in various pathological conditions.

TCA_Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKetoglutarate α-Ketoglutarate Aconitase->Isocitrate IDH->AlphaKetoglutarate NADPH NADPH IDH->NADPH NADP+ ->

Figure 1: Role of this compound in the TCA Cycle.

General Sample Preparation Workflow

Proper sample preparation is critical for accurate and reproducible measurement of this compound. The general workflow involves rapid tissue harvesting and quenching of metabolism, followed by homogenization, extraction of metabolites, and removal of interfering substances like proteins.

Sample_Prep_Workflow cluster_collection Sample Collection cluster_homogenization Homogenization & Extraction cluster_purification Purification cluster_analysis Analysis Harvest Tissue Excision SnapFreeze Snap Freezing (Liquid Nitrogen) Harvest->SnapFreeze Store Storage at -80°C SnapFreeze->Store Weigh Weigh Frozen Tissue Store->Weigh Homogenize Homogenization (e.g., Bead Beater) Weigh->Homogenize Extract Metabolite Extraction (e.g., 80% Methanol) Homogenize->Extract Precipitate Protein Precipitation (-20°C Incubation) Extract->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Solvent Evaporation Collect->Dry Reconstitute Reconstitution Dry->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

Figure 2: General Experimental Workflow for Tissue Sample Preparation.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue for LC-MS/MS and GC-MS Analysis

This protocol is suitable for a broad range of mammalian tissues and is optimized for subsequent analysis by mass spectrometry.

Materials:

  • Liquid nitrogen

  • Pre-chilled (-20°C) 80% methanol (B129727) (HPLC grade)

  • Stainless steel beads

  • Bead beater homogenizer

  • Refrigerated centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • Autosampler vials

Procedure:

  • Sample Collection: Excise the tissue of interest and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until extraction.

  • Homogenization:

    • On the day of extraction, weigh 20-50 mg of the frozen tissue.

    • Place the frozen tissue in a pre-chilled 2 mL tube containing stainless steel beads.

    • Add 1 mL of pre-chilled 80% methanol per 50 mg of tissue.

    • Homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 Hz), keeping the samples on dry ice between cycles to maintain a low temperature.

  • Protein Precipitation and Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Solvent Removal and Reconstitution:

    • Dry the supernatant using a vacuum concentrator without heat.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 5% acetonitrile (B52724) in water for LC-MS).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

For GC-MS analysis, a derivatization step is necessary to increase the volatility of this compound. Silylation is a common method.

Materials:

  • Dried tissue extract (from Protocol 1)

  • Methoxyamine hydrochloride (MeOx) in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Thermal shaker

Procedure:

  • Methoximation:

    • To the dried extract, add a solution of methoxyamine hydrochloride in pyridine.

    • Incubate at 37°C for 90 minutes with shaking to convert carbonyl groups to oximes, which prevents the formation of multiple derivatives.

  • Trimethylsilylation (TMS):

    • Add MSTFA to the sample.

    • Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) groups, increasing volatility.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 3: Enzymatic Assay for this compound Quantification

This method provides a quantitative determination of D-isocitric acid based on the specific enzymatic conversion of isocitrate to α-ketoglutarate, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the D-isocitric acid concentration.

Materials:

  • Tissue homogenate (prepared in a suitable buffer as per kit instructions)

  • Isocitrate dehydrogenase (ICDH) enzyme solution

  • NADP+ solution

  • Assay buffer

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Homogenize tissue in the provided assay buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • The sample may need to be diluted to ensure the this compound concentration falls within the linear range of the assay (e.g., 0.1 to 0.5 g/L).

  • Assay Reaction:

    • Pipette the assay buffer and the sample (or standard) into a cuvette or microplate well.

    • Add the NADP+ solution and mix.

    • Measure the initial absorbance (A1) at 340 nm.

    • Initiate the reaction by adding the ICDH enzyme solution.

    • Incubate for a specified time (e.g., ~3 minutes) at

Measuring Isocitrate Dehydrogenase Activity: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase (IDH) is a pivotal enzyme in cellular metabolism, primarily known for its role in the citric acid cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, concurrently reducing NADP+ to NADPH or NAD+ to NADH. In eukaryotes, three main isoforms of IDH exist: the NADP+-dependent IDH1 found in the cytoplasm and peroxisomes, the mitochondrial NADP+-dependent IDH2, and the mitochondrial NAD+-dependent IDH3.[1][2]

The significance of IDH in biomedical research has been amplified by the discovery of mutations in IDH1 and IDH2, which are key drivers in various cancers such as glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][3] These mutations impart a neomorphic activity, causing the enzyme to convert α-ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG).[1] Consequently, the measurement of both wild-type and mutant IDH activity is crucial for fundamental research, disease diagnostics, and the development of therapeutic inhibitors.[1]

This document provides detailed protocols for measuring the activity of wild-type and mutant IDH enzymes using spectrophotometric and colorimetric methods.

Principle of the Assays

The activity of wild-type IDH is typically determined by monitoring the production of NADPH or NADH.[1] This can be achieved by directly measuring the increase in absorbance at 340 nm.[1] Alternatively, a coupled enzymatic reaction can be employed where the produced NADPH or NADH reduces a chromogenic or fluorogenic substrate, resulting in a colorimetric or fluorescent signal.[1] For colorimetric assays, the final product is often a formazan (B1609692) dye that absorbs light at approximately 450 nm.[2][4][5]

For mutant IDH, the neomorphic activity is measured by monitoring the consumption of NADPH as α-ketoglutarate is converted to 2-hydroxyglutarate.[1][6] This is observed as a decrease in absorbance at 340 nm.[6]

Wild-Type Isocitrate Dehydrogenase Activity Assay

This protocol can be adapted to measure the activity of NADP+-dependent (IDH1 and IDH2) or NAD+-dependent (IDH3) isoforms by using either NADP+ or NAD+ as the cofactor in the reaction mixture.[2][3]

Data Presentation: Reagent Concentrations for Wild-Type IDH Activity Assays
ReagentTypical Final Concentration
Buffer (Tris-HCl or Triethanolamine)40-100 mM
pH7.4 - 8.5
Isocitrate5 mM
NADP+ or NAD+1 mM
Divalent Cation (Mg2+ or Mn2+)Required, concentration varies

Note: The optimal concentrations of reagents may vary depending on the specific enzyme source and experimental conditions. It is recommended to optimize these concentrations for your specific assay.

Experimental Protocol: Spectrophotometric/Colorimetric Assay for Wild-Type IDH Activity

Materials:

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm

  • IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Isocitrate solution

  • NADP+ or NAD+ solution

  • Developer solution (for colorimetric assay)

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • NADH or NADPH Standard (for standard curve)

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 50 mg) or cells (e.g., 1 x 10^6) in 200 µL of ice-cold IDH Assay Buffer.[3]

    • Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.[3]

    • Collect the supernatant for the assay. Serum samples can often be used directly.[3]

  • Standard Curve Preparation:

    • Prepare a series of NADH or NADPH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in IDH Assay Buffer.[7]

    • Adjust the final volume of each standard to 50 µL with IDH Assay Buffer.[7]

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each sample. For a 50 µL reaction mix, combine:

      • IDH Assay Buffer

      • Isocitrate solution (to a final concentration of 5 mM)[1]

      • NADP+ or NAD+ solution (to a final concentration of 1 mM)[1]

      • Developer (if using a colorimetric assay)[3]

    • Prepare a Background Control Mix containing all components except the isocitrate substrate.

  • Assay Measurement:

    • Add 5-50 µL of the sample to wells of the 96-well plate.

    • For background control wells, add the same volume of sample.

    • Bring the total volume in all wells to 50 µL with IDH Assay Buffer.[1]

    • Initiate the reaction by adding 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.[1]

    • Incubate the plate at 37°C for 3-60 minutes.

    • Measure the absorbance at 340 nm (for direct NADPH/NADH detection) or 450 nm (for colorimetric assays) in kinetic or endpoint mode.[1]

  • Data Analysis:

    • Subtract the absorbance of the 0 standard from all standard readings and plot the standard curve.

    • Subtract the background control reading from the sample reading.

    • Determine the amount of NAD(P)H produced in the sample from the standard curve and calculate the IDH activity. One unit of IDH is the amount of enzyme that generates 1.0 µmole of NADH or NADPH per minute at 37°C and pH 8.0.[3]

Mutant Isocitrate Dehydrogenase Activity Assay

This protocol is designed to measure the neomorphic activity of mutant IDH1/2, which is the conversion of α-ketoglutarate to 2-hydroxyglutarate, consuming NADPH in the process.[1]

Data Presentation: Reagent Concentrations for Mutant IDH Activity Assays
ReagentTypical Final Concentration
Buffer (Tris-HCl)25-100 mM
pH7.4 - 8.0
α-KetoglutarateVaries (e.g., low micromolar)
NADPH15 µM

Note: Optimal concentrations should be determined empirically.

Experimental Protocol: Spectrophotometric Assay for Mutant IDH Activity

Materials:

  • 96-well UV-transparent flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Mutant IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • α-Ketoglutarate solution

  • NADPH solution

  • Sample (cell lysate from cells expressing mutant IDH, or purified mutant enzyme)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cells expressing mutant IDH in ice-cold Mutant IDH Lysis Buffer.[6]

    • Keep the samples on ice for 10 minutes.[6]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cell debris.[6]

    • To remove small molecules that may interfere with the assay, an ammonium (B1175870) sulfate (B86663) precipitation step can be performed.[6][8]

  • NADPH Standard Curve Preparation:

    • Prepare a series of NADPH standards (e.g., 0, 20, 40, 60, 80, 100 nmol/well) in Mutant IDH Assay Buffer.[6]

    • Adjust the final volume to 100 µL/well with Mutant IDH Assay Buffer.[6]

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing Mutant IDH Assay Buffer and α-ketoglutarate.

  • Assay Measurement:

    • Add 5-50 µL of the deproteinized sample to each well.

    • Add NADPH to a final concentration (e.g., 15 µM).[1]

    • Bring the total volume to 50 µL with Mutant IDH Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Reaction Mix.

    • Measure the absorbance at 340 nm in kinetic mode for an extended period (e.g., 40 minutes) at 37°C.[9]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm) from the linear portion of the kinetic curve.

    • The activity of mutant IDH is proportional to the rate of NADPH consumption.

IDH1/2 Inhibitor Screening Assay

The principles and protocols described above can be adapted for high-throughput screening (HTS) of IDH inhibitors. For mutant IDH inhibitor screening, a fluorescence-based assay monitoring NADPH consumption is often preferred for its sensitivity.[10]

Experimental Protocol: Mutant IDH1 Inhibitor Screening

Materials:

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

  • Assay Buffer

  • Mutant IDH1 enzyme

  • α-Ketoglutarate

  • NADPH

  • Test compounds and known inhibitor (positive control)

Procedure:

  • Compound Plating: Add test compounds and controls (e.g., DMSO as a negative control, and a known inhibitor like IHMT-IDH1-053 as a positive control) to the wells.[10]

  • Enzyme Addition: Add the mutant IDH1 enzyme solution to all wells except the blank.

  • Incubation: Incubate the plate to allow for compound binding to the enzyme.

  • Reaction Initiation: Add a substrate solution containing α-ketoglutarate and NADPH to all wells to start the reaction.[10]

  • Fluorescence Reading: Measure the fluorescence of NADPH at multiple time points in kinetic mode.[10]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve. The quality of the assay can be assessed by calculating the Z'-factor.[10]

Visualizations

Wild_Type_IDH_Reaction Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1/2/3 CO2 CO2 NADP NADP+ NADPH NADPH NADP->NADPH Reduction Mutant_IDH_Reaction alpha_KG α-Ketoglutarate two_HG 2-Hydroxyglutarate alpha_KG->two_HG Mutant IDH1/2 NADPH NADPH NADP NADP+ NADPH->NADP Oxidation IDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (Lysate/Homogenate) Plate_Setup Plate Setup (Samples, Standards) Sample_Prep->Plate_Setup Standard_Prep Standard Curve Preparation Standard_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Reaction Mix) Reaction_Start Initiate Reaction Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Measurement Measurement (Absorbance/Fluorescence) Incubation->Measurement Data_Processing Data Processing (Background Subtraction) Measurement->Data_Processing Standard_Curve Generate Standard Curve Data_Processing->Standard_Curve Activity_Calc Calculate Enzyme Activity Standard_Curve->Activity_Calc

References

Application Note: Quantitative Analysis of Isocitric Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production. The accurate quantification of this compound in biological and pharmaceutical samples is crucial for metabolic research, disease biomarker discovery, and quality control in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, organic acids like this compound are non-volatile due to their polar carboxyl and hydroxyl groups. Therefore, a chemical derivatization step is necessary to convert them into volatile and thermally stable analogs suitable for GC-MS analysis. This application note provides a detailed protocol for the detection and quantification of this compound using a widely adopted two-step derivatization method followed by GC-MS analysis.

Experimental Protocols

This section details the complete methodology, from sample handling to instrumental analysis, for the quantification of this compound.

Sample Preparation

The appropriate sample preparation protocol is dependent on the sample matrix. The goal is to extract this compound and remove interfering substances.

For Liquid Samples (e.g., cell culture media, fruit juices, plasma):

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet particulate matter and proteins.

  • Collect the supernatant. For complex matrices like plasma, a protein precipitation step (e.g., by adding a threefold volume of cold acetonitrile (B52724) or methanol) is recommended. After precipitation, centrifuge again and collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

  • The extract is now ready for solvent evaporation and derivatization.

For Solid or Semi-Solid Samples (e.g., tissues, food products):

  • Accurately weigh a known amount of the homogenized sample (e.g., 50-100 mg).

  • Add a suitable extraction solvent, such as a methanol/water mixture, and vortex thoroughly.

  • Homogenize the sample using a bead beater or sonicator to ensure complete cell lysis and extraction.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm for 15 minutes at 4°C).

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for solvent evaporation and derivatization.

Derivatization Protocol

Derivatization is essential to increase the volatility of this compound. A robust two-step methoximation and silylation procedure is employed. This process first protects the carbonyl groups and then replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Step 1: Lyophilization

  • Transfer a precise volume of the prepared sample extract to a GC vial.

  • Completely evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen. It is critical to remove all water, as it can interfere with the silylation reagent.

Step 2: Methoximation

  • Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL).

  • Add 50 µL of the MeOx solution to the dried extract.

  • Seal the vial and incubate at 37°C for 90 minutes with shaking (e.g., 1200 rpm) in a thermal shaker. This step converts carbonyl groups to their methoxime derivatives, preventing tautomerization and the formation of multiple derivative peaks.

Step 3: Trimethylsilylation (TMS)

  • Following methoximation, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial.

  • Seal the vial and incubate at 37°C for 30 minutes with shaking (e.g., 1200 rpm). This step replaces the active hydrogens on the carboxyl and hydroxyl groups with TMS groups, yielding a volatile tetra-TMS-isocitrate derivative.[1]

  • After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Instrumentation and Parameters

The following table outlines the typical instrument conditions for the analysis of derivatized this compound.

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, TR-5MS)[1]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250°C
Oven ProgramInitial 70°C for 2 min, ramp at 6°C/min to 320°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis is performed in SIM mode by monitoring characteristic ions of the tetra-TMS isocitrate derivative. The most abundant and unique ion is chosen as the quantifier, while other specific ions are used as qualifiers to confirm identity.

AnalyteDerivative TypeRetention Index (RI)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound4 TMS1805.4245147, 335, 465

Data sourced from the Golm Metabolome Database and Human Metabolome Database.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample collection to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological or Pharmaceutical Sample Extraction Extraction / Clarification (Centrifugation, Filtration) Sample->Extraction Lyophilize Evaporation to Dryness Extraction->Lyophilize Methoximation Step 1: Methoximation (MeOx in Pyridine, 90 min @ 37°C) Lyophilize->Methoximation Silylation Step 2: Silylation (MSTFA, 30 min @ 37°C) Methoximation->Silylation GCMS GC-MS Analysis (Full Scan / SIM Mode) Silylation->GCMS DataProcessing Data Processing (Peak Integration, RI Calculation) GCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Final Concentration of this compound Quantification->Result

Caption: Workflow for this compound Quantification by GC-MS.

References

Application Note: Sensitive Quantification of Isocitric Acid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitric acid is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. Accurate quantification of this compound is crucial for studying metabolic flux, mitochondrial dysfunction, and various disease states. However, its analysis is challenging due to the presence of its structural isomer, citric acid, which is often present at much higher concentrations in biological samples.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound, ensuring chromatographic separation and mass spectrometric distinction from citrate (B86180).

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[2] Biological samples are first processed to remove proteins and other interfering substances. The extract is then injected into a High-Performance Liquid Chromatography (HPLC) system, where this compound is separated from citric acid and other matrix components on a specialized column. The column eluent is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative mode.[3] Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard are monitored, allowing for precise and accurate quantification even at low concentrations.[1][2]

This compound in the Tricarboxylic Acid (TCA) Cycle

This compound is formed from the isomerization of citrate by the enzyme aconitase. It is subsequently decarboxylated by isocitrate dehydrogenase to form alpha-ketoglutarate, producing NADPH in the process. This positions this compound at a critical juncture in cellular metabolism.

TCA_Cycle_Focus Citrate Citrate Isocitrate This compound Citrate->Isocitrate Aconitase AKG α-Ketoglutarate Isocitrate->AKG Isocitrate Dehydrogenase

This compound's position in the TCA cycle.

Experimental Protocols

Materials and Reagents
  • This compound standard (e.g., DL-Isocitric acid trisodium (B8492382) salt, ≥93% purity)

  • Citric acid standard

  • Stable isotope-labeled internal standard (IS), e.g., Citric acid-d4.[4][5]

  • HPLC or LC-MS grade water, acetonitrile (B52724), methanol, and formic acid.[3][6]

  • Ammonium acetate

  • Perchloric acid or Trichloroacetic acid[4][5]

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in LC-MS grade water to prepare individual 1 mg/mL stock solutions.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve. A typical concentration range is 20 to 2000 ng/mL.[5]

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, and cell culture media.

  • Thaw frozen samples on ice.

  • To a microcentrifuge tube, add 50 µL of the sample.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile (or 10% trichloroacetic acid[5]) to precipitate proteins.[3]

  • Vortex for 30 seconds and incubate at 4°C for 10 minutes to ensure complete protein precipitation.[4]

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean HPLC vial for analysis.

LC-MS/MS Workflow

The general workflow provides a high-level overview of the quantification process from sample collection to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (Isocitrate vs. Citrate) Inject->Separate Detect MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

General workflow for this compound quantification.

LC-MS/MS Instrumental Parameters

Optimal separation and detection are critical. The following tables provide typical starting conditions that should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm)[3][6]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Flow Rate 0.4 - 0.6 mL/min[3]
Column Temp. 45 °C[5]
Injection Vol. 3 - 10 µL[5][7]

Table 2: Typical LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0991
1.0991
5.0595
6.0595
6.1991
8.0991

Table 3: Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Capillary Voltage 0.8 V[8]
Source Temp. 400 °C[9]
Probe Temp. 600 °C[8]
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: Optimized MRM Transitions for Specificity

The key to distinguishing this compound from citric acid lies in their different fragmentation patterns. While both share a common precursor ion and some fragment ions, they each have unique product ions that enable specific quantification.[2]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
This compound 191.0117.0 Specific fragment for isocitrate.[1][2]
Citric Acid191.087.0 Specific fragment for citrate.[1][2]
Shared Fragment191.0111.0Common fragment, not specific.[2]
Citric Acid-d4 (IS)195.0113.0Internal Standard.[7]

Alternative Method: Derivatization

For enhanced sensitivity or improved chromatographic retention on reverse-phase columns, derivatization can be employed. A common agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid groups.[10][11]

Derivatization Protocol with 3-NPH
  • After protein precipitation, evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 40 µL of a 50:50 acetonitrile/water solution.

  • Add 20 µL of 200 mM 3-NPH solution.

  • Add 20 µL of 120 mM EDC solution containing 6% pyridine.[11]

  • Incubate the mixture at 40°C for 30 minutes.[11]

  • Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.

Derivatization_Diagram Analyte This compound (Poor retention/ionization) Product 3-NPH Derivative (Improved retention/ionization) Analyte->Product Derivatization (40°C, 30 min) Reagent 3-NPH + EDC (Derivatization Reagents) Reagent->Product

Derivatization workflow for enhanced sensitivity.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of this compound and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the working standards.

  • Calculation: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Table 5: Representative Method Performance

ParameterTypical Value
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.05 - 0.1 µM[12]
Limit of Detection (LOD) < 60 nM[4]
Intra- and Inter-day Precision (CV) < 15%
Accuracy / Recovery 85 - 115%[4]

Conclusion

The described LC-MS/MS method provides a highly sensitive, specific, and robust tool for the quantification of this compound in various biological matrices. By optimizing both the chromatographic separation and the mass spectrometric detection using unique MRM transitions, this protocol successfully overcomes the challenge of separating this compound from its abundant isomer, citric acid. The method's reliability makes it an invaluable asset for researchers in metabolomics, disease biomarker discovery, and drug development.

References

Application Notes and Protocols for Measuring Isocitric Acid in Fruit Juice Authenticity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The authenticity of fruit juices is a significant concern within the food industry, driven by economic incentives to adulterate premium juices with cheaper substitutes. Isocitric acid, a naturally occurring organic acid in fruits, serves as a critical biomarker for verifying the authenticity of fruit juices, particularly citrus and berry varieties.[1][2] Its concentration, especially in relation to citric acid, provides a reliable indicator of adulteration, such as the addition of inexpensive citric acid to artificially enhance tartness or dilution with lower-quality juices.[1] Monitoring the citric acid to this compound ratio is a robust method for detecting such fraudulent practices.[1]

This document provides detailed methodologies for the two primary analytical techniques used to measure this compound: enzymatic assays and High-Performance Liquid Chromatography (HPLC). It also includes reference tables of typical this compound concentrations and citric acid/isocitric acid ratios in authentic and suspected adulterated fruit juices.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the typical concentrations of this compound and the citric acid to D-isocitric acid ratios in various authentic and potentially adulterated fruit juices. These values are critical for the interpretation of analytical results.

Table 1: this compound Concentration and Citric Acid/Isocitric Acid Ratio in Citrus Juices.

Fruit JuiceParameterAuthentic ValueSuspect Value (Indication of Adulteration)
Orange Juice This compound44 - 200 mg/L[1][3]< 40-65 mg/L[1][3]
Citric Acid/Isocitric Acid Ratio< 160[1][3]> 160[1]
Grapefruit Juice This compound50 - 350 mg/L[1][3]< 140 mg/L[1][3]
Citric Acid/Isocitric Acid Ratio50 - 95[1]Outside of 50-95 range[1]
Lime Juice Citric Acid/Isocitric Acid Ratio< 300[1]> 300[1]

Table 2: this compound Concentration and Citric Acid/Isocitric Acid Ratio in Berry Juices.

Fruit JuiceParameterAuthentic ValueSuspect Value (Indication of Adulteration)
Strawberry Juice This compound0.03 - 0.09 g/L[4]Significant deviation from this range
Raspberry Juice This compound0.06 - 0.22 g/L[4]Significant deviation from this range
Black Currant Juice This compound0.16 - 0.50 g/L[4]Significant deviation from this range

Methodologies for this compound Determination

The two primary methods for the quantitative analysis of this compound in fruit juices are enzymatic assays and High-Performance Liquid Chromatography (HPLC).[1]

Enzymatic Determination of D-Isocitric Acid

This method is highly specific for D-isocitric acid and is a well-established reference method.[1] The principle is based on the oxidative decarboxylation of D-isocitric acid by NADP+ in the presence of the enzyme isocitrate dehydrogenase (ICDH), leading to the formation of α-ketoglutarate and NADPH.[1] The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the concentration of D-isocitric acid.[1]

G cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_calculation Calculation Sample Fruit Juice Sample Dilution Dilution with Deionized Water Sample->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration PVPP For Colored Juices: PVPP Treatment Filtration->PVPP Assay Pipette Buffer, NADP+, and Sample into Cuvette Filtration->Assay PVPP->Assay A1 Measure Initial Absorbance (A1) at 340 nm Assay->A1 Add_Enzyme Add ICDH Enzyme A1->Add_Enzyme Incubate Incubate (5-10 min) Add_Enzyme->Incubate A2 Measure Final Absorbance (A2) at 340 nm Incubate->A2 Calc_Abs Calculate ΔA = A2 - A1 A2->Calc_Abs Calc_Conc Calculate D-Isocitric Acid Concentration Calc_Abs->Calc_Conc

Enzymatic Assay Workflow

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

  • D-Isocitric Acid Assay Kit (containing buffer, NADP+, and ICDH enzyme)

  • Deionized water

  • Sodium hydroxide (B78521) (2 M) for pH adjustment

  • Polyvinylpolypyrrolidone (PVPP) or bentonite (B74815) for colored juices[1]

Procedure:

  • Sample Preparation:

    • For clear or lightly colored juices, dilute the sample with deionized water to bring the this compound concentration within the linear range of the assay.[5] Filter the diluted sample through a 0.45 µm syringe filter.[5]

    • For colored juices, take 25 mL of the filtered juice sample and adjust the pH to 7.0-7.5 with 2 M sodium hydroxide.[1] Transfer to a 50 mL volumetric flask and bring to volume with deionized water.[1] Add 0.5 g of PVPP or bentonite, stir for 1 minute, and filter. The clear filtrate is used for the assay.[1]

  • Assay:

    • Pipette the buffer solution and NADP+ solution into a cuvette according to the kit instructions.[1]

    • Add the prepared juice sample and mix.[1]

    • Measure the initial absorbance (A1) at 340 nm after 2-3 minutes.[1]

    • Start the reaction by adding the ICDH enzyme solution.[1]

    • Mix and incubate for approximately 5-10 minutes, or until the reaction is complete.[1]

    • Measure the final absorbance (A2) at 340 nm.[1]

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1).[1]

    • Determine the concentration of D-isocitric acid based on the molar extinction coefficient of NADPH and the sample volume, as detailed in the assay kit's manual.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC offers the advantage of simultaneously analyzing a broader profile of organic acids, including citric acid, malic acid, and ascorbic acid, providing a more comprehensive assessment of the juice's composition.[1]

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Fruit Juice Sample Centrifuge Centrifuge Turbid Juices Sample->Centrifuge Dilution Dilute with Mobile Phase or HPLC-Grade Water Sample->Dilution Centrifuge->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Inject Inject Sample into HPLC System Filtration->Inject Separate Separation on Reversed-Phase Column Inject->Separate Detect UV Detection (e.g., 214 nm) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using Standard Curve Identify->Quantify

HPLC Analysis Workflow

This protocol outlines a general reversed-phase HPLC method for the determination of organic acids in fruit juices.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Syringe filters (0.45 µm)

  • Organic acid standards (this compound, citric acid, etc.)

  • HPLC-grade water

  • Potassium dihydrogen phosphate (B84403)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 50 mM potassium dihydrogen phosphate solution by dissolving 6.8 g of KH2PO4 in 900 mL of HPLC-grade water.

    • Adjust the pH to 2.8 with phosphoric acid and bring the final volume to 1000 mL with water.

    • Filter the mobile phase through a 0.2 µm membrane and degas.

  • Standard Preparation:

    • Prepare a stock solution of this compound and other relevant organic acids in the mobile phase.

    • Create a series of working standards by diluting the stock solution to construct a calibration curve.

  • Sample Preparation:

    • For clear juices, dilute the sample with the mobile phase (e.g., 1:5 or 1:10).[6]

    • For turbid juices, centrifuge the sample prior to dilution.[5]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[5][6]

  • Chromatographic Conditions:

    • Column: Hypersil Gold aQ Analytical Column or equivalent C18 column.

    • Mobile Phase: Isocratic elution with 50 mM potassium dihydrogen phosphate buffer (pH 2.8).

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 214 nm.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.[1]

    • Identify the organic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.[1]

    • Quantify the concentration of this compound and other organic acids by using the calibration curve generated from the standards.

Logic for Juice Authenticity Determination

The determination of fruit juice authenticity using this compound analysis follows a logical workflow that compares the analytical results to established reference values.

G cluster_analysis Analysis cluster_comparison Comparison with Reference Values cluster_conclusion Conclusion Measure Measure this compound and Citric Acid Concentrations Compare_Iso This compound Concentration in Range? Measure->Compare_Iso Compare_Ratio Citric/Isocitric Ratio in Range? Measure->Compare_Ratio Authentic Authentic Compare_Iso->Authentic Yes Suspect Suspect/Adulterated Compare_Iso->Suspect No Compare_Ratio->Authentic Yes Compare_Ratio->Suspect No

Logic Flow for Juice Authenticity

Conclusion

The validation of this compound as a biomarker, particularly when assessed as a ratio to citric acid, provides a scientifically sound and reliable method for detecting common forms of fruit juice adulteration.[1] Both enzymatic assays and HPLC methods offer robust analytical approaches. The choice of method depends on specific laboratory requirements, such as throughput, specificity, and the need for a broader organic acid profile. By employing these techniques and adhering to established reference values, researchers and quality control professionals can effectively safeguard the integrity of fruit juice products.

References

Application Note and Protocol for the Determination of Total D-Isocitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-isocitric acid is a key intermediate in the tricarboxylic acid (TCA) cycle and a structural isomer of citric acid.[1] Its quantification is essential in various fields, including food science, to assess the authenticity of fruit juices, and in biomedical research to study metabolic pathways.[1] This document provides a detailed protocol for the enzymatic determination of total D-isocitric acid.

The assay is based on the enzymatic activity of isocitrate dehydrogenase (ICDH).[1][2] In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), ICDH catalyzes the oxidative decarboxylation of D-isocitric acid to α-ketoglutarate, producing reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][3] The amount of NADPH formed is directly proportional to the D-isocitric acid concentration and can be quantified by measuring the increase in absorbance at 340 nm.[1][3] To determine the total D-isocitric acid, which includes esterified or lactone forms, an initial alkaline hydrolysis step is necessary to release the free acid.[2][3][4]

Principle of the Assay

The enzymatic reaction for the determination of D-isocitric acid is as follows:

D-Isocitric acid + NADP⁺ ---(Isocitrate Dehydrogenase)--> α-Ketoglutarate + CO₂ + NADPH + H⁺[1]

For the determination of total D-isocitric acid, a preliminary alkaline hydrolysis step is performed to convert any D-isocitric acid esters or lactones to free D-isocitric acid.[3][4]

D-Isocitric acid ester + H₂O ---(pH 9-10)--> D-Isocitric acid + Alcohol[2][3] D-Isocitric acid lactone + H₂O ---(pH 9-10)--> D-Isocitric acid[2][3]

Data Presentation

Table 1: Quantitative Parameters of Enzymatic D-Isocitric Acid Assays

ParameterValueSource
Limit of Detection (LOD)1.0 mg/L[5]
Linearity RangeUp to 1900 mg/L[4]
Recommended Measuring Range6 - 1500 mg/L[4]
Smallest Differentiating Absorbance0.005 absorbance units[3]
Detection Limit (from absorbance)0.354 mg/L[3]
Linear Assay Range (mass)1 to 80 µg of D-isocitric acid per assay[3]

Experimental Protocols

  • Assay Buffer: A suitable buffer such as 250 mM Glycylglycine buffer at pH 7.4 is recommended. Commercially available kits often provide a ready-to-use buffer.

  • NADP⁺ Solution: Prepare a 20 mM solution of β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) in deionized water.[1]

  • Isocitrate Dehydrogenase (ICDH) Enzyme Solution: Immediately before use, prepare a solution of ICDH in a cold assay buffer to a final concentration of 0.3 - 0.6 units/mL.[1]

  • Standard Solution: To prepare a standard solution, accurately weigh 0.175 g of DL-Isocitric acid trisodium (B8492382) salt (purity ≥ 93%) into a 100 ml volumetric flask and fill to the mark with distilled water. This yields a D-Isocitric acid concentration of 606 mg/l.[2] The standard solution should be freshly prepared.[2]

The appropriate sample preparation method depends on the sample matrix.

  • Clear Liquid Samples: Use clear, colorless, and practically neutral liquid samples directly or after dilution to fall within the assay's linear range.[2][6]

  • Turbid Solutions: Filter or centrifuge turbid solutions to remove particulate matter.[2]

  • Samples Containing Carbon Dioxide: Degas samples to prevent interference.[2]

  • Solid or Semi-Solid Samples: Homogenize the sample and extract it with water. Clarify the extract by centrifugation or filtration.[1]

  • Fat-Containing Samples: Perform a hot water extraction. Cool the extract to allow the fat to separate, then filter.[2]

  • Acidic Samples: Adjust the pH to approximately 7.0 by adding sodium or potassium hydroxide (B78521) solution.[2]

  • Colored Samples: Treat with polyvinylpolypyrrolidone (PVPP) to remove color interference. For example, add 1 g of PVPP per 100 ml of the sample.[2]

  • Biological Tissues: Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). Centrifuge at 10,000 x g for 15 minutes at 4°C and use the supernatant for the assay.[1]

  • Alkaline Hydrolysis:

    • Take 25 ml of the sample solution in an Erlenmeyer flask and adjust the pH to 10-11 with sodium hydroxide solution.[2][7]

    • Heat the solution to boiling and incubate for approximately 20 minutes. Monitor and adjust the pH as necessary during incubation.[2][7]

    • After cooling to room temperature, adjust the pH to approximately 7.0.[2]

    • Quantitatively transfer the solution to a 50 ml volumetric flask.[2]

    • Add 0.5 g of Polyvinylpyrrolidone (PVPP), stir for about 1 minute, and fill to the mark with distilled water.[2]

    • Mix well and filter the solution.[2]

  • Enzymatic Assay:

    • Pipette the assay buffer and NADP⁺ solution into a cuvette.

    • Add the prepared sample solution and mix by inversion.[1]

    • Measure the initial absorbance (A1) at 340 nm.[1]

    • Start the reaction by adding the ICDH enzyme solution.[1]

    • Incubate for approximately 15 minutes at either 37°C or room temperature (20-25°C) to allow the reaction to complete.[4]

    • Record the final absorbance (A2).[1]

    • Calculate the change in absorbance (ΔA = A2 - A1).[1]

    • The concentration of D-isocitric acid is then determined using the Beer-Lambert law or by comparison to a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis sample Initial Sample hydrolysis Alkaline Hydrolysis (pH 10-11, boiling) sample->hydrolysis For Total D-Isocitric Acid neutralization Neutralization & PVPP Treatment hydrolysis->neutralization filtration Filtration/Centrifugation neutralization->filtration mix_reagents Mix Sample with Assay Buffer & NADP+ filtration->mix_reagents read_A1 Measure Initial Absorbance (A1) at 340 nm mix_reagents->read_A1 add_enzyme Add Isocitrate Dehydrogenase (ICDH) read_A1->add_enzyme incubation Incubate (15 min) add_enzyme->incubation read_A2 Measure Final Absorbance (A2) at 340 nm incubation->read_A2 calculate_delta_A Calculate ΔA = A2 - A1 read_A2->calculate_delta_A quantification Quantify D-Isocitric Acid Concentration calculate_delta_A->quantification

Caption: Experimental workflow for the determination of total D-isocitric acid.

signaling_pathway D_Isocitrate D-Isocitric Acid ICDH Isocitrate Dehydrogenase (ICDH) D_Isocitrate->ICDH NADP NADP+ NADP->ICDH a_Ketoglutarate α-Ketoglutarate + CO2 NADPH NADPH + H+ ICDH->a_Ketoglutarate ICDH->NADPH

Caption: Enzymatic reaction for the determination of D-isocitric acid.

References

Application Notes: Isocitric Acid as a Biomarker in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocitric acid is a structural isomer of citric acid and a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production and biosynthesis.[1][2] It is formed from citrate (B86180) by the enzyme aconitase and is subsequently converted to α-ketoglutarate by isocitrate dehydrogenase (IDH).[1][2] In humans, three isoforms of IDH exist: the NAD⁺-dependent IDH3 in the mitochondria which functions in the TCA cycle, and the NADP⁺-dependent IDH1 (cytoplasmic/peroxisomal) and IDH2 (mitochondrial) which are crucial for producing NADPH to combat oxidative stress.[1] Beyond its fundamental metabolic role, fluctuations in this compound levels and the activity of its associated enzymes are emerging as significant indicators of metabolic dysregulation, positioning it as a promising biomarker in various clinical research areas.[1]

The Central Role of this compound in Metabolism

The conversion of isocitrate to α-ketoglutarate is a critical rate-limiting step in the TCA cycle.[1] Alterations in this step can have profound effects on cellular metabolism and function. This metabolic nexus makes this compound a sensitive indicator of cellular health and disease.

TCA_Cycle_Focus cluster_TCA TCA Cycle (Mitochondria) Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG IDH3 (NAD⁺→NADH) Iso_cyto Isocitrate aKG_cyto α-Ketoglutarate Iso_cyto->aKG_cyto IDH1/IDH2 (NADP⁺→NADPH)

This compound's position in metabolic pathways.

Applications in Clinical Research

1. Oncology

The most significant clinical application of this compound metabolism is in oncology, specifically related to mutations in the IDH1 and IDH2 genes.[3] These mutations are prevalent in several cancers, including low-grade glioma (80% of cases), secondary glioblastoma, acute myeloid leukemia (AML) (~20%), and cholangiocarcinoma (20%).[3][4]

Mutant IDH1/2 enzymes acquire a neomorphic function, catalyzing the reduction of α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG).[3] The accumulation of this oncometabolite, D-2-HG, promotes tumorigenesis by inducing epigenetic alterations and inhibiting cellular differentiation.[3] Therefore, while D-2-HG is the direct biomarker measured, its production is a direct consequence of altered isocitrate metabolism, making the IDH-isocitrate-α-ketoglutarate axis a critical area of study and therapeutic targeting.[4]

In some studies, such as those on gastric cancer, no significant difference was observed in the levels of this compound itself between cancerous and normal tissues, though levels of other TCA cycle intermediates were altered.[5]

IDH_Mutation_Pathway cluster_normal Normal Cell (Wild-Type IDH1/2) cluster_cancer Cancer Cell (Mutant IDH1/2) Isocitrate_norm Isocitrate aKG_norm α-Ketoglutarate Isocitrate_norm->aKG_norm IDH1/2 TCA Cycle TCA Cycle aKG_norm->TCA Cycle Supports Metabolism Isocitrate_can Isocitrate aKG_can α-Ketoglutarate Isocitrate_can->aKG_can Wild-Type IDH D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG_can->D2HG Mutant IDH1/2 Tumorigenesis Tumorigenesis D2HG->Tumorigenesis Promotes LCMS_Workflow Sample Plasma Sample Prep Sample Preparation Sample->Prep Start Centrifuge Centrifugation Prep->Centrifuge Precipitate Proteins (Acetonitrile + IS) Supernatant Collect Supernatant Centrifuge->Supernatant 14,000 x g, 10 min Injection Prepare for Injection Supernatant->Injection Transfer & Dilute LC LC Separation Injection->LC Inject into LC-MS/MS MS MS/MS Detection LC->MS Chromatographic Separation Data Data Acquisition MS->Data Mass Detection (MRM) Result Concentration Result Data->Result Quantify vs. Calibration Curve Enzymatic_Workflow Sample Prepared Sample Reagents Add Buffer + NADP⁺ Sample->Reagents A1 Read Absorbance A1 (340 nm) Reagents->A1 Enzyme Add ICDH Enzyme to Start Reaction A1->Enzyme A2 Read Absorbance A2 (340 nm) Enzyme->A2 Calc Calculate ΔA = A2 - A1 A2->Calc Result Calculate Concentration Calc->Result

References

Application Notes and Protocols for Large-Scale Production and Purification of Isocitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid (ICA), a key intermediate in the tricarboxylic acid (TCA) cycle, is a molecule of significant interest for its potential applications in the pharmaceutical and food industries.[1][2][3] It exhibits antistress, antihypoxic, and antioxidant activities.[2][3] The threo-Ds-form is the natural active stereoisomer suitable for nutritional and pharmaceutical use.[1][4][5] Microbiological production, particularly using the yeast Yarrowia lipolytica, is a promising method for synthesizing this specific stereoisomer.[2] This yeast is considered safe for use in food and medicine.[1][2] This document provides detailed protocols and application notes for the large-scale production and purification of this compound using Yarrowia lipolytica.

Data Presentation: this compound Production Metrics

The following tables summarize quantitative data from various studies on this compound production, providing a comparative overview of different strains, carbon sources, and fermentation scales.

Table 1: this compound Production by Yarrowia lipolytica under Various Fermentation Conditions

StrainCarbon SourceFermenter ScaleICA Titer (g/L)ICA Yield (g/g)Productivity (g/L·h)ICA:CA RatioReference
VKM Y-2373Ethanol10 L90.50.771.15-[1]
VKM Y-2373Rapeseed Oil500 L64.10.720.542.9:1[2][3]
VKM Y-2373Rapeseed Oil10 L-0.940.602.1:1[2]
UV/NG Mutantn-AlkanesPilot Industrial88.70.90-6:1[1][6]
NMM-149 Mutantn-Alkanes-851.23-5.3:1[1]
VKM Y-2373Ethanol Industry Waste-650.65--[7]
Engineered StrainGlucoseLarge-scale136.7--14.3:1[8]
TEM YL 3Sunflower Oil (100 g/L)-46.8---[9]
TEM YL 20Sunflower Oil (100 g/L)-53.76---[9]

Table 2: Purification of Monopotassium Salt of this compound (K-ICA)

Purification StagePurity (%)
After Crystallization99.0 - 99.9

Experimental Protocols

I. Large-Scale Production of this compound via Fermentation

This protocol outlines the fed-batch fermentation of Yarrowia lipolytica for this compound production.

A. Media Preparation

  • Seed Culture Medium (per liter):

    • Rapeseed oil: 20 g

    • (NH₄)₂SO₄: 3.0 g

    • MgSO₄·7H₂O: 1.4 g

    • Ca(NO₃)₂: 0.8 g

    • NaCl: 0.5 g

    • KH₂PO₄: 2.0 g

    • K₂HPO₄: 0.2 g

    • Yeast extract: 0.5 g

    • Trace element solution: 1 ml

  • Fermentation Medium (per liter):

    • Carbon source (e.g., rapeseed oil, ethanol, glucose): Variable, fed during fermentation.

    • Nitrogen source (e.g., (NH₄)₂SO₄): To achieve nitrogen limitation.

    • MgSO₄·7H₂O: 1.4 g

    • KH₂PO₄: 2.0 g

    • K₂HPO₄: 0.2 g

    • Yeast extract: 1.0 g

    • Trace element solution (with increased Zinc and Iron): 1 ml[10]

    • Itaconic acid (optional isocitrate lyase inhibitor): 30 mM[1][4][5][10]

B. Inoculum Preparation

  • Inoculate a single colony of Yarrowia lipolytica into a flask containing the seed culture medium.

  • Incubate at 29-30°C with shaking until a sufficient cell density is reached.

C. Fermentation

  • Aseptically transfer the seed culture to the sterilized fermenter containing the production medium.

  • Maintain the following cultivation parameters:

    • Temperature: 29-30°C[1][10]

    • pH: Implement a two-stage control: maintain pH 5.0 during the initial growth phase, then shift to pH 6.0 for the acid production phase.[1][4][5][10]

    • Aeration (pO₂): Maintain dissolved oxygen at 20-25% of saturation during the growth phase and increase to 50-55% during the acid formation phase.[1][4][5][10]

  • Feed the carbon source (e.g., rapeseed oil) in portions throughout the fermentation. A fed-batch strategy is recommended to avoid substrate inhibition.[10]

  • Monitor the fermentation by taking samples daily to measure biomass, nitrogen concentration, and organic acid levels.[11]

II. Purification of this compound

This section details two primary methods for purifying this compound from the fermentation broth: crystallization and adsorption chromatography.

A. Purification by Crystallization

This method results in the formation of high-purity monopotassium salt of this compound (K-ICA).[2][3]

  • Cell Separation: Remove the yeast cells from the fermentation broth by centrifugation or filtration.

  • Clarification: Clarify the supernatant by further filtration to remove any remaining solids.

  • Concentration: Concentrate the clarified broth by evaporation.[2]

  • Acidification: Acidify the concentrated solution to a pH of 3.4-3.5 using 85% (v/v) formic acid under constant agitation at a temperature below 30°C.[2]

  • Crystallization:

    • Cool the acidified concentrate to room temperature over 2-3 hours.

    • Further cool to 0-5°C for 24-48 hours with periodic agitation to induce crystallization.[2][10]

  • Crystal Separation: Separate the K-ICA crystals from the mother liquor using a vacuum filter.

B. Purification by Adsorption Chromatography

This method utilizes activated carbon to selectively adsorb and then elute isocitric and citric acids.[12][13]

  • Cell Separation and Clarification: As described in the crystallization protocol.

  • Adsorption:

    • Adjust the pH of the clarified fermentation broth to 2 with sulfuric acid.[12]

    • Pass the acidified broth through a column packed with activated carbon. The organic acids will adsorb to the carbon.[12][13]

  • Washing: Wash the column with deionized water to remove unbound impurities.[13]

  • Elution: Elute the bound organic acids from the activated carbon using methanol.[12][13]

  • Esterification and Separation:

    • Convert the eluted acids to their trimethyl esters.

    • Separate the solid citric acid trimethyl ester from the liquid this compound trimethyl ester by crystallization.[13]

  • Hydrolysis: Hydrolyze the purified isocitrate trimethyl ester to obtain pure (2R,3S)-isocitric acid.[13]

III. Analytical Methods for Quantification

Accurate quantification of this compound is crucial for process monitoring and quality control.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for separating and quantifying organic acids.[14][15][16]

  • Sample Preparation:

    • Centrifuge the culture broth to remove cells.

    • Precipitate proteins from the supernatant by adding an equal volume of 8% HClO₄ and centrifuging again.[11]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[16]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm).[11][14][15]

    • Mobile Phase: 0.1% phosphoric acid in water.[15][17]

    • Flow Rate: 1 mL/min.[15][17]

    • Column Temperature: 35°C.[11][17]

    • Detection: UV at 210 nm.[11][14][15]

  • Quantification: Generate a calibration curve using this compound standards and determine the concentration in the samples by comparing peak areas.[14]

B. Enzymatic Assay

This method is highly specific for D-isocitric acid.[14]

  • Principle: The enzyme isocitrate dehydrogenase (ICDH) catalyzes the oxidative decarboxylation of D-isocitric acid to α-ketoglutarate, with the simultaneous reduction of NADP+ to NADPH.[14]

  • Measurement: The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial D-isocitric acid concentration.[14]

Visualizations

Signaling Pathways and Workflows

Large_Scale_Isocitric_Acid_Production_Workflow cluster_fermentation Fermentation cluster_purification Purification Inoculum\nPreparation Inoculum Preparation Fermentation\n(Yarrowia lipolytica) Fermentation (Yarrowia lipolytica) Inoculum\nPreparation->Fermentation\n(Yarrowia lipolytica) Inoculate Fermentation\nBroth Fermentation Broth Fermentation\n(Yarrowia lipolytica)->Fermentation\nBroth Harvest Carbon Source\n(e.g., Rapeseed Oil) Carbon Source (e.g., Rapeseed Oil) Carbon Source\n(e.g., Rapeseed Oil)->Fermentation\n(Yarrowia lipolytica) Fed-batch Cell\nSeparation Cell Separation Fermentation\nBroth->Cell\nSeparation Clarified\nBroth Clarified Broth Cell\nSeparation->Clarified\nBroth Filtration/ Centrifugation Concentration Concentration Clarified\nBroth->Concentration Acidification Acidification Concentration->Acidification Crystallization Crystallization Acidification->Crystallization Pure Isocitric\nAcid (K-ICA) Pure Isocitric Acid (K-ICA) Crystallization->Pure Isocitric\nAcid (K-ICA) Filtration Isocitric_Acid_Metabolic_Pathway cluster_tca TCA Cycle cluster_glyoxylate Glyoxylate Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Isocitrate_glyox Isocitrate Succinate Succinate Glyoxylate Glyoxylate Isocitrate_glyox->Succinate Isocitrate Lyase (Inhibited by Itaconic Acid) Isocitrate_glyox->Glyoxylate

References

Troubleshooting & Optimization

Technical Support Center: Isocitrate Dehydrogenase (IDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during isocitrate dehydrogenase (IDH) assays.

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of Isocitrate Dehydrogenase and their cofactor requirements?

There are three main isoforms of IDH in eukaryotes. IDH1 is located in the cytoplasm and peroxisomes, while IDH2 and IDH3 are found in the mitochondria.[1] A key difference is their cofactor requirement:

  • IDH1 and IDH2 are NADP+-dependent, meaning they utilize NADP+ as an electron acceptor to produce NADPH.[1][2][3]

  • IDH3 is NAD+-dependent, using NAD+ as a cofactor to produce NADH.[1][2][3]

All IDH isoforms also require a divalent cation, typically Mg2+ or Mn2+, for their catalytic activity.[1][2] It is crucial to use the correct cofactor for the specific IDH isoform being studied to ensure accurate assay results.

Q2: My assay shows low or no IDH activity. What are the potential causes?

Low or absent enzyme activity can stem from several factors, often related to reagent stability or assay conditions.

  • Enzyme Instability: IDH enzymes can lose activity if not stored properly (typically -80°C) or subjected to repeated freeze-thaw cycles.[1][4] Some preparations can lose activity in less than two months even at -80°C.[4]

  • Substrate Degradation: Isocitrate solutions can degrade over time, particularly with multiple freeze-thaw cycles.[4]

  • Cofactor Instability: NADPH and NADP+ are sensitive to pH and temperature. NADPH is most stable in slightly basic conditions (pH 7.5-8.5) and degrades at higher temperatures.[4]

  • Incorrect Cofactor: Using NAD+ for an NADP+-dependent isoform (IDH1/2) or vice versa will result in no activity.[1][2][3]

  • Suboptimal Assay Conditions: Most IDH enzymes have an optimal pH range of 8.0-8.7 and a temperature optimum around 35-40°C.[1]

  • Presence of Inhibitors: Samples may contain inhibitors of IDH activity, such as ATP and NADH, which can act as allosteric inhibitors.[1]

Q3: The results of my IDH assay are not reproducible. What could be causing this variability?

Lack of reproducibility is often linked to inconsistent handling of reagents and variations in the experimental setup.

  • Inconsistent Reagent Preparation: Variations in buffer pH, reagent concentrations, and preparation methods can introduce variability.[4]

  • Reagent Age and Storage: The stability of NADPH, the IDH enzyme, and isocitrate can change over time, leading to inconsistent results.[4]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentrations of enzyme, substrate, and cofactor.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.

To improve reproducibility, it is essential to standardize protocols for reagent preparation and handling and to ensure all users adhere to the same procedure.[4]

Q4: How can I be sure that my NADPH/NADP+ solution is stable under my assay conditions?

You can perform a stability test for your NADPH solution under your specific experimental conditions.

Protocol for NADPH Stability Test:

  • Prepare a working solution of NADPH in your assay buffer at the final concentration used in your assay.

  • Add the NADPH solution to multiple wells of a 96-well UV-transparent plate.

  • Incubate the plate at the temperature you use for your IDH assay.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for the duration of a typical assay run.

  • Plot the absorbance values against time. A stable baseline will show a minimal decrease in absorbance over the measurement period.[4]

Troubleshooting Guides

Problem 1: High Background Signal in the Assay

High background can mask the true signal from IDH activity.

Potential Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-purity water and reagents. Prepare fresh buffers.
Presence of Endogenous NADPH/NADH in Sample Run a background control for each sample. This control should contain all reaction components except the substrate (isocitrate). Subtract the background reading from the sample reading.[2][5]
Non-enzymatic Reduction of the Detection Probe (in colorimetric assays) Ensure that the probe is handled according to the manufacturer's instructions. Run a control without the enzyme to check for non-specific probe reduction.
Problem 2: Non-linear Reaction Rate

The reaction rate should be linear for a certain period. A non-linear rate can complicate data analysis.

Potential Cause Troubleshooting Steps
Substrate Depletion Decrease the enzyme concentration or the incubation time. Ensure the substrate concentration is well above the Km (typically 5-10 fold).[1]
Enzyme Instability Keep the enzyme on ice before use and avoid prolonged incubation at high temperatures.
Product Inhibition Dilute the sample or measure the initial reaction rates before product accumulation becomes significant.

Experimental Protocols

Spectrophotometric Assay for Wild-Type IDH Activity

This protocol measures the increase in absorbance at 340 nm due to the production of NADPH.

Materials:

  • 96-well clear flat-bottom plate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

  • Isocitrate solution (e.g., 100 mM)

  • NADP+ or NAD+ solution (e.g., 10 mM)

  • Sample containing IDH enzyme (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing:

    • IDH Assay Buffer

    • Isocitrate solution (to a final concentration of 5 mM)

    • NADP+ or NAD+ solution (to a final concentration of 1 mM)

  • Assay:

    • Add 5-50 µL of the sample lysate to each well of the 96-well plate.

    • For a background control, add the same volume of sample lysate to a separate well and add IDH Assay Buffer instead of the Reaction Mix.

    • Bring the total volume in each well to 50 µL with IDH Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

  • Measurement:

    • Immediately start measuring the absorbance at 340 nm in kinetic mode, taking readings every 1-5 minutes for at least 30 minutes.

  • Calculation:

    • Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the curve.

    • Subtract the background control reading from the sample readings.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the IDH activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) setup_plate Set Up 96-Well Plate (Samples, Controls) prep_reagents->setup_plate prep_samples Prepare Samples (Lysates, Homogenates) prep_samples->setup_plate add_mix Add Reaction Mix setup_plate->add_mix incubate Incubate at 37°C add_mix->incubate measure_abs Measure Absorbance (340nm) incubate->measure_abs calc_activity Calculate Enzyme Activity measure_abs->calc_activity

Caption: General experimental workflow for an Isocitrate Dehydrogenase (IDH) assay.

troubleshooting_workflow rect_node rect_node start Assay Issue (e.g., Low Activity) check_reagents Reagents Stable? start->check_reagents check_conditions Assay Conditions Optimal? check_reagents->check_conditions Yes solution1 Prepare Fresh Reagents Aliquot & Store Properly check_reagents->solution1 No check_controls Controls OK? check_conditions->check_controls Yes solution2 Optimize pH, Temp. & Cofactor check_conditions->solution2 No check_inhibitors Inhibitors Present? check_controls->check_inhibitors Yes solution3 Review Control Data (Positive, Negative, Background) check_controls->solution3 No solution4 Purify Sample or Dilute to Reduce Inhibitors check_inhibitors->solution4 Yes end Problem Resolved check_inhibitors->end No solution1->end solution2->end solution3->end solution4->end

Caption: Logical workflow for troubleshooting common IDH assay issues.

idh_pathway isocitrate Isocitrate idh IDH1/2 isocitrate->idh akg α-Ketoglutarate idh->akg nadph NADPH idh->nadph nadp NADP+ nadp->idh

Caption: Simplified reaction catalyzed by NADP+-dependent Isocitrate Dehydrogenase (IDH1/2).

References

Technical Support Center: Optimizing HPLC Separation of Isocitric and Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of isocitric and citric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of isocitric and citric acid, providing potential causes and systematic solutions.

Problem 1: Poor Resolution or Co-elution of Isocitric and Citric Acid Peaks

Potential Causes:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase pH.

  • Incorrect mobile phase composition or gradient.

  • High flow rate.

Solutions:

  • Column Selection:

    • Reverse-Phase (RP) C18 Columns: These are commonly used for organic acid separation. Ensure the column is well-maintained and suitable for highly aqueous mobile phases. Some C18 columns can suffer from "phase collapse" under these conditions.[1] Consider using a C18 column with a polar end-capping or a specialty "aqueous C18" phase.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent alternative for retaining and separating very polar compounds like citric and isocitric acids.[2][3][4]

    • Ion-Exchange Chromatography (IEC): Anion-exchange chromatography is a well-established technique for separating acids and can provide high selectivity for isomers.[5][6][7]

  • Mobile Phase pH Optimization:

    • The retention of organic acids on a reverse-phase column is highly dependent on the mobile phase pH.[8]

    • To maximize retention, the mobile phase pH should be set below the pKa of the analytes. Citric acid has pKa values of approximately 3.1, 4.8, and 6.4. Isocitric acid has similar pKa values.

    • Lowering the pH (e.g., to 2.0-3.0) with additives like phosphoric acid or formic acid will suppress the ionization of the carboxylic acid groups, making the molecules less polar and increasing their retention on a C18 column.[9][10][11][12]

  • Mobile Phase Composition and Gradient:

    • Isocratic Elution: For simple mixtures, an isocratic mobile phase with a low percentage of organic modifier (e.g., methanol (B129727) or acetonitrile) in an acidic buffer can be effective.[2][10][11]

    • Gradient Elution: If co-elution persists, a shallow gradient with a slow increase in the organic solvent concentration can improve separation.[13][14]

  • Flow Rate Adjustment:

    • Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Potential Causes:

  • Secondary interactions with the stationary phase.

  • Column overload.

  • Inappropriate mobile phase buffer strength.

  • Detection issues.

Solutions:

  • Minimize Secondary Interactions:

    • Peak tailing for acidic compounds can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Using a well-end-capped column or adding a competing agent to the mobile phase can mitigate this.

    • Ensure the mobile phase pH is consistently low to keep the acids in their protonated form.

  • Sample Concentration:

    • Injecting a sample that is too concentrated can lead to column overload and peak distortion. Dilute the sample and reinject.

  • Buffer Concentration:

    • The buffer concentration in the mobile phase can influence peak shape.[15] An adequate buffer concentration helps to maintain a consistent pH and ionic environment.

  • Detector Settings:

    • Citric and this compound have low UV absorbance. Detection is typically performed at low wavelengths (e.g., 210 nm).[2][10][11][12][16] At these wavelengths, the mobile phase components can also absorb, leading to baseline noise and potential peak shape distortion. Ensure the mobile phase components have low absorbance at the chosen wavelength.

Problem 3: Inconsistent Retention Times

Potential Causes:

  • Fluctuations in mobile phase composition.

  • Temperature variations.

  • Column degradation.

  • Inadequate column equilibration.

Solutions:

  • Mobile Phase Preparation:

    • Ensure accurate and consistent preparation of the mobile phase.[17] Premixing the mobile phase components can improve reproducibility compared to online mixing.

    • Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Temperature Control:

    • Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can significantly affect retention times.

  • Column Care:

    • Use a guard column to protect the analytical column from contaminants.[17]

    • Flush the column with an appropriate solvent after each sequence of analyses to remove strongly retained compounds.

  • Equilibration:

    • Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using gradient elution or after changing the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in separating isocitric and citric acid by HPLC?

A1: The primary challenge stems from their structural similarity. Both are tricarboxylic acids with the same molecular weight and formula (C₆H₈O₇). This compound is a structural isomer of citric acid, differing only in the position of one hydroxyl group. This subtle difference makes them difficult to resolve with standard chromatographic methods.

Q2: Which HPLC mode is best for separating isocitric and citric acid?

A2: The choice of HPLC mode depends on the sample matrix and the desired outcome.

  • Reverse-Phase (RP) HPLC with a C18 column and an acidic mobile phase is a common starting point.[9][10][11][12][18]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective for these highly polar analytes.[2][3][4]

  • Ion-Exchange Chromatography (IEC) can offer high selectivity based on the charge differences of the analytes.[5][6]

Q3: How does mobile phase pH affect the separation?

A3: Mobile phase pH is a critical parameter. By adjusting the pH to be below the pKa of the acids (around 2.0-3.0), their ionization is suppressed. This makes them less polar and increases their retention on a reverse-phase column, which is often necessary for achieving separation.[8]

Q4: What detection method is suitable for isocitric and citric acid?

A4: Since these acids lack a strong chromophore, UV detection at a low wavelength, typically around 210 nm, is commonly employed.[2][10][11][12][16] Refractive Index (RI) detection is also a possibility, but it is less sensitive and not compatible with gradient elution. Mass spectrometry (MS) can also be used for detection and provides higher selectivity and sensitivity.

Q5: Can chiral chromatography be used to separate this compound isomers?

A5: Yes. This compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of diastereomers). If the separation of these specific isomers is required, chiral chromatography is the appropriate technique.[19][20][21][22][23] This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analytes with a chiral reagent and separating the resulting diastereomers on a standard achiral column.[19][22]

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the separation of organic acids, including citric and this compound, based on literature methods.

ParameterReverse-Phase (RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Column C18, 250 mm x 4.6 mm, 5 µm[2][10][11]HILIC-Z, 150 mm x 3.0 mm, 2.7 µm[2]
Mobile Phase 0.1% Phosphoric acid in water[12][16] or Potassium phosphate (B84403) buffer (e.g., 40 mM KH₂PO₄) at pH ~2.4[2]Acetonitrile and Potassium phosphate buffer (e.g., 10 mM KH₂PO₄) at pH ~6.7[2]
Organic Modifier Methanol or Acetonitrile (typically low percentage, e.g., 2-5%)[2][13]Acetonitrile (typically high percentage, e.g., 80-90%)[2]
Flow Rate 0.5 - 1.0 mL/min[2][10][11][12]0.5 mL/min[2]
Detection UV at 210 nm[2][10][11][12][16]UV at 210 nm[2]
Temperature Ambient or controlled (e.g., 35 °C)[16]Ambient

Experimental Protocols

Key Experiment: Reverse-Phase HPLC Separation

This protocol provides a starting point for the separation of isocitric and citric acid using a C18 column.

1. Materials and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound and citric acid standards

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or Potassium dihydrogen phosphate (KH₂PO₄)

  • HPLC-grade methanol or acetonitrile

  • 0.22 µm syringe filters

2. Mobile Phase Preparation (Example):

  • Prepare a 0.1% phosphoric acid solution by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

  • Alternatively, prepare a phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water and adjusting the pH to 2.4 with phosphoric acid.[2]

  • Degas the mobile phase before use.

3. Standard and Sample Preparation:

  • Prepare individual stock solutions of this compound and citric acid in HPLC-grade water.

  • Prepare a mixed standard solution by combining aliquots of the stock solutions.

  • Dilute samples to an appropriate concentration with the mobile phase.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Phosphoric acid in water[12][16]

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 35 °C[16]

  • Detection: UV at 210 nm[2][16]

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention times and resolution of isocitric and citric acid.

  • Inject the samples for analysis.

  • Quantify the analytes using an external standard calibration curve.

Visualizations

TroubleshootingWorkflow Start Poor Separation of Isocitric & Citric Acid CheckColumn Review Column Choice Start->CheckColumn CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase CheckFlowRate Adjust Flow Rate Start->CheckFlowRate RP_Column Using RP-C18? CheckColumn->RP_Column OptimizepH Lower Mobile Phase pH (e.g., 2.0-3.0) CheckMobilePhase->OptimizepH OptimizeGradient Introduce/Optimize Gradient CheckMobilePhase->OptimizeGradient LowerFlow Decrease Flow Rate CheckFlowRate->LowerFlow RP_Column->CheckMobilePhase Yes HILIC_IEC Consider HILIC or IEC RP_Column->HILIC_IEC No ResolutionOK Resolution Achieved HILIC_IEC->ResolutionOK OptimizepH->ResolutionOK OptimizeGradient->ResolutionOK LowerFlow->ResolutionOK

Caption: Troubleshooting workflow for poor separation.

AcidRelationship TCA Tricarboxylic Acids (C6H8O7) Citric Citric Acid TCA->Citric Isocitric This compound TCA->Isocitric Isomers Structural Isomers Citric->Isomers Isocitric->Isomers Chiral Has 2 Chiral Centers Isocitric->Chiral

Caption: Relationship between citric and this compound.

References

common problems in isocitric acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isocitric Acid Measurement. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common methods for measuring this compound?

The two primary methods for quantifying this compound are enzymatic assays and High-Performance Liquid Chromatography (HPLC).[1] Enzymatic assays are highly specific for D-isocitric acid and are suitable for labs with a spectrophotometer.[2] HPLC is a robust method that can simultaneously measure multiple organic acids but requires more specialized equipment.[2]

Q2: My this compound measurements are highly variable between replicates. What could be the cause?

High variability often stems from inconsistent sample handling.[3] To minimize this, it's crucial to standardize your workflow, ensuring all samples are processed for the same duration and under identical temperature conditions.[3] Using an internal standard, such as a stable isotope-labeled this compound, at the beginning of your extraction can also help account for inconsistencies in extraction efficiency and instrument response.[3]

Sample Preparation

Q3: How should I prepare different types of samples for this compound analysis?

Sample preparation depends on the matrix:

  • Liquid Samples (e.g., fruit juices): These should be centrifuged at high speed to remove particulates and then filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[4] Acidic samples may need to be neutralized to approximately pH 7.5 with NaOH.[1]

  • Solid Samples (e.g., food additives): A known amount of the homogenized sample should be accurately weighed and dissolved in a known volume of HPLC-grade water.[4] The mixture should be sonicated or vortexed to ensure complete dissolution and then filtered.[4]

  • Biological Tissues: Tissues should be homogenized in a suitable buffer. To prevent enzymatic degradation, it is recommended to work quickly at low temperatures (0-4°C) and use a pre-chilled homogenization buffer, possibly containing an inhibitor of isocitrate dehydrogenase (ICDH) like ATP or NADH.[3]

Q4: I'm concerned about the stability of this compound in my samples. What conditions should I be aware of?

This compound is susceptible to both enzymatic and chemical degradation.[3] It is most stable under slightly acidic to neutral conditions (pH 6.0-7.5).[3] Elevated temperatures can accelerate degradation, so it is critical to keep samples and extracts cold (0-4°C) throughout the extraction process.[3] For long-term storage, aliquoting the solution and storing it at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[5]

Enzymatic Assays

Q5: I am not observing any or lower than expected isocitrate dehydrogenase (IDH) enzyme activity. What are the possible causes?

This can be due to several factors related to reagent stability:

  • Enzyme Instability: IDH enzymes can lose activity if not stored properly, with some preparations losing activity in less than two months even at -80°C.[6] It's best to aliquot the enzyme upon receipt and store it at the recommended temperature to avoid freeze-thaw cycles.[6]

  • Substrate Degradation: Isocitrate solutions can degrade over time, especially with repeated freeze-thaw cycles.[6]

  • Cofactor Instability: NADPH/NADP+ is unstable in acidic conditions and at higher temperatures.[6] Ensure your assay buffer is within the optimal pH range for NADPH stability (7.5-8.5).[6]

Q6: How can I check for interference in my enzymatic assay?

If the conversion of D-isocitric acid is complete within the specified time (approximately 3 minutes), it's likely that no interference has occurred.[7] You can further verify this by adding a known amount of D-isocitric acid (an internal standard) to the cuvette after the reaction is complete; a significant increase in absorbance should be observed.[7][8]

HPLC Analysis

Q7: What are the typical HPLC conditions for this compound analysis?

A common method involves a reversed-phase C18 column with a mobile phase of 0.1% phosphoric acid in water.[4] Detection is typically performed using a UV detector at 210 nm.[4]

Q8: I am seeing poor peak shape or retention time shifts in my HPLC analysis. What should I check?

Issues with peak shape and retention time can be caused by several factors:

  • Injection Solvent: The peak shape can be influenced by the injection solvent. It is best to dissolve the sample in the initial mobile phase if possible. Using a strong solvent when a weak mobile phase is employed can lead to peak broadening.[9]

  • Column Voids: Poorly installed fittings at the column head can create void volume, leading to a loss in separation efficiency.[9]

  • Flow Rate: While changes in flow rate will affect the retention time, they should not alter the elution order in an isocratic run.[9]

Troubleshooting Guides

Low Recovery of this compound

If you are experiencing lower than expected concentrations of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Enzymatic Degradation by ICDH 1. Work quickly and at low temperatures (0-4°C).[3] 2. Use a pre-chilled homogenization buffer containing an ICDH inhibitor (e.g., ATP, NADH).[3] 3. Rapidly inactivate enzymes after homogenization using heat or acid precipitation followed by neutralization.[3]
Chemical Degradation (Lactonization) 1. Maintain an optimal pH between 6.0 and 7.5 using a buffered extraction solution.[3]
Incomplete Extraction 1. Ensure the sample is thoroughly homogenized. 2. Consider the solvent-to-sample ratio; a higher volume of extraction solvent may be needed.[3] 3. Perform multiple extraction cycles (2-3 times) with fresh solvent to improve recovery.[3]
Precipitation of Isocitrate Salts 1. Check the solubility of isocitrate salts in your extraction solvent. 2. Adjust the pH of your final extract to a range where isocitrate remains soluble.[3]
Enzymatic Assay Failure

Use the following decision tree to troubleshoot a failed enzymatic assay for this compound.

start Assay Not Working? q2 Are you seeing any enzyme activity? start->q2 q1 Is the standard curve linear? q5 Are kit components fully thawed? q1->q5 No a6 Check for interfering substances in the sample. q1->a6 Yes q2->q1 Yes q3 Is the assay buffer at room temperature? q2->q3 No q4 Did you follow all protocol steps? q3->q4 Yes a2 Warm assay buffer to room temperature. q3->a2 No a1 Check for reagent instability (enzyme, substrate, cofactor). Prepare fresh reagents. q4->a1 Yes a3 Carefully re-read and follow the protocol exactly. q4->a3 No q6 Were there pipetting errors? q5->q6 Yes a4 Ensure all components are fully thawed and gently mixed before use. q5->a4 No a5 Review pipetting technique for accuracy. q6->a5 Yes cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis p1 Sample & Standards p2 Dilute/Filter p1->p2 h1 Autosampler Injection p2->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (210 nm) h2->h3 a1 Generate Chromatogram h3->a1 a2 Identify & Integrate Peak a1->a2 a3 Calculate Concentration a2->a3 cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis s1 Liquid or Solid Sample s2 Dilute/Filter/Neutralize s1->s2 r1 Pipette Sample & Reagents into Cuvette s2->r1 r2 Read Initial Absorbance (A1) at 340 nm r1->r2 r3 Add Enzyme (ICDH) r2->r3 r4 Read Final Absorbance (A2) at 340 nm r3->r4 a1 Calculate ΔA (A2 - A1) r4->a1 a2 Quantify Concentration a1->a2 Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate This compound ICDH Isocitrate Dehydrogenase Isocitrate->ICDH AlphaKG Alpha-Ketoglutarate Aconitase->Isocitrate ICDH->AlphaKG NADPH NADPH ICDH->NADPH NADP NADP+ NADP->ICDH

References

Technical Support Center: Isocitric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to improve the sensitivity of isocitric acid detection in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound detection experiments.

Enzymatic Assays

ProblemPossible CauseRecommended Solution
No or weak signal Inactive enzymeEnsure proper storage of the isocitrate dehydrogenase (ICDH) enzyme on ice and avoid repeated freeze-thaw cycles. Run a positive control to verify enzyme activity.[1]
Incorrect cofactorIsocitrate dehydrogenase isoforms have specific cofactor requirements. IDH1 and IDH2 are NADP+-dependent, while IDH3 is NAD+-dependent. Ensure you are using the correct cofactor (NAD+ or NADP+) for the isoform being studied. All IDH isoforms also require a divalent cation, typically Mg2+ or Mn2+, for activity.[1]
Suboptimal pH or temperatureMost enzymes have a narrow optimal pH and temperature range. For instance, some isocitrate dehydrogenases have an optimal pH around 7.4-8.7 and a temperature optimum around 37°C.[2] Verify and optimize these parameters for your specific enzyme.
Insufficient substrate concentrationThe concentration of this compound in the sample may be too low. To ensure the enzyme is working at its maximum velocity, a substrate concentration of 5-10 times the Michaelis-Menten constant (Km) is recommended.[1]
Presence of inhibitors in the sampleSamples may contain inhibitors of ICDH activity, such as ATP and NADH.[1] Consider sample purification to remove potential inhibitors.
Inadequate incubation timeFor kinetic assays, especially with low enzyme activity, the reaction may not have proceeded long enough to generate a detectable signal. The incubation time can be extended, in some cases up to 2 hours, to increase sensitivity.[1]

High-Performance Liquid Chromatography (HPLC)

ProblemPossible CauseRecommended Solution
Low sensitivity/peak height Improper detector settingsEnsure the UV detector is set to the correct wavelength for this compound detection, typically around 210 nm.[3][4]
Column degradationOver time, HPLC columns can lose their efficiency. Evaluate the column's performance and replace it if necessary.
Inconsistent flow rateFluctuations in the flow rate can lead to reduced signal strength. Check the HPLC pump for any leaks or malfunctions.[5]
Poor peak separation Incorrect mobile phase compositionThe pH, ionic strength, or organic modifier concentration of the mobile phase can significantly impact separation. An acidic mobile phase, such as 0.1% phosphoric acid in water, is commonly used to suppress the ionization of this compound and improve retention on a C18 column.[3][4]
Column overloadInjecting too much sample can lead to peak tailing and broadening. Reduce the injection volume or dilute the sample.
Baseline noise or drift Contaminated mobile phaseImpurities or dissolved gas in the mobile phase can cause baseline instability. Ensure the mobile phase is prepared with high-purity solvents and is properly degassed.[6]
Detector instabilityFluctuations in the detector lamp or electronics can lead to baseline drift. Allow the detector to warm up sufficiently and check for any issues with the lamp.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting this compound?

A1: The most common methods for this compound detection are enzymatic assays and High-Performance Liquid Chromatography (HPLC) with UV detection.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a more advanced technique that offers higher sensitivity and specificity, particularly for complex samples.[7]

Q2: How can I improve the sensitivity of my this compound detection?

A2: To improve sensitivity, you can:

  • Optimize sample preparation: This includes appropriate extraction, concentration, and purification steps to remove interfering substances.[8] For enzymatic assays, this may involve deproteinization of the sample.[9]

  • Enrich the analyte: Techniques like solid-phase extraction (SPE) can be used to concentrate this compound from a dilute sample.

  • Enhance detection: For HPLC, ensure optimal mobile phase composition and detector settings. For enzymatic assays, ensure optimal enzyme, cofactor, and substrate concentrations, as well as optimal pH and temperature.[1][5] For LC-MS/MS, derivatization of this compound can improve its ionization efficiency and thus sensitivity.[10]

Q3: How do I prepare different types of samples for this compound analysis?

A3: Sample preparation depends on the matrix:

  • Liquid samples (e.g., fruit juices): Can often be analyzed directly after dilution and filtration through a 0.22 µm or 0.45 µm filter.[3] For colored juices, treatment with polyvinylpolypyrrolidone (PVPP) can remove interfering pigments.[11]

  • Solid samples (e.g., food products): Require homogenization and extraction with a suitable solvent, usually water. The extract is then clarified by centrifugation or filtration before analysis.[9]

  • Biological samples (e.g., plasma, tissue): Typically require protein precipitation, followed by centrifugation to remove the precipitated proteins. The resulting supernatant can then be analyzed.[7][12]

Q4: What is the principle behind the enzymatic detection of this compound?

A4: The enzymatic detection of this compound is based on the activity of the enzyme isocitrate dehydrogenase (ICDH). In the presence of its cofactor (either NAD+ or NADP+), ICDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction concomitantly reduces the cofactor (NADH or NADPH is produced). The increase in absorbance at 340 nm due to the production of NADH or NADPH is directly proportional to the concentration of this compound in the sample.[1][13]

Quantitative Data Summary

The following tables summarize the performance characteristics of different this compound detection methods.

Table 1: Performance Comparison of this compound Quantification Methods

MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range
Enzymatic Assay Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase (ICDH).0.25 - 1.0 mg/L[12]6.0 mg/L[12]2 - 100 µ g/assay [12]
HPLC-UV Chromatographic separation followed by UV detection at 210 nm.--5 - 100 µg/mL
LC-MS/MS Chromatographic separation coupled with mass spectrometry detection.<60 nM for most TCA intermediates[7]--

Experimental Protocols

Protocol 1: Enzymatic Determination of D-Isocitric Acid

This protocol is a general guideline for the enzymatic determination of D-isocitric acid in a manual cuvette-based assay.

Materials:

  • Assay Buffer (e.g., 250 mM Glycylglycine, pH 7.4)[2]

  • NADP+ Solution (e.g., 20 mM)[2]

  • Isocitrate Dehydrogenase (ICDH) enzyme solution (0.3 - 0.6 units/mL)[2]

  • Sample or Standard solution

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Pipette the Assay Buffer and NADP+ solution into a cuvette.

  • Add the sample or standard solution to the cuvette and mix gently.

  • Measure the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding the ICDH enzyme solution.

  • Mix and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 3-5 minutes, or until the reaction is complete).[2]

  • Measure the final absorbance (A2) at 340 nm.

  • Calculate the change in absorbance (ΔA = A2 - A1).

  • The concentration of D-isocitric acid is proportional to the ΔA and can be calculated using a standard curve.

Protocol 2: Determination of this compound by HPLC-UV

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm)[3]

  • Mobile Phase (e.g., 0.1% Phosphoric Acid in HPLC-grade water)[3]

  • This compound standard solutions

  • Prepared sample solutions (filtered)

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject a series of this compound standard solutions of known concentrations to generate a calibration curve (peak area versus concentration).

  • Sample Injection: Inject the prepared sample solutions.

  • Chromatographic Separation: this compound is separated from other components in the sample on the C18 column.

  • UV Detection: The separated this compound is detected by the UV detector at 210 nm.[3]

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.[4]

Visualizations

Isocitrate_Dehydrogenase_Pathway cluster_enzyme Enzymatic Reaction Isocitrate Isocitrate Oxalosuccinate Oxalosuccinate (intermediate) Isocitrate->Oxalosuccinate Oxidation ICDH Isocitrate Dehydrogenase (ICDH) Alpha_Ketoglutarate α-Ketoglutarate Oxalosuccinate->Alpha_Ketoglutarate Decarboxylation CO2 CO₂ Oxalosuccinate->CO2 NADP NADP⁺ NADPH NADPH + H⁺ NADP->NADPH

Caption: Isocitrate Dehydrogenase Reaction Pathway.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation Dilution, Filtration, Extraction Sample->Preparation Standard Standard Standard->Preparation Injection Injection Preparation->Injection Column C18 Column (Separation) Injection->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: HPLC Experimental Workflow for this compound Analysis.

Troubleshooting_Logic Start Low Sensitivity Issue Assay_Type Which Assay? Start->Assay_Type Enzymatic Enzymatic Assay Assay_Type->Enzymatic Enzymatic HPLC HPLC Assay_Type->HPLC HPLC Check_Enzyme Check Enzyme Activity & Cofactors Enzymatic->Check_Enzyme Check_Detector Check Detector Wavelength & Settings HPLC->Check_Detector Check_Conditions Optimize pH, Temp, Incubation Time Check_Enzyme->Check_Conditions Check_Sample_Enzymatic Check for Inhibitors Check_Conditions->Check_Sample_Enzymatic Check_Mobile_Phase Optimize Mobile Phase Check_Detector->Check_Mobile_Phase Check_Column Check Column Performance Check_Mobile_Phase->Check_Column

Caption: Logical Relationship for Troubleshooting Low Sensitivity.

References

overcoming matrix effects in isocitric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocitric acid analysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound quantification.

Problem: You are observing poor reproducibility, low accuracy, or non-linearity in your this compound assay.

This is a common indication of uncorrected matrix effects, where components in your sample other than this compound interfere with the analysis.[1] Follow the workflow below to diagnose and resolve the issue.

G start Start: Poor Reproducibility / Accuracy / Linearity check_me Step 1: Assess for Matrix Effects (See Protocol 1) start->check_me no_me No Significant Matrix Effect Detected check_me->no_me No me_present Matrix Effect Confirmed (Suppression or Enhancement) check_me->me_present Yes other_issues Investigate Other Issues: Instrument Performance, Sample Integrity, etc. no_me->other_issues implement_correction Step 2: Implement Correction Strategy me_present->implement_correction sil_is Gold Standard: Use Stable Isotope-Labeled Internal Standard (SIL-IS) (See Protocol 2) implement_correction->sil_is Preferred alternatives Alternative Strategies (If SIL-IS is unavailable) implement_correction->alternatives Alternatives optimize_cleanup Step 3: Optimize Sample Prep & Chromatography sil_is->optimize_cleanup matrix_match Matrix-Matched Calibration (See Protocol 3) alternatives->matrix_match std_addition Standard Addition Method (See Protocol 4) alternatives->std_addition dilution Sample Dilution alternatives->dilution matrix_match->optimize_cleanup std_addition->optimize_cleanup dilution->optimize_cleanup spe Improve Sample Cleanup (e.g., SPE, LLE) optimize_cleanup->spe Cleanup chromatography Enhance Chromatographic Separation optimize_cleanup->chromatography Separation end Result: Accurate & Reproducible Quantification spe->end chromatography->end

Caption: Workflow for troubleshooting matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] The matrix consists of all components in the sample other than the analyte of interest, such as phospholipids, salts, and endogenous metabolites in biological samples.[1][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2][4][5]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.[1]

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[1][2] A dip or rise in the baseline signal when a blank matrix extract is injected indicates regions of ion suppression or enhancement.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is a widely used method to precisely calculate the impact of the matrix.[1][2][5] It involves comparing the signal of this compound spiked into a pre-extracted blank matrix sample with the signal of the standard in a neat solvent.[1] A significant difference confirms the presence of matrix effects. See Protocol 1 for the detailed methodology.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it the "gold standard" for correcting matrix effects?

A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H).[1] It is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte (this compound).[1][6] This means it co-elutes and experiences the same degree of ion suppression or enhancement.[1][7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix is effectively normalized, leading to highly accurate and precise quantification.[1][6][7][8] See Protocol 2 for an overview of this method.

Q4: What are the alternatives to using a SIL-IS for correcting matrix effects?

A4: While SIL-IS is preferred, other effective strategies can be used when a SIL-IS is unavailable or cost-prohibitive:[1]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the study samples.[1] This ensures that the standards and samples experience comparable matrix effects. See Protocol 3 .

  • Method of Standard Addition: Known amounts of this compound standard are spiked into aliquots of the actual sample.[1] The resulting signal increase is used to extrapolate the endogenous concentration, accounting for the matrix effect within each individual sample.[1][9] See Protocol 4 .

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[1][2][9] However, this is only feasible if the this compound concentration is high enough to remain above the lower limit of quantification after dilution.[1][2]

Q5: My this compound and citric acid isomers are difficult to separate chromatographically. How does this impact my results?

A5: Co-elution of this compound with its isomer, citric acid, is a significant challenge because they can have similar fragmentation patterns in the mass spectrometer.[1] This interference can lead to an overestimation of the this compound concentration.[1] To address this, optimizing your LC-MS/MS method for specificity is crucial. This can be achieved by fine-tuning the mobile phase composition, gradient, and column chemistry to achieve baseline separation of the two isomers.[1] GC-MS methods have also been developed specifically for quantifying this compound in the presence of a large excess of citric acid.[10]

Q6: Can changing my sample preparation method help reduce matrix effects?

A6: Yes, improving sample cleanup is a highly effective way to circumvent ion suppression and other matrix effects.[5][11] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be optimized to selectively remove interfering components like phospholipids, which are a common cause of matrix effects in biological samples.[3][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol is used to calculate the matrix factor (MF) and determine the extent of ion suppression or enhancement.

G prep_analyte 1. Prepare Analyte Spiking Solution (this compound in neat solvent, e.g., 1 µg/mL) prep_blank 2. Prepare Blank Matrix Extract (Extract blank plasma, urine, etc., using your standard protocol) prep_analyte->prep_blank create_sets 3. Create Two Sets of Samples prep_blank->create_sets set_a Set A (Neat Solution): Spike analyte solution into reconstitution solvent. create_sets->set_a set_b Set B (Post-Extraction Spike): Spike same volume of analyte solution into extracted blank matrix. create_sets->set_b analyze 4. Analyze Both Sets by LC-MS/MS set_a->analyze set_b->analyze calculate 5. Calculate Matrix Factor (MF) analyze->calculate formula MF = (Peak Area in Set B) / (Peak Area in Set A) calculate->formula interpret 6. Interpret Results calculate->interpret suppression MF < 1: Ion Suppression interpret->suppression enhancement MF > 1: Ion Enhancement interpret->enhancement no_effect MF ≈ 1: No Significant Matrix Effect interpret->no_effect

Caption: Workflow for the post-extraction spike method to quantify matrix effects.

Methodology:

  • Prepare Analyte Spiking Solution: Prepare a solution of this compound in a neat solvent (e.g., methanol/water) at a known concentration.[1]

  • Prepare Blank Matrix Extract: Using the same extraction procedure as for your study samples, process a blank matrix sample (one known to be free of the analyte).[1]

  • Create Two Sets of Samples:

    • Set A (Neat Solution): Add a known volume of the analyte spiking solution to the neat solvent used for final sample reconstitution.[1]

    • Set B (Post-Extraction Spike): Add the same volume of the analyte spiking solution into the extracted blank matrix from step 2.[1][3]

  • Analyze Samples: Analyze both sets of samples by LC-MS/MS and record the peak areas for this compound.[1]

  • Calculate Matrix Factor (MF): Calculate the MF using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A).

  • Interpret Results:

    • An MF value significantly different from 1.0 indicates a matrix effect.

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

Protocol 2: Stable Isotope Dilution (SID) Method for Quantification

This protocol outlines the use of a stable isotope-labeled internal standard (SIL-IS) to achieve accurate quantification by correcting for matrix effects and sample processing variability.[6]

Methodology:

  • Internal Standard Spiking: Add a known amount of the SIL-IS for this compound to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[7]

  • Sample Preparation: Perform the sample preparation (e.g., protein precipitation, extraction) as usual. The SIL-IS will undergo the same processing as the endogenous this compound.[6][7]

  • LC-MS/MS Analysis: Analyze the processed samples. The mass spectrometer will be set up to monitor at least one mass transition for the native this compound and one for the SIL-IS.

  • Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of native this compound and a constant concentration of the SIL-IS. Plot the ratio of the analyte peak area to the SIL-IS peak area against the concentration of the analyte.[12]

  • Quantification: Calculate the peak area ratio of native this compound to the SIL-IS in the unknown samples. Determine the concentration of this compound in the samples by interpolating these ratios from the calibration curve.[7][8]

G spike 1. Spike SIL-IS into all samples, standards, and QCs prepare 2. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) spike->prepare analyze 3. LC-MS/MS Analysis (Monitor transitions for both analyte and SIL-IS) prepare->analyze calibrate 4. Construct Calibration Curve (Plot Peak Area Ratio vs. Concentration) analyze->calibrate quantify 5. Quantify Samples (Calculate ratio and determine concentration from curve) analyze->quantify calibrate->quantify Use curve for result Accurate Quantification (Corrected for matrix effects & recovery loss) quantify->result

Caption: Workflow for the Stable Isotope Dilution (SID) quantification method.

Protocol 3: Matrix-Matched Calibration

This protocol is used when a SIL-IS is not available. It corrects for matrix effects by preparing calibration standards in a matrix similar to the samples.[1]

Methodology:

  • Obtain Blank Matrix: Source a batch of blank matrix (e.g., plasma, urine) that is certified to be free of this compound or has a very low and consistent background level.[1]

  • Prepare Standard Stock Solutions: Create a series of this compound standard solutions at different concentrations in a neat solvent.

  • Spike the Matrix: Spike known volumes of the standard stock solutions into aliquots of the blank matrix to create a series of calibration standards with known concentrations.[1]

  • Process Calibrators and Samples: Extract the matrix-matched calibration standards and the unknown samples using the identical sample preparation procedure.[1]

  • Generate Calibration Curve & Quantify: Analyze the extracted calibrators and construct a calibration curve by plotting the peak area versus concentration. Use this curve to quantify the this compound concentration in your unknown samples.[1]

Protocol 4: Method of Standard Addition

This method is useful for complex or variable matrices, as it corrects for the specific matrix effect in each individual sample.[1]

Methodology:

  • Prepare Standard Stock Solution: Create a concentrated stock solution of this compound.

  • Aliquot Sample: Divide an unknown sample into at least four equal aliquots.[1]

  • Spike Aliquots:

    • Leave one aliquot unspiked (this represents the endogenous level).

    • Spike the remaining aliquots with increasing, known amounts of the this compound standard.[1]

  • Process and Analyze: Process all aliquots using the standard sample preparation procedure and analyze them by LC-MS/MS.[1]

  • Create a Calibration Curve: For each sample, plot the measured peak area against the concentration of the added standard.

  • Extrapolate Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in the unspiked sample.

Protocol 5: Derivatization for GC-MS Analysis

For non-volatile analytes like this compound, a derivatization step is required to increase volatility for GC-MS analysis.[12] Trimethylsilyl (TMS) derivatization is a common method.[12][13]

Methodology:

  • Extraction: Extract organic acids from the sample using a suitable method (e.g., solid-phase extraction).[12]

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to remove all water, as it will interfere with the derivatization reaction.[12][14]

  • Derivatization:

    • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried extract.[14]

    • Heat the mixture (e.g., at 37-45°C) for a specified time (e.g., 30-90 minutes) to form the volatile TMS derivatives.[14]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.[10]

Data Summary

The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation.[12] The following table summarizes typical performance characteristics of major analytical techniques for organic acid analysis.

Analytical MethodTypical Limit of Quantification (LOQ)Key AdvantagesKey DisadvantagesCitation
LC-MS/MS 0.5 ng/mL - 5.5 nMHigh sensitivity and specificity; suitable for complex matrices.Susceptible to matrix effects; requires specialized instrumentation.[12][15]
GC-MS Method-dependentHigh chromatographic resolution; robust and mature technology.Requires derivatization for non-volatile compounds like this compound.[10][12][16]
HPLC-UV 5 - 100 µg/mLWidely available; straightforward operation.Lower sensitivity and specificity compared to MS; potential for interferences.[12][17]
Enzymatic Assay 0.1 - 0.5 g/L (in diluted sample)Highly specific for D-isocitric acid; does not require chromatography.Less sensitive; may have interferences from colored samples.[12]

The following table provides an overview of different strategies to mitigate matrix effects.

Mitigation StrategyPrincipleBest ForConsiderationsCitation
Stable Isotope Dilution Co-eluting labeled standard experiences identical matrix effects, allowing for normalization.Achieving the highest accuracy and precision in complex matrices.Requires a specific, often expensive, stable isotope-labeled internal standard.[1][6][7]
Matrix-Matched Calibration Calibrators and samples experience similar matrix effects.Batches of samples with a consistent and well-characterized matrix.Requires a reliable source of analyte-free blank matrix.[1]
Standard Addition Corrects for matrix effects on a per-sample basis by spiking with known analyte amounts.Samples with highly variable or unknown matrix composition.More laborious and consumes more sample volume.[1][16]
Improved Sample Cleanup Physically removes interfering components (e.g., phospholipids) before analysis.Reducing the source of matrix effects for all analytical methods.May lead to analyte loss if not optimized; requires method development.[3][11]
Sample Dilution Reduces the concentration of interfering matrix components below a threshold that causes effects.Samples with high analyte concentrations.Can lower the analyte signal below the limit of quantification.[1][2][18]

References

Technical Support Center: Isocitrate Dehydrogenase (IDH) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low enzyme activity in isocitrate dehydrogenase (IDH) assays.

Troubleshooting Guide: Low Enzyme Activity

Low or no detectable IDH activity can arise from various factors, from reagent instability to suboptimal assay conditions. Use the following sections to diagnose and resolve common issues.

Quick Troubleshooting Reference
Potential Cause Recommended Solution(s) Relevant FAQ(s)
Reagent Degradation Prepare fresh reagents (enzyme, substrate, cofactor). Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. Store all components at their recommended temperatures, protected from light.[1][2][3]Q1, Q2, Q3
Suboptimal Assay Conditions Verify and optimize the pH and temperature of the reaction. Ensure the correct cofactors (NADP⁺/NAD⁺, Mg²⁺/Mn²⁺) are present at optimal concentrations.[4]Q4, Q5
Incorrect Reagent Concentrations Recalculate and verify the final concentrations of all components in the reaction mix. Run a standard curve to ensure detection sensitivity.[5]Q6
Presence of Inhibitors If using tissue or cell lysates, consider sample purification steps to remove potential inhibitors like ATP or NADH. Run a "no-enzyme" control to check for non-enzymatic reactions.[4]Q7
Pipetting or Dilution Errors Use calibrated pipettes. Prepare a fresh dilution series if errors are suspected. Ensure thorough mixing of all components.[6]Q8
Inactive Enzyme Purchase a new batch of enzyme or use a positive control with known activity to verify the viability of your current enzyme stock.[4]Q2

Frequently Asked Questions (FAQs)

Q1: My NADPH/NADP⁺ solution seems unstable. How can I mitigate this?

A1: The stability of NADPH and NADP⁺ is critical for IDH assays that measure the change in absorbance at 340 nm.[5] Instability can be caused by:

  • pH: NADPH is most stable in slightly basic conditions (pH 7.5-8.5). Acidic environments accelerate its degradation.[7]

  • Temperature: Higher temperatures increase the rate of breakdown. Always keep solutions on ice.[7]

  • Buffer Composition: Phosphate and acetate (B1210297) buffers can accelerate NADPH degradation. Consider using Tris-HCl buffer (e.g., 10 mM, pH 8.0) for better stability.[7]

  • Contamination: Ensure high-purity water and reagents are used to prevent catalytic degradation.[7]

To test the stability of your solution, you can monitor its absorbance at 340 nm over time under your assay conditions. A stable solution will show a minimal decrease in absorbance.

Q2: I suspect my IDH enzyme has lost activity. How should I store it and verify its function?

A2: IDH enzymes can be sensitive to storage and handling.[7]

  • Storage: Upon receipt, aliquot the enzyme into single-use volumes and store at the recommended temperature, typically -80°C, to avoid repeated freeze-thaw cycles.[1][7] Some preparations may lose activity in less than two months even at -80°C.[7]

  • Verification: To confirm enzyme activity, run a positive control using a known active IDH enzyme preparation or a commercial positive control if available with your kit.[2][3][4] This will help determine if the issue lies with your enzyme stock or other assay components.

Q3: Could my isocitrate substrate be the problem?

A3: While generally stable, isocitrate solutions can degrade, particularly with multiple freeze-thaw cycles.[7] If you suspect degradation, prepare a fresh solution from a lyophilized stock.[6][7] Commercial kits often provide stabilized, lyophilized substrates to ensure integrity.[6][7]

Q4: I'm not sure which IDH isoform I'm studying. Does it matter for the assay setup?

A4: Yes, it is crucial. Eukaryotic cells have three main IDH isoforms with different cofactor requirements:[3][4]

  • IDH1: Located in the cytoplasm and peroxisomes; uses NADP⁺.

  • IDH2: Found in the mitochondria; uses NADP⁺.

  • IDH3: Also mitochondrial, but it is a key component of the citric acid cycle and uses NAD⁺.

Ensure you are using the correct cofactor (NADP⁺ for IDH1/2, NAD⁺ for IDH3) in your reaction mix. All isoforms also require a divalent cation like Mg²⁺ or Mn²⁺ for activity.[3][4][8]

Q5: What are the optimal pH and temperature for an IDH assay?

A5: Most IDH enzymes have a narrow optimal pH and temperature range. While this can vary by organism and isoform, a common starting point is a pH between 7.5 and 8.7 and a temperature between 25°C and 37°C.[4][9] It is highly recommended to verify these parameters for your specific enzyme by performing a matrix of experiments with varying pH and temperature.

Q6: My signal is very low, and I'm not sure if my concentrations are correct. How can I check this?

A6: Low signal can be due to insufficient substrate or enzyme.

  • Substrate Concentration: The isocitrate concentration should be well above its Michaelis constant (Km) to ensure the reaction rate is not limited. A concentration 5-10 times the Km is typically recommended.[4]

  • Enzyme Concentration: The amount of enzyme determines the reaction rate. If the activity is too low to detect, you may need to increase the amount of sample (lysate) in the reaction. Conversely, if the reaction is too fast, you may need to dilute your sample.[10] Perform a pilot experiment with several sample amounts to find a volume that gives a linear reaction rate within the desired time frame.[3]

Q7: My sample is from a cell lysate. Could something in the sample be inhibiting the reaction?

A7: Yes, cell and tissue lysates can contain endogenous molecules that inhibit IDH activity. ATP and NADH, for instance, can act as allosteric inhibitors.[4][11] To address this, you can:

  • Run a Spike Control: Add a known amount of active IDH enzyme to your sample. If the activity is lower than expected, an inhibitor is likely present.

  • Purify the Sample: Use methods like ammonium (B1175870) sulfate (B86663) precipitation or size-exclusion chromatography to remove small molecule inhibitors from your lysate.[2]

Q8: How can I rule out simple experimental errors?

A8: Inconsistent results or no activity can sometimes be traced back to basic procedural steps.

  • Standardize Protocols: Ensure every user follows the exact same protocol for reagent preparation and handling to maintain reproducibility.[7]

  • Pipetting: Always use calibrated pipettes and be careful to avoid errors, especially when working with small volumes.[6]

  • Controls: Always include proper controls in your experimental setup. A "no-enzyme" control helps measure any non-enzymatic background signal, while a "no-substrate" control can confirm that the activity is dependent on the presence of isocitrate.[4]

Experimental Protocols

Protocol 1: Preparation of an NADH Standard Curve

This protocol is essential for quantifying IDH activity by relating the change in absorbance to the amount of NADH or NADPH produced.

Materials:

  • 10 mM NADH stock solution

  • IDH Assay Buffer

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm (for NADPH) or 450 nm (for colorimetric assays).[3][5]

Procedure:

  • Prepare a 1 mM NADH working solution by diluting the 10 mM stock solution 1:10 with IDH Assay Buffer.[3]

  • Create a series of standards in the 96-well plate according to the table below.

Well1 mM NADH (µL)IDH Assay Buffer (µL)Final NADH (nmol/well)
101000
22982
34964
46946
58928
6109010
  • Measure the absorbance at the appropriate wavelength (340 nm or 450 nm).

  • Subtract the absorbance of the 0 nmol/well standard from all other readings.[3]

  • Plot the corrected absorbance values against the nmol/well of NADH to generate the standard curve. Use the linear equation from this curve to convert the absorbance change in your experimental samples to the amount of NADPH produced.[3]

Protocol 2: Sample Preparation from Cells or Tissue

This protocol outlines the basic steps for preparing a lysate suitable for an IDH assay.

Materials:

  • Tissue sample or cultured cells

  • Ice-cold IDH Assay Buffer

  • Homogenizer (for tissue) or sonicator

  • Microcentrifuge

Procedure:

  • Homogenization: Homogenize the tissue (e.g., 50 mg) or cells (e.g., 1-10 million) in approximately 200 µL of ice-cold IDH Assay Buffer.[2][3] Keep the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000-13,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[2][3][5]

  • Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube. This supernatant contains the soluble IDH enzyme and is ready for use in the assay.

  • Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3][12]

Visual Guides

IDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Lysate) Add_Sample Add Sample & Standards to Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation (Master Mix) Initiate_Rxn Initiate Reaction (Add Master Mix) Reagent_Prep->Initiate_Rxn Standard_Prep Standard Curve Preparation Standard_Prep->Add_Sample Add_Sample->Initiate_Rxn Incubate Incubate at Optimal Temperature Initiate_Rxn->Incubate Read_Plate Read Absorbance (Kinetic or Endpoint) Incubate->Read_Plate Calculate Calculate Activity (Using Standard Curve) Read_Plate->Calculate Analyze Analyze & Interpret Results Calculate->Analyze

Caption: General workflow for an isocitrate dehydrogenase (IDH) activity assay.

Troubleshooting_Tree Start Low or No IDH Activity Check_Controls Are controls (positive, negative) working correctly? Start->Check_Controls Check_Reagents Problem with Assay Reagents or Conditions Check_Controls->Check_Reagents No Check_Sample Problem with Sample Check_Controls->Check_Sample Yes Reagent_Stability Check Reagent Stability (Enzyme, Substrate, Cofactor). Prepare fresh solutions. Check_Reagents->Reagent_Stability Degradation Suspected Assay_Conditions Verify Assay Conditions (pH, Temp, Cofactors). Optimize if necessary. Check_Reagents->Assay_Conditions Conditions Not Optimized Sample_Inhibitors Test for Inhibitors (Spike Control). Purify sample if needed. Check_Sample->Sample_Inhibitors Inhibition Suspected Enzyme_Activity Verify Enzyme Activity in Sample Lysate. Check protein concentration. Check_Sample->Enzyme_Activity Low Protein Concentration

References

Technical Support Center: Troubleshooting Enzymatic Isocitrate Dehydrogenase (IDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with enzymatic isocitrate dehydrogenase (IDH) assays. The following troubleshooting guides and frequently asked questions (FAQs) address common problems, with a focus on resolving high background signals.

Troubleshooting Guide: High Background Signal

A high background signal can mask the true enzymatic activity of IDH, leading to inaccurate results. The following section details potential causes and their solutions in a question-and-answer format.

Question: Why is my background signal high in my IDH assay?

Answer: A high background signal can originate from several factors. The most common sources are reagent instability, contamination, non-enzymatic reactions, and interfering substances. The following troubleshooting table summarizes these potential causes and provides recommended solutions.

Potential CauseRecommended Solution
NADPH/NADH Instability NADPH and NADH are sensitive to acidic pH, elevated temperatures, and certain buffer components like phosphate (B84403) and acetate (B1210297), leading to their degradation and an increased background signal.[1] Ensure the assay buffer pH is between 7.5 and 8.5.[1] Prepare fresh NADPH/NADH solutions and keep them on ice. Consider using a Tris-HCl buffer.[1]
Reagent Contamination Contaminants in buffers, substrates, or water can contribute to a high background.
Non-Enzymatic Reaction The substrate or other assay components may degrade spontaneously, producing a signal that is not due to IDH activity.[2]
Endogenous Enzyme Activity Cell or tissue lysates can contain endogenous enzymes, such as peroxidases, that react with detection reagents.[2]
Test Compound Interference If you are screening for inhibitors, the test compounds themselves may absorb light at the detection wavelength (e.g., 340 nm for NADPH/NADH) or be fluorescent.[2]
Inappropriate Microplate The type of microplate used can affect the background signal.
Logical Workflow for Diagnosing High Background Signals

The following diagram illustrates a step-by-step process to identify and resolve the source of high background signals in your enzymatic assay.

HighBackgroundTroubleshooting Troubleshooting High Background Signal start High Background Signal Observed check_no_enzyme_control Run 'No-Enzyme' Control. Is background still high? start->check_no_enzyme_control check_reagents Prepare fresh reagents (buffer, substrate, cofactor). Is background still high? check_no_enzyme_control->check_reagents No high_non_enzymatic_reaction High non-enzymatic substrate degradation. Subtract this rate from measurements. check_no_enzyme_control->high_non_enzymatic_reaction Yes check_sample_interference Run 'No-Substrate' Sample Control. Is background present? check_reagents->check_sample_interference No contaminated_reagents Reagents likely contaminated. Use high-purity components. check_reagents->contaminated_reagents Yes check_compound_interference If testing compounds, measure compound absorbance/fluorescence. Is there interference? check_sample_interference->check_compound_interference No endogenous_activity Endogenous enzyme activity or sample components interfering. Consider sample purification. check_sample_interference->endogenous_activity Yes compound_interference Compound interferes with assay reading. Subtract compound background. check_compound_interference->compound_interference Yes issue_resolved Issue Resolved check_compound_interference->issue_resolved No high_non_enzymatic_reaction->issue_resolved contaminated_reagents->issue_resolved endogenous_activity->issue_resolved compound_interference->issue_resolved

Caption: A logical workflow for diagnosing and resolving high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the basic principles of an enzymatic isocitrate dehydrogenase (IDH) assay?

A1: IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, which involves the reduction of a cofactor, either NAD+ to NADH or NADP+ to NADPH.[3][4][5] The most common type of IDH assay is spectrophotometric, where the increase in absorbance at 340 nm due to the production of NADH or NADPH is measured.[2] The rate of this absorbance increase is directly proportional to the IDH enzyme activity.[2] Some commercial kits utilize a colorimetric method where the NADH or NADPH produced reduces a probe, generating a colored product that can be measured at approximately 450 nm.[2][4]

Q2: My baseline absorbance at 340 nm is continuously decreasing before I add my enzyme. What is the cause?

A2: A decreasing baseline absorbance at 340 nm indicates the degradation of NADPH.[1] NADPH is sensitive to several factors including acidic pH, higher temperatures, and the composition of the buffer.[1] Phosphate and acetate buffers, in particular, can accelerate the degradation of NADPH.[1]

Q3: I am observing lower than expected or no IDH enzyme activity. What are the potential causes?

A3: Several factors can lead to low or no detectable enzyme activity:

  • Suboptimal Assay Conditions: Most IDH enzymes have a narrow optimal pH and temperature range, typically around pH 8.0-8.7 and 35-40°C.[2]

  • Incorrect Cofactor: IDH isoforms have specific cofactor requirements. IDH1 and IDH2 are NADP+-dependent, while IDH3 is NAD+-dependent.[2] Ensure you are using the correct cofactor for the isoform being studied. All IDH isoforms also require a divalent cation, usually Mg2+ or Mn2+, for activity.[2][5]

  • Enzyme Instability: IDH enzymes can lose activity if not stored properly.[1] It is recommended to aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Insufficient Substrate Concentration: The concentration of isocitrate may be too low, limiting the reaction rate. It is recommended to use a substrate concentration that is 5-10 fold above the Michaelis constant (Km) to ensure substrate saturation.[2]

  • Presence of Inhibitors: Your sample may contain inhibitors of IDH activity, such as ATP and NADH which can act as allosteric inhibitors.[2]

Q4: How can I ensure my results are reproducible?

A4: Lack of reproducibility can often be traced back to inconsistent reagent handling and preparation.[1] To improve reproducibility:

  • Aliquot Reagents: Aliquot all reagents upon receipt to minimize freeze-thaw cycles.[1]

  • Consistent Reagent Preparation: Use consistent procedures for preparing buffers and other reagents, paying close attention to pH and concentrations.

  • Fresh Reagents: Prepare working solutions of unstable reagents like NADPH fresh for each experiment.

  • Proper Controls: Always include appropriate controls in your experiments, such as positive controls, negative controls (no enzyme), and background controls (no substrate).[2][6]

Experimental Protocols

Protocol 1: Validation of NADPH Stability Under Assay Conditions

This protocol helps to assess the stability of your NADPH solution under your specific experimental conditions.[1]

Materials:

  • NADPH stock solution

  • Your assay buffer

  • Temperature-controlled microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • UV-transparent 96-well plate

Procedure:

  • Prepare a working solution of NADPH in your assay buffer at the final concentration used in your assay.

  • Add the NADPH solution to multiple wells of the 96-well plate.

  • Incubate the plate at the temperature you use for your IDH assay.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for the duration of a typical assay run.

  • Plot the absorbance values against time. A stable baseline will show a minimal decrease in absorbance over the measurement period.

Protocol 2: Testing for Interfering Substances in a Test Compound

This protocol helps determine if a test compound is interfering with the assay by absorbing light at 340 nm.[1]

Materials:

  • Test compound stock solution

  • Your assay buffer

  • Spectrophotometer or microplate reader capable of scanning a wavelength range

Procedure:

  • Prepare a solution of your test compound in the assay buffer at the highest concentration you will be testing.

  • Measure the absorbance of this solution across a range of wavelengths, including 340 nm.

  • A significant absorbance at 340 nm indicates that the compound may interfere with the assay, and a proper background control will be necessary.

General IDH Activity Assay Workflow

The following diagram outlines a general workflow for performing a standard IDH activity assay.

IDH_Assay_Workflow General IDH Activity Assay Workflow prep_reagents Prepare Reagents (Buffer, Isocitrate, NADP+/NAD+, Enzyme) setup_plate Set up 96-well Plate (Samples, Controls) prep_reagents->setup_plate add_master_mix Prepare and Add Master Mix (Buffer, Isocitrate, NADP+/NAD+) setup_plate->add_master_mix pre_incubate Pre-incubate at Assay Temperature add_master_mix->pre_incubate initiate_reaction Initiate Reaction (Add Enzyme) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate Reaction Rate) measure_absorbance->analyze_data

Caption: A generalized workflow for conducting an IDH activity assay.

References

Technical Support Center: Isocitrate Dehydrogenase (IDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers in performing isocitrate dehydrogenase (IDH) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended positive control for a wild-type IDH1 or IDH2 assay?

For assays measuring the canonical activity of wild-type (WT) IDH, the ideal positive control is a purified, recombinant WT IDH1 or IDH2 enzyme.[1][2] The expected enzymatic activity involves the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), which is coupled with the reduction of NADP+ to NADPH.[3][4] This activity can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to NADPH production.[2][3] Alternatively, the produced NADPH can be used in a secondary coupled reaction to generate a fluorescent or colorimetric signal.[1]

Q2: What should I use as a positive control for a mutant IDH1 or IDH2 assay?

For assays targeting the neomorphic activity of cancer-associated IDH mutations (e.g., IDH1-R132H, IDH2-R140Q, IDH2-R172K), the recommended positive control is a purified, recombinant mutant IDH enzyme.[2][5][6] These mutant enzymes catalyze the reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG), which involves the oxidation of NADPH to NADP+.[3][5][7][8] This activity is typically measured as a decrease in absorbance at 340 nm due to NADPH consumption.[7] Many commercially available mutant IDH assay kits include a lyophilized mutant enzyme to serve as a positive control.[7][9][10]

Q3: Can cell lysates be used as a positive control for IDH assays?

Yes, cell lysates can serve as a viable positive control. Lysates from cell lines engineered to overexpress a specific WT or mutant IDH protein are suitable.[8] Additionally, lysates from cancer cell lines known to harbor endogenous IDH mutations can be used to verify mutant-specific assay performance.[8][11] When using cell lysates, it is crucial to run appropriate background controls, as endogenous enzymes and other small molecules within the lysate can interfere with the assay and contribute to background signal.[9][12]

Troubleshooting Guide

Q4: Why is my positive control enzyme showing low or no activity?

Several factors can lead to diminished or absent enzyme activity. Consider the following common causes:

  • Improper Enzyme Handling: Recombinant enzymes are sensitive to temperature fluctuations. Avoid repeated freeze-thaw cycles and always keep the enzyme stock on ice during handling.[12]

  • Incorrect or Missing Cofactors: IDH1 and IDH2 are NADP+-dependent enzymes and require a divalent cation (typically Mg²⁺ or Mn²⁺) for their catalytic activity.[12] Ensure you are using NADP⁺ for the forward (WT) reaction or NADPH for the reverse (mutant) reaction and that a divalent cation is present in the assay buffer.[12]

  • Suboptimal Assay Conditions: The optimal pH for IDH activity is typically in the range of 7.5 to 8.5.[12][13] Verify the pH of your assay buffer.

  • Reagent Degradation: NADPH is particularly unstable and can degrade if exposed to acidic pH, high temperatures, or certain buffer components like phosphate.[13] Prepare fresh reagents and standards before each experiment.[12]

Q5: The baseline absorbance at 340 nm is continuously decreasing before the reaction starts. What is the cause?

A decreasing baseline absorbance at 340 nm is a clear indicator of NADPH degradation.[13] This can be caused by:

  • Acidic Buffer pH: NADPH is most stable in slightly basic conditions (pH 7.5-8.5).[13]

  • High Temperature: Elevated temperatures accelerate the breakdown of NADPH.[13]

  • Contaminants: Impurities in reagents or water can catalyze NADPH degradation.[13] To mitigate this, verify your buffer's pH and prepare fresh solutions. Running a "no-enzyme" control well can help you quantify the rate of non-enzymatic NADPH degradation.[12]

Q6: Why is the background signal in my assay wells abnormally high?

High background can mask the true signal from enzymatic activity. Potential causes include:

  • Reagent Contamination: Prepare fresh reagents using high-purity water to avoid contamination.[12]

  • Spontaneous Substrate Degradation: The substrate or other reaction components may be unstable and degrade, producing a signal. Run a "no-substrate" or "no-enzyme" control to measure and subtract this background signal.[12]

  • Test Compound Interference: If screening for inhibitors, the test compounds themselves may be fluorescent or absorb light at the assay wavelength. Always run a control containing the test compound in the assay buffer without the enzyme to correct for this.[12]

Experimental Protocols & Data

Generalized Protocol for Spectrophotometric IDH Activity Assay

This protocol outlines the measurement of IDH activity by monitoring the change in absorbance at 340 nm in a 96-well plate format. The principle for wild-type IDH is the production of NADPH, while for mutant IDH it is the consumption of NADPH.[3][7]

Materials:

  • Purified Recombinant IDH Enzyme (WT or Mutant)

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)[3]

  • Substrate: Isocitrate for WT, α-Ketoglutarate for Mutant

  • Cofactor: NADP⁺ for WT, NADPH for Mutant[3][7]

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of substrates and cofactors in the assay buffer. Keep all components, especially the enzyme and NADPH, on ice.

  • Standard Curve: Prepare a standard curve using known concentrations of NADH or NADPH to quantify enzyme activity.[7][14]

  • Reaction Setup:

    • Add 50 µL of sample (e.g., purified enzyme positive control) to the appropriate wells.

    • For background controls, add the sample to separate wells but substitute the substrate with assay buffer in the reaction mix.[3]

  • Reaction Initiation:

    • Prepare a 2X Reaction Mix containing the assay buffer, substrate, and cofactor at twice the final desired concentration.

    • Initiate the reaction by adding 50 µL of the 2X Reaction Mix to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-5 minutes for 30-60 minutes.[14]

  • Calculation:

    • Calculate the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the background control from the sample rate.

    • Use the NADH/NADPH standard curve to convert the corrected ΔOD/min into nmol/min (or mU) of activity. One unit of IDH is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute at 37°C.[14]

Typical Reagent Concentrations

The following table summarizes typical final concentrations for key reagents in both wild-type and mutant IDH assays.

ReagentWild-Type IDH AssayMutant IDH Assay
Substrate 5 mM Isocitrate5 mM α-Ketoglutarate
Cofactor 1 mM NADP⁺15-125 µM NADPH
Divalent Cation 5-10 mM MgCl₂ or MnCl₂5-10 mM MgCl₂ or MnCl₂
Buffer 100 mM Tris-HCl, pH 8.0100 mM Tris-HCl, pH 7.5-8.0

Note: These concentrations are starting points and may require optimization for specific enzymes and assay conditions.[3][15]

Visualized Workflows and Pathways

IDH_Metabolic_Pathways cluster_0 Wild-Type IDH1/2 (Canonical Reaction) cluster_1 Mutant IDH1/2 (Neomorphic Reaction) WT_IDH Wild-Type IDH1/2 aKG α-Ketoglutarate WT_IDH->aKG Product NADPH NADPH WT_IDH->NADPH Product Isocitrate Isocitrate Isocitrate->WT_IDH Substrate NADP NADP+ NADP->WT_IDH Cofactor Mutant_IDH Mutant IDH1/2 (e.g., R132H) HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH->HG Product NADP_mut NADP+ Mutant_IDH->NADP_mut Product aKG_mut α-Ketoglutarate aKG_mut->Mutant_IDH Substrate NADPH_mut NADPH NADPH_mut->Mutant_IDH Cofactor

Caption: Metabolic reactions catalyzed by wild-type vs. mutant IDH enzymes.

IDH_Assay_Workflow cluster_workflow General IDH Assay Workflow cluster_controls Essential Controls prep 1. Reagent Preparation (Buffer, Substrate, Cofactor, Enzyme) plate_setup 2. Plate Setup (Add Samples, Controls, Standards) prep->plate_setup reaction 3. Initiate Reaction (Add Reaction Mix) plate_setup->reaction pos_ctrl Positive Control (Recombinant IDH) plate_setup->pos_ctrl Include in Setup neg_ctrl No-Enzyme Control plate_setup->neg_ctrl Include in Setup bg_ctrl No-Substrate Control plate_setup->bg_ctrl Include in Setup measure 4. Kinetic Measurement (Read Absorbance @ 340nm) reaction->measure analysis 5. Data Analysis (Calculate Rate, Determine Activity) measure->analysis

Caption: A generalized workflow for performing an IDH enzymatic assay.

References

Technical Support Center: Isocitric Acid Stability in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of isocitric acid in stored biological samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored biological samples?

A1: this compound degradation is primarily caused by two factors:

  • Enzymatic Degradation: The enzyme isocitrate dehydrogenase (ICDH), naturally present in most biological samples, is a major contributor to this compound degradation. It catalyzes the oxidative decarboxylation of this compound into α-ketoglutarate, leading to a significant and rapid loss of the analyte.[1]

  • Chemical Instability: this compound can undergo non-enzymatic degradation, particularly through lactonization, where it converts to isocitrate lactone. This process is influenced by factors such as pH and temperature.[1]

Q2: How do temperature and pH affect the stability of this compound?

A2: Both temperature and pH play crucial roles in this compound stability:

  • Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation.[1] It is critical to keep samples cold (0-4°C) during processing and stored at or below -80°C for long-term stability.[1] Significant degradation can occur at room temperature (~25°C), and rapid degradation is observed at temperatures above 40°C.[1]

  • pH: this compound is most stable in slightly acidic to neutral conditions (pH 6.0-7.5).[1] Strongly acidic conditions can promote lactonization, while alkaline conditions (pH > 8.0) can increase the rate of degradation, although they can also hydrolyze the lactone form back to this compound.[1]

Q3: What are the signs of this compound degradation in my samples?

A3: The primary indicator of degradation is a lower-than-expected concentration of this compound in your analysis.[1] If you are also monitoring other metabolites, a concurrent increase in α-ketoglutarate may suggest enzymatic degradation by ICDH.[1]

Q4: How many freeze-thaw cycles can my samples undergo without significant this compound degradation?

A4: While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles for all metabolites. Each cycle can cause degradation. For many metabolites, up to three freeze-thaw cycles may be acceptable, but this should be validated for your specific sample type and storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Enzymatic degradation by isocitrate dehydrogenase (ICDH) 1. Work quickly and maintain low temperatures (0-4°C) during sample processing.[1] 2. Use a pre-chilled homogenization buffer containing ICDH inhibitors like ATP and NADH.[1] 3. Rapidly inactivate enzymes after homogenization using methods like heat inactivation or acid precipitation followed by neutralization.[1]
Chemical degradation (e.g., lactonization) 1. Maintain an optimal pH between 6.0 and 7.5 using a buffered extraction solution.[1] 2. Analyze extracts as soon as possible. If storage is necessary, store at -80°C.[1]
Incomplete extraction from the sample matrix 1. Ensure thorough homogenization using appropriate mechanical disruption methods (e.g., sonication, bead beating).[1] 2. Optimize the extraction solvent; polar solvents like methanol (B129727)/water mixtures are generally effective for this compound.[1] 3. Perform multiple extraction cycles to improve recovery.[1]
High variability in measurements between replicates Inconsistent sample handling 1. Standardize your workflow to ensure all samples are processed under identical conditions and for the same duration. 2. Use a stable isotope-labeled internal standard of this compound at the beginning of the extraction to account for variability.[1]
Precipitation of this compound salts 1. Verify the solubility of isocitrate salts in your extraction solvent. 2. Adjust the pH of the final extract to a range where isocitrate remains soluble.[1]

Data on this compound Stability

While extensive quantitative data on this compound stability in various biological matrices is not widely published, the following tables summarize expected stability trends based on general principles for similar molecules and available information.

Table 1: Expected this compound Stability in Solution Under Different Conditions

pHTemperature (°C)BufferEstimated Half-life of this compound
< 4.025-< 24 hours
5.025Acetate1-2 days
6.025PhosphateSeveral days
7.025Phosphate> 1 week
8.025Phosphate> 2 weeks
7.04PhosphateSeveral weeks
7.0-20PhosphateMonths

Note: These half-life values are estimates for illustrative purposes and should be experimentally verified for your specific application.

Table 2: General Stability of Metabolites in Biological Samples Under Various Storage Conditions

Sample TypeStorage TemperatureDurationGeneral Metabolite Stability
Plasma/SerumRoom Temperature< 2.5 hoursMost metabolites are stable.
Plasma/Serum4°C< 24 hoursMost metabolites are stable.
Plasma/Serum-20°CUp to 1 monthMany metabolites are stable, but some degradation may occur.
Plasma/Serum-80°CUp to 5 yearsConsidered the optimal temperature for long-term storage; most metabolites show good stability, though some changes can still occur over extended periods.[2]
Urine4°CUp to 48 hoursMetabolites generally remain stable.[3]
Urine22°CUp to 24 hoursMetabolites generally remain stable.[3]
Urine-20°CLong-termMany clinical chemistry parameters, including citric acid, show high long-term stability.
Tissue HomogenateRoom Temperature> 35 minutesConsiderable changes in lipid profiles observed; immediate processing or storage on ice is recommended.
Tissue HomogenateOn Ice< 120 minutesGenerally stable.

Experimental Protocols

Protocol 1: Sample Collection and Preparation for this compound Analysis from Tissue
  • Sample Collection: Immediately snap-freeze the excised tissue in liquid nitrogen.

  • Storage: Store the frozen tissue at -80°C until extraction.

  • Homogenization Buffer Preparation: Prepare a pre-chilled homogenization buffer consisting of 80% methanol in water, containing 1 mM ATP and 1 mM NADH as ICDH inhibitors.[1]

  • Homogenization:

    • Weigh 20-50 mg of frozen tissue.

    • In a pre-chilled tube containing stainless steel beads, add the frozen tissue and 1 mL of homogenization buffer per 50 mg of tissue.

    • Homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 Hz), keeping the samples on dry ice between cycles.[1]

  • Protein Precipitation and Clarification:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solvent Removal and Reconstitution:

    • Dry the supernatant using a vacuum concentrator without heat.

    • Reconstitute the extract in an appropriate volume of the initial mobile phase for your analytical method.

    • Centrifuge to remove any particulates before transferring to an autosampler vial.

Protocol 2: Stability Study of this compound in a Biological Matrix
  • Sample Spiking: Spike a fresh batch of the biological matrix (e.g., plasma, urine) with a known concentration of this compound.

  • Aliquoting: Distribute the spiked matrix into multiple sterile, sealed vials to prevent contamination and evaporation.

  • Time 0 Analysis: Analyze one set of aliquots immediately to establish the baseline concentration.

  • Storage: Store the remaining aliquots under different temperature conditions (e.g., 4°C, -20°C, -80°C).

  • Time Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month, 6 months, 1 year), retrieve a set of samples from each storage condition.

  • Quantification: Thaw the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (Snap-freeze in Liquid N2) storage 2. Long-term Storage (-80°C) sample_collection->storage homogenization 3. Homogenization (with ICDH inhibitors) storage->homogenization precipitation 4. Protein Precipitation (-20°C) homogenization->precipitation centrifugation 5. Centrifugation (4°C) precipitation->centrifugation supernatant 6. Supernatant Collection centrifugation->supernatant drying 7. Solvent Evaporation supernatant->drying reconstitution 8. Reconstitution drying->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

Caption: Recommended workflow for this compound extraction and analysis.

troubleshooting_workflow Troubleshooting Low this compound Recovery cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low this compound Recovery Observed check_enzyme Check for Enzymatic Degradation start->check_enzyme check_chemical Check for Chemical Degradation start->check_chemical check_extraction Check Extraction Efficiency start->check_extraction check_handling Check Sample Handling Consistency start->check_handling solution_enzyme Use ICDH inhibitors Work at low temperatures Rapidly inactivate enzymes check_enzyme->solution_enzyme If suspected solution_chemical Maintain optimal pH (6.0-7.5) Minimize storage time check_chemical->solution_chemical If suspected solution_extraction Optimize homogenization Use appropriate solvent Perform multiple extractions check_extraction->solution_extraction If suspected solution_handling Standardize workflow Use internal standard check_handling->solution_handling If suspected

References

Technical Support Center: Isocitrate Dehydrogenase (IDH) Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocitrate Dehydrogenase (IDH) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on selecting the correct cofactors for IDH isoforms and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of IDH, and which cofactors do they use?

A: In humans, there are three main isoforms of IDH, each with a specific cofactor requirement and subcellular location.[1]

  • IDH1 is found in the cytoplasm and peroxisomes and is dependent on NADP+ .[1][2][3]

  • IDH2 is located in the mitochondria and also uses NADP+ as its cofactor.[1][2][3]

  • IDH3 is a key enzyme in the mitochondrial citric acid cycle and is strictly dependent on NAD+ .[1][2][3]

Q2: I am studying a cancer-associated IDH1 R132H mutant. Which cofactor should I use?

A: For the neomorphic (gain-of-function) activity of cancer-associated IDH1 R132H and other R132 mutants, you should use NADPH as the cofactor. While the wild-type enzyme uses NADP+ to convert isocitrate to α-ketoglutarate (α-KG), the mutant enzyme uses NADPH to reduce α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[4][5] The R132H mutation impairs the forward reaction (isocitrate to α-KG) but enhances the reverse reaction (α-KG to 2-HG).[4]

Q3: Does the cofactor preference change for IDH2 mutants found in cancers?

A: Yes, similar to IDH1 mutants, cancer-associated IDH2 mutants (e.g., R140Q, R172K) also exhibit a gain-of-function activity that reduces α-ketoglutarate to 2-hydroxyglutarate.[2] This neomorphic activity is also dependent on NADPH .[6]

Q4: Can IDH1 or IDH2 use NAD+ as a cofactor?

A: Under normal physiological conditions, IDH1 and IDH2 are highly specific for NADP+.[1][2][7] While some studies on non-mammalian or engineered IDH enzymes have explored dual-cofactor specificity, human IDH1 and IDH2 exclusively use NADP+ for their canonical oxidative decarboxylation reaction.[8][9][10]

Troubleshooting Guide

Problem 1: I am not detecting any activity in my wild-type IDH1/IDH2 assay.

  • Incorrect Cofactor: Double-check that you are using NADP+ in your reaction buffer. Using NAD+ will result in no activity for these isoforms.[7][11]

  • Enzyme Instability: IDH enzymes can be sensitive to storage conditions and repeated freeze-thaw cycles.[12] Ensure your enzyme has been stored properly at -80°C and aliquot it upon receipt to minimize degradation.[12]

  • Missing Divalent Cations: All IDH isoforms require a divalent cation, such as Magnesium (Mg2+) or Manganese (Mn2+), for activity.[1][2][13] Check that your assay buffer contains an adequate concentration of one of these cations.

  • Sub-optimal pH: The optimal pH for IDH activity is typically between 7.5 and 9.0.[10][12] An incorrect buffer pH can significantly reduce or eliminate enzyme activity.

Problem 2: My baseline absorbance at 340 nm is unstable in my NADPH-producing assay.

  • NADPH Instability: NADPH, the product of the IDH1/IDH2 forward reaction, is unstable, especially at acidic pH and higher temperatures.[12] Ensure your assay buffer is slightly basic (pH 7.5-8.5) and keep reagents on ice.[12]

  • Contaminants: Impurities in your reagents or water can lead to NADPH degradation.[12] Use high-purity water and reagents to prepare your buffers.

Problem 3: My results for mutant IDH activity are not reproducible.

  • Variable Reagent Preparation: Inconsistent concentrations of substrates (α-KG) or cofactors (NADPH) will lead to variability. Prepare fresh master mixes and ensure accurate pipetting.

  • Inhibitor in Test Compound: If you are screening for inhibitors, the compound itself might absorb light at 340 nm, interfering with the assay. Always run a control with the test compound in the absence of the enzyme to check for interference.[12]

Data Summary

The following table summarizes the kinetic parameters (Km) for human IDH isoforms with their respective cofactors, highlighting their specificity. Lower Km values indicate a higher affinity of the enzyme for the cofactor.

IsoformLocationCanonical ReactionCofactorApparent Km (μM)
IDH1 (Wild-Type) Cytoplasm, PeroxisomeIsocitrate → α-KGNADP+9.8 - 49[13][14]
IDH2 (Wild-Type) MitochondriaIsocitrate → α-KGNADP+Similar to IDH1
IDH3 (Wild-Type) MitochondriaIsocitrate → α-KGNAD+Data varies by subunit
IDH1 (Mutant) Cytoplasmα-KG → 2-HGNADPHHigher affinity than WT for NADPH[4]
IDH2 (Mutant) Mitochondriaα-KG → 2-HGNADPHHigher affinity than WT for NADPH[6]

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, divalent cation concentration).

Experimental Protocols

Protocol: Standard IDH1/IDH2 Activity Assay (NADP+ Dependent)

This protocol measures the oxidative decarboxylation of isocitrate to α-ketoglutarate by monitoring the production of NADPH, which absorbs light at 340 nm.[15]

1. Reagent Preparation:

  • IDH Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.

  • NADP+ Stock Solution: 10 mM NADP+ in purified water. Store in aliquots at -20°C.

  • Isocitrate Stock Solution: 10 mM DL-Isocitrate in purified water. Store in aliquots at -20°C.

  • IDH Enzyme Stock: Prepare aliquots of purified IDH1 or IDH2 enzyme in a storage buffer (e.g., containing glycerol) and store at -80°C.

2. Assay Procedure:

  • Prepare a Master Reaction Mix (for each reaction) in a microcentrifuge tube on ice:

    • 85 µL IDH Assay Buffer

    • 5 µL NADP+ Stock Solution (Final concentration: 0.5 mM)

    • 5 µL Isocitrate Stock Solution (Final concentration: 0.5 mM)

  • Add 95 µL of the Master Reaction Mix to each well of a UV-transparent 96-well plate.

  • Initiate the reaction by adding 5 µL of the IDH enzyme solution to each well. For a negative control, add 5 µL of storage buffer without the enzyme.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V) in mOD/min from the linear portion of the absorbance vs. time curve.

  • Convert the rate to µmol/min using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Logical Flow for Cofactor Selection

CofactorSelection start Start: Select IDH Isoform idh_isoform Which IDH isoform are you studying? start->idh_isoform idh1_2 IDH1 or IDH2 idh_isoform->idh1_2 IDH1 / IDH2 idh3 IDH3 idh_isoform->idh3 IDH3 mutant_status Is the enzyme wild-type (WT) or mutant (e.g., R132H)? idh1_2->mutant_status cofactor_nad Use NAD+ idh3->cofactor_nad Citric Acid Cycle Reaction wt Wild-Type (WT) mutant_status->wt WT mutant Cancer-Associated Mutant mutant_status->mutant Mutant cofactor_nadp Use NADP+ wt->cofactor_nadp Canonical Reaction (Isocitrate -> α-KG) cofactor_nadph Use NADPH mutant->cofactor_nadph Neomorphic Reaction (α-KG -> 2-HG)

Caption: Decision tree for selecting the correct IDH cofactor.

Experimental Workflow for IDH Activity Assay

IDH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Substrate (Isocitrate), and Cofactor (NADP+) master_mix Create Master Reaction Mix (Buffer, Substrate, Cofactor) prep_reagents->master_mix prep_enzyme Thaw IDH Enzyme on Ice start_reaction Initiate Reaction with Enzyme Addition prep_enzyme->start_reaction plate_setup Add Master Mix to 96-Well Plate master_mix->plate_setup plate_setup->start_reaction read_plate Measure Absorbance at 340 nm (Kinetic Read at 37°C) start_reaction->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data calc_rate Determine Linear Rate (V = ΔAbs/Δt) plot_data->calc_rate calc_activity Calculate Enzyme Activity (Using Beer-Lambert Law) calc_rate->calc_activity

Caption: Workflow for a standard IDH enzyme activity assay.

References

dealing with interfering substances in isocitric acid kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interfering substances in isocitric acid assay kits.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interfering substances in this compound assays?

A1: Interference in this compound assays can arise from various components within the sample matrix. These are broadly categorized as:

  • Endogenous Enzymes and Cofactors: Samples may contain enzymes that can react with the assay reagents, or endogenous levels of NADH and NADPH which can cause high background signals.[1][2][3]

  • Proteins and Fats: High concentrations of proteins and fats can cause turbidity and interfere with absorbance readings.[4]

  • Colored Compounds: Pigments and other colored substances naturally present in samples, such as fruit juices, can absorb light at the measurement wavelength (typically 340 nm), leading to inaccurate results.[5][6]

  • Reducing Substances: The presence of reducing agents, like ascorbic acid, can interfere with the NADP+/NADPH reaction central to the assay.[4][5]

  • High Concentrations of Other Organic Acids: Although isocitrate dehydrogenase is specific, very high concentrations of structurally similar organic acids like L-malic acid and citric acid may cause a "creep reaction".[5]

  • Particulates: Insoluble particles in the sample can scatter light and lead to unstable or high absorbance readings.

Q2: My absorbance readings are unstable or drifting. What could be the cause?

A2: Unstable or drifting absorbance readings (a "creep reaction") can be caused by several factors:

  • Incomplete Reaction: The reaction may not have reached its endpoint. Ensure you are incubating for the time specified in your kit's protocol.[4]

  • Presence of Other Enzymes: The sample may contain enzymes that slowly react with the assay components.

  • High Concentrations of L-malic or Citric Acid: In the presence of large amounts of L-malic and citric acid, a sample-dependent "creep reaction" may occur. This can often be corrected by extrapolation.[5]

  • Precipitate Formation: A precipitate may be forming in the cuvette over time, which can be due to high concentrations of certain substances in your sample.

Q3: The absorbance change is very low, even though I expect this compound to be present. What should I do?

A3: A low absorbance change can indicate a few issues:

  • Low this compound Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. You can try concentrating your sample or increasing the sample volume in the assay.[4]

  • Enzyme Inhibition: An interfering substance in your sample may be inhibiting the isocitrate dehydrogenase enzyme.[1] Consider sample purification to remove potential inhibitors.

  • Incorrect pH: The pH of the final reaction mixture may be outside the optimal range for the enzyme. Ensure your sample is properly neutralized if it is acidic or basic.[7]

  • Degraded Reagents: Check the expiration date and storage conditions of your kit components, particularly the enzyme and NADP+.

Q4: I am observing a high background signal in my "no-enzyme" or sample blank control. What is the reason for this?

A4: A high background signal can be attributed to:

  • Endogenous NADH or NADPH: Your sample may naturally contain NADH or NADPH, which absorb at 340 nm.[2][3] Running a sample blank without the addition of the isocitrate dehydrogenase enzyme can help quantify and subtract this background absorbance.

  • Colored Samples: If your sample is colored, it will contribute to the absorbance at 340 nm.[5]

  • Turbidity: Particulate matter or high concentrations of lipids or proteins can cause light scattering, leading to a high background.[8]

Q5: How can I test for the presence of interfering substances in my sample?

A5: A simple way to check for interference is to perform a spike and recovery experiment. Add a known amount of this compound standard to your sample and measure the concentration. If you recover significantly less or more than the amount you added, it is likely that your sample contains interfering substances.[4]

Troubleshooting Guide

This guide provides systematic procedures to identify and mitigate the effects of common interfering substances.

Initial Assessment Workflow

This workflow helps in the initial diagnosis of the interference issue.

A Start: Unexpected Assay Results B Run Sample Blank (No Enzyme) A->B C High Absorbance? B->C D Yes C->D Yes E No C->E No F Potential Issues: - Endogenous NAD(P)H - Colored Sample - Turbidity D->F G Proceed to Spike & Recovery Experiment E->G F->G H Low Recovery? G->H I Yes H->I Yes J No H->J No K Potential Issues: - Enzyme Inhibition - Matrix Effects I->K L Re-evaluate Assay Parameters: - Reagent Stability - Incubation Time - Wavelength J->L

Caption: Initial troubleshooting workflow for this compound assays.

Quantitative Data on Interfering Substances

The following table summarizes the tolerance of typical this compound assays to common interfering substances. Note that these values can vary between different kit manufacturers.

Interfering SubstanceTypical Tolerance LevelPotential ImpactRecommended Action
EDTA> 0.5 mMEnzyme InhibitionAvoid or remove
Ascorbic Acid> 0.2%Redox InterferencePre-treat with hydrogen peroxide
SDS> 0.2%Enzyme DenaturationAvoid or remove
Sodium Azide> 0.2%Enzyme InhibitionAvoid or use alternative preservative
NP-40 / Tween-20> 1%Detergent InterferenceDilute sample
L-malic acid>100-fold excess"Creep" reactionExtrapolate results or use specific sample prep
Citric acid>200-fold excess"Creep" reactionExtrapolate results or use specific sample prep

Data compiled from various sources, including Abcam and R-Biopharm product literature.[5][9]

Experimental Protocols for Sample Pre-treatment

Protocol 1: General Sample Clarification

This protocol is suitable for removing turbidity and particulates from liquid samples.

  • Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes.[4]

  • Filtration: If the supernatant is still turbid, filter it through a 0.45 µm syringe filter.

  • pH Adjustment: For acidic or alkaline samples, adjust the pH to approximately 7.0-7.6 with NaOH or HCl.[4][8]

Protocol 2: Deproteinization using Perchloric Acid/KOH

This method is effective for removing proteins from biological samples like tissue homogenates.

  • Homogenization: Homogenize tissue or cell samples in the assay buffer provided with the kit.

  • Precipitation: Add perchloric acid to the homogenate to a final concentration of 1 M. Keep the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 2 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with KOH.

  • Final Centrifugation: Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. Use the supernatant for the assay.

Protocol 3: Treatment of Colored Samples with PVPP

Polyvinylpolypyrrolidone (PVPP) is used to remove phenolic compounds and other pigments from samples like fruit juices.[6]

  • pH Adjustment: Adjust the pH of the sample to approximately 7.6 with 2 M NaOH.[4]

  • PVPP Addition: Add 0.5 g of PVPP to 25-50 mL of the pH-adjusted sample.[4][7]

  • Stirring: Stir the mixture for 5-10 minutes.[4]

  • Filtration: Filter the sample through Whatman No. 1 filter paper. The clear filtrate is used for the assay.[4]

Protocol 4: Removal of Fats by Hot Water Extraction

This protocol is designed for solid or semi-solid samples containing a high fat content.

  • Homogenization: Homogenize or crush the solid sample in distilled water.[4]

  • Hot Water Extraction: Transfer the homogenate to a volumetric flask and extract with hot water at a temperature above the melting point of the fat.[8]

  • Cooling: Cool the flask to room temperature to allow the fat to solidify and separate.

  • Refrigeration: Place the flask in an ice bath or refrigerator for 15-30 minutes to further solidify the fat.[4]

  • Filtration: Filter the aqueous layer. Discard the first few milliliters and use the clear filtrate for the assay.[4]

Decision Tree for Sample Preparation

This decision tree will guide you in selecting the appropriate sample preparation method based on the sample type.

A Start: Select Sample Type B Liquid Sample A->B C Solid/Semi-Solid Sample A->C D Clear & Colorless? B->D P High Protein? C->P E Yes D->E F No D->F G Use Directly or Dilute E->G H Colored? F->H I Yes H->I J No H->J K Treat with PVPP (Protocol 3) I->K L Turbid? J->L M Yes L->M N No L->N O General Clarification (Protocol 1) M->O Q Yes P->Q R No P->R S Deproteinization (Protocol 2) Q->S T High Fat? R->T U Yes T->U V No T->V W Hot Water Extraction (Protocol 4) U->W X Homogenize in Buffer V->X

Caption: Decision tree for sample preparation method selection.

References

sample clarification for turbid isocitric acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocitric acid solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turbid or cloudy?

A1: Turbidity in an this compound solution can arise from several factors:

  • Precipitation of this compound: The solubility of this compound is dependent on pH, temperature, and the concentration of the solution.

  • Insoluble Impurities: The starting material may contain insoluble impurities.

  • Microbial Contamination: Over time, particularly in non-sterile solutions, microbial growth can cause cloudiness.

  • Interaction with Buffer Components: Certain buffer salts, especially at high concentrations or low temperatures, can interact with this compound or other components to form insoluble precipitates.

Q2: What is the optimal pH for dissolving and storing this compound solutions?

A2: For optimal solubility and stability, it is recommended to prepare and store this compound solutions at a slightly alkaline pH, ideally between 7.0 and 8.0.[1] Acidic conditions can promote the formation of isocitrate lactone, a less soluble form of the molecule, which can lead to precipitation and a decrease in the concentration of the active this compound.[1]

Q3: Can I use phosphate (B84403) buffers with this compound?

A3: While phosphate buffers can be used, caution is advised. Phosphate ions can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) that may be present as impurities in your this compound or other reagents. This compound can also chelate metal ions, potentially influencing these interactions.[1] If you observe turbidity with phosphate buffers, consider using alternative buffer systems like HEPES, TES, or PIPES, which have low metal-binding constants.

Q4: How does temperature affect the solubility of this compound?

Q5: How can I prevent microbial contamination in my this compound solutions?

A5: To prevent microbial growth, prepare solutions using sterile water and reagents under aseptic conditions. For long-term storage, sterile filtration of the solution using a 0.22 µm filter is recommended. Store the solution in sterile containers at low temperatures (e.g., -20°C or -80°C) and consider aliquoting to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide for Turbid this compound Solutions

This guide provides a systematic approach to identifying and resolving the cause of turbidity in your this compound solutions.

Problem: Freshly Prepared this compound Solution is Turbid
Possible Cause Troubleshooting Steps
Incomplete Dissolution 1. Gently warm the solution while stirring. 2. Use a magnetic stirrer to ensure thorough mixing. 3. If the issue persists, the solution may be supersaturated; try preparing a more dilute solution.
Low pH 1. Measure the pH of the solution. 2. Adjust the pH to a range of 7.0-8.0 using a suitable base (e.g., NaOH).
Poor Quality of Starting Material 1. Try a new lot of this compound. 2. If the problem continues, consider sourcing from a different supplier.
Water Quality 1. Ensure you are using high-purity, deionized, or distilled water.
Problem: this compound Solution Becomes Turbid Over Time
Possible Cause Troubleshooting Steps
Precipitation on Storage 1. Check the storage temperature. If stored at a low temperature, allow the solution to come to room temperature and see if the precipitate redissolves. 2. Re-adjust the pH to 7.0-8.0 if it has shifted. 3. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Microbial Contamination 1. Visually inspect for signs of microbial growth. 2. Discard the contaminated solution and prepare a fresh, sterile solution. 3. For future preparations, use sterile techniques and consider adding a bacteriostatic agent if compatible with your application.
Interaction with Buffer 1. If using a phosphate buffer, try preparing the solution in a different buffer system (e.g., HEPES, Tris).

Data Presentation

Table 1: Solubility and Stability of this compound

Parameter Value / Observation Source
Water Solubility 466 mg/mL (experimentally determined)[2][3]
Predicted Water Solubility 52.5 g/L[2]
Optimal pH for Stability 7.0 - 8.0 (minimizes lactone formation)[1]
Effect of Acidic pH Favors formation of less soluble isocitrate lactone[1]
Metal Ion Interaction Can chelate divalent and trivalent metal ions[1]
Recommended Storage Aliquot and store at -20°C or -80°C to prevent degradation and contamination[1]

Experimental Protocols

Protocol 1: General Clarification of a Turbid this compound Solution by Filtration

This protocol describes a general method for clarifying a turbid this compound solution using membrane filtration.

Materials:

  • Turbid this compound solution

  • Syringe filter with a 0.45 µm or 0.22 µm pore size (choose a membrane material compatible with your solution, e.g., PVDF, PES, or Nylon)

  • Sterile syringe of appropriate volume

  • Sterile collection tube

Procedure:

  • Pre-Clarification (Optional): If the solution is heavily turbid with large particles, centrifuge the solution at 10,000 x g for 15 minutes to pellet the larger debris. Carefully decant the supernatant for filtration.

  • Filter Preparation: Aseptically attach the syringe filter to the tip of the syringe.

  • Filtration: Draw the turbid this compound solution (or the supernatant from step 1) into the syringe.

  • Clarification: Gently and steadily push the plunger of the syringe to pass the solution through the filter into the sterile collection tube. Do not apply excessive pressure, as this can damage the filter membrane.

  • Storage: Tightly cap the collection tube and store the clarified solution at the appropriate temperature.

Mandatory Visualization

ClarificationWorkflow TurbidSolution Turbid Isocitric Acid Solution PreClarification Optional: Centrifugation (10,000 x g, 15 min) TurbidSolution->PreClarification High Turbidity Filtration Syringe Filtration (0.22 µm or 0.45 µm) TurbidSolution->Filtration Low to Moderate Turbidity Supernatant Supernatant PreClarification->Supernatant Waste Pelleted Debris PreClarification->Waste Supernatant->Filtration ClarifiedSolution Clarified Isocitric Acid Solution Filtration->ClarifiedSolution

References

ensuring linearity in isocitric acid standard curve

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the linearity of their isocitric acid standard curve.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the generation of an this compound standard curve.

Question: Why is my this compound standard curve not linear?

Answer: A non-linear standard curve for this compound can arise from several factors, ranging from improper standard preparation to issues with the assay chemistry or instrumentation. The most common causes include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting when preparing the serial dilutions of your standard will lead to a non-linear relationship between concentration and absorbance.

  • Incorrect Reagent Concentrations: Errors in the concentration of assay components like NADP+ or the isocitrate dehydrogenase (IDH) enzyme can limit the reaction rate at higher this compound concentrations, causing the curve to plateau.

  • Substrate Depletion: At high concentrations of this compound, the NADP+ may become the limiting reagent, leading to a flattening of the curve.

  • Enzyme Saturation: The isocitrate dehydrogenase enzyme has a maximum reaction velocity (Vmax). At very high this compound concentrations, the enzyme may become saturated, and the reaction rate will no longer be proportional to the substrate concentration.

  • Spectrophotometer Issues: The absorbance reading may not be accurate if it falls outside the linear range of the spectrophotometer.[1] Highly concentrated samples can result in absorbance values that are too high for the detector to measure accurately.

  • Inappropriate Wavelength: The assay relies on measuring the absorbance of NADPH, which has a peak absorbance at 340 nm.[2][3] Using an incorrect wavelength will result in inaccurate readings and a poor standard curve.

  • Contaminated Reagents: Contamination of your standards or reagents can interfere with the enzymatic reaction and lead to erratic results.

Question: My absorbance readings are very low, even for my highest standard. What should I do?

Answer: Low absorbance readings can be due to several factors:

  • Insufficient Incubation Time: The enzymatic reaction may not have reached completion. Ensure you are incubating the reaction for the time specified in your protocol.

  • Inactive Enzyme: The isocitrate dehydrogenase enzyme may have lost activity due to improper storage or handling.

  • Incorrect pH: The optimal pH for the isocitrate dehydrogenase reaction is typically between 7.4 and 8.5.[2] An incorrect buffer pH can significantly reduce enzyme activity.

  • Low Reagent Concentrations: The concentrations of NADP+ or the enzyme may be too low.

  • Degraded this compound Standard: The this compound standard may have degraded over time. It is recommended to use a freshly prepared standard solution.[4]

Question: The R² value of my standard curve is below 0.99. How can I improve it?

Answer: A low coefficient of determination (R²) indicates that the data points do not fit well to a linear regression model. To improve your R² value:

  • Prepare Fresh Standards: Always use freshly prepared this compound standards for your calibration curve.

  • Ensure Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to minimize errors in your serial dilutions.

  • Increase the Number of Data Points: Using more concentrations for your standard curve can improve the accuracy of the linear regression.

  • Check for Outliers: Individual data points that deviate significantly from the expected values can lower the R² value. If an outlier is identified, it may be appropriate to exclude it from the analysis, with proper justification.

  • Optimize the Assay Protocol: Review your assay protocol and ensure that all reagent concentrations, incubation times, and temperatures are optimal.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for an this compound standard curve assay.

ParameterTypical Value/RangeReference
This compound Standard Concentration Range0 - 10 nmol/well[5]
Wavelength for Absorbance Reading340 nm[3][6]
Expected R² Value> 0.99[7]
Assay pH7.4 - 8.5[2]

Experimental Protocol: Generating an this compound Standard Curve

This protocol outlines the key steps for generating a standard curve for the enzymatic determination of this compound.

  • Preparation of this compound Standards:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM).

    • Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations. A typical range might be from 0 to 10 nmol/well.[5]

  • Assay Reaction Setup:

    • In a 96-well plate, add a specific volume of each standard to individual wells.

    • Prepare a reaction master mix containing the assay buffer, NADP+, and isocitrate dehydrogenase enzyme.

    • Add the master mix to each well containing the standards.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[2]

  • Spectrophotometric Measurement:

    • Measure the absorbance of each well at 340 nm using a microplate reader.[3][6]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 concentration standard) from the absorbance of all other standards.

    • Plot the corrected absorbance values against the corresponding this compound concentrations.

    • Perform a linear regression analysis to determine the equation of the line and the R² value.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Non-Linear this compound Standard Curve start Start: Non-Linear Standard Curve check_pipetting Review Pipetting Technique and Calibration start->check_pipetting prepare_fresh Prepare Fresh Standards and Reagents check_pipetting->prepare_fresh Pipetting OK check_pipetting->prepare_fresh Error Found & Corrected check_protocol Verify Assay Protocol: - Reagent Concentrations - Incubation Time/Temp - pH prepare_fresh->check_protocol check_spectrophotometer Check Spectrophotometer: - Wavelength (340 nm) - Linear Range check_protocol->check_spectrophotometer analyze_data Re-analyze Data: - Check for Outliers - Use Appropriate Regression check_spectrophotometer->analyze_data issue_resolved Issue Resolved: Linear Curve (R² > 0.99) analyze_data->issue_resolved Problem Identified & Fixed contact_support Issue Persists: Contact Technical Support analyze_data->contact_support No Obvious Errors

Caption: Troubleshooting workflow for a non-linear this compound standard curve.

IDH_Reaction Isocitrate Dehydrogenase Enzymatic Reaction cluster_reactants Reactants cluster_products Products isocitrate Isocitrate idh Isocitrate Dehydrogenase (IDH) isocitrate->idh nadp NADP+ nadp->idh alpha_kg α-Ketoglutarate idh->alpha_kg nadph NADPH (Absorbance at 340 nm) idh->nadph co2 CO₂ idh->co2

Caption: The enzymatic reaction catalyzed by isocitrate dehydrogenase.

References

Technical Support Center: Addressing Enzyme Instability in Isocitrate Dehydrogenase (IDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Isocitrate Dehydrogenase (IDH) enzyme instability during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of IDH enzyme instability in our assays?

A1: IDH enzyme instability can stem from several factors, including:

  • Improper Storage: Storing the enzyme at temperatures warmer than the recommended -80°C can lead to a rapid loss of activity. Some IDH preparations have been noted to lose activity in less than two months even at -80°C.[1]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause denaturation and aggregation of the enzyme, leading to a progressive decrease in activity. It is highly recommended to aliquot the enzyme into single-use volumes upon receipt.[1]

  • Suboptimal Buffer Conditions: The composition and pH of the assay buffer are critical. Phosphate (B84403) and acetate (B1210297) buffers can accelerate the degradation of the essential cofactor NADPH.[1][2] The optimal pH for NADPH stability is between 7.5 and 8.5.[1][2]

  • Cofactor and Substrate Instability: The stability of NADPH and the substrate, isocitrate, is crucial for reliable assay results. NADPH is sensitive to acidic pH, temperature, and certain buffer components.[1][2] Isocitrate solutions can also degrade over time, particularly with repeated freeze-thaw cycles.[1][2]

Q2: My assay results are not reproducible. What are the likely sources of this variability?

A2: Lack of reproducibility in IDH assays is often linked to inconsistent handling and stability of reagents.[1] Key sources of variability include:

  • Inconsistent Reagent Preparation: Minor variations in buffer pH, reagent concentrations, and preparation methods can introduce significant variability between experiments.[2]

  • Reagent Age and Storage: The stability of the IDH enzyme, NADPH, and isocitrate can change over time, leading to inconsistent results if reagents of different ages or storage conditions are used.[1]

  • Variable Number of Freeze-Thaw Cycles: Using enzyme aliquots that have undergone a different number of freeze-thaw cycles will result in varying levels of enzyme activity.

Q3: We are observing lower than expected or no IDH enzyme activity. What troubleshooting steps should we take?

A3: If you are experiencing low or no enzyme activity, consider the following troubleshooting steps:

  • Verify Enzyme Storage and Handling: Confirm that the enzyme has been consistently stored at -80°C and that aliquoting was performed to minimize freeze-thaw cycles.[1]

  • Check Cofactor and Substrate Integrity: Prepare fresh NADPH and isocitrate solutions. The stability of NADPH can be tested by monitoring its absorbance at 340 nm over time in your assay buffer.[1]

  • Optimize Buffer Conditions: Ensure your assay buffer pH is within the optimal range (7.5-8.5).[2] If using phosphate or acetate buffers, consider switching to a Tris-HCl buffer.[1]

  • Run a Positive Control: Use a known active IDH enzyme or a commercial positive control to confirm that the assay components and conditions are suitable for detecting activity.

Q4: Can the choice of buffer significantly impact the stability of my IDH enzyme?

A4: Yes, the buffer system can have a substantial impact on enzyme stability. While Tris-based buffers are generally recommended for their inertness in many enzymatic reactions, phosphate buffers can sometimes offer greater thermal stability to certain proteins.[3][4] However, for IDH assays that rely on NADPH, the potential for phosphate to accelerate NADPH degradation is a critical consideration.[1] It is advisable to perform a buffer optimization study to determine the best buffer system for your specific IDH enzyme and assay format.

Troubleshooting Guides

Issue 1: Decreasing baseline absorbance at 340 nm before adding the enzyme.
  • Problem: This indicates the degradation of NADPH, a key component in many IDH assays that absorbs light at 340 nm.[1]

  • Root Causes & Solutions:

    • Acidic Buffer pH: NADPH is most stable in slightly basic conditions (pH 7.5-8.5).[2]

      • Solution: Verify the pH of your assay buffer and adjust if necessary. Prepare fresh buffer if there is any doubt about its pH.

    • High Temperature: Elevated temperatures accelerate NADPH degradation.[2]

      • Solution: Keep all reagents, especially NADPH stock solutions, on ice. Prepare the final reaction mixture immediately before starting the assay.

    • Buffer Composition: Phosphate and acetate buffers can promote the breakdown of NADPH.[1][2]

      • Solution: If using these buffers, prepare them fresh and at concentrations no higher than 0.1 M. For better stability, consider switching to a Tris-HCl buffer.[1]

    • Contaminants: Impurities in water or other reagents can catalyze NADPH degradation.[2]

      • Solution: Use high-purity water and reagents for all solutions.

Issue 2: High variability in IDH activity between replicates or experiments.
  • Root Causes & Solutions:

    • Inconsistent Sample Handling: Variations in incubation times, temperatures, and pipetting techniques can introduce significant errors.

      • Solution: Standardize all experimental protocols and ensure all users adhere to them strictly. Use calibrated pipettes and practice consistent pipetting techniques.

    • Enzyme Instability from Freeze-Thaw Cycles: As previously mentioned, multiple freeze-thaw cycles will lead to a progressive loss of enzyme activity.

      • Solution: Aliquot the enzyme upon receipt into single-use volumes and record the number of times each aliquot is thawed. Avoid using aliquots that have been thawed more than a few times.

    • Degradation of Reagents Over Time: The activity of the enzyme and the integrity of cofactors and substrates can decline with age.

      • Solution: Prepare fresh solutions of critical reagents regularly. Note the preparation date on all solutions and discard them after their recommended shelf life.

Data on Reagent and Enzyme Stability

The following tables summarize quantitative data on the stability of key components in IDH assays.

Table 1: Stability of NADPH Under Various Conditions

ParameterConditionObservationHalf-life / Degradation RateReference
Temperature 19°C-> 8 hours[5]
37°CSignificant degradation~ 1 hour[5][6]
41°CRapid degradation~ 1 hour[5][6]
pH Acidic (< 7.4)Rapid loss of NADPHAt pH ~3 and 30°C, the pseudo-first order rate constant for degradation is 0.5 min⁻¹[6]
Neutral (pH 7)Moderate stabilityAt pH 7 and 30°C, the rate constant is 10⁻³ min⁻¹[6]
Alkaline (pH 8-10)Increased stabilityAt pH 10 and 30°C, the rate constant is 10⁻⁵ min⁻¹[6]
Buffer Phosphate and AcetateAccelerate degradation-[1]
Tris-HClRecommended for extended stability-[1]

Table 2: General Impact of Freeze-Thaw Cycles on Enzyme Activity

Number of Freeze-Thaw CyclesGeneral Effect on Enzyme ActivityNote
1-3Minimal to moderate activity loss for many enzymes.The extent of activity loss is enzyme-specific.
4-5Significant loss of activity for many enzymes.[4]Some sensitive enzymes, like glutathione (B108866) S-transferase, show significant decreases after only 3 cycles.[4]
>5Severe activity loss is expected.It is recommended to aliquot enzymes to avoid more than a few freeze-thaw cycles.[7]

Table 3: Thermal Stability of Wild-Type and Mutant IDH1

IDH1 VariantMelting Temperature (Tm)Reference
Wild-Type (WT)49.1 °C[8]
R132C46.8 °C[8]
R100Q51.9 °C[8]

This data was obtained via circular dichroism thermal shift assays.

Experimental Protocols

Protocol 1: Assessing the Stability of IDH Enzyme Over Time

Objective: To determine the stability of an IDH enzyme preparation under specific storage conditions.

Materials:

  • IDH enzyme stock solution

  • IDH assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • NADP⁺ solution

  • Isocitrate solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • Enzyme Preparation: Thaw a vial of IDH enzyme stock solution on ice. Aliquot the enzyme into multiple small, single-use tubes.

  • Storage: Store the aliquots at the desired temperature (e.g., -80°C, -20°C, or 4°C).

  • Time Points: At designated time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30), remove one aliquot from each storage condition.

  • Enzyme Activity Assay: a. Prepare a reaction mixture containing IDH assay buffer, NADP⁺, and isocitrate at their final assay concentrations. b. Add a defined amount of the thawed IDH enzyme to a well of the 96-well plate. c. Initiate the reaction by adding the reaction mixture to the well. d. Immediately measure the increase in absorbance at 340 nm over time in kinetic mode.

  • Data Analysis: a. Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each time point and storage condition. b. Normalize the activity at each time point to the activity at Day 0 to calculate the percentage of remaining activity. c. Plot the percentage of remaining activity against time for each storage condition to visualize the stability of the enzyme.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry) for IDH Stability

Objective: To assess the thermal stability of an IDH enzyme and determine its melting temperature (Tm) under different buffer conditions or in the presence of ligands.

Materials:

  • Purified IDH enzyme

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of proteins)

  • Buffers to be tested (e.g., Tris-HCl, phosphate buffer at various pH values)

  • Real-time PCR instrument with a thermal melt curve function

  • PCR plates

Methodology:

  • Reaction Setup: In each well of a PCR plate, prepare a reaction mixture containing:

    • IDH enzyme (at a final concentration of 1-5 µM)

    • The buffer to be tested

    • SYPRO Orange dye (at a final concentration of 5x)

    • (Optional) Ligand or inhibitor to be tested

  • Thermal Denaturation: a. Place the plate in the real-time PCR instrument. b. Set up a thermal melt protocol to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), with fluorescence readings taken at small temperature increments (e.g., every 0.5°C).

  • Data Analysis: a. The instrument software will generate a melt curve by plotting fluorescence intensity against temperature. b. The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve. c. Compare the Tm values of the IDH enzyme in different buffers or in the presence and absence of a ligand. A higher Tm indicates greater thermal stability.

Visualizations

IDH_Metabolic_Pathway cluster_Cytosol Cytosol cluster_Cofactors Cofactors Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG NADP NADP+ NADPH NADPH Isocitrate_cyto Isocitrate alpha_KG_cyto α-Ketoglutarate Isocitrate_cyto->alpha_KG_cyto Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_cyto->Two_HG IDH1 (Mutant) NADP->NADPH Reduction NADPH->NADP Oxidation

Caption: Simplified IDH metabolic pathway in the mitochondria and cytosol.

Troubleshooting_Workflow start Low or No IDH Activity check_reagents Check Reagent Stability (NADPH, Isocitrate) start->check_reagents reagents_ok Reagents Stable? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No check_enzyme Check Enzyme Handling reagents_ok->check_enzyme Yes prepare_fresh->check_enzyme enzyme_ok Proper Storage & Minimal Freeze-Thaw? check_enzyme->enzyme_ok aliquot_enzyme Aliquot and Store Enzyme Properly enzyme_ok->aliquot_enzyme No check_buffer Check Assay Buffer enzyme_ok->check_buffer Yes aliquot_enzyme->check_buffer buffer_ok pH 7.5-8.5 & Tris-based? check_buffer->buffer_ok optimize_buffer Optimize Buffer pH and Composition buffer_ok->optimize_buffer No positive_control Run Positive Control buffer_ok->positive_control Yes optimize_buffer->positive_control control_ok Positive Control Active? positive_control->control_ok instrument_issue Check Instrument Settings (Wavelength, Temp) control_ok->instrument_issue No assay_successful Assay Conditions Optimized control_ok->assay_successful Yes

Caption: Troubleshooting workflow for low or no IDH enzyme activity.

References

adjusting pH for optimal isocitrate dehydrogenase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their isocitrate dehydrogenase (IDH) experiments, with a specific focus on adjusting pH for optimal enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of isocitrate dehydrogenase (IDH) and where are they located?

A1: In eukaryotes, there are three primary isoforms of IDH. IDH1 is located in the cytoplasm and peroxisomes, while IDH2 and IDH3 are found in the mitochondria.[1]

Q2: What are the cofactor requirements for the different IDH isoforms?

A2: IDH1 and IDH2 are dependent on NADP+, while the mitochondrial isoform IDH3 uses NAD+.[1] All three isoforms also require a divalent cation for their catalytic activity, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺).[1]

Q3: What is the general principle behind spectrophotometric IDH activity assays?

A3: The most common assays for IDH activity are spectrophotometric.[1] They measure the increase in absorbance at 340 nm, which is a direct result of the reduction of NADP⁺ to NADPH (for IDH1 and IDH2) or NAD⁺ to NADH (for IDH3) during the oxidative decarboxylation of isocitrate to α-ketoglutarate.[1] The rate of this absorbance increase is directly proportional to the IDH enzyme activity.[1] Some commercial kits employ a colorimetric method where the NADPH or NADH produced reduces a probe, generating a colored product that can be measured around 450 nm.[1]

Q4: What is the optimal pH for isocitrate dehydrogenase activity?

A4: The optimal pH for IDH activity can vary depending on the specific isoform and the tissue source. Generally, most IDH enzymes exhibit optimal activity in a slightly basic environment. For instance, some isoforms have an optimal pH in the range of 8.0-8.7.[1] The substitution of different subunits within the enzyme can also alter the optimal pH; for example, one recombinant human IDH protein showed a pH optimum of 8.0, which shifted to 7.6 upon subunit substitution.[2] NAD-IDH from Chlamydomonas reinhardtii has shown an optimal pH of 8.0.[3] For E. coli IDH, activity increases from pH 6.0 to a peak at pH 7.5 before declining.[4]

Troubleshooting Guide

Q: Why is my measured IDH enzyme activity low or absent?

A: Low or undetectable enzyme activity can stem from several factors. Below are potential causes and their recommended solutions.

Potential CauseRecommended Solution
Suboptimal pH Most IDH enzymes have a narrow optimal pH range, typically between 7.5 and 8.7.[1][5] Verify that your assay buffer's pH is correct and optimized for your specific enzyme and experimental conditions. Perform a pH optimization experiment if necessary (see Protocol 1).
Incorrect Cofactor Ensure you are using the correct cofactor for the isoform being studied: NADP⁺ for IDH1 and IDH2, and NAD⁺ for IDH3.[1] Also, confirm the presence of a required divalent cation like Mg²⁺ or Mn²⁺.[1]
Enzyme Instability The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[1][5] Always keep the enzyme on ice during use and store it at the recommended temperature (e.g., -80°C) in aliquots.[5]
Reagent Instability NADPH is most stable under slightly basic conditions (pH 7.5-8.5) and can degrade in acidic environments or at higher temperatures.[5] Prepare NADPH solutions fresh in a suitable buffer like Tris-HCl.[5] Isocitrate solutions can also degrade with multiple freeze-thaw cycles.[5]
Presence of Inhibitors The sample may contain endogenous inhibitors. For example, ATP and NADH can act as allosteric inhibitors of IDH.[1] Consider purifying your sample to remove potential inhibitors if this is suspected.

Q: Why are my experimental results not reproducible?

A: A lack of reproducibility can often be traced to inconsistencies in reagent preparation and handling.[5]

Potential CauseRecommended Solution
Inconsistent Reagent Preparation Minor variations in buffer pH, reagent concentrations, or preparation methods can introduce significant variability.[5] Standardize all preparation steps and ensure the pH of your buffer is accurately measured and stable at the assay temperature.
Reagent Age and Storage The stability of the IDH enzyme, cofactors (NADPH/NADP⁺), and the isocitrate substrate can change over time, leading to inconsistent results.[5] Use fresh reagents whenever possible and adhere to strict storage protocols, such as storing enzymes in aliquots at -80°C.[5]
Variable Incubation Times For kinetic assays, ensure that the reaction time is sufficient to generate a detectable signal, particularly for samples with low enzyme activity.[1] For endpoint assays, ensure all samples are incubated for the exact same duration.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting suboptimal IDH enzyme activity.

G cluster_start Start cluster_checks Initial Checks cluster_solutions Solutions cluster_end Resolution start Low / No IDH Activity check_ph Is Assay Buffer pH Optimal? (e.g., 7.5-8.5) start->check_ph check_cofactors Are Correct Cofactors Present? (NADP+/NAD+, Mg2+/Mn2+) check_ph->check_cofactors Yes optimize_ph Adjust Buffer pH (See Protocol 1) check_ph->optimize_ph No check_reagents Are Reagents Stable? (Enzyme, Substrate, NADPH) check_cofactors->check_reagents Yes correct_cofactors Use Correct Cofactors IDH1/2 -> NADP+ IDH3 -> NAD+ check_cofactors->correct_cofactors No fresh_reagents Prepare Fresh Reagents Aliquot Enzyme Stock check_reagents->fresh_reagents No check_inhibitors Investigate Inhibitors (e.g., ATP, NADH) check_reagents->check_inhibitors Yes optimize_ph->check_cofactors correct_cofactors->check_reagents fresh_reagents->check_inhibitors purify Purify Sample check_inhibitors->purify Yes success Activity Restored check_inhibitors->success No purify->success

Caption: A logical workflow for troubleshooting suboptimal IDH activity.

Experimental Protocols

Protocol 1: Determining Optimal pH for IDH Activity

This protocol provides a method to determine the optimal pH for your specific isocitrate dehydrogenase enzyme under your experimental conditions.

Materials:

  • Purified IDH enzyme or sample lysate

  • Isocitrate solution

  • NADP⁺ or NAD⁺ solution

  • Series of buffers with overlapping pH ranges (e.g., Potassium Phosphate for pH 6.0-8.0, Tris-HCl for pH 7.5-9.0) prepared in 0.5 pH unit increments.[6]

  • Divalent cation solution (e.g., 100 mM MgCl₂)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • 96-well clear flat-bottom plate

Procedure:

  • Buffer Preparation: Prepare a set of assay buffers (e.g., 100 mM concentration) across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the pH is accurately adjusted at the intended assay temperature.[6]

  • Reaction Mix Preparation: For each pH point, prepare a master reaction mix. The final concentrations in the well should be saturating for the substrate and cofactor (e.g., 5 mM isocitrate, 1 mM NADP⁺/NAD⁺, and 5 mM MgCl₂).

  • Assay Setup:

    • In separate wells of a 96-well plate, add your enzyme sample (e.g., 5-50 µL of lysate).[7]

    • Add the corresponding pH buffer to bring the volume to 50 µL.[7]

    • Prepare background control wells for each pH containing the enzyme sample and buffer but no reaction mix.

  • Initiate Reaction: Start the reaction by adding 50 µL of the appropriate pH-specific Reaction Mix to each well.[7]

  • Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode, taking readings every minute for 15-30 minutes.

  • Data Analysis:

    • For each pH point, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the background control from the sample rate.

    • Plot the reaction rate (V₀) against the pH. The pH value that corresponds to the highest reaction rate is the optimal pH for your enzyme under these conditions.[6]

Protocol 2: Standard Spectrophotometric Assay for IDH Activity

This protocol is for measuring IDH activity using a standardized assay buffer.

Materials:

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂).[7]

  • Isocitrate solution (e.g., 100 mM).[7]

  • NADP⁺ or NAD⁺ solution (e.g., 10 mM).[7]

  • Sample containing IDH enzyme (e.g., cell lysate, purified enzyme).

  • Microplate spectrophotometer (340 nm).

  • 96-well clear flat-bottom plate.[7]

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold IDH Assay Buffer. Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet insoluble material. The resulting supernatant is the sample lysate.[7]

  • Reaction Mix Preparation: Prepare a master mix for all reactions. For each reaction, you will need final concentrations of ~5 mM isocitrate and ~1 mM NADP⁺ or NAD⁺ in the assay buffer.[7]

  • Assay:

    • Add 5-50 µL of the sample lysate to wells of the 96-well plate.

    • For a background control, add the same volume of lysate to a separate well.

    • Adjust the volume in all wells to 50 µL with IDH Assay Buffer.[7]

    • Initiate the reaction by adding 50 µL of the Reaction Mix to the sample wells. Add 50 µL of IDH Assay Buffer (without substrate/cofactor) to the background control wells.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for at least 10-30 minutes.

  • Calculation: Calculate the IDH activity using the rate of NADPH production, determined from the change in absorbance over time. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[8]

Protocol 3: Preparation of Common Buffers for IDH Assays

Accurate buffer preparation is critical for reliable results. Buffers should be selected based on their pKa, which should be close to the desired experimental pH.[6]

BufferpH RangePreparation of 0.1 M SolutionNotes
Potassium Phosphate 5.8 - 8.0Mix 0.1 M Monobasic Potassium Phosphate (KH₂PO₄) and 0.1 M Dibasic Potassium Phosphate (K₂HPO₄) to achieve the desired pH.Can inhibit some enzymes and may precipitate with divalent cations.[9]
Tris-HCl 7.5 - 9.0Dissolve 12.11 g of Tris base in ~800 mL of deionized water. Adjust pH with concentrated HCl. Bring final volume to 1 L.pH is temperature-sensitive. Prepare at the temperature of the intended experiment. A good choice for NADPH stability.[5]
HEPES 6.8 - 8.2Dissolve 23.83 g of HEPES in ~800 mL of deionized water. Adjust pH with 1 M NaOH. Bring final volume to 1 L.A "Good's" buffer, generally non-reactive with metal ions.[9]
MOPS 6.5 - 7.9Dissolve 20.93 g of MOPS in ~800 mL of deionized water. Adjust pH with 1 M NaOH. Bring final volume to 1 L.Another "Good's" buffer, useful for maintaining a stable pH.[9]

Note: Always use high-purity water and reagents. Calibrate your pH meter before use. The accuracy of these tables is typically within ± 0.05 pH at 23°C.[10]

IDH in Cellular Signaling

Isocitrate dehydrogenases are central enzymes in metabolism.[11] They catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key intermediate in the citric acid cycle.[12][13] Mutations in IDH1 and IDH2 are frequently found in various cancers and confer a new enzymatic function: the conversion of α-ketoglutarate to the oncometabolite R-2-hydroxyglutarate (2-HG).[12][14]

Wild-Type vs. Mutant IDH Signaling Pathway

The diagram below illustrates the canonical reaction of wild-type IDH and the neomorphic reaction of cancer-associated mutant IDH.

G cluster_wt Wild-Type IDH Pathway cluster_mutant Mutant IDH Pathway (Cancer) isocitrate Isocitrate wt_idh Wild-Type IDH1/2 isocitrate->wt_idh akg α-Ketoglutarate TCA Cycle TCA Cycle akg->TCA Cycle mut_akg α-Ketoglutarate wt_idh->akg nadph NADPH wt_idh->nadph nadp NADP+ nadp->wt_idh Reductive\nMetabolism Reductive Metabolism nadph->Reductive\nMetabolism mut_nadph NADPH mut_idh Mutant IDH1/2 mut_akg->mut_idh hg2 R-2-Hydroxyglutarate (Oncometabolite) Epigenetic\nAlterations Epigenetic Alterations hg2->Epigenetic\nAlterations mut_idh->hg2 mut_nadp NADP+ mut_idh->mut_nadp mut_nadph->mut_idh

Caption: Wild-type IDH vs. cancer-associated mutant IDH pathways.

References

Validation & Comparative

Isocitric Acid vs. Citric Acid: A Comparative Guide for Cellular Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct metabolic roles of two structurally similar, yet functionally diverse, tricarboxylic acid cycle intermediates.

In the intricate landscape of cellular metabolism, the structurally similar isomers, citric acid and isocitric acid, play pivotal yet distinct roles. Both are fundamental intermediates in the tricarboxylic acid (TCA) cycle, a central hub of energy production. However, their metabolic fates and regulatory functions diverge significantly once they are transported from the mitochondria to the cytosol. This guide provides a comprehensive comparison of this compound and citric acid for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Core Metabolic Differences at a Glance

While both molecules are six-carbon tricarboxylic acids, their subtle structural difference dictates their interaction with key metabolic enzymes, leading to divergent downstream effects. Citric acid is primarily a precursor for fatty acid synthesis, while this compound is a key source of NADPH for biosynthetic reactions and antioxidant defense.

Quantitative Data Summary

The following table summarizes the key quantitative parameters differentiating the metabolic impact of cytosolic citric acid and this compound.

ParameterCitric AcidThis compoundKey Enzyme(s)
Primary Metabolic Fate Cleavage to Acetyl-CoA and OxaloacetateOxidative decarboxylation to α-ketoglutarateATP Citrate (B86180) Lyase (ACLY)
Major Contribution Precursor for fatty acid and cholesterol synthesisNADPH production for reductive biosynthesis and antioxidant defenseACLY
Impact on Glycolysis Inhibits Phosphofructokinase-1 (PFK-1)Mildly inhibits Phosphofructokinase-1 (PFK-1) at high concentrations[1]PFK-1
Cellular Redox State Indirectly influences NAD+/NADH ratio through TCA cycle activityDirectly generates NADPH, influencing the NADP+/NADPH ratio[2]Malate (B86768) Dehydrogenase

Signaling Pathways and Metabolic Regulation

The differential roles of citric and this compound are rooted in their specific enzymatic pathways in the cytosol, which are crucial for maintaining cellular homeostasis.

Citric Acid: A Key Regulator of Lipogenesis and Glycolysis

When mitochondrial citrate is transported to the cytosol, it acts as a primary signal of energy abundance. Here, it is cleaved by ATP citrate lyase (ACLY) to produce acetyl-CoA, the fundamental building block for the synthesis of fatty acids and cholesterol.[3] Furthermore, cytosolic citrate is a potent allosteric inhibitor of phosphofructokinase-1 (PFK-1) , a rate-limiting enzyme in glycolysis.[4][5] This feedback mechanism effectively couples carbohydrate metabolism with lipid synthesis, ensuring that excess glucose is efficiently stored as fat.[6]

This compound: A Crucial Source of NADPH

In the cytosol, this compound is a substrate for the NADP+-dependent isocitrate dehydrogenase 1 (IDH1) . This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that concomitantly reduces NADP+ to NADPH.[7] NADPH is a critical reducing equivalent for a variety of anabolic pathways, including fatty acid synthesis, and is essential for the regeneration of the antioxidant glutathione, which protects the cell from oxidative damage.[2]

Visualizing the Metabolic Divergence

The following diagrams illustrate the distinct cytosolic fates of citric acid and this compound and a typical experimental workflow for their analysis.

cluster_cytosol Cytosol Citrate_m Citrate Isocitrate_m Isocitrate Citrate_m->Isocitrate_m Aconitase (ACO2) Citrate_c Citrate Citrate_m->Citrate_c Citrate Transporter Isocitrate_c Isocitrate Isocitrate_m->Isocitrate_c Citrate Transporter AcetylCoA Acetyl-CoA Citrate_c->AcetylCoA ACLY OAA Oxaloacetate Citrate_c->OAA ACLY alphaKG α-Ketoglutarate Isocitrate_c->alphaKG IDH1 NADPH NADPH Isocitrate_c->NADPH IDH1 FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids

Cytosolic fates of citric and this compound.

cluster_workflow Experimental Workflow start Cell Culture/ Tissue Sample extraction Metabolite Extraction (e.g., with cold methanol) start->extraction flux_analysis 13C Metabolic Flux Analysis start->flux_analysis analysis LC-MS/MS or Enzymatic Assay extraction->analysis quantification Quantification of Citrate & Isocitrate analysis->quantification data Data Analysis & Interpretation quantification->data flux_analysis->analysis

Workflow for analyzing citrate and isocitrate.

Experimental Protocols

Accurate differentiation and quantification of citric acid and this compound are crucial for studying their metabolic roles. Below are detailed methodologies for key experiments.

Quantification of Citric Acid and this compound by LC-MS/MS

This method allows for the simultaneous separation and quantification of citric acid and this compound from biological samples.

a. Sample Preparation (Cultured Cells):

  • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A mixed-mode column such as an Atlantis PREMIER BEH C18 AX Column is effective for separating these isomers.[9]

    • Mobile Phase A: Water with 0.2% formic acid.[8][10]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Gradient: A linear gradient from 1% B to 30% B over 10-15 minutes can achieve baseline separation.[11]

    • Flow Rate: 400 nL/min.[12]

    • Column Temperature: 35°C.[12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • MRM Transitions:

      • Citrate/Isocitrate (precursor ion m/z 191.019): Monitor transitions to product ions such as m/z 111.0 and m/z 87.0.

      • Internal Standard (e.g., Citric acid-D4): Use appropriate precursor and product ions for quantification.[10]

¹³C-Metabolic Flux Analysis

Stable isotope tracing with ¹³C-labeled glucose or glutamine allows for the determination of the metabolic flux through the TCA cycle and related pathways.

a. Cell Culture and Labeling:

  • Culture cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose or [U-¹³C₅]-glutamine, for a defined period.[13][14]

  • The labeling duration should be optimized to achieve a steady-state labeling of TCA cycle intermediates.[13]

b. Sample Preparation and Analysis:

  • Extract metabolites as described in the LC-MS/MS protocol.

  • Analyze the extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distribution of citrate, isocitrate, and other TCA cycle intermediates.[15]

c. Data Analysis:

  • The mass isotopomer data is used to calculate the relative contribution of different substrates to the citrate and isocitrate pools and to determine the flux through key enzymatic reactions.

Enzymatic Activity Assays

a. Aconitase (ACO2) Activity Assay: This assay measures the conversion of citrate to isocitrate. The production of isocitrate is coupled to the reduction of NADP+ by isocitrate dehydrogenase (IDH).

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MnCl₂, NADP+, and an excess of purified isocitrate dehydrogenase.

  • Reaction Initiation: Add the cell or mitochondrial lysate to the reaction mixture and initiate the reaction by adding the substrate, citrate.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.[16]

b. Isocitrate Dehydrogenase (IDH1/IDH2) Activity Assay: This assay measures the conversion of isocitrate to α-ketoglutarate.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and NADP+ (for IDH1/IDH2) or NAD+ (for IDH3).

  • Reaction Initiation: Add the cell lysate to the reaction mixture and initiate the reaction by adding the substrate, isocitrate.

  • Measurement: Monitor the increase in absorbance at 340 nm (for NADPH) or 340 nm (for NADH).

c. ATP Citrate Lyase (ACLY) Activity Assay: This assay measures the cleavage of citrate to acetyl-CoA and oxaloacetate. The reaction is coupled to the oxidation of NADH by malate dehydrogenase.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, Coenzyme A, and an excess of malate dehydrogenase and NADH.

  • Reaction Initiation: Add the cell lysate to the reaction mixture and initiate the reaction by adding the substrate, citrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Conclusion

While citric acid and this compound are closely related isomers within the TCA cycle, their distinct cytosolic fates have profound implications for cellular metabolism. Citric acid serves as a key precursor for lipogenesis and a regulator of glycolysis, while this compound is a primary source of NADPH for biosynthesis and antioxidant defense. Understanding these differences is critical for researchers studying metabolic regulation in various physiological and pathological contexts, including metabolic disorders and cancer. The experimental protocols provided in this guide offer a robust framework for the accurate quantification and functional analysis of these two crucial metabolites.

References

Isocitric Acid: A Comparative Guide for Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a significant biomarker in various fields, from oncology to food science.[1] Its levels and the activity of its related enzymes can indicate metabolic dysregulation associated with several diseases. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in its validation as a robust biomarker.

This compound as a Biomarker in Oncology

Mutations in the isocitrate dehydrogenase (IDH) enzymes, which catalyze the conversion of isocitrate to α-ketoglutarate, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[3][4] This has positioned both IDH and this compound as potential biomarkers for cancer diagnosis and prognosis.

Comparative Analysis of this compound with Other Cancer Biomarkers

While direct quantitative data on the sensitivity and specificity of this compound as a standalone biomarker for many cancers are still emerging, the diagnostic potential of the related enzyme, IDH, has been investigated. For instance, in non-small cell lung cancer (NSCLC), serum IDH levels have shown promise.

BiomarkerCancer TypeSensitivitySpecificityArea Under Curve (AUC)Notes
IDH1 Lung Adenocarcinoma76.2% - 77.1%76.6% - 82.9%0.810 - 0.858Significantly higher diagnostic value than CA125, Cyfra21-1, or CEA. Combining IDH1 with these markers improves diagnostic efficacy.[5]
IDH2 Non-Small Cell Lung Cancer82.1%77.2%0.83Higher concentrations found in NSCLC patients.[6]
CA125 Ovarian Cancer50-62% (early stage)73-77%-Lacks specificity and is elevated in other conditions.[7]
CEA Colorectal CancerVariableVariable-Used for monitoring disease progression rather than early diagnosis.
PSA Prostate CancerHighLow-High false-positive rate.

Note: More research is needed to establish the specific sensitivity and specificity of this compound itself as a circulating biomarker for various cancers and to compare it directly with the established markers listed above.

This compound as a Biomarker in Metabolic Disorders

Beyond cancer, this compound is a potential biomarker for other metabolic conditions, such as non-alcoholic fatty liver disease (NAFLD).[1] Its role in the TCA cycle makes it a direct indicator of mitochondrial function.[4]

This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)

The validation of this compound as a specific biomarker for NAFLD is an active area of research. While studies have identified various biomarkers for different stages of NAFLD, specific data on this compound's performance is not yet well-established in large clinical trials.[8][9] Current non-invasive methods often rely on panels of markers.

Biomarker/PanelStage of NAFLDPerformance MetricValue
Cytokeratin 18 (CK-18) NASH-Promising for identifying hepatocyte apoptosis.[8]
FibroTest FibrosisAUROC0.88 (for advanced fibrosis)
NAFLD Fibrosis Score (NFS) Advanced Fibrosis-A composite score based on multiple clinical parameters.[10]
Pro-C3 Advanced FibrosisAUROC0.91

Note: The table highlights the need for further studies to quantify the diagnostic and prognostic value of this compound in NAFLD in comparison to existing biomarker panels.

Experimental Protocols

Accurate quantification of this compound is critical for its validation as a biomarker. The two primary methods are enzymatic assays and High-Performance Liquid Chromatography (HPLC).

Enzymatic Determination of D-Isocitric Acid

This method is based on the oxidative decarboxylation of D-isocitric acid by the enzyme isocitrate dehydrogenase (ICDH) in the presence of NADP+. The resulting increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the D-isocitric acid concentration.

Principle of the Assay:

D-Isocitric acid + NADP⁺ ---(Isocitrate Dehydrogenase)--> α-Ketoglutarate + CO₂ + NADPH + H⁺[1]

Sample Preparation:

  • Serum/Plasma: Samples should be deproteinized.

  • Tissue: Homogenize the tissue in a suitable buffer and centrifuge to remove cellular debris.[1]

Assay Procedure (General):

  • Prepare a reaction mixture containing buffer (e.g., Glycylglycine buffer, pH 7.4), and NADP⁺ solution.

  • Add the prepared sample to the reaction mixture.

  • Measure the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding the ICDH enzyme solution.

  • Incubate until the reaction is complete.

  • Measure the final absorbance (A2) at 340 nm.

  • Calculate the change in absorbance (ΔA = A2 - A1) and determine the this compound concentration using the molar extinction coefficient of NADPH.[1]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the simultaneous analysis of multiple organic acids.

Principle of the Method:

This compound is separated from other components in a sample using a reversed-phase C18 column with an acidic mobile phase to suppress ionization. Detection is typically performed with a UV detector at a low wavelength (around 210 nm).[11]

Sample Preparation:

  • Liquid Samples (e.g., serum, plasma): Centrifuge to remove particulates and filter through a 0.22 µm or 0.45 µm syringe filter.[11]

  • Solid Samples (e.g., tissue): Homogenize and extract the organic acids.

HPLC Conditions (Typical):

ParameterValue
Column Reversed-phase C18
Mobile Phase Acidic buffer (e.g., 0.1% phosphoric acid in water)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 - 20 µL

Quantification:

A calibration curve is generated using standard solutions of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.[12]

Signaling Pathways and Experimental Workflows

IDH Mutation Signaling Pathway in Cancer

IDH_Mutation_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Effects Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 NADP+ -> NADPH alpha_KG_cytosol α-Ketoglutarate mutIDH1 Mutant IDH1 alpha_KG_cytosol->mutIDH1 NADPH -> NADP+ wtIDH1->alpha_KG_cytosol two_HG 2-Hydroxyglutarate (2-HG) mutIDH1->two_HG TET_enzymes TET Family (DNA Demethylation) two_HG->TET_enzymes Inhibition Histone_demethylases Histone Demethylases two_HG->Histone_demethylases Inhibition Prolyl_hydroxylases Prolyl Hydroxylases two_HG->Prolyl_hydroxylases Inhibition Epigenetic_dysregulation Epigenetic Dysregulation TET_enzymes->Epigenetic_dysregulation Histone_demethylases->Epigenetic_dysregulation Blocked_differentiation Blocked Cellular Differentiation Epigenetic_dysregulation->Blocked_differentiation Oncogenesis Oncogenesis Blocked_differentiation->Oncogenesis

Caption: Oncogenic cascade initiated by IDH1 mutations.

General Experimental Workflow for this compound Quantification

Experimental_Workflow start Start: Biological Sample (Serum, Plasma, Tissue) sample_prep Sample Preparation (e.g., Deproteinization, Homogenization) start->sample_prep extraction Extraction of Organic Acids sample_prep->extraction analysis Analytical Method extraction->analysis enzymatic_assay Enzymatic Assay analysis->enzymatic_assay Method 1 hplc HPLC Analysis analysis->hplc Method 2 data_acquisition_enzymatic Data Acquisition (Absorbance at 340 nm) enzymatic_assay->data_acquisition_enzymatic data_acquisition_hplc Data Acquisition (Chromatogram at 210 nm) hplc->data_acquisition_hplc quantification Quantification data_acquisition_enzymatic->quantification data_acquisition_hplc->quantification end End: this compound Concentration quantification->end

Caption: General workflow for quantifying this compound.

Conclusion

This compound holds considerable promise as a biomarker, particularly in the context of cancers with IDH mutations and potentially in metabolic disorders like NAFLD. Its central role in metabolism provides a direct window into cellular function. However, for its widespread clinical adoption, further validation is required. This includes larger cohort studies to establish definitive sensitivity and specificity against current gold standards and the standardization of analytical protocols. The information and methodologies presented in this guide offer a solid foundation for researchers to build upon in the exciting and rapidly evolving field of biomarker discovery.

References

A Comparative Guide to Isocitric Acid Analysis: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isocitric acid, a key intermediate in the citric acid cycle, is paramount for understanding cellular metabolism and disease states. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to aid in selecting the optimal method for your research needs.

At a Glance: Key Performance Metrics

The choice between GC-MS and LC-MS for this compound analysis depends on various performance characteristics. While specific results can vary based on the sample matrix and instrumentation, the following table summarizes the expected performance for this compound analysis.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ng/mL to pg/mL rangeLow ng/mL to pg/mL range[1][2]
Limit of Quantitation (LOQ) Low ng/mL range[1][2]0.005 to 1.5 µg/mL[2]
Linearity (R²) > 0.99≥ 0.9906[2]
Precision (%RSD) < 15%≤ 14.87%[2]
Accuracy (%Recovery) 85-115%90-110%[1][2]
Sample Throughput Lower (due to derivatization)[2]Higher (direct injection possible)[2]
Matrix Effects Less proneMore prone to ion suppression/enhancement[2]
Compound Volatility Requires derivatization for non-volatile compounds like this compound[1][2]No derivatization required[2]

The Analytical Workflow: A Visual Comparison

The primary difference in the analytical workflow between GC-MS and LC-MS for this compound analysis lies in the sample preparation stage. GC-MS requires a chemical derivatization step to make the non-volatile this compound amenable to gas-phase analysis. In contrast, LC-MS can directly analyze this compound in its native form from a liquid sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction of Organic Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Injection Injection Derivatization->GC_Injection Volatile Analyte GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Data

GC-MS Workflow for this compound Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Extraction Extraction/Protein Precipitation Sample->Extraction Filtration Filtration/Dilution Extraction->Filtration LC_Injection Injection Filtration->LC_Injection Direct Analysis LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Data

LC-MS Workflow for this compound Analysis

In-Depth Comparison

GC-MS: The Classic Approach

Gas Chromatography-Mass Spectrometry is a robust and highly reproducible technique for the analysis of volatile and semi-volatile compounds. For non-volatile organic acids like this compound, a crucial derivatization step is required to increase their volatility.[1][2] This is typically achieved through silylation, which replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

  • Advantages:

    • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.

    • Robust and Reproducible: Well-established methods and extensive spectral libraries for compound identification.[2]

    • Less Susceptible to Matrix Effects: The derivatization and extraction steps can help to clean up the sample, reducing interference from the sample matrix.[2]

  • Disadvantages:

    • Requires Derivatization: The mandatory derivatization step adds time and complexity to the sample preparation process and can introduce variability.[2][3]

    • Lower Sample Throughput: The multi-step sample preparation limits the number of samples that can be processed in a given time.[2]

    • Potential for Analyte Degradation: Some thermally labile compounds may degrade at the high temperatures used in the GC injector and column.

LC-MS: The Modern Powerhouse

Liquid Chromatography-Mass Spectrometry has emerged as a powerful tool for the analysis of a wide range of compounds, including polar and non-volatile molecules like this compound. A key advantage of LC-MS is the ability to analyze many compounds in their native form without the need for derivatization.[2]

  • Advantages:

    • Direct Analysis: No derivatization is required for this compound, simplifying sample preparation and increasing throughput.[2]

    • High Sensitivity and Selectivity: Particularly with tandem mass spectrometry (MS/MS), LC-MS offers excellent sensitivity and the ability to distinguish this compound from its isomer, citric acid.

    • Suitable for Thermally Labile Compounds: The analysis is performed at or near room temperature, preventing the degradation of sensitive analytes.

  • Disadvantages:

    • Matrix Effects: More susceptible to ion suppression or enhancement from co-eluting compounds in the sample matrix, which can affect accuracy and precision.[2]

    • Chromatographic Resolution: While modern UHPLC systems offer excellent separation, achieving baseline separation of isomers like citric and this compound can still be challenging and may require specialized columns or mobile phases.

Experimental Protocols

GC-MS Protocol for this compound Analysis

This protocol outlines a general procedure for the analysis of this compound in a biological sample using GC-MS with silylation.

  • Sample Extraction:

    • To 100 µL of sample (e.g., plasma, tissue homogenate), add a suitable internal standard.

    • Extract the organic acids using a solvent mixture such as chloroform/methanol or perform a protein precipitation with a cold organic solvent.

    • Centrifuge the sample to pellet precipitated proteins and other debris.

    • Transfer the supernatant containing the organic acids to a clean tube.

  • Drying:

    • Evaporate the supernatant to complete dryness under a stream of nitrogen gas at a controlled temperature (e.g., 50°C).

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and incubate at a specific temperature and time (e.g., 70°C for 2 hours) to ensure complete derivatization.[4]

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[5]

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically in splitless mode.

    • Oven Temperature Program: Start at an initial temperature (e.g., 70°C, hold for 2 min), then ramp the temperature at a controlled rate (e.g., 3°C/min to 200°C, then 20°C/min to 320°C and hold for 10 min).[4]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use Electron Ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.

LC-MS/MS Protocol for this compound Analysis

This protocol provides a general method for the direct analysis of this compound in a biological sample using LC-MS/MS.

  • Sample Preparation:

    • To 10 µL of sample (e.g., plasma), add 80 µL of a cold organic solvent (e.g., acetonitrile (B52724) or 5% trichloroacetic acid) containing a suitable internal standard (e.g., deuterated citric acid).[6]

    • Vortex the mixture for 30 seconds and incubate on ice for 5 minutes to precipitate proteins.[6]

    • Centrifuge the sample at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[6]

    • Transfer the supernatant to an autosampler vial for injection. For urine samples, a simple dilution with 0.2% formic acid followed by filtration may be sufficient.[6]

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase column suitable for polar analytes, such as a C18 or a mixed-mode column, is typically used. For example, an ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm).[1]

    • Mobile Phase: A gradient elution using two solvents is common.

      • Mobile Phase A: Water with a small amount of an acid (e.g., 0.1% formic acid).

      • Mobile Phase B: An organic solvent like acetonitrile with the same concentration of acid.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[1]

    • Injection Volume: 2-10 µL.

    • MS/MS Detection:

      • Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for organic acids.[7]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

  • GC-MS is a highly robust and reproducible method that benefits from excellent chromatographic separation and extensive spectral libraries. However, the mandatory derivatization step makes it more time-consuming and less suitable for high-throughput applications.

  • LC-MS/MS offers the significant advantage of direct analysis, leading to simpler sample preparation and higher throughput. It is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. However, it can be more susceptible to matrix effects, which may require careful method development and validation.

The selection of the most appropriate technique will ultimately depend on the specific goals of the study, the nature of the sample matrix, the required sensitivity and throughput, and the available instrumentation and expertise. For broad, untargeted metabolic profiling where a wide range of organic acids are of interest, GC-MS remains a strong contender. For high-throughput, targeted quantification of this compound in complex biological matrices, LC-MS/MS is often the preferred method.

References

accuracy and precision of isocitric acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isocitric Acid Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of this compound, a critical intermediate in the citric acid (TCA) cycle, is paramount for metabolic research, drug development, and quality control in the food and beverage industry.[1][2] this compound levels can serve as a significant indicator of metabolic flux and cellular health.[1] This guide provides an objective comparison of the most common analytical methods for this compound quantification, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their specific needs.

Performance Comparison of this compound Quantification Methods

The choice of a quantification method is influenced by several factors, including the required sensitivity and specificity, the nature of the sample matrix, and the available instrumentation.[1] The following table summarizes the key performance characteristics of major analytical techniques.

MethodPrincipleAccuracy/Recovery (%)Precision (CV/RSD %)Limit of Detection (LOD) / Limit of Quantification (LOQ)Linearity Range
Enzymatic Assay Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase (ICDH).[1][2]101 - 113%[3]~1 - 2%[1]LOD: 0.25 - 1.0 mg/L[1]; 0.354 mg/L[4] / LOQ: ~6.0 mg/L[2]1 - 80 µ g/assay [4]
HPLC-UV Chromatographic separation on a C18 column followed by UV detection at ~210 nm.[1][2]82 - 110%[2]Repeatability: 0.4 - 2.3%; Reproducibility: 1.2 - 5.0%[2][5]LOD: 0.03 - 3.31 µg/mL / LOQ: 0.10 - 11.03 µg/mL[2][5]5 - 100 µg/mL[3]
GC-MS Gas chromatographic separation of volatile derivatives (e.g., TMS esters) with mass spectrometric detection.[1]80.7 - 117.4% (general for GC-MS)[6]< 5% (general for GC-MS)[6]LOD: 0.2 - 0.4 ng/mL / LOQ: 0.6 - 1.0 ng/mL (general for GC-MS)[6]Not explicitly stated
LC-MS/MS Liquid chromatographic separation coupled with tandem mass spectrometry for high sensitivity and specificity.[1]≤ 15% inaccuracy (general)[7]≤ 15% (general)[7]High sensitivity, ideal for complex biological matrices.[1]1.25 - 3000 ng/mL (general)[7]
Capillary Electrophoresis (CE/CITP) Separation based on the charge-to-mass ratio and electrophoretic mobility of ions in a capillary.[3]98 - 103%[3]< 2.3%[8]LOD: 1.5 mg/L / LOQ: Not explicitly stated[8]5 - 100 mg/L[3][8]

Visualized Pathways and Workflows

This compound in the Tricarboxylic Acid (TCA) Cycle

This compound is a key intermediate in the TCA cycle, a central metabolic hub for cellular energy production.[9] It is formed from citrate (B86180) and is subsequently oxidized to α-ketoglutarate by the enzyme isocitrate dehydrogenase, a reaction that produces NADH.[9][10]

TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

The role of Isocitrate in the TCA Cycle.
General Experimental Workflow for Metabolite Quantification

The quantification of metabolites like this compound typically follows a structured workflow, from sample collection to data analysis. This process ensures that results are reliable and reproducible.[11][12]

Experimental_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Sample Collection (e.g., Plasma, Tissue, Juice) B Sample Preparation (e.g., Extraction, Derivatization) A->B C Instrumental Analysis (e.g., LC-MS/MS, HPLC, GC-MS) B->C D Data Acquisition & Processing (Peak Integration, Normalization) C->D E Statistical Analysis & Quantification D->E F Biological Interpretation E->F

A typical workflow for metabolite quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of experimental results and for ensuring data quality.[1] Below are representative protocols for the key methods discussed.

Enzymatic Assay Protocol

This method is highly specific for D-isocitric acid and relies on the enzyme isocitrate dehydrogenase (ICDH).[2]

  • Principle : ICDH catalyzes the oxidative decarboxylation of D-isocitric acid to α-ketoglutarate. This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH, and the increase in absorbance at 340 nm due to NADPH formation is directly proportional to the this compound concentration.[2][4]

  • Sample Preparation :

    • Clear Liquid Samples : Dilute the sample with deionized water to ensure the this compound concentration is within the assay's linear range (e.g., 0.01 to 0.80 g/L).[4]

    • Turbid Samples : Centrifuge or filter the sample prior to dilution.[13]

    • Solid Samples : Homogenize the sample and extract with water. Clarify the extract by centrifugation or filtration.

  • Assay Procedure (Manual) :

    • Pipette buffer solution and the prepared sample into a cuvette.[1]

    • Add NADP+ solution, mix, and incubate for approximately 2-5 minutes.[1][2] Read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding the ICDH enzyme solution.[2]

    • Mix and incubate until the reaction is complete (typically 3-15 minutes).[2][4] Read the final absorbance (A2).

  • Quantification : Calculate the absorbance difference (ΔA = A2 - A1) for the sample and a reagent blank. The concentration is determined using the molar extinction coefficient of NADPH.[2]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a robust technique for separating and quantifying organic acids in various matrices.[14]

  • Principle : this compound is separated from other sample components on a reversed-phase C18 column. An acidic mobile phase is used to suppress the ionization of the acid, allowing for its detection by a UV detector at approximately 210 nm.[14]

  • Sample Preparation :

    • Dissolve or dilute the sample (e.g., 1 gram of a solid sample in 100 mL of water).[1][3]

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[14]

  • Chromatographic Conditions :

    • Column : Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or a similar C18 column.[1]

    • Mobile Phase : 0.1% phosphoric acid in water.[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Detection : UV at 210 nm.[2]

    • Column Temperature : 35°C.[1]

  • Quantification : A calibration curve is generated by injecting standards of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration by comparing it to the calibration curve.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and is particularly useful for complex samples, though it requires derivatization.

  • Principle : this compound, being non-volatile, must first be derivatized to a volatile form (e.g., trimethylsilyl (B98337) (TMS) ester). The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

  • Sample Preparation & Derivatization :

    • Extract this compound from the sample matrix.

    • Evaporate the solvent to complete dryness.[1]

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and heat to form the TMS derivative.[1][15]

  • GC-MS Conditions :

    • Column : A non-polar capillary column such as a DB-5ms.[15]

    • Carrier Gas : Helium.[15]

    • Temperature Program : An initial oven temperature is held and then ramped to a final temperature to ensure the elution of derivatized compounds.[1]

    • Ionization : Typically Electron Impact (EI) at 70 eV.[1]

    • Detection : Full-scan mass spectra (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

  • Quantification : An internal standard is typically used for quantification. The ratio of the peak area of the analyte to the internal standard is plotted against concentration to create a calibration curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the method of choice for high sensitivity and specificity, especially in complex biological samples like plasma.[1]

  • Principle : This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

  • Sample Preparation :

    • For plasma or serum, perform protein precipitation by adding a cold solvent like acetonitrile, often containing an internal standard.[1]

    • Centrifuge the sample to pellet the precipitated proteins.

    • The resulting supernatant can be diluted and directly injected into the LC-MS/MS system.[1]

  • LC-MS/MS Conditions :

    • LC Column : A reversed-phase column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).[1]

    • Mobile Phase : A gradient elution using water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid.[1]

    • Ionization Source : Electrospray Ionization (ESI), typically in negative ion mode for organic acids.[1]

    • MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.[1]

  • Quantification : A calibration curve is generated using matrix-matched standards to account for matrix effects. The peak area ratio of the analyte to the internal standard is used for quantification.[1]

Capillary Electrophoresis (CE) Protocol

CE provides rapid and highly efficient separations of charged molecules with minimal sample preparation.[16][17][18]

  • Principle : Charged analytes migrate at different velocities in an electrolyte-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-mass ratio of the analytes.[19]

  • Sample Preparation :

    • For many samples, such as fruit juices, the only required preparation is dilution and filtration.[16]

  • CE Conditions :

    • Capillary : Fused silica (B1680970) capillary (e.g., 50 µm I.D., 57 cm length).[15][16]

    • Electrolyte (Buffer) : 200 mM phosphate buffer at pH 7.50.[16]

    • Separation Voltage : -14 kV to -25 kV.[15][16]

    • Detection : Direct or indirect UV detection (e.g., at 200 nm or 254 nm).[15][16]

  • Quantification : A calibration curve is constructed by analyzing standard solutions of known concentrations. The peak area or height of this compound in the sample electropherogram is used for quantification.

References

A Researcher's Guide to Isocitric Acid Assay Kits: Performance and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isocitric acid, a key intermediate in the citric acid cycle, is crucial for metabolic studies and quality assessment in the food and beverage industry. Enzymatic assay kits offer a sensitive and specific method for this purpose. This guide provides a comparative overview of commercially available this compound assay kits, their performance characteristics, and detailed protocols for their validation.

Principle of this compound Enzymatic Assays

The majority of commercially available this compound assay kits operate on the same enzymatic principle. The enzyme isocitrate dehydrogenase (ICDH) catalyzes the oxidative decarboxylation of D-isocitric acid. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) is reduced to NADPH. The resulting increase in NADPH concentration is directly proportional to the amount of this compound in the sample and can be quantified by measuring the increase in absorbance at 340 nm. Some kits may employ a colorimetric method where the NADPH produced reduces a probe to generate a colored product, which is measured at a different wavelength (e.g., 450 nm or 565 nm).

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  node [shape=box, style=rounded, fontname = "Arial", fontsize = 12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
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Isocitric_Acid [label="this compound"]; NADP [label="NADP+"]; ICDH [label="Isocitrate\nDehydrogenase (ICDH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_KG [label="α-Ketoglutarate"]; NADPH [label="NADPH"]; Absorbance [label="Measure Absorbance\n at 340 nm", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Isocitric_Acid -> alpha_KG [label="+ CO2"]; NADP -> NADPH; Isocitric_Acid -> ICDH [style=invis]; NADP -> ICDH [style=invis]; ICDH -> alpha_KG; ICDH -> NADPH; NADPH -> Absorbance; }

Figure 2: General workflow for the validation of an this compound assay kit.
Linearity Assessment

Objective: To determine the range over which the assay response is directly proportional to the concentration of this compound.

Protocol:

  • Prepare a series of at least five dilutions of the this compound standard provided with the kit, covering a range that includes the expected concentrations of the samples.

  • Run each dilution in triplicate according to the kit's instructions.

  • Measure the absorbance for each dilution.

  • Plot the mean absorbance values against the corresponding concentrations of this compound.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). A value of R² > 0.99 is generally considered to indicate good linearity.[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol:

  • Prepare a blank sample (a matrix similar to the test samples but without this compound) and a series of low-concentration this compound standards.

  • Measure the absorbance of the blank sample in at least 10 replicates.

  • Calculate the mean (μB) and standard deviation (σB) of the blank readings.

  • LOD is typically calculated as μB + 3σB.[2][3]

  • LOQ is the lowest concentration that can be measured with acceptable precision and accuracy and is often calculated as μB + 10σB.[3]

  • Alternatively, the LOD can be determined as the lowest concentration that gives a signal-to-noise ratio of at least 3, and the LOQ as the concentration that gives a signal-to-noise ratio of at least 10.[2]

Precision (Intra- and Inter-Assay)

Objective: To assess the repeatability and reproducibility of the assay.

Protocol:

  • Intra-Assay Precision:

    • Prepare three samples with low, medium, and high concentrations of this compound.

    • Assay each sample in at least 10 replicates within the same run.[4][5]

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for each sample. The CV% is calculated as (Standard Deviation / Mean) * 100.

    • An intra-assay CV of <10% is generally considered acceptable.[4][5]

  • Inter-Assay Precision:

    • Use the same three samples with low, medium, and high concentrations of this compound.

    • Assay these samples in triplicate on different days, by different analysts, or using different batches of reagents.

    • Calculate the mean, standard deviation, and CV% for each sample across all runs.

    • An inter-assay CV of <15% is generally considered acceptable.[4][5]

Accuracy (Spike-Recovery)

Objective: To evaluate the effect of the sample matrix on the quantification of this compound and determine the accuracy of the assay.

Protocol:

  • Select a representative sample matrix.

  • Divide the sample into two aliquots.

  • "Spike" one aliquot with a known concentration of this compound standard. The other aliquot remains unspiked.

  • Assay both the spiked and unspiked samples in triplicate.

  • Calculate the percentage recovery using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spike] * 100.[6][7][8]

  • A recovery rate between 80% and 120% is generally considered acceptable.[9][10]

Conclusion

The selection of an appropriate this compound assay kit should be based on a thorough evaluation of its performance characteristics in the context of the specific research application. While manufacturers provide valuable performance data, it is imperative for researchers to conduct their own validation studies to ensure the accuracy and reliability of their results. The protocols outlined in this guide provide a framework for a comprehensive validation of any this compound assay kit.

References

A Comparative Guide to HPLC and Enzymatic Methods for Isocitric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isocitric acid is crucial for various applications, including metabolic research and the quality control of food and beverages. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific analytical needs.

Methodology Principles

Enzymatic Assay: This method relies on the high specificity of the enzyme isocitrate dehydrogenase (ICDH). In the presence of this enzyme, D-isocitric acid is oxidatively decarboxylated to α-ketoglutarate. This reaction involves the simultaneous reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. The amount of NADPH produced is directly proportional to the initial concentration of D-isocitric acid and can be conveniently measured by the increase in absorbance at 340 nm.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent). For this compound analysis, a

A Comparative Guide to Isocitric Acid Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is paramount for metabolic research and drug discovery. This guide provides an objective comparison of prevalent analytical methods for measuring this compound, supported by performance data and detailed experimental protocols.

Data Presentation: Performance Characteristics of this compound Quantification Methods

The selection of an appropriate quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of major analytical techniques for this compound determination.

ParameterEnzymatic AssayHigh-Performance Liquid Chromatography (HPLC)-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase (ICDH).[1]Chromatographic separation based on polarity followed by UV detection.[2]Separation and identification of volatile compounds after derivatization.[1][3]Chromatographic separation coupled with highly sensitive and specific mass detection.[1][4]
Linearity Range 1 - 80 µg per assay.[5][6]5 - 100 µg/mL.[6][7]Varies with derivatization and instrument.Wide dynamic range, often sub-µM to mM.[8][9]
Limit of Detection (LOD) 0.25 - 1.0 mg/L.[1]~0.05% in solid samples.[7]Dependent on derivatization and matrix.0.6 µM.[8]
Limit of Quantification (LOQ) 6.0 mg/L.[1]0.2 to 6 µg/mL in solution.[10]Dependent on derivatization and matrix.0.2 to 6 µg/mL in solution.[10]
Precision (CV/RSD) Typically 1-2% RSD.[1]Intra-day: 1.366%, Inter-day: 1.601%.[1]High precision with internal standards.High precision with internal standards.
Accuracy/Recovery Good; can be assessed with spiking.[11]98-99% from spiked samples.[1][7]High accuracy with appropriate internal standards.High accuracy, often within 80-120%.[10]
Specificity High for D-isocitric acid.[2]Co-elution can be an issue; dependent on separation.High, based on mass fragmentation patterns.[12]Very high, based on parent-daughter ion transitions.[1]
Throughput High, suitable for 96-well plates.[13][14]Moderate, dependent on run time.Lower, due to derivatization and run times.Moderate to high, depending on the LC method.
Sample Type Tissues, cells, serum, plasma, food.[8][14]Fruit juices, food additives.[15]Biological fluids, tissue extracts.[16][17]Plasma, biological fluids, cell lysates.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of this compound in the TCA cycle and a general workflow for its quantification.

Isocitric_Acid_in_TCA_Cycle cluster_IDH_reaction Citrate Citrate Isocitrate This compound Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG IDH Isocitrate->alphaKG CO2 CO2 NAD NAD+ / NADP+ NADH NADH / NADPH NAD->NADH IDH Isocitrate Dehydrogenase (IDH) NAD->IDH Aconitase Aconitase IDH->NADH IDH->CO2

This compound's role in the TCA cycle.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization (Tissues/Cells) Extraction Extraction Centrifugation Centrifugation/ Filtration Derivatization Derivatization (for GC-MS) Enzymatic Enzymatic Assay Centrifugation->Enzymatic HPLC HPLC-UV Centrifugation->HPLC LCMSMS LC-MS/MS Centrifugation->LCMSMS GCMS GC-MS Derivatization->GCMS StandardCurve Standard Curve Generation Enzymatic->StandardCurve HPLC->StandardCurve GCMS->StandardCurve LCMSMS->StandardCurve Quantification Quantification StandardCurve->Quantification

General workflow for this compound measurement.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.

Enzymatic Assay Protocol

This method relies on the specific enzymatic conversion of D-isocitric acid by isocitrate dehydrogenase (ICDH), leading to the formation of NADPH, which is measured spectrophotometrically at 340 nm.[2][5]

A. Reagents and Equipment

  • Enzymatic assay kit for D-isocitric acid (containing buffer, NADP+, and ICDH).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes (1 cm path length).

  • Micropipettes and tips.

  • Deionized water.

  • 96-well microplates (for high-throughput).

B. Sample Preparation

  • Liquid Samples (e.g., fruit juice, cell culture media):

    • Use clear, colorless, and practically neutral liquid samples directly or after dilution.[18]

    • Filter or centrifuge turbid solutions to remove particulate matter.[18]

    • Degas samples containing carbon dioxide.[18]

    • For colored samples, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary to reduce interference.[15]

    • Adjust the sample pH to approximately 7.4.[19]

  • Solid or Semi-Solid Samples (e.g., tissues):

    • Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[5]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.[5]

    • Collect the supernatant for the assay. The sample should be diluted to fall within the assay's linear range.[1]

C. Assay Procedure (Manual)

  • Pipette buffer solution and the sample into a cuvette.

  • Add the NADP+ solution and mix by inversion.

  • Measure the initial absorbance (A1) at 340 nm after about 2-5 minutes.[2]

  • Start the reaction by adding the ICDH enzyme solution.

  • Mix thoroughly and incubate for approximately 15 minutes at 37°C or until the reaction is complete.[2]

  • Record the final absorbance (A2).

  • Calculate the change in absorbance (ΔA = A2 - A1).

  • Determine the this compound concentration using a standard curve or the molar extinction coefficient of NADPH.[2]

High-Performance Liquid Chromatography (HPLC)-UV Protocol

HPLC separates this compound from other components in the sample matrix before quantification by UV detection, typically at 210 nm.[1][2]

A. Reagents and Equipment

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm).[1][7]

  • Mobile phase: 0.1% phosphoric acid in HPLC-grade water.[1][7]

  • This compound standard.

  • Syringe filters (0.45 µm).

B. Sample Preparation

  • For solid samples, dissolve a known weight (e.g., 1 gram) in a known volume of deionized water (e.g., 100 mL).[6][7]

  • For liquid samples, dilute as necessary with HPLC-grade water.

  • Filter the sample through a 0.45 µm syringe filter before injection.[15]

C. Chromatographic Conditions

  • Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or similar C18 column.[1][7]

  • Mobile Phase: 0.1% phosphoric acid in water.[1][7]

  • Flow Rate: 1 mL/min.[1][7]

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 210 nm.[2]

D. Procedure

  • Prepare a series of this compound standards of known concentrations.

  • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the this compound concentration in the sample by interpolating its peak area on the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds. For a non-volatile analyte like this compound, a derivatization step is required to increase its volatility.[1][12]

A. Reagents and Equipment

  • GC-MS system.

  • Non-polar or medium-polarity capillary column (e.g., DB-5).[1]

  • Silylating agent (e.g., BSTFA with TMCS).[16]

  • Internal standard.

  • Helium carrier gas.[1]

B. Sample Preparation and Derivatization

  • Extract organic acids from the sample using a suitable method, such as solid-phase extraction.[1]

  • Evaporate the solvent to dryness.

  • Add a silylating agent to the dried extract to form volatile esters (e.g., trimethylsilyl (B98337) (TMS) derivatives) and heat as required.[1][16]

C. GC-MS Conditions

  • GC Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[1]

  • Injection Mode: Splitless injection.[1]

  • Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to elute the derivatized analytes.[1]

  • MS Ionization: Electron Impact (EI) at 70 eV.[1]

  • MS Detection: Full-scan mass spectra (e.g., m/z 50-650) or selected ion monitoring (SIM) for higher sensitivity.[1]

D. Quantification

  • Quantification is typically performed using an internal standard.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices.[1]

A. Reagents and Equipment

  • LC-MS/MS system.

  • Reversed-phase column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3).[1]

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid).[1]

  • Internal standard (optional but recommended).

B. Sample Preparation

  • For plasma or serum samples, perform a simple protein precipitation by adding a solvent like acetonitrile, often containing an internal standard.[1]

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be diluted and directly injected into the LC-MS/MS system.[1]

C. LC-MS/MS Conditions

  • LC Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or similar.[1]

  • Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid.[1]

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for organic acids.[1]

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[1]

D. Quantification

  • A calibration curve is constructed using matrix-matched standards.

  • The peak area ratio of the analyte to the internal standard is plotted against concentration to generate the calibration curve for quantification.[1]

References

A Researcher's Guide to Isocitric Acid Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isocitric acid is critical for applications ranging from metabolic studies to quality control in the food and beverage industry. The choice of an appropriate analytical standard is a foundational element for achieving reliable and reproducible results. This guide provides a comprehensive comparison of commercially available this compound standards, detailing their specifications and providing experimental protocols for their use in common analytical techniques.

Comparison of Commercially Available this compound Standards

The selection of an this compound standard depends on the specific requirements of the analytical method, including the desired level of accuracy, traceability, and the analytical technique employed. Certified Reference Materials (CRMs) offer the highest level of accuracy and traceability, making them ideal for method validation and calibration, while analytical standards are suitable for routine analyses.

SupplierProduct NameCatalog NumberFormPurity/AssayCertification
Sigma-Aldrich This compound Trisodium (B8492382) certified reference materialPHR3875Trisodium saltCertificate of Analysis provides certified purityCertified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025
Cayman Chemical DL-threo-Isocitric Acid (sodium salt hydrate)30378Trisodium salt hydrate≥95%Analytical Standard
Santa Cruz Biotechnology DL-Isocitric acid trisodium saltsc-214940BTrisodium salt94.9% (Enzymatic)[1]Analytical Standard
TRC Trisodium this compoundI788500Trisodium saltNot specified on product pageAnalytical Standard

Experimental Protocols

Accurate quantification of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of organic acids, including this compound.[2]

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound standard and dissolve it in 100 mL of HPLC-grade water in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 5-100 µg/mL).[3][4]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: An acidic mobile phase, such as 0.1% phosphoric acid in water, is typically employed to ensure the protonation of the carboxylic acid groups.[3][4]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[3][4]

  • Detection: UV detection at 210 nm is suitable for this compound.[3][4]

3. Calibration and Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.[5]

Enzymatic Assay

Enzymatic assays offer a highly specific method for the quantification of D-isocitric acid.[6] The principle involves the conversion of D-isocitric acid to α-ketoglutarate by the enzyme isocitrate dehydrogenase (ICDH), with the simultaneous reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-isocitric acid concentration.[6][7]

1. Reagent Preparation:

  • Prepare buffer solution, NADP+ solution, and isocitrate dehydrogenase (ICDH) enzyme solution as per the instructions of a commercial assay kit or a validated laboratory protocol.[8][9]

2. Preparation of Standard Solutions:

  • D-Isocitric Acid Standard Solution: Prepare a stock solution of a D-isocitric acid standard in distilled water. For example, weighing 0.175 g of DL-Isocitric acid trisodium salt (purity ≥ 93%) into a 100 ml volumetric flask will yield a D-Isocitric acid concentration of 606 mg/l (note that only the D-isomer is active in the enzymatic assay).[7] From this stock, prepare a series of dilutions to create a standard curve.

3. Assay Procedure:

  • Pipette the buffer solution and NADP+ solution into a cuvette.

  • Add the prepared standard or sample solution and mix.

  • Measure the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding the ICDH enzyme solution.

  • After a defined incubation period, measure the final absorbance (A2) at 340 nm.[5][8]

4. Calculation:

  • Calculate the change in absorbance (ΔA = A2 - A1).

  • The concentration of D-isocitric acid in the sample is determined by comparing its ΔA to the standard curve.[5][8]

Visualizing the Workflow

To aid in the understanding of the analytical processes, the following diagrams illustrate the workflows for quantitative analysis using HPLC and the principle of the enzymatic assay.

hplc_workflow HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare this compound Standard Solutions CalibrationCurve Generate Calibration Curve StandardPrep->CalibrationCurve SamplePrep Prepare Sample (e.g., Dilution, Filtration) HPLCSeparation HPLC Separation (C18 Column) SamplePrep->HPLCSeparation UVDetector UV Detection (210 nm) HPLCSeparation->UVDetector UVDetector->CalibrationCurve Quantification Quantify this compound in Sample UVDetector->Quantification CalibrationCurve->Quantification

HPLC Analysis Workflow

enzymatic_assay Principle of Enzymatic Assay for D-Isocitric Acid Isocitrate D-Isocitric Acid ICDH Isocitrate Dehydrogenase (ICDH) Isocitrate->ICDH NADP NADP+ NADP->ICDH AlphaKG α-Ketoglutarate NADPH NADPH Measurement Measure Absorbance Increase at 340 nm NADPH->Measurement ICDH->AlphaKG ICDH->NADPH

Enzymatic Assay Principle

References

Evaluating the Specificity of D-Isocitric Acid Assay Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-isocitric acid is crucial for applications ranging from food authenticity testing to metabolic research. Commercially available enzymatic assay kits offer a convenient and rapid method for this analysis. However, a critical evaluation of their specificity is paramount to ensure reliable and accurate results. This guide provides an objective comparison of the specificity of D-isocitric acid assay kits, supported by available data and detailed experimental protocols.

The enzymatic determination of D-isocitric acid relies on the high specificity of the enzyme isocitrate dehydrogenase (ICDH). This enzyme catalyzes the oxidative decarboxylation of D-isocitric acid to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The resulting increase in NADPH concentration, measured by absorbance at 340 nm, is directly proportional to the D-isocitric acid concentration in the sample.[1][2][3][4]

Comparative Analysis of Kit Specificity

Several manufacturers, including Megazyme, R-Biopharm, and Thermo Fisher Scientific, provide D-isocitric acid assay kits based on the ICDH enzymatic reaction. While all claim high specificity for D-isocitric acid, the level of detail provided regarding cross-reactivity with structurally similar molecules varies.

FeatureMegazyme D-Isocitric Acid Assay KitR-Biopharm D-Isocitric Acid Assay KitThermo Fisher Scientific D-Isocitric Acid Assay
Stated Specificity The assay is specific for D-isocitric acid.[4]The test is specific for D-threo-isocitric acid.[2][5]The determination is specific for D-Isocitric acid.[6]
Cross-Reactivity with L-Isocitric Acid Not explicitly quantified. However, the use of isocitrate dehydrogenase from a source with high specificity for the D-isomer is implied.In the analysis of a commercial D,L-isocitrate standard, a recovery of approximately 50% is expected, indicating no significant reaction with L-isocitric acid.[1]Not explicitly quantified.
Cross-Reactivity with Citric Acid Not explicitly quantified in the provided documentation.Not explicitly quantified in the provided documentation. A validation study for a citric acid assay from the same manufacturer using a D/L-isocitric acid solution showed no interference.[7]Not explicitly quantified.
Interference from other compounds D-malic acid, L-lactic acid, L-aspartic acid, and fumaric acid do not react.[3][4]Shows no side activities or interferences with other relevant acids. SO2 can interfere at concentrations above 50 mg/L.[2][5]Information on specific interfering substances is not detailed in the provided documentation.

Signaling Pathway and Experimental Workflow

To understand the principles behind these assays and the methods for their validation, the following diagrams illustrate the core enzymatic reaction and a general workflow for specificity evaluation.

Enzymatic Reaction of D-Isocitric Acid Enzymatic Reaction of D-Isocitric Acid Assay DisocitricAcid D-Isocitric Acid ICDH Isocitrate Dehydrogenase (ICDH) DisocitricAcid->ICDH NADP NADP+ NADP->ICDH aKG α-Ketoglutarate ICDH->aKG CO2 CO₂ ICDH->CO2 NADPH NADPH ICDH->NADPH H H+ ICDH->H

Fig. 1: Enzymatic reaction for D-isocitric acid detection.

Specificity_Evaluation_Workflow Workflow for Evaluating D-Isocitric Acid Assay Specificity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (Buffer, NADP+, ICDH) run_standard Run Assay with D-Isocitric Acid Standard prep_reagents->run_standard run_blank Run Blank Assay (No Substrate) prep_reagents->run_blank run_test_compounds Run Assay with each Test Compound prep_reagents->run_test_compounds prep_d_iso Prepare Standard Solution of D-Isocitric Acid prep_d_iso->run_standard prep_test_compounds Prepare Solutions of Potentially Cross-Reacting Compounds (e.g., L-Isocitric Acid, Citric Acid) prep_test_compounds->run_test_compounds measure_abs Measure Absorbance at 340 nm run_standard->measure_abs run_blank->measure_abs run_test_compounds->measure_abs calc_reactivity Calculate Percent Cross-Reactivity measure_abs->calc_reactivity

Fig. 2: Experimental workflow for specificity testing.

Experimental Protocols

To rigorously evaluate the specificity of a D-isocitric acid assay kit, a detailed experimental protocol should be followed. Below is a generalized methodology for assessing cross-reactivity.

Principle of Specificity Testing

The specificity of the assay is determined by testing the reactivity of the enzyme with substances structurally related to D-isocitric acid. The response generated by the test compound is compared to the response generated by D-isocitric acid at the same concentration.

Reagents and Materials
  • D-Isocitric Acid Assay Kit (including buffer, NADP+, and isocitrate dehydrogenase)

  • D-Isocitric acid standard

  • Test compounds: L-isocitric acid, citric acid, and other potentially interfering substances

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well microplates

  • Calibrated pipettes

  • Deionized water

Experimental Procedure
  • Preparation of Solutions:

    • Prepare the assay reagents according to the kit manufacturer's instructions.

    • Prepare a stock solution of the D-isocitric acid standard at a known concentration (e.g., 1 g/L).

    • Prepare stock solutions of each test compound (e.g., L-isocitric acid, citric acid) at the same molar concentration as the D-isocitric acid standard.

  • Assay Protocol:

    • Set up a series of reactions in cuvettes or microplate wells. For each compound to be tested, prepare a "sample" and a "blank" reaction.

    • Blank: To the appropriate volume of buffer and NADP+ solution, add deionized water instead of the substrate.

    • D-Isocitric Acid Standard: To the appropriate volume of buffer and NADP+ solution, add a defined volume of the D-isocitric acid standard solution.

    • Test Compound: To the appropriate volume of buffer and NADP+ solution, add the same volume of the test compound solution.

    • Mix the contents of each cuvette/well and measure the initial absorbance (A1) at 340 nm.

    • Initiate the reaction by adding the isocitrate dehydrogenase solution to each cuvette/well.

    • Incubate for the time specified in the kit protocol (typically 3-5 minutes) at the recommended temperature (e.g., 25°C or 37°C).

    • Measure the final absorbance (A2) at 340 nm.

  • Calculation of Cross-Reactivity:

    • Calculate the change in absorbance (ΔA) for each reaction: ΔA = A2 - A1.

    • Correct the ΔA of the standard and test compounds by subtracting the ΔA of the blank.

    • Calculate the percent cross-reactivity for each test compound using the following formula:

      % Cross-Reactivity = (Corrected ΔA of Test Compound / Corrected ΔA of D-Isocitric Acid) x 100

Conclusion

Commercially available D-isocitric acid assay kits provide a specific and convenient method for the quantification of this important metabolite. Based on the available information, these kits demonstrate high specificity for D-isocitric acid, with minimal to no cross-reactivity with its L-isomer and other related organic acids. However, for critical research and quality control applications, it is recommended that users perform their own specificity validation using the experimental protocol outlined in this guide to confirm the performance of the assay with their specific sample matrices and potential interfering compounds. The lack of explicitly stated quantitative cross-reactivity data from manufacturers highlights the importance of independent verification to ensure the highest level of accuracy and confidence in experimental results.

References

A Comparative Analysis of Isocitric Acid Levels in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Basal Isocitrate Abundance

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism and biosynthesis. Its intracellular concentration can reflect the metabolic state of a cell and is of significant interest in cancer research, particularly in the context of mutations in the isocitrate dehydrogenase (IDH) enzymes. This guide provides a comparative overview of basal this compound levels across various human cancer cell lines, supported by data from large-scale metabolomic studies.

Quantitative Comparison of this compound Levels

The following table summarizes the relative abundance of this compound in a selection of human cancer cell lines, derived from the Cancer Cell Line Encyclopedia (CCLE) metabolomics dataset. This extensive study profiled the metabolomes of 928 cell lines, providing a valuable resource for comparing metabolic phenotypes.[1] The data presented here represents the relative abundance of isocitrate, as absolute quantification is often challenging in large-scale metabolomics.

Cell LineCancer TypeRelative this compound Abundance (log2)
MDA-MB-231 Breast Cancer5.8
A549 Lung Cancer4.2
HT-29 Colon Cancer3.9
U-87 MG Glioblastoma3.5
PC-3 Prostate Cancer3.1
MCF7 Breast CancerNot Detected
HCT116 Colon CancerNot Detected

Note: The relative abundance values are based on log2-transformed mass spectrometry signal intensities and are intended for comparative purposes. "Not Detected" indicates that this compound levels were below the limit of detection in the analysis.

A notable observation from metabolomic studies is the exclusive detection of isocitrate in the triple-negative breast cancer cell line, MDA-MB-231, when compared to other breast cancer cell lines such as MCF-7 in some analyses. This suggests a distinct metabolic wiring in this aggressive cancer subtype.

Experimental Protocols

The quantification of intracellular this compound levels in large-scale metabolomic studies, such as the CCLE project, typically involves the following key steps:

1. Cell Culture and Metabolite Extraction:

  • Cell Seeding and Growth: Cancer cell lines are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment (37°C, 5% CO2).

  • Metabolism Quenching: To halt enzymatic activity and preserve the intracellular metabolic state, the culture medium is rapidly removed, and cells are washed with ice-cold saline. Metabolism is then quenched by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

  • Cell Lysis and Metabolite Extraction: Cells are scraped in the cold extraction solvent, and the mixture is subjected to centrifugation to pellet cellular debris. The supernatant, containing the extracted metabolites, is then collected for analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Chromatographic Separation: The metabolite extract is injected into a liquid chromatography system. This compound and other polar metabolites are separated using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Detection: As metabolites elute from the chromatography column, they are ionized (typically using electrospray ionization) and detected by a mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the identification and quantification of this compound based on its specific mass and retention time.

  • Data Analysis: The raw data is processed to identify and quantify the peak corresponding to this compound. The abundance is typically normalized to the total ion count or an internal standard to allow for relative comparison across different samples.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the role of this compound and the process of its measurement, the following diagrams are provided.

tca_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate

A simplified diagram of the Tricarboxylic Acid (TCA) Cycle highlighting Isocitrate.

experimental_workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis Seeding Cell Seeding Growth Incubation & Growth Seeding->Growth Quenching Quench Metabolism (Cold Solvent) Growth->Quenching Lysis Cell Lysis & Scraping Quenching->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (HILIC) Supernatant->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Experimental workflow for the analysis of intracellular this compound.

References

A Comparative Guide to the Validation of Capillary Isotachophoresis for Isocitric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of capillary isotachophoresis (cITP) with established methods—High-Performance Liquid Chromatography (HPLC) and enzymatic assays—for the quantitative analysis of isocitric acid. The selection of an appropriate analytical method is critical for ensuring data accuracy and reliability in research, quality control, and drug development. This document presents supporting experimental data, detailed methodologies, and performance characteristics to aid in the selection of the most suitable method for specific analytical needs.

Performance Characteristics of this compound Quantification Methods

The validation of an analytical method establishes its performance characteristics, ensuring it is suitable for its intended purpose. Key validation parameters for the quantification of this compound using cITP, HPLC, and enzymatic assays are summarized below.

ParameterCapillary Isotachophoresis (cITP)High-Performance Liquid Chromatography (HPLC)Enzymatic Assay
Principle Separation based on the electrophoretic mobility of ions in a discontinuous electrolyte system.Chromatographic separation based on the analyte's affinity for a stationary phase.Specific enzymatic conversion of this compound, leading to a measurable change in absorbance.[1]
Linearity Range 5 - 100 mg/L[2]5 - 100 µg/mL[3]1 - 80 µg per assay[4]
Correlation Coefficient (r²) > 0.999[2]> 0.99[5]Not explicitly stated, but the assay is linear over the specified range.[4]
Accuracy (Recovery) 89 - 94%[2]98 - 99%[3]90 - 110% (for organic acids in general)[6][7]
Precision (RSD) 2.3%[2]< 2%[8]Approximately 1-2%[9]
Limit of Detection (LOD) Not explicitly stated for this compound. For organic acids in general, LOD can be in the low mg/L range.[6][7]0.05%[3]0.25 - 1 mg/L[9][10]
Limit of Quantification (LOQ) Not explicitly stated for this compound. For organic acids in general, LOQ can range from 0.05 to 1.56 mg/L.[6][7]Not explicitly stated, but the determination limit is 0.05%.[3]Not explicitly stated, but the assay is linear down to 1 µg per assay.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following sections outline the experimental protocols for the analysis of this compound by cITP, HPLC, and enzymatic assay.

Capillary Isotachophoresis (cITP) Protocol

This protocol is based on a validated method for the determination of organic acids in fruit juices.[2]

Instrumentation:

  • Capillary Isotachophoretic Analyzer with a conductivity detector.

  • Coupled capillary system (pre-separation and analytical capillaries).

Electrolyte System:

  • Leading Electrolyte (LE): 6 mM HCl + 3.8 mM Bis-Tris-Propane + 2 mM CaCl₂ + 0.05% Hydroxypropylmethyl cellulose.[2]

  • Terminating Electrolyte (TE): 5 mM Morpholinoethanesulfonic acid (MES) + 1 mM Bis-Tris-Propane.[2]

Procedure:

  • Sample Preparation: Dilute the sample (e.g., fruit juice) with demineralized water. A 1:50 dilution is a common starting point. Filter the diluted sample through a paper filter.

  • Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample into the cITP instrument.

  • Separation: Apply a driving current (e.g., 250 µA in the pre-separation capillary and 50 µA in the analytical capillary, decreased to 25 µA during detection). The analytes will separate into distinct zones based on their electrophoretic mobilities.

  • Detection: The separated zones are detected by a conductivity detector. The length of the zone corresponding to this compound is proportional to its concentration.

  • Quantification: Generate a calibration curve by injecting standard solutions of this compound at various concentrations. Determine the concentration of this compound in the sample by comparing its zone length to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a common reversed-phase HPLC method for this compound analysis.[3][11]

Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: 0.1% Phosphoric acid in water.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 210 nm.[3][11]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: Ambient.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 1 gram) in a specific volume of water (e.g., 100 mL).[3] Filter the solution through a 0.45 µm syringe filter.

  • Calibration: Prepare a series of standard solutions of this compound in water. Inject these standards to construct a calibration curve by plotting peak area versus concentration.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standards. Calculate the concentration of this compound in the sample using the calibration curve.

Enzymatic Assay Protocol

This protocol is based on the specific reaction of isocitrate dehydrogenase with D-isocitric acid.[1][4][10]

Instrumentation:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes (1 cm path length).

Reagents:

  • Enzymatic assay kit for D-isocitric acid containing:

Procedure:

  • Sample Preparation: Dilute the sample to ensure the this compound concentration falls within the linear range of the assay. For colored or turbid samples, pretreatment steps like neutralization or clarification may be necessary.[10]

  • Assay:

    • Pipette the buffer solution and NADP⁺ solution into a cuvette.

    • Add the prepared sample solution and mix.

    • Measure the initial absorbance (A₁) at 340 nm.

    • Start the reaction by adding the ICDH enzyme solution.

    • Incubate until the reaction is complete and measure the final absorbance (A₂).

  • Calculation: The change in absorbance (ΔA = A₂ - A₁) is directly proportional to the amount of NADPH formed, and thus to the concentration of D-isocitric acid in the sample. Calculate the concentration using the molar extinction coefficient of NADPH.

Method Comparison and Workflow Diagrams

The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation.

  • Capillary Isotachophoresis (cITP) offers the advantage of minimal sample pre-treatment and can be a cost-effective technique. It demonstrates good precision and accuracy.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique that provides good accuracy and precision. It is suitable for the simultaneous analysis of multiple organic acids.

  • Enzymatic Assays are highly specific for D-isocitric acid and are very sensitive. They are often used as reference methods for authenticity testing of food products.

cITP_Workflow cluster_prep Sample Preparation cluster_analysis cITP Analysis cluster_quant Quantification Sample Sample (e.g., Fruit Juice) Dilution Dilution with Demineralized Water Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection into cITP System Filtration->Injection Separation Isotachophoretic Separation Injection->Separation Detection Conductivity Detection Separation->Detection Quantification Quantification of this compound Detection->Quantification Calibration Calibration Curve from Standards Calibration->Quantification

Capillary Isotachophoresis (cITP) Experimental Workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Dissolution Dissolution in Water Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification of this compound Detection->Quantification Calibration Calibration Curve from Standards Calibration->Quantification

High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

Enzymatic_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_calc Calculation Sample Sample Dilution Dilution to Linear Range Sample->Dilution Pretreatment Pretreatment (if necessary) Dilution->Pretreatment Mix Mix Sample with Buffer & NADP+ Pretreatment->Mix Measure_A1 Measure Initial Absorbance (A1) Mix->Measure_A1 Add_Enzyme Add ICDH Enzyme Measure_A1->Add_Enzyme Measure_A2 Measure Final Absorbance (A2) Add_Enzyme->Measure_A2 Calculation Calculate ΔA (A2 - A1) Measure_A2->Calculation Quantification Quantify this compound Calculation->Quantification

References

A Comparative Guide to Assessing the Purity of Commercial Isocitric Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible experimental results. Isocitric acid, a key intermediate in the Krebs cycle, is widely used in various biochemical assays and research applications. This guide provides an objective comparison of the analytical methods used to assess the purity of commercial this compound standards, supported by experimental data and detailed protocols.

Comparative Purity of Commercial this compound Standards

The purity of this compound standards can vary between suppliers. The most commonly available form is the DL-isocitric acid trisodium (B8492382) salt. Below is a summary of the stated purity from several major suppliers for this product. It is important to note that the analytical method used for purity determination may differ between suppliers.

Supplier Product Name Stated Purity CAS Number
Sigma-Aldrich DL-Isocitric acid trisodium salt hydrate≥93%[1]1637-73-6
Thermo Fisher Scientific DL-Isocitric acid, trisodium salt hydrate, 95%95%[2][3][4][5]1637-73-6
Santa Cruz Biotechnology DL-Isocitric acid trisodium salt≥93%[6]1637-73-6
City Chemical LLC DL-iso-Citric Acid Trisodium Salt, 93+%93+%[7]1637-73-6
ChemScene LLC DL-Isocitric acid (trisodium salt)95%[8]1637-73-6

Note: The purity values are as stated by the suppliers on their respective product pages. For critical applications, it is recommended to independently verify the purity using the methods outlined below.

Common Impurities

The most common impurities in commercial this compound standards are:

  • Citric Acid: Due to the structural similarity and its role as a precursor in some synthetic routes, citric acid is a frequent impurity.[9][10]

  • Diastereomers: For synthetic DL-isocitric acid, other stereoisomers can be present.

Experimental Protocols for Purity Assessment

Two primary methods are employed for the quantitative analysis of this compound purity: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying organic acids.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in deionized water to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An acidic mobile phase, such as 0.1% phosphoric acid in water, is commonly employed to ensure the this compound is in its protonated form.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at 210 nm is used to detect the carboxyl group.

    • Temperature: The column is maintained at a constant temperature, for example, 35°C.

  • Data Analysis:

    • The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

    • Identification of the this compound peak is confirmed by comparing its retention time with that of a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Weigh this compound Standard prep2 Dissolve in Deionized Water prep1->prep2 prep3 Filter with 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject Sample into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 210 nm analysis2->analysis3 data1 Obtain Chromatogram analysis3->data1 data2 Calculate Peak Areas data1->data2 data3 Determine Purity Percentage data2->data3

Experimental workflow for enzymatic purity assessment.

This compound in the Krebs Cycle

This compound is a crucial component of the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a central metabolic pathway for the generation of energy in aerobic organisms.

Krebs_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase

Role of this compound in the Krebs Cycle.

Conclusion

The assessment of this compound purity is critical for reliable research outcomes. While suppliers provide purity specifications, independent verification using methods like HPLC and enzymatic assays is recommended for sensitive applications. HPLC provides a comprehensive purity profile, detecting various impurities, while enzymatic assays offer high specificity for the D-isomer. The choice of method will depend on the specific requirements of the research, including the need for isomeric purity information and the available instrumentation.

References

A Comparative Analysis of the Metabolic Effects of Isocitric Acid and Citric Acid Ingestion

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The intricate dance of metabolic regulation often involves subtle molecular differences that can lead to significant physiological outcomes. Citric acid and its isomer, isocitric acid, are two such molecules. Both are central intermediates in the tricarboxylic acid (TCA) cycle, a cornerstone of cellular energy production. While structurally similar, their distinct roles in metabolic pathways suggest that their ingestion could elicit different physiological responses. This guide provides a comparative overview of the known metabolic effects of this compound and citric acid ingestion, drawing upon available experimental data.

It is important to note that while the metabolic effects of citric acid supplementation have been explored in animal studies, there is a significant lack of research

Safety Operating Guide

Proper Disposal of Isocitric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of isocitric acid, a weak organic acid commonly used in various research applications. Adherence to these protocols will help maintain compliance with safety regulations and minimize environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]

Table 1: Personal Protective Equipment (PPE) for this compound Disposal

PPE CategorySpecification
Eye ProtectionChemical splash goggles
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionStandard laboratory coat

Disposal of this compound Solutions

The primary method for disposing of this compound solutions that are free of heavy metals or other hazardous substances is through neutralization followed by drain disposal.[1]

Experimental Protocol: Neutralization and Disposal

This protocol details the steps for neutralizing this compound solutions prior to disposal.

Materials:

  • This compound waste solution

  • Sodium bicarbonate (baking soda) or a 1M sodium hydroxide (B78521) solution

  • pH test strips or a calibrated pH meter

  • A large, appropriate waste container (e.g., a large beaker or carboy)

  • Stir bar and stir plate (optional)

Procedure:

  • Dilution: In a suitable container, dilute the this compound waste with water. A recommended guideline is to add at least 10 parts water for every 1 part of the this compound solution. This helps to manage the heat generated during the neutralization process.[1]

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate, to the diluted solution. For more concentrated solutions, a 1M solution of sodium hydroxide can be used, but it must be added very slowly to prevent a rapid exothermic reaction.[1]

  • pH Monitoring: Periodically check the pH of the solution with pH test strips or a pH meter. Continue to add the neutralizing agent in small amounts until the pH is between 6.0 and 8.0.[1]

  • Disposal: Once the pH is confirmed to be within the neutral range, the solution can be poured down the sanitary sewer drain.[1]

  • Flushing: After disposing of the neutralized solution, flush the drain with a large volume of running water for at least one minute to ensure it is thoroughly diluted in the wastewater system.[1]

Table 2: Key Parameters for this compound Neutralization

ParameterGuideline
Dilution Ratio10 parts water to 1 part this compound solution
Target pH Range6.0 - 8.0
Hazardous Waste pH≤ 6
Hazardous Waste Conc.≥ 1% (for citric acid, which is a similar weak organic acid)

Disposal of Solid this compound and Spills

For solid this compound waste, disposal methods depend on the quantity and local regulations. Smaller quantities may sometimes be disposed of with household waste, but it is imperative to consult and adhere to official regulations.[3]

Spill Response:

  • Small Spills: If a small spill occurs, it can be absorbed with an inert material such as vermiculite, sand, or earth. The absorbed material should then be placed into a suitable, sealed container for disposal.[1]

  • Large Spills: In the event of a large spill, evacuate the immediate area and prevent the spill from entering drains. Use absorbent booms or other appropriate materials to contain the spill and contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup and disposal.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_form Solid or Liquid? start->check_form solid_waste Solid Waste check_form->solid_waste Solid liquid_waste Liquid Waste check_form->liquid_waste Liquid small_solid Small Quantity? solid_waste->small_solid dispose_household Dispose with Household Waste (Check Local Regulations) small_solid->dispose_household Yes dispose_hazardous Dispose as Hazardous Waste small_solid->dispose_hazardous No/Spill check_hazards Contains Heavy Metals or Other Hazardous Materials? liquid_waste->check_hazards check_hazards->dispose_hazardous Yes neutralize Dilute and Neutralize to pH 6.0-8.0 check_hazards->neutralize No drain_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water neutralize->drain_disposal

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Guide to Handling Isocitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling isocitric acid, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is prudent to adhere to standard laboratory safety protocols to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before beginning any experiment to identify potential hazards and implement appropriate control measures.[2][3] The following table summarizes the recommended PPE for handling this compound, ensuring a multi-faceted approach to safety.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for their resistance to a range of chemicals.[4][6] Gloves should be inspected before use and hands should be washed and dried after removal.[5]
Lab CoatA standard laboratory coat should be worn to protect skin and personal clothing from potential splashes.[2][4]
Respiratory Protection Fume HoodAll handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Experimental Protocols

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential.[4][5]

  • Avoid Contact: Take precautions to avoid contact with eyes and skin. Do not breathe in dust, mist, gas, or vapors.[5]

  • Hygienic Practices: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[7]

First-Aid Measures:

In the event of accidental exposure, follow these immediate first-aid measures:

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • After Skin Contact: In case of contact, immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. If irritation develops and persists, seek medical aid.[4]

  • After Inhalation: Move the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek medical aid.[4]

  • After Ingestion: Do NOT induce vomiting. If swallowed, seek medical aid.[4]

Disposal Plan:

The proper disposal of this compound is crucial to ensure environmental safety and regulatory compliance.

Objective: To neutralize acidic this compound waste to a pH range of 6.0-8.0 before disposal.[4]

Materials:

  • This compound waste solution

  • Weak base (e.g., sodium bicarbonate)[4]

  • pH indicator strips or a calibrated pH meter

  • Appropriate beakers or containers

  • Stirring rod

  • Required PPE

Procedure:

  • Preparation: Don all required PPE and work within a certified chemical fume hood.[4]

  • Dilution: If the this compound waste is concentrated, it should first be diluted with water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted this compound solution while stirring.[4]

  • pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

  • Final Disposal: Once the pH is confirmed to be within the neutral range of 6.0-8.0, the solution can typically be poured down the drain with a copious amount of running water, provided this is in compliance with local and institutional regulations.[4] Always check with national, local, and state authorities for specific disposal information.[8]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.

cluster_handling Handling this compound cluster_disposal Disposal of this compound Waste start Start: Acquire this compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe handling Handle in a Well-Ventilated Area (Preferably a Fume Hood) ppe->handling prepare_disposal Prepare for Disposal in Fume Hood handling->prepare_disposal Generate Waste dilute Dilute Concentrated Waste with Water prepare_disposal->dilute neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dilute->neutralize check_ph Monitor pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize If pH is not neutral dispose Dispose According to Local Regulations (e.g., Drain with Copious Water) check_ph->dispose If pH is neutral end End dispose->end End of Process

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocitric Acid
Reactant of Route 2
Isocitric Acid

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